molecular formula C3H6ClNO2 B1294917 2-Chloroethyl carbamate CAS No. 2114-18-3

2-Chloroethyl carbamate

Cat. No.: B1294917
CAS No.: 2114-18-3
M. Wt: 123.54 g/mol
InChI Key: LIJLYNWYKULUHA-UHFFFAOYSA-N
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Description

2-Chloroethyl carbamate is a useful research compound. Its molecular formula is C3H6ClNO2 and its molecular weight is 123.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31185. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloroethyl carbamate
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InChI

InChI=1S/C3H6ClNO2/c4-1-2-7-3(5)6/h1-2H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJLYNWYKULUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70878697
Record name Ethanol, 2-chloro-, carbamate
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Molecular Weight

123.54 g/mol
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CAS No.

2114-18-3
Record name 2-Chloroethyl carbamate
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Record name 2-Chloroethyl carbamate
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Record name 2-Chloroethyl carbamate
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Record name Ethanol, 2-chloro-, 1-carbamate
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Record name Ethanol, 2-chloro-, carbamate
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Record name 2-chloroethyl carbamate
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Record name 2-CHLOROETHYL CARBAMATE
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloroethyl carbamate (CAS: 2114-18-3)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloroethyl carbamate, a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. The document delineates its chemical and physical properties, provides a detailed synthesis protocol, and explores its reactivity, toxicological profile, and analytical methodologies. Particular emphasis is placed on its role as a key intermediate in the synthesis of pharmaceuticals, most notably the cholinergic agent carbachol. This guide is intended to serve as a critical resource for professionals engaged in research and development activities involving this versatile chemical entity.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 2114-18-3, is a carbamate ester characterized by the presence of a reactive chloroethyl group.[1] This dual functionality—a carbamate moiety and a primary alkyl chloride—imparts a unique chemical reactivity that makes it a valuable precursor in various organic syntheses.[1][2] The carbamate group can modulate the biological and pharmacokinetic properties of molecules, while the chloroethyl group serves as an electrophilic site for nucleophilic substitution reactions.[2][3] Its most prominent application lies in the pharmaceutical industry as a pivotal intermediate in the production of carbachol, a parasympathomimetic drug used in the treatment of glaucoma.[4][5] This guide will provide an in-depth exploration of the critical technical aspects of this compound, offering insights into its synthesis, chemical behavior, and analytical characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling, application in synthesis, and analytical detection.

PropertyValueReference(s)
CAS Number 2114-18-3[6]
Molecular Formula C₃H₆ClNO₂[6]
Molecular Weight 123.54 g/mol [6]
IUPAC Name This compound[6]
Synonyms β-Chloroethyl carbamate, Chloroethyl carbamate, Ethanol, 2-chloro-, carbamate[6]
Appearance Colorless liquid or solid[1]
Melting Point Not available
Boiling Point Not available
Solubility Generally soluble in organic solvents such as ethanol and acetone; relatively low solubility in water.[1] Solubility may be influenced by temperature and pH.[1][1]

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-chloroethanol with a carbamoylating agent, such as urea or a derivative thereof.[4][5] A common and effective method involves the direct reaction with urea, which avoids the use of highly toxic reagents like phosgene.[5]

Synthesis Workflow

cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up & Purification 2-Chloroethanol 2-Chloroethanol ReactionVessel Reaction in a suitable solvent (e.g., excess 2-Chloroethanol) with heating 2-Chloroethanol->ReactionVessel Urea Urea Urea->ReactionVessel SolventRemoval Removal of excess 2-Chloroethanol (e.g., distillation) ReactionVessel->SolventRemoval Extraction Extraction with an organic solvent (e.g., ether) SolventRemoval->Extraction Purification Final purification (e.g., distillation or crystallization) Extraction->Purification 2-Chloroethyl_carbamate 2-Chloroethyl_carbamate Purification->2-Chloroethyl_carbamate Final Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add an excess of 2-chloroethanol.

  • Initiation of Reaction: While stirring, heat the 2-chloroethanol to approximately 90°C.

  • Addition of Urea: Gradually add urea to the heated 2-chloroethanol. A catalyst, such as sodium nitrite, can be added to facilitate the reaction.[5]

  • Reaction Monitoring: Maintain the reaction mixture at the elevated temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess 2-chloroethanol by distillation under reduced pressure.

  • Purification: The crude product can be purified by extraction with a suitable organic solvent, such as diethyl ether, followed by removal of the solvent.[5] Further purification can be achieved by distillation or crystallization.

Reactivity and Mechanism of Action

The chemical reactivity of this compound is dictated by its two primary functional groups: the carbamate moiety and the chloroethyl group.

Reactivity Profile

The carbamate group is relatively stable but can undergo hydrolysis under acidic or basic conditions.[3] The lone pair of electrons on the nitrogen atom can participate in resonance with the carbonyl group, which influences the reactivity of the molecule.[3]

The chloroethyl group is the primary site of electrophilic reactivity. The carbon atom bonded to the chlorine is susceptible to nucleophilic attack, proceeding via an SN2 mechanism.[7] This allows for the introduction of various nucleophiles, leading to the formation of a diverse range of derivatives.

Key Reactions

A notable reaction of this compound is its quaternization with trimethylamine to form carbachol.[4][5] In this reaction, the trimethylamine acts as a nucleophile, displacing the chloride ion from the chloroethyl group.

2-Chloroethyl_carbamate This compound Carbachol Carbachol 2-Chloroethyl_carbamate->Carbachol + Trimethylamine (Nucleophilic Substitution) Trimethylamine Trimethylamine

Caption: Synthesis of Carbachol from this compound.

Toxicological Profile

Carbamates, as a class of compounds, are known for their potential toxicity, primarily through the inhibition of acetylcholinesterase.[8][9][10] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system.[9][10]

Acute Toxicity
General Safety and Handling

Due to the potential for toxicity, this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. In case of exposure, immediate medical attention should be sought.

Analytical Methodologies

The accurate analysis of this compound is crucial for quality control during its synthesis and for its detection in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two powerful techniques for this purpose.[13][14][15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or acetone). If necessary, derivatization can be performed to improve volatility and thermal stability.[13]

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Volume: 1 µL (splitless mode).

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-400 amu.

  • Data Analysis: Identify this compound by its retention time and the fragmentation pattern in its mass spectrum. Quantification can be performed using an internal or external standard method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including carbamates.[14][15][16]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • HPLC Parameters:

    • HPLC System: A standard HPLC system with a UV or Mass Spectrometric detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[16]

    • Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile is typically employed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a suitable wavelength or Mass Spectrometry for higher specificity and sensitivity.

  • Data Analysis: Identify and quantify this compound by comparing the retention time and peak area to that of a known standard.

Applications in Research and Drug Development

The primary and most well-documented application of this compound is as a key starting material in the synthesis of carbachol.[4][5][17] Its bifunctional nature also makes it a valuable building block for the synthesis of other biologically active molecules and for the introduction of the carbamate moiety into various scaffolds in drug discovery programs.[2][3][18] The chloroethyl group can be used to attach the carbamate to a target molecule through a flexible ethyl linker.

Conclusion

This compound is a chemical intermediate with significant utility in organic synthesis, particularly in the pharmaceutical industry. Its synthesis from readily available starting materials, coupled with its distinct reactivity, makes it an important compound for researchers and drug development professionals. A comprehensive understanding of its properties, synthesis, reactivity, and analytical methods, as detailed in this guide, is essential for its safe and effective utilization in the laboratory and in the development of new chemical entities.

References

Sources

An In-Depth Technical Guide to the Molecular Structure of 2-Chloroethyl Carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroethyl carbamate (C₃H₆ClNO₂) is a bifunctional organic molecule of significant interest in pharmaceutical sciences, primarily serving as a key intermediate in the synthesis of various therapeutic agents. Its molecular architecture, featuring both a reactive chloroethyl group and a carbamate moiety, dictates its chemical behavior and utility in drug design. This guide provides a comprehensive analysis of the molecular structure of this compound, integrating theoretical and spectroscopic data to offer a detailed understanding for researchers and drug development professionals. We will delve into its structural and electronic properties, supported by an interpretation of its spectroscopic signatures, and discuss its synthesis and the critical role its structure plays in its reactivity and application as a synthetic precursor.

Introduction: The Significance of a Bifunctional Intermediate

In the landscape of pharmaceutical development, the strategic design of synthetic intermediates is paramount. This compound stands out as a valuable building block due to the orthogonal reactivity of its two functional groups. The chloroethyl group acts as a latent electrophile, capable of undergoing nucleophilic substitution reactions, a common strategy for introducing ethyl linkers in drug molecules.[1] Concurrently, the carbamate functional group, an amide-ester hybrid, imparts specific conformational and hydrogen-bonding properties, and can be a stable linker or a protecting group in complex syntheses.[2][3]

The most prominent application of this compound is as the direct precursor to Carbachol, a parasympathomimetic drug used to treat glaucoma.[4][5] Understanding the precise molecular structure of this intermediate is therefore not merely an academic exercise but a foundational requirement for optimizing its synthesis and subsequent conversion into high-purity active pharmaceutical ingredients (APIs). This guide will provide a detailed exploration of its molecular geometry, spectroscopic validation, and the intimate relationship between its structure and its chemical utility.

Molecular Structure and Conformation

The structural integrity of this compound is the cornerstone of its chemical identity and reactivity. A thorough understanding of its bond lengths, bond angles, and three-dimensional shape is essential for predicting its behavior in chemical reactions.

Chemical Formula and Connectivity

The molecular formula of this compound is C₃H₆ClNO₂.[6] Its IUPAC name is this compound.[6] The molecule consists of a central carbamate group (–O–C(=O)–NH₂) where the oxygen is connected to a 2-chloroethyl group (–CH₂CH₂Cl).

Caption: 2D Chemical Structure of this compound.

Predicted Molecular Geometry

Table 1: Predicted Bond Lengths and Angles for this compound

ParameterBond/AnglePredicted ValueRationale/Comparison
Bond Lengths (Å)
C=O~1.21 ÅTypical for a carbamate carbonyl group.[7]
C–O (ester)~1.35 ÅShorter than a typical C-O single bond due to resonance.[7]
C–N~1.38 ÅExhibits partial double bond character due to resonance.[7]
C–C~1.53 ÅStandard sp³-sp³ carbon-carbon bond length.
C–Cl~1.79 ÅTypical for a chloroalkane.
Bond Angles (°)
O=C–O~125°Influenced by the steric bulk of the substituents.
O=C–N~123°Standard for sp² hybridized carbon.
O–C–N~112°
C–O–C~117°
Cl–C–C~109.5°Tetrahedral geometry around the sp³ carbons.
Conformational Analysis

The flexibility of this compound is primarily dictated by rotation around its single bonds. Of particular interest are the conformations around the C–O and C–N bonds of the carbamate group and the C-C bond of the ethyl chain.

The carbamate C–N bond has a significant rotational barrier (typically 12-16 kcal/mol) due to its partial double bond character from amide resonance.[8][9] This can lead to the existence of syn and anti rotamers. For a primary carbamate like this compound, these conformations would be degenerate.

The conformation of the chloroethyl side chain will influence the molecule's overall shape and potential for intramolecular interactions. The relative orientation of the chlorine atom and the carbamate group can be described by the dihedral angle. Steric and electronic effects will favor staggered conformations.

conformational_analysis cluster_0 Rotational Barrier cluster_1 Side Chain Conformation syn Syn Conformer transition Transition State (Partial Double Bond) syn->transition ΔG‡ ≈ 12-16 kcal/mol staggered Staggered Conformer (Lower Energy) anti Anti Conformer transition->anti eclipsed Eclipsed Conformer (Higher Energy) staggered->eclipsed Rotation

Caption: Conformational considerations in this compound.

Spectroscopic Validation of the Molecular Structure

Spectroscopic techniques provide empirical evidence to confirm the molecular structure of this compound. The following sections interpret the expected and reported spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms. For this compound, we expect to see three distinct signals:

  • -NH₂: A broad singlet, typically in the range of 5.0-7.0 ppm. The chemical shift can vary depending on the solvent and concentration.

  • -O-CH₂-: A triplet, shifted downfield due to the deshielding effect of the adjacent oxygen atom, expected around 4.3 ppm.

  • -CH₂-Cl: A triplet, also shifted downfield by the electronegative chlorine atom, expected around 3.7 ppm.

The two methylene groups (-CH₂-) will show coupling to each other, resulting in triplet splitting patterns for both signals (n+1 rule, where n=2).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show three distinct signals corresponding to the three unique carbon environments:

  • C=O: The carbonyl carbon is the most deshielded, appearing far downfield, typically in the range of 156-158 ppm.[10]

  • -O-CH₂-: The carbon attached to the oxygen atom will be in the range of 65-70 ppm.[10]

  • -CH₂-Cl: The carbon bonded to the chlorine atom will appear around 40-45 ppm.[10]

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

  • N-H Stretching: Two bands in the region of 3400-3200 cm⁻¹, characteristic of a primary amine (-NH₂).

  • C=O Stretching: A strong, sharp absorption band around 1725-1700 cm⁻¹, indicative of the carbamate carbonyl group.[11]

  • C-O Stretching: An absorption in the 1250-1200 cm⁻¹ region.

  • C-N Stretching: An absorption around 1400 cm⁻¹.

  • C-Cl Stretching: A band in the fingerprint region, typically around 800-600 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (molecular weight ~123.5 g/mol ), the electron ionization (EI) mass spectrum is expected to show:

  • Molecular Ion (M⁺): A peak at m/z = 123. The presence of the chlorine atom will result in a characteristic M+2 peak at m/z = 125, with an intensity of about one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.[12]

  • Key Fragments: Common fragmentation pathways would involve the loss of the chlorine atom, cleavage of the ethyl group, and fragmentation of the carbamate moiety. Expected fragment ions include:

    • m/z = 88: Loss of Cl

    • m/z = 62: [HO-C(=O)NH₂]⁺

    • m/z = 44: [C(=O)NH₂]⁺ (often a base peak)[6]

    • m/z = 49/51: [CH₂Cl]⁺

Synthesis and Reactivity

The utility of this compound in drug development is a direct consequence of its molecular structure, which allows for its efficient synthesis and subsequent chemical transformations.

Experimental Protocol: Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reaction of 2-chloroethanol with a carbamylation reagent such as urea or urea nitrate, often in the presence of a catalyst.[4][5]

synthesis_workflow reactants Reactants: - 2-Chloroethanol - Urea Nitrate reaction_vessel Reaction Vessel (Heated, Stirred) reactants->reaction_vessel catalyst Catalyst: Sodium Nitrite catalyst->reaction_vessel reaction Reaction: - 4 hours at 90°C reaction_vessel->reaction workup Workup: - Remove excess 2-chloroethanol - Extraction with ether - Filtration reaction->workup purification Purification: - Evaporation of ether - Vacuum distillation workup->purification product Product: This compound purification->product structure_activity molecule This compound chloroethyl Chloroethyl Group (-CH₂CH₂Cl) molecule->chloroethyl carbamate Carbamate Group (-OC(O)NH₂) molecule->carbamate electrophilicity Electrophilic Carbon (Susceptible to Nucleophilic Attack) chloroethyl->electrophilicity stability Chemical Stability & H-Bonding carbamate->stability reactivity Key Intermediate for Carbachol Synthesis electrophilicity->reactivity prodrug Potential as a Prodrug Linker stability->prodrug

Caption: Structure-function relationships in this compound.

Conclusion

This compound is a molecule whose structural simplicity belies its significant utility in pharmaceutical synthesis. Its well-defined molecular geometry, characterized by a planar carbamate group and a reactive chloroethyl side chain, has been validated through extensive spectroscopic analysis. This guide has provided a detailed examination of its molecular structure, from predicted bond lengths and angles to the interpretation of its NMR, IR, and mass spectra. The presented synthesis protocol and discussion of its structure-activity relationship underscore the importance of this compound as a versatile intermediate. For drug development professionals, a thorough understanding of the molecular structure of this compound is essential for leveraging its chemical properties to design and synthesize novel and effective therapeutic agents.

References

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A Technical Guide to the Synthesis of 2-Chloroethyl Carbamate from 2-Chloroethanol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Strategic Overview and Significance

2-Chloroethyl carbamate (CAS No: 2114-18-3) is a bifunctional molecule of significant interest to the pharmaceutical and drug development sectors.[1][2] Its structure incorporates a carbamate moiety, a common and versatile functional group in medicinal chemistry, known for its chemical stability and ability to act as a peptide bond surrogate, which can enhance cell membrane permeability.[3][4] Concurrently, the presence of the reactive 2-chloroethyl group allows for its use as an alkylating agent, a feature leveraged in the design of certain chemotherapeutic agents.[5][6]

The synthesis of this compound from 2-chloroethanol, while conceptually straightforward, presents distinct challenges related to reagent toxicity and reaction control. Historically, carbamate synthesis often relied on highly hazardous reagents like phosgene and its derivatives.[7][8] Modern synthetic chemistry, particularly within the GxP-regulated pharmaceutical environment, prioritizes the development of safer, more sustainable, and "phosgene-free" methodologies. This guide provides an in-depth examination of viable synthetic pathways from 2-chloroethanol, with a focus on field-proven, safer protocols suitable for a research and development setting. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the critical aspects of process safety and product validation.

Section 2: Comparative Analysis of Primary Synthetic Pathways

The conversion of an alcohol to a primary carbamate can be achieved through several distinct chemical strategies. The choice of pathway is a critical decision driven by factors including safety, reagent availability, scalability, and desired purity. Below is a comparative summary of the most relevant methods for synthesizing this compound from 2-chloroethanol.

Synthetic Pathway Primary Carbamoylating Agent Key Advantages Primary Disadvantages Safety Profile
Isocyanate Addition 2-Chloroethyl IsocyanateHigh reactivity, often good yields.Isocyanate is toxic, moisture-sensitive, and requires separate synthesis.[9][10]Moderate to High Hazard
Cyanate-Acid Method Sodium Cyanate + Acid (e.g., TFA)Phosgene-free, high yields, well-documented.[11]Requires strong, corrosive acids; in situ generation of reactive species.Moderate Hazard
Urea Carbamoylation UreaLow cost, low toxicity reagent, environmentally benign.[12][13]Often requires high temperatures, can lead to side products (e.g., cyanuric acid).[14]Low to Moderate Hazard
Carbamoyl Chloride N-(2-chloroethyl)carbamoyl chlorideReactive intermediate.Intermediate is not commonly available and must be synthesized, often from the isocyanate.[5][6]High Hazard

For the purposes of this guide, we will focus on the Cyanate-Acid Method and Urea Carbamoylation as they represent a balance of efficiency, accessibility, and improved safety over traditional isocyanate or phosgene-based routes.

Section 3: Pathway I - Phosgene-Free Synthesis via In Situ Generated Cyanic Acid

This method is a robust and widely cited technique for the carbamoylation of alcohols.[11] It avoids the direct handling of highly toxic reagents by generating the reactive species, cyanic acid (HNCO), in situ from the reaction of a stable salt, sodium cyanate, with a strong acid.

3.1: Underlying Mechanism and Rationale

The reaction proceeds in two key stages. First, trifluoroacetic acid (TFA) protonates the cyanate anion to generate cyanic acid. Subsequently, the alcohol (2-chloroethanol) undergoes nucleophilic addition to the cyanic acid, forming the desired carbamate product. The use of an inert aprotic solvent like ethyl acetate or tetrahydrofuran is critical to prevent side reactions with the solvent.[11] TFA is often preferred as it effectively promotes the reaction, leading to high yields.[11]

Sources

The Bifunctional Threat: An In-Depth Technical Guide to the Mechanism of Action of 2-Chloroethyl Carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroethyl carbamate, a molecule of significant interest in toxicology and pharmacology, represents a class of compounds capable of exerting potent biological effects. While structurally related to both carbamate pesticides and chloroethylating anticancer agents, its precise mechanism of action is a subject of ongoing investigation. This guide synthesizes the current understanding of how this compound is believed to interact with cellular systems, drawing upon evidence from analogous compounds to construct a cohesive mechanistic narrative. We will explore its metabolic activation, the subsequent generation of reactive intermediates, its primary mode of action through DNA alkylation and cross-linking, and the cellular responses to this genotoxic insult. Furthermore, we will touch upon the potential for protein carbamoylation as a secondary mechanism and provide detailed experimental protocols for researchers seeking to further elucidate the intricate bioactivity of this compound.

Introduction: A Molecule at the Crossroads of Carbamate and Alkylating Agent Chemistry

This compound belongs to a family of organic compounds characterized by a carbamate functional group and a reactive 2-chloroethyl moiety. This unique structure places it at the intersection of two classes of biologically active agents: carbamates, known for their role as acetylcholinesterase inhibitors in pesticides, and chloroethylating agents, which are potent DNA alkylators used in cancer chemotherapy. While many carbamates exert their toxicity through the reversible inhibition of acetylcholinesterase, the presence of the 2-chloroethyl group in this compound strongly suggests a primary mechanism of action rooted in its ability to covalently modify cellular macromolecules, particularly DNA.[1] This guide will focus on the genotoxic properties of this compound, a mechanism shared with well-characterized chloroethylnitrosoureas (CENUs).

Metabolic Activation: The Genesis of a Reactive Electrophile

It is widely hypothesized that this compound is a pro-drug, requiring metabolic activation to exert its cytotoxic effects. This activation pathway is thought to mirror that of the related compound, ethyl carbamate. The initial and rate-limiting step is likely the oxidation of the ethyl group by cytochrome P450 enzymes, with a principal role attributed to CYP2E1.[2][3][4] This oxidation is proposed to generate a highly reactive and unstable intermediate, chloroethylene oxide.[4][5][6][7]

Chloroethylene oxide is a potent electrophile that can directly alkylate nucleophilic sites on cellular macromolecules. Alternatively, it can rearrange to form chloroacetaldehyde, another reactive species.[5][6][7] However, studies on vinyl chloride, which also forms chloroethylene oxide as a metabolite, suggest that chloroethylene oxide is the primary mutagenic and carcinogenic species, being more reactive towards nucleic acids than chloroacetaldehyde.[6][7]

Metabolic_Activation This compound This compound Chloroethylene oxide Chloroethylene oxide This compound->Chloroethylene oxide Oxidation Protein_Carbamoylation Protein Carbamoylation This compound->Protein_Carbamoylation Carbamoylation CYP2E1 CYP2E1 CYP2E1->this compound DNA_Adducts DNA Adducts Chloroethylene oxide->DNA_Adducts Alkylation

Figure 1: Hypothesized metabolic activation pathway of this compound.

The Core Mechanism: DNA Alkylation and Interstrand Cross-Linking

The primary mechanism of cytotoxicity for this compound is believed to be its action as a bifunctional alkylating agent, leading to the formation of covalent adducts with DNA. This process disrupts the normal functions of DNA, such as replication and transcription, ultimately triggering cell death.[8][9]

Formation of Monoadducts

The reactive intermediate, likely chloroethylene oxide, attacks nucleophilic centers within the DNA molecule. The most common targets are the N7 and O6 positions of guanine bases.[9][10] This initial reaction results in the formation of a monoadduct, such as O6-(2-chloroethyl)guanine.

Conversion to Interstrand Cross-Links

The newly formed monoadduct is often unstable. The chlorine atom on the 2-chloroethyl group can be displaced by another nucleophilic site, either on the same DNA strand (intrastrand cross-link) or, more critically, on the opposite DNA strand (interstrand cross-link or ICL). ICLs are particularly cytotoxic as they form a covalent bridge between the two strands of the DNA double helix, physically preventing their separation, which is essential for DNA replication and transcription.[8]

DNA_Crosslinking cluster_0 Step 1: Monoadduct Formation cluster_1 Step 2: Interstrand Cross-link Formation Guanine1 Guanine Monoadduct O6-(2-chloroethyl)guanine Guanine1->Monoadduct Agent Reactive Intermediate (e.g., Chloroethylene Oxide) Agent->Guanine1 Alkylation Monoadduct2 O6-(2-chloroethyl)guanine Guanine2 Guanine (opposite strand) Monoadduct2->Guanine2 Second Alkylation ICL Interstrand Cross-link Guanine2->ICL

Figure 2: Two-step mechanism of DNA interstrand cross-link formation.

Cellular Response to DNA Damage

The formation of DNA adducts and interstrand cross-links by this compound triggers a complex and highly regulated cellular response known as the DNA Damage Response (DDR).[8] This intricate signaling network aims to repair the damage and maintain genomic integrity. If the damage is too severe to be repaired, the DDR can initiate programmed cell death (apoptosis).

Key signaling pathways involved in the DDR activated by alkylating agents include:

  • Base Excision Repair (BER): This pathway is primarily responsible for repairing small base lesions, including some of the monoadducts formed by this compound.

  • Nucleotide Excision Repair (NER): NER is a more versatile pathway that can remove a wider range of bulky DNA adducts and ICLs. Carbamoylation of repair proteins has been shown to inhibit NER, potentially enhancing the cytotoxicity of chloroethylating agents.[11]

  • ATM and ATR Kinases: Ataxia-telangiectasia mutated (ATM) and ATM and Rad3-related (ATR) are master regulators of the DDR that are activated by DNA double-strand breaks and stalled replication forks, respectively. These kinases phosphorylate a cascade of downstream targets to orchestrate cell cycle arrest, DNA repair, and apoptosis.

  • p53 and Chk2: The tumor suppressor protein p53 and the checkpoint kinase Chk2 are key downstream effectors of the ATM/ATR signaling pathways. Their activation leads to cell cycle arrest, providing time for DNA repair, or initiates apoptosis if the damage is irreparable.

DDR_Pathway DNA_Damage DNA Damage (Adducts, ICLs) ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk2 Chk2 Phosphorylation ATM_ATR->Chk2 p53 p53 Stabilization and Activation ATM_ATR->p53 Chk2->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair (BER, NER) p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Figure 3: Simplified DNA Damage Response pathway activated by this compound.

A Secondary Mechanism: Protein Carbamoylation

While DNA alkylation is considered the primary mechanism of action, the carbamate moiety of this compound raises the possibility of a secondary mechanism: protein carbamoylation. Carbamoylation is a post-translational modification where a carbamoyl group is transferred to the amino groups of proteins, such as the N-terminus or the epsilon-amino group of lysine residues.[12][13] This modification can alter the structure and function of proteins.

For some chloroethylnitrosoureas, carbamoylating activity has been linked to the inhibition of DNA repair enzymes, thereby potentiating the cytotoxic effects of DNA alkylation.[11] It is plausible that this compound could similarly carbamoylate proteins involved in DNA repair or other critical cellular processes, contributing to its overall toxicity. However, direct evidence for protein carbamoylation by this compound and the identification of specific protein targets remain areas for future research.

Quantitative Data

Direct quantitative data for this compound is limited in the public domain. However, data from structurally similar N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates provide a benchmark for its potential cytotoxicity.

Compound ClassCell LineIC50 (µM)
N-(2-chloroethyl)-N-nitrourea analogsV7910 - 150
N-(2-chloroethyl)-N-nitrocarbamate analogsV7910 - 80
Table 1: Cytotoxicity of this compound analogs. Data are indicative and sourced from studies on related compounds.[14]

Experimental Protocols

The following are detailed protocols for key experiments used to investigate the mechanism of action of DNA damaging agents. These protocols, while established for related compounds, can be adapted for the study of this compound.

In Vitro Metabolism with Liver Microsomes

This protocol is designed to investigate the metabolic activation of a test compound by liver microsomal enzymes.

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound (this compound)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, liver microsomes, and the test compound in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using a validated LC-MS/MS method.[12][15][16][17][18][19]

Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

The alkaline comet assay is a sensitive method for detecting DNA single- and double-strand breaks, as well as alkali-labile sites.

Materials:

  • Cultured cells

  • Test compound (this compound)

  • Low melting point agarose

  • Normal melting point agarose

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green)

  • Fluorescence microscope equipped with appropriate filters and image analysis software

Procedure:

  • Treat cultured cells with various concentrations of this compound for a defined period.

  • Harvest the cells and resuspend them in low melting point agarose at 37°C.

  • Pipette the cell/agarose suspension onto a microscope slide pre-coated with normal melting point agarose.

  • Allow the agarose to solidify at 4°C.

  • Immerse the slides in cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind.

  • Apply an electric field to separate the fragmented DNA from the nucleoid. DNA with more breaks will migrate further, forming a "comet tail".

  • Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters such as tail length and tail moment.[20][21][22][23]

Comet_Assay_Workflow Cell_Treatment 1. Cell Treatment with This compound Embedding 2. Embedding Cells in Agarose Cell_Treatment->Embedding Lysis 3. Cell Lysis Embedding->Lysis Unwinding 4. DNA Unwinding (Alkaline) Lysis->Unwinding Electrophoresis 5. Electrophoresis Unwinding->Electrophoresis Staining 6. DNA Staining Electrophoresis->Staining Analysis 7. Visualization and Analysis Staining->Analysis

Figure 4: Workflow for the alkaline comet assay.

Conclusion and Future Directions

The mechanism of action of this compound is multifaceted, with strong evidence pointing towards its role as a genotoxic agent following metabolic activation. The primary mode of cytotoxicity is believed to be the formation of DNA monoadducts and subsequent interstrand cross-links, which trigger a robust DNA damage response. While the potential for protein carbamoylation as a secondary mechanism exists, further investigation is required to delineate its contribution to the overall biological activity of this compound.

Future research should focus on several key areas to provide a more complete understanding of this compound's mechanism of action:

  • Direct confirmation of metabolic activation pathways: Utilizing in vitro systems with specific CYP450 inhibitors and recombinant enzymes to definitively identify the enzymes responsible for activating this compound.

  • Comprehensive DNA adductomics: Employing advanced mass spectrometry techniques to identify and quantify the full spectrum of DNA adducts formed by this compound in various cell types.[24][25]

  • Elucidation of specific signaling pathways: Using molecular biology techniques to map the precise signaling cascades activated in response to this compound-induced DNA damage.

  • Investigation of protein carbamoylation: Developing methods to detect and identify protein targets of carbamoylation by this compound and assessing the functional consequences of these modifications.

A deeper understanding of the molecular mechanisms underlying the bioactivity of this compound will be invaluable for assessing its toxicological risk and for exploring its potential therapeutic applications.

References

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  • DNA Adductomics by mass tag prelabeling. PMC. Available from: [Link]

  • Erickson LC, Laurent G, Sharkey NA, Kohn KW. Effects of carbamoylation on cell survival and DNA repair in normal human embryo cells (IMR-90) treated with various 1-(2-chloroethyl)-1-nitrosoureas. Cancer Res. 1980 Nov;40(11):3915-9.
  • DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. National Institutes of Health. Available from: [Link]

  • Comet Assay Protocol. mcgillradiobiology.ca. Available from: [Link]

  • Balbo S, Turesky RJ. Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. Toxics. 2019 May 14;7(2):29.
  • Clementi E, Formentini L, Sanchez-Roman M, Mangerich A, Naegeli H. Evaluating In Vitro DNA Damage Using Comet Assay. J Vis Exp. 2017 Oct 11;(128):56475.
  • Hopkins PB, Millard JT. Reaction of N-(2-chloroethyl)-N-nitrosoureas With DNA: Effect of Buffers on DNA Adduction, Cross-Linking, and Cytotoxicity. Chem Res Toxicol. 1988;1(3):173-8.
  • Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. National Institutes of Health. Available from: [Link]

  • In vitro drug metabolism using liver microsomes. PubMed. Available from: [Link]

  • Collins AR, El-Agamey A, O'Callaghan N, et al. Measuring DNA modifications with the comet assay: a compendium of protocols.
  • Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. National Institutes of Health. Available from: [Link]

  • The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. DigitalCommons@University of Nebraska - Lincoln. Available from: [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. ResearchGate. Available from: [Link]

  • Clementi E, Formentini L, Sanchez-Roman M, Mangerich A, Naegeli H. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio Protoc. 2021 Aug 20;11(16):e4128.
  • Sal'nikova LE, Bakhitova LM, Pashin IuV. [Effect of alkylation and carbamoylation on the characteristics of genetic damage to mammalian somatic cells cultured in vitro]. Biull Eksp Biol Med. 1988 Jan;105(1):66-7.
  • Guengerich FP. Activation of vinyl chloride to covalently bound metabolites: roles of 2-chloroethylene oxide and 2-chloroacetaldehyde. Biochemistry. 1979 Nov 13;18(23):5177-82.
  • Miners JO, Rowland A, Elliot DJ, Mackenzie PI. In Vitro Drug Metabolism Using Liver Microsomes. Curr Protoc Pharmacol. 2016 Sep 16;74:7.8.1-7.8.24.
  • Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. Frontiers. Available from: [Link]

  • The Cytotoxicity of a 2-chloroethylnitrosourea Analog of Sarcosinamide in the SK-MG-1 Human Glioma Cell Line as a Possible Indicator for Transport. PubMed. Available from: [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available from: [Link]

  • Xenobiotic metabolism by CYP2E1 in the liver. ResearchGate. Available from: [Link]

  • DNA Damage, Gene Expression, and Carcinogenesis by Organophosphates and Carbamates. ResearchGate. Available from: [Link]

  • Zajde A, Barbin A, Croisy A, Malaveille C, Bartsch H. Evidence of chloroethylene oxide being the reactive metabolite of vinyl chloride towards DNA: comparative studies with 2,2'-dichlorodiethylether. Carcinogenesis. 1983 Nov;4(11):1483-6.
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  • Chloroethylene oxide – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Gajos-Michniewicz A, Wnuk M, Twarużek M, et al. DNA damage and methylation induced by organophosphate flame retardants: Tris(2-chloroethyl) phosphate and tris(1-chloro-2-propyl) phosphate in human peripheral blood mononuclear cells. Hum Exp Toxicol. 2019;38(6):724-733.
  • Richards J, Ko R. Carbamate Toxicity. In: StatPearls.
  • Chiang SY, Swenberg JA, Weisman WH, Skopek TR. Mutagenicity of vinyl chloride and its reactive metabolites, chloroethylene oxide and chloroacetaldehyde, in a metabolically competent human B-lymphoblastoid line. Carcinogenesis. 1997 Jan;18(1):31-6.
  • Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. National Institutes of Health. Available from: [Link]

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Introduction: The Analytical Imperative for 2-Chloroethyl carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloroethyl carbamate

This compound (CAS No. 2114-18-3) is a molecule of interest in various fields of chemical research and development.[1][2] As a carbamate ester, its structural features—an amide linked to an ester—confer a unique reactivity profile. The presence of a reactive chloroethyl group further enhances its potential as an intermediate or a building block in organic synthesis. Accurate and unambiguous characterization of this compound is paramount for ensuring purity, understanding its chemical behavior, and guaranteeing its suitability for downstream applications.

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to elucidate and verify the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectral data, underpinned by the fundamental principles of each technique, and provide standardized protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of the analytical chemistry of this compound.

Molecular Structure and Spectroscopic Correlation

The foundation of any spectroscopic analysis is a clear understanding of the molecule's structure. This compound, with the molecular formula C₃H₆ClNO₂, possesses several key structural features that give rise to distinct spectroscopic signals.[1][3]

Caption: Molecular structure of this compound with key atoms numbered for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of ¹H and ¹³C nuclei, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy Data

The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, we expect to see signals for the two methylene (CH₂) groups and the amine (NH₂) protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.3Triplet (t)2H-O-CH₂ -CH₂-Cl
~3.7Triplet (t)2H-O-CH₂-CH₂ -Cl
~4.8Broad Singlet (br s)2H-NH₂

Note: Actual chemical shifts can vary slightly based on the solvent and concentration used. The NH₂ peak position and appearance can be particularly variable and may exchange with D₂O.

Expert Interpretation of the ¹H NMR Spectrum

The spectrum is elegantly simple and confirmatory. The two methylene groups form a classic A₂B₂ system, appearing as two triplets.

  • The -O-CH₂- protons (~4.3 ppm): These protons are adjacent to an oxygen atom, which is strongly electron-withdrawing. This deshielding effect shifts their signal downfield. They are coupled to the adjacent -CH₂-Cl protons, resulting in a triplet multiplicity (n+1 rule, 2+1=3).

  • The -CH₂-Cl protons (~3.7 ppm): These protons are adjacent to a chlorine atom, which is also electron-withdrawing but less so than the carbamate oxygen. Consequently, their signal appears upfield relative to the other methylene group. They are coupled to the -O-CH₂- protons, also resulting in a triplet.

  • The -NH₂ protons (~4.8 ppm): The protons of the primary amine typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. This peak's integration of 2H confirms the presence of the NH₂ group.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~157C =O (Carbonyl)
~67-O-CH₂ -CH₂-Cl
~43-O-CH₂-CH₂ -Cl

Note: Data sourced from spectral databases.[2][4]

Expert Interpretation of the ¹³C NMR Spectrum

The three distinct peaks in the spectrum correspond perfectly to the three carbon atoms in different chemical environments.

  • Carbonyl Carbon (~157 ppm): The C=O carbon of the carbamate group is significantly deshielded and appears furthest downfield, which is characteristic of carbonyl carbons in esters and amides.[5][6]

  • Oxygen-Linked Methylene Carbon (~67 ppm): The carbon atom bonded to the ester oxygen (-O-CH₂) is deshielded by the electronegative oxygen, causing it to appear at a moderate downfield position.[5]

  • Chlorine-Linked Methylene Carbon (~43 ppm): The carbon atom bonded to chlorine (-CH₂-Cl) is also deshielded, but less so than the one bonded to the ester oxygen. This results in the most upfield signal of the three.[5]

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for obtaining high-quality NMR spectra.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a 1. Weigh ~10-20 mg of This compound b 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) a->b c 3. Add internal standard (e.g., TMS) b->c d 4. Transfer to a clean, dry 5 mm NMR tube c->d e 5. Insert tube into NMR spectrometer (e.g., 400 MHz) d->e f 6. Lock, tune, and shim the instrument e->f g 7. Acquire ¹H spectrum (e.g., 16 scans) f->g h 8. Acquire ¹³C spectrum (e.g., 1024 scans) g->h i 9. Apply Fourier Transform h->i j 10. Phase and baseline correct i->j k 11. Calibrate spectrum to TMS (0.00 ppm) j->k l 12. Integrate ¹H signals and pick peaks for all spectra k->l

Caption: Standardized workflow for NMR spectroscopic analysis.

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, "tune" the probe to the correct frequencies for ¹H and ¹³C, and "shim" the magnetic field to achieve maximum homogeneity.

  • ¹H Spectrum Acquisition: Acquire the proton spectrum. A sufficient number of scans (e.g., 16) are averaged to obtain a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, significantly more scans (e.g., 1024 or more) are required to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phase-corrected and baseline-corrected. The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm. For the ¹H spectrum, the relative areas of the signals are determined by integration.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

IR Spectroscopy Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400-3200N-H StretchPrimary Amine (-NH₂)
~2950-2850C-H StretchAlkane (CH₂)
~1720-1700C=O StretchCarbamate (Ester Carbonyl)
~1640-1550N-H BendPrimary Amine (-NH₂)
~1250C-O StretchEster
~750-650C-Cl StretchAlkyl Halide

Note: Data is consistent with general values for these functional groups and specific data found in databases.[2][7]

Expert Interpretation of the IR Spectrum

The IR spectrum provides a clear fingerprint of the key functional groups in this compound.

  • Amine Region: The broad absorption in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine. The bending vibration for this group is also visible around 1600 cm⁻¹.

  • Carbonyl Peak: A strong, sharp peak around 1710 cm⁻¹ is the most prominent feature of the spectrum. This absorption is unequivocally due to the C=O stretch of the carbamate group. Its position is consistent with an ester-like carbonyl.[7]

  • Fingerprint Region: The C-O stretch of the ester linkage (~1250 cm⁻¹) and the C-Cl stretch (~700 cm⁻¹) provide further confirmation of the structure. These peaks lie in the complex "fingerprint region" but are essential for full characterization.

Experimental Protocol for FTIR (KBr Pellet) Data Acquisition
  • Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to piece together its structure.

Electron Ionization (EI) Mass Spectrometry Data

For this compound (Molecular Weight: 123.54 g/mol ), the EI-MS spectrum shows several key fragments.[1][8]

m/z (mass-to-charge ratio)Proposed Fragment IonSignificance
123/125[C₃H₆ClNO₂]⁺˙Molecular Ion (M⁺˙)
88[M - Cl]⁺Loss of Chlorine radical
79/81[CH₂CH₂Cl]⁺Chloroethyl cation
62[H₂NCO₂H]⁺˙Carboxamic acid radical cation
44[H₂N=C=O]⁺Isocyanic acid cation
43[HNCO]⁺˙Isocyanic acid radical cation

Note: The presence of chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) results in characteristic M⁺˙ and M+2 peaks for chlorine-containing fragments.[9]

Expert Interpretation of the Mass Spectrum

The fragmentation pattern is highly diagnostic of the this compound structure.

  • Molecular Ion: The appearance of peaks at m/z 123 and 125 in an approximate 3:1 ratio confirms the molecular weight and the presence of one chlorine atom.

  • Base Peak (m/z 44): The most abundant peak (base peak) at m/z 44 is characteristic of carbamates. It arises from the cleavage of the C-O bond followed by rearrangement, leading to the stable [H₂N=C=O]⁺ fragment.[2] This is a key diagnostic feature.

  • Other Key Fragments: The loss of a chlorine radical (m/z 88) and the presence of the chloroethyl cation (m/z 79/81) confirm the chloroethyl portion of the molecule.

cluster_frags Key Fragmentation Pathways M [Cl-CH₂-CH₂-O-C(O)-NH₂]⁺˙ m/z 123/125 (Molecular Ion) F1 [CH₂-CH₂-O-C(O)-NH₂]⁺ m/z 88 (-•Cl) M->F1 α-cleavage F2 [H₂N=C=O]⁺ m/z 44 (Base Peak) M->F2 Rearrangement F3 [Cl-CH₂-CH₂]⁺ m/z 63/65 M->F3 C-O Cleavage

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Method:

    • Injector: Set to a temperature of ~250°C. Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at 10-20°C/min up to a final temperature of ~280°C.

  • Mass Spectrometry (MS) Method:

    • Interface Temperature: Set the GC-MS transfer line temperature to ~280°C.

    • Ion Source: Use Electron Ionization (EI) at 70 eV. Set the ion source temperature to ~230°C.

    • Mass Analyzer: Scan a mass range from m/z 40 to 200.

  • Data Analysis: Identify the GC peak corresponding to this compound and analyze the corresponding mass spectrum. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[8]

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and orthogonal analytical approach for the comprehensive characterization of this compound. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of the key carbamate, amine, and alkyl chloride functional groups. Finally, Mass Spectrometry verifies the molecular weight and provides a characteristic fragmentation fingerprint that confirms the overall structure. By following the detailed protocols and interpretative logic presented in this guide, researchers can confidently verify the identity and purity of this important chemical compound.

References

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An In-depth Technical Guide to the Safety and Handling of 2-Chloroethyl Carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Chloroethyl carbamate (CAS No. 2114-18-3). As a valuable synthetic intermediate in pharmaceutical and chemical synthesis, particularly in the preparation of cholinergic drugs like carbachol, a thorough understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research.[1] This document synthesizes available toxicological data, outlines best practices for handling and storage, and provides detailed emergency procedures. The causality behind each recommendation is explained to foster a culture of safety and informed risk assessment in the laboratory.

Introduction and Scientific Context

This compound is an organic compound belonging to the carbamate class, characterized by a chloroethyl group attached to a carbamate moiety.[2] This structure imparts unique reactivity, making it a useful building block in organic synthesis.[2] Notably, it serves as a key intermediate in the production of carbachol, a cholinergic drug effective in treating glaucoma and other medical conditions.[1] However, the structural features of this compound—namely the carbamate group and the halogenated alkyl chain—also signal potential toxicological concerns that necessitate rigorous safety protocols. Carbamates, as a class, are known for their ability to inhibit acetylcholinesterase, an enzyme critical for nerve function.[3] While this inhibition is typically reversible, exposure can still lead to significant health effects.[3][4] The presence of a chloroethyl group also raises concerns about potential alkylating activity and genotoxicity.

This guide is designed to provide researchers and drug development professionals with the in-depth knowledge required to handle this compound safely. By understanding the "why" behind each safety measure, scientists can not only protect themselves but also ensure the reliability and reproducibility of their experimental outcomes.

Hazard Identification and Toxicological Profile

A thorough understanding of the toxicological properties of this compound is the foundation of a robust safety plan. While comprehensive toxicological data for this specific compound is limited, the available information, combined with knowledge of related carbamates and chloroethyl compounds, allows for a comprehensive hazard assessment.

GHS Classification and Acute Toxicity

Based on available data, this compound is classified as a hazardous substance. It is crucial to consult the latest Safety Data Sheet (SDS) from the supplier for the most current GHS classification. One supplier has classified it with the following hazard statements:

  • H301: Toxic if swallowed [5]

  • H311: Toxic in contact with skin [5]

  • H331: Toxic if inhaled [5]

  • H341: Suspected of causing genetic defects [5]

This classification places it in a high-hazard category, demanding stringent control measures.

The acute toxicity of this compound is a primary concern. It is described as moderately toxic by ingestion and intraperitoneal routes.[6] The lethal dose 50% (LD50) is a standardized measure of acute toxicity.

Toxicity Data for this compound
LD50 (Oral, Mouse) 950 mg/kg

This value indicates a moderate to high level of acute toxicity if ingested.

The primary mechanism of acute toxicity for many carbamates is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[3] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in a cholinergic crisis.[4][7]

Symptoms of Acute Exposure (Cholinergic Crisis)

Personnel exposed to this compound may exhibit a range of symptoms consistent with cholinergic crisis. These symptoms are a direct result of the overstimulation of muscarinic and nicotinic acetylcholine receptors in the body.[7]

Muscarinic Effects (DUMBBELS):

  • D efecation

  • U rination

  • M iosis (pinpoint pupils)

  • B ronchospasm and B ronchorrhea (excessive mucus)

  • E mesis (vomiting)

  • L acrimation (tearing)

  • S alivation

Nicotinic Effects:

  • Muscle fasciculations (twitching) and cramping

  • Weakness, potentially leading to flaccid paralysis

  • Tachycardia (rapid heart rate)

  • Hypertension (high blood pressure)

Central Nervous System (CNS) Effects:

  • Anxiety and restlessness

  • Headache

  • Dizziness

  • Confusion

  • Seizures

  • Coma

  • Respiratory depression

Respiratory failure is the most severe and life-threatening consequence of carbamate poisoning, resulting from a combination of bronchospasm, excessive respiratory secretions, and paralysis of the respiratory muscles.[3]

Chronic Toxicity and Other Hazards

Beyond its acute effects, the potential for chronic toxicity is a significant concern, particularly the suspicion of genotoxicity (H341).[5]

  • Genotoxicity/Mutagenicity: The H341 classification indicates that this compound is suspected of causing genetic defects. This is a critical consideration for long-term handling and requires stringent measures to prevent any level of exposure. The chloroethyl moiety is a structural alert for potential DNA alkylating activity.

  • Carcinogenicity: While this compound is not currently classified as a known human carcinogen by major regulatory bodies like IARC or NTP, its structural similarity to other carcinogenic carbamates, such as ethyl carbamate (urethane), is a cause for concern.[8][9] Ethyl carbamate is classified as "Reasonably anticipated to be a human carcinogen" by the NTP and as a Group 2A carcinogen ("Probably carcinogenic to humans") by IARC.[8][9] Given the genotoxicity concern, it is prudent to handle this compound as a potential carcinogen.

  • Reproductive and Developmental Toxicity: There is a lack of specific data on the reproductive and developmental toxicity of this compound. However, some chloroethyl compounds have been shown to have reproductive effects.[10][11] Therefore, individuals who are pregnant, planning to become pregnant, or breastfeeding should avoid exposure.

Risk Assessment and the Hierarchy of Controls

A thorough risk assessment is a mandatory prerequisite for any work involving this compound. The hierarchy of controls provides a systematic approach to minimizing risk, prioritizing the most effective measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not feasible as it is the required reagent) Substitution Substitution (Investigate less hazardous alternatives) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume hood, glove box) Substitution->Engineering Administrative Administrative Controls (SOPs, training, designated areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, lab coat, eye protection) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing risks associated with this compound.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the hazard from the worker and are the most effective means of exposure prevention.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. This is critical to prevent inhalation of any vapors or aerosols.

  • Glove Box: For procedures with a higher risk of aerosolization or when handling larger quantities, the use of a glove box under negative pressure is recommended.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are primary, appropriate PPE is mandatory to protect against accidental splashes, spills, and residual contamination.

PPE for Handling this compound
Eye/Face Protection Chemical safety goggles and a face shield are required.
Skin Protection A flame-resistant lab coat and chemical-resistant apron should be worn. Full-body protection may be necessary for large-scale operations.
Gloves Double gloving with compatible chemical-resistant gloves is recommended. Nitrile gloves provide good protection against many chemicals, but for prolonged contact, heavier-duty gloves such as neoprene or butyl rubber should be considered.[12] Always consult a glove compatibility chart for specific breakthrough times.[13][14][15][16]
Respiratory Protection For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is necessary. A full-facepiece respirator with organic vapor cartridges is recommended.[17][18][19][20] Ensure proper fit testing and adherence to a cartridge change-out schedule.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain the chemical's integrity.

Handling
  • Designated Area: Designate a specific area within the fume hood for handling this compound.

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical is handled.[21]

  • Weighing: Weigh the solid material in a fume hood. If possible, use a containment balance enclosure.

  • Transfers: Use appropriate tools (e.g., spatulas, syringes) to transfer the material, minimizing the creation of dust or aerosols.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[21]

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, well-ventilated area, away from direct sunlight. A designated, locked cabinet is recommended.

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong bases. Upon decomposition, it can emit toxic fumes of chlorine and nitrogen oxides.[6]

Spill and Emergency Procedures

Preparedness is key to effectively managing spills and exposures. All personnel handling this compound must be familiar with these procedures.

Spill Cleanup Protocol
  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.

  • Restrict Access: Secure the area and prevent entry.

  • Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and protective clothing.

  • Containment: For small spills, cover with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[22] Do not use combustible materials like paper towels.

  • Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent (e.g., a soap and water solution), followed by a rinse with water. All cleaning materials should be disposed of as hazardous waste.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Secure Secure Area & Restrict Access Evacuate->Secure Don_PPE Don Appropriate PPE (Respirator, Gloves, etc.) Secure->Don_PPE Contain Contain Spill with Inert Absorbent Don_PPE->Contain Cleanup Collect Waste into Labeled Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Report Report Incident to Supervisor/EHS Dispose->Report

Caption: Workflow for responding to a this compound spill.

First Aid and Exposure Response
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding direct mouth-to-mouth contact) and seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and able to swallow, rinse their mouth with water. Seek immediate medical attention. Provide the attending medical personnel with the Safety Data Sheet (SDS).

Medical Treatment: Treatment for carbamate poisoning is a medical emergency and should be administered by qualified professionals. The primary antidote is atropine , which counteracts the muscarinic effects of acetylcholine.[7] Pralidoxime (2-PAM) is generally not recommended for carbamate poisoning unless there is a co-exposure with an organophosphate pesticide.[3] Supportive care, especially respiratory support, is critical.

Waste Disposal

All waste containing this compound, including contaminated consumables, spill cleanup materials, and empty containers, must be disposed of as hazardous waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable chemical intermediate with significant potential hazards. Its acute toxicity, coupled with the suspicion of genotoxicity, necessitates a highly cautious and well-informed approach to its handling. By adhering to the principles of the hierarchy of controls—prioritizing engineering controls, following stringent administrative procedures, and using appropriate personal protective equipment—researchers can mitigate the risks associated with this compound. A proactive safety culture, built on a thorough understanding of the chemical's properties and potential effects, is the most critical element in ensuring a safe and productive research environment.

References

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Biological activity of 2-Chloroethyl carbamate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 2-Chloroethyl Carbamate Derivatives

Foreword: The Enduring Relevance of Alkylating Agents

In the landscape of modern therapeutics, particularly in oncology, the pursuit of highly specific, targeted agents often overshadows the foundational role of classical chemotherapeutics. Yet, the class of alkylating agents, born from the observations of sulfur mustard's effects in World War I, remains a cornerstone of cancer treatment.[1][2] Within this broad class, derivatives bearing the 2-chloroethyl moiety represent a particularly potent and versatile group of compounds. This guide provides a deep dive into the biological activity of this compound derivatives, moving beyond simple descriptions to explore the mechanistic underpinnings, structure-activity relationships (SAR), and the practical methodologies required for their evaluation. Our focus is on the causality behind their function and the design of robust experimental frameworks for their study.

The Core Mechanism: DNA Alkylation and Cytotoxicity

The biological activity of this compound derivatives is fundamentally rooted in their ability to act as alkylating agents.[3] The term "alkylating agent" refers to a compound that can attach an alkyl group to nucleophilic sites in biologically important molecules.[1] The primary target for these agents in the context of anticancer activity is DNA.

The key to their reactivity is the 2-chloroethyl group. Under physiological conditions, this group undergoes an intramolecular cyclization to form a highly reactive aziridinium ion (or an equivalent carbonium ion intermediate, especially in nitrosated derivatives).[1][4] This electrophilic intermediate is then readily attacked by nucleophilic sites on DNA bases, most commonly the N7 position of guanine.[1][4]

For derivatives with a single 2-chloroethyl group, this results in a mono-adduct. However, many of the most potent anticancer agents are bifunctional, possessing two such groups. This allows for a second alkylation event, leading to the formation of DNA interstrand or intrastrand cross-links. These cross-links are particularly cytotoxic because they physically prevent the separation of DNA strands, thereby blocking the essential cellular processes of DNA replication and transcription, ultimately triggering cell death.[3]

Mechanism_of_Action cluster_activation Activation Step cluster_alkylation DNA Alkylation cluster_outcome Cellular Outcome A This compound Derivative R-N(CO)O-CH2CH2Cl B Reactive Aziridinium Ion [R-N(CO)O-CH2-CH2]+ A->B Intramolecular Cyclization C Guanine Base in DNA B->C Nucleophilic Attack D Initial Mono-adduct (Alkylation at N7-Guanine) E DNA Interstrand Cross-link (For Bifunctional Agents) D->E Second Alkylation Event F Replication & Transcription Block E->F G DNA Damage Response (DDR) Activation F->G H Cell Cycle Arrest / Apoptosis G->H

Caption: Mechanism of this compound DNA Alkylation.

Structure-Activity Relationships (SAR): Rational Design of Derivatives

The simple this compound scaffold can be extensively modified to tune its biological and pharmacokinetic properties.[5] The art of medicinal chemistry in this area lies in balancing potent cytotoxicity with acceptable toxicity and drug-like properties.

  • The "Carrier" Moiety (R-group): The group attached to the carbamate nitrogen is critical. It can be designed to act as a "carrier" to improve solubility, act as a prodrug, or even target the molecule to specific tissues. For instance, linking the carbamate to carbohydrate moieties has been explored as a strategy for selective uptake by tumor cells.[6] Similarly, benzyl-substituted derivatives have been designed as potential prodrugs that release the active agent upon enzymatic cleavage.[6]

  • Nitrosation: A common modification is the introduction of a nitroso group, creating (2-chloroethyl)nitrosocarbamates.[6][7] This modification significantly alters the activation mechanism, often leading to the formation of a 2-chloroethyl carbonium ion, a potent electrophile.[4] These nitrosourea analogs, such as Carmustine (BCNU), have demonstrated significant antitumor activity, particularly against brain tumors due to their lipophilicity.[1][4]

  • Bifunctionality: As previously mentioned, incorporating two 2-chloroethyl groups, as seen in nitrogen mustards, often leads to greater cytotoxicity due to the ability to form DNA interstrand cross-links.[8][9]

A quantitative structure-activity relationship (QSAR) study on a series of bis(2-chloroethyl)aminoethyl esters highlighted the importance of specific structural features in determining their antileukemic activity in vivo.[8] This underscores the principle that subtle structural changes can have profound impacts on biological efficacy.

Experimental Evaluation: A Validated Workflow

Evaluating the biological activity of novel this compound derivatives requires a systematic, multi-step approach. The workflow described below is designed as a self-validating system, incorporating essential controls and logical progression from broad screening to mechanistic investigation.

Experimental_Workflow cluster_mech Mechanistic Elucidation start Synthesized Derivative step1 In Vitro Cytotoxicity Screening (e.g., MTT Assay) start->step1 step2 Determine IC50 Values (Dose-Response Analysis) step1->step2 step3 Mechanistic Assays step2->step3 step4 In Vivo Efficacy Studies (e.g., Xenograft Models) step3->step4 assay1 DNA Cross-linking Assay assay2 Cell Cycle Analysis assay3 Apoptosis Assay (e.g., Annexin V) end Lead Candidate step4->end

Caption: A Validated Workflow for Evaluating Novel Derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's cytotoxic potential.[3]

Principle: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, DLD-1, NCI-H23) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[7][10] Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10] Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.[10]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Self-Validation System: The inclusion of untreated and vehicle controls is critical to ensure that the solvent has no intrinsic toxicity. The dose-response relationship validates that the observed effect is specific to the compound's concentration.

Quantitative Data and Cellular Response

The cytotoxic effects of these derivatives can vary significantly depending on the specific chemical structure and the cancer cell line being tested.

Table 1: Comparative Cytotoxicity (IC50) of this compound Derivatives

Compound Class Specific Derivative Example Cancer Cell Line IC50 Value Reference
(2-Chloroethyl)nitrosocarbamates (2-chloroethyl)nitroso-4-acetoxybenzyl ester CAKI-1 (Renal) 1-10 µg/mL [6][7]
(2-Chloroethyl)nitrosocarbamates (2-chloroethyl)nitroso-4-acetoxybenzyl ester DLD-1 (Colon) 1-10 µg/mL [6][7]
N-(2-chloroethyl)-N-nitroureas Various Analogs V79 (Hamster Lung) 10⁻⁴ to 10⁻⁶ M [11]

| N-(2-chloroethyl)-N-nitrocarbamates | Various Analogs | V79 (Hamster Lung) | 10⁻⁴ to 10⁻⁶ M |[11] |

The DNA Damage Response (DDR) Pathway

The DNA lesions created by 2-chloroethyl carbamates trigger a complex signaling network known as the DNA Damage Response (DDR).[3] This pathway's primary goal is to detect the damage, halt the cell cycle to allow time for repair, and if the damage is too severe, initiate programmed cell death (apoptosis).

DNA_Damage_Response cluster_outcomes Cell Fate Decisions start DNA Cross-link (Induced by Derivative) sensor Sensor Proteins (e.g., ATR, ATM) start->sensor Damage Recognition transducer Transducer Kinases (e.g., Chk1, Chk2) sensor->transducer Signal Amplification effector Effector Proteins (e.g., p53) transducer->effector arrest Cell Cycle Arrest (G1/S, G2/M) effector->arrest repair DNA Repair Activation effector->repair apoptosis Apoptosis (If damage is irreparable) effector->apoptosis

Caption: Simplified DNA Damage Response (DDR) Pathway.

Concluding Remarks and Future Directions

This compound derivatives remain a compelling class of compounds in medicinal chemistry. Their potent, well-understood mechanism of action—DNA alkylation—provides a solid foundation for rational drug design.[3] While effective, a primary challenge is their lack of specificity, which can lead to damage in healthy, rapidly dividing cells and cause significant side effects like myelosuppression.[3]

Future research will continue to focus on innovative prodrug strategies and targeted delivery systems to increase the therapeutic index of these powerful cytotoxic agents. By modifying the carrier moieties to be recognized by specific cancer cell receptors or to be activated only within the tumor microenvironment, it may be possible to concentrate their cytotoxic effects where they are needed most, heralding a new generation of smarter, more effective alkylating agents.

References

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  • Title: Synthesis and Cytotoxic Activity of N-(2-chloroethyl) - PubMed Source: PubMed URL: [Link]

  • Title: Synthesis and Evaluation of Several New (2-Chloroethyl)nitrosocarbamates as Potential Anticancer Agents | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

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Discovery and history of 2-Chloroethyl carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of 2-Chloroethyl Carbamate

Abstract

This compound (C₃H₆ClNO₂) is a bifunctional organic compound that has garnered significant interest primarily as a crucial intermediate in pharmaceutical synthesis. While the specific historical moment of its initial discovery is not prominently documented, its importance emerged with the development of cholinergic drugs, most notably Carbachol. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the history, synthesis, chemical properties, and applications of this compound. We will explore the evolution of its synthesis from classical methods, likely involving hazardous reagents like phosgene, to modern, safer protocols. The document details its physicochemical characteristics, toxicological profile within the broader class of carbamates, and its pivotal role as a building block in medicinal chemistry.

Section 1: The Carbamate Moiety: A Foundation in Chemistry and Medicine

The story of this compound is rooted in the broader history of the carbamate functional group (R₂NC(O)OR'). Known interchangeably as urethanes, these compounds are formally esters of the unstable carbamic acid (NH₂COOH).[1] The term "urethane" was first introduced by the French chemist Jean-Baptiste Dumas in 1833.[1] Carbamates are notable for their chemical stability, which is greater than that of carbamic acids, and their ability to act as a peptide bond surrogate, making them highly valuable in medicinal chemistry.[2]

Historically, the carbamate structure has been integral to significant industrial and pharmaceutical developments. Polyurethanes, polymers linked by carbamate groups, were developed in 1937 and have since become ubiquitous in everything from foams and elastomers to biomedical devices, valued for their durability, flexibility, and biocompatibility.[3][4][5] In medicine, while the simplest carbamate, ethyl carbamate (urethane), was once used as a chemotherapeutic agent, it was later found to be toxic and largely ineffective.[1] However, the carbamate functional group remains a key structural motif in a wide array of approved therapeutic agents and is often employed in prodrug design to enhance stability and bioavailability.[2]

Section 2: Emergence of this compound: A Synthetic Intermediate of Note

While a singular "discovery" paper for this compound is not readily found in modern databases, its history is intrinsically linked to its utility as a synthetic precursor. It is most recognized as the key intermediate in the synthesis of Carbachol, a potent cholinergic agonist used to treat glaucoma and other conditions.[6][7] The development of Carbachol necessitated a reliable method for producing its this compound precursor.

Early, or "classical," synthetic routes for carbamates often involved highly toxic reagents such as phosgene and pungent ammonia.[7] The evolution of chemical synthesis toward safer, more controlled processes led to the development of alternative methods for producing this compound, thereby avoiding these hazardous materials. A notable advancement involves the direct reaction of 2-chloroethanol with a carbamylation reagent, a process that is simpler, safer, and more suitable for industrial-scale production.[7]

Section 3: Physicochemical Properties

Understanding the chemical and physical properties of this compound is essential for its application in synthesis and research.

Chemical Structure

The molecule contains a reactive chloroethyl group attached to a carbamate moiety, providing two distinct points for chemical modification.

Caption: Chemical structure of this compound (C₃H₆ClNO₂).

Quantitative Data

The key physicochemical properties of this compound are summarized below for easy reference.

PropertyValueSource(s)
Molecular Formula C₃H₆ClNO₂[8][9][10]
Molar Mass 123.54 g/mol [8][9][11]
Appearance White or yellowish crystals[11]
Melting Point 74-77 °C[6][11]
Boiling Point 264.3 ± 23.0 °C (Predicted)[11]
Density ~1.28 g/cm³ (estimate)[11]
Solubility Soluble in organic solvents like ethanol and acetone; low solubility in water.[8]
CAS Number 2114-18-3[9][10]

Section 4: Synthesis Methodologies: An Evolutionary View

The synthesis of this compound has evolved to favor safer and more efficient pathways.

Classical Synthesis Routes

Traditional methods for forming carbamates often involve the reaction of an alcohol with phosgene to create a chloroformate, which is then reacted with an amine. Alternatively, an isocyanate can be reacted with an alcohol.[1] While effective, these routes involve highly toxic and difficult-to-handle intermediates like phosgene and isocyanates.

Modern Synthesis Protocol

A more modern and safer approach, particularly for industrial applications, involves a one-step reaction that avoids hazardous intermediates.[7] This method is preferred for its operational safety and simpler process control.

Caption: Modern synthesis workflow for this compound.

Experimental Protocol: Synthesis from 2-Chloroethanol and Urea

This protocol is based on the principles described in modern synthesis patents, designed to avoid hazardous reagents.[7]

  • Vessel Preparation: To a reaction vessel equipped with a stirrer, condenser, and temperature probe, add 2-chloroethanol (1.0 mol), urea (1.2 mol), and a catalyst such as zinc chloride (0.1 mol).

  • Reaction: Heat the mixture with stirring to approximately 100-120 °C. The reaction will proceed with the evolution of ammonia gas, which should be safely vented or neutralized in an acid trap.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the consumption of 2-chloroethanol is complete (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dissolve the resulting solid in a suitable solvent like dichloromethane and wash with water to remove any remaining urea and catalyst.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white to yellowish crystalline solid.

Section 5: Key Applications in Drug Development

The primary and most well-documented application of this compound is as a pivotal intermediate in the synthesis of Carbachol (Cholinergic agonist).[6][7][10]

Synthesis of Carbachol

The final step in Carbachol synthesis involves the reaction of this compound with trimethylamine. The quaternary ammonium salt is formed through the nucleophilic substitution of the chloride by the amine.

Start This compound Process Nucleophilic Substitution Start->Process Reagent Trimethylamine (N(CH₃)₃) Reagent->Process Product Carbachol (Cholinergic Drug) Process->Product Forms Quaternary Ammonium Salt

Caption: Workflow for the conversion of this compound to Carbachol.

The 2-chloroethyl group itself is a known alkylating agent, a feature utilized in some anticancer agents.[12] This suggests that this compound could serve as a building block for other pharmacologically active molecules where a controlled alkylation step is desired.

Section 6: Toxicological Profile

The toxicology of this compound is understood within the context of the broader carbamate class of compounds.

Mechanism of Action: Carbamates are mechanistically similar to organophosphates in that they inhibit the acetylcholinesterase (AChE) enzyme.[13][14] This inhibition leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, causing overstimulation of muscarinic and nicotinic receptors.[13] However, a key difference is that the carbamylation of AChE is reversible, and the enzyme typically recovers function within 24-48 hours.[13] This results in a toxicological presentation that is similar to organophosphate poisoning but is generally less severe and of shorter duration.[14]

Specific Toxicity: this compound is described as moderately toxic by ingestion and intraperitoneal routes.[10] When heated to decomposition, it is noted to emit highly toxic fumes of chlorine and nitrogen oxides (NOx).[10] As with all carbamates, exposure can occur via dermal, inhalation, and gastrointestinal routes.[13] Symptoms of carbamate poisoning include excessive salivation, sweating, digestive issues, and in severe cases, respiratory distress, which is the most significant life-threatening risk.[13][15]

Section 7: Conclusion and Future Outlook

This compound stands as a testament to the enabling power of synthetic intermediates in modern medicine. While its own history is quietly embedded in the literature, its role in the production of the essential drug Carbachol is undeniable. The evolution of its synthesis from hazardous classical methods to safer, more efficient modern protocols reflects broader trends in green and industrial chemistry. For researchers and drug development professionals, this compound remains a valuable bifunctional building block. Future research may explore its use in the synthesis of novel therapeutic agents, leveraging the reactivity of both its carbamate and chloroethyl moieties to create new molecular architectures with unique pharmacological profiles.

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A Comprehensive Technical Guide to the Solubility of 2-Chloroethyl Carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 2-chloroethyl carbamate, a key intermediate in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's solubility in various organic solvents. In the absence of extensive quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, the theoretical principles governing solubility, and robust experimental protocols for determining solubility in the laboratory. This guide aims to equip the reader with the foundational knowledge and practical methodologies required to effectively utilize this compound in a research and development setting.

Introduction: The Significance of this compound in Synthesis

This compound (CAS No. 2114-18-3) is a bifunctional molecule of significant interest in organic synthesis.[1] Its structure, featuring both a reactive chloroethyl group and a carbamate moiety, makes it a versatile building block for the introduction of the carbamate functional group and for the construction of more complex molecular architectures. A notable application is its role as a synthetic intermediate in the preparation of carbachol, a cholinergic drug used in the treatment of glaucoma.[2]

The successful application of this compound in any synthetic protocol is fundamentally dependent on its solubility in the chosen reaction medium. Proper solvent selection is critical for achieving optimal reaction kinetics, managing reaction stoichiometry, and ensuring the homogeneity of the reaction mixture. This guide provides a thorough examination of the solubility of this compound, offering both theoretical insights and practical guidance.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its safe handling and effective use. There is some discrepancy in the reported physical state of this compound at room temperature in the literature. Some sources describe it as a liquid with a melting point of -14°C, while a greater number of chemical suppliers and databases report it as a white to yellowish crystalline solid with a melting point in the range of 74-77°C.[3] For the purposes of this guide, we will consider the solid form as the more likely state at standard laboratory conditions, and users should verify the physical state of their specific batch.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2114-18-3[1]
Molecular Formula C₃H₆ClNO₂[1]
Molecular Weight 123.54 g/mol [1]
Appearance White or yellowish crystals[3]
Melting Point 74-77 °C[3]
Boiling Point 264.3 ± 23.0 °C (Predicted)[3]
Density 1.2776 g/cm³ (Rough Estimate)[3]

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[4] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of this compound are its polarity, hydrogen bonding capability, and the nature of the solvent.

Molecular Structure and Polarity

The this compound molecule possesses several features that contribute to its overall polarity:

  • Carbamate Group (-OC(O)NH₂): This functional group is highly polar due to the presence of the carbonyl group (C=O) and the N-H bonds. The oxygen and nitrogen atoms are electronegative, creating partial negative charges, while the carbonyl carbon and the hydrogen atoms on the nitrogen bear partial positive charges.

  • Chloroethyl Group (-CH₂CH₂Cl): The carbon-chlorine bond is polar due to the high electronegativity of the chlorine atom.

The presence of these polar functional groups suggests that this compound will exhibit favorable solubility in polar solvents.

Hydrogen Bonding

The carbamate group in this compound can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the ether oxygen).[5] This capacity for hydrogen bonding is a significant contributor to its solubility in protic solvents like alcohols and water.

G Hydrogen Bonding Potential of this compound cluster_solute This compound cluster_solvent Solvent (e.g., Ethanol) solute Cl-CH₂-CH₂-O-C(=O)-NH₂ solvent CH₃-CH₂-OH solute->solvent H-bond Donor (N-H) solvent->solute H-bond Acceptor (O=C, O-C)

Caption: Hydrogen bonding interactions between this compound and a protic solvent.

Qualitative Solubility of this compound in Common Organic Solvents

Table 2: Qualitative Solubility of this compound

Solvent ClassSolventPredicted/Reported SolubilityRationale/Comments
Polar Protic EthanolGenerally Soluble[6]The hydroxyl group of ethanol can engage in hydrogen bonding with the carbamate moiety.
MethanolLikely SolubleSimilar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding.
WaterLow Solubility[6]While capable of hydrogen bonding, the nonpolar ethyl chain may limit solubility compared to smaller, more polar solvents.
Polar Aprotic AcetoneGenerally Soluble[6]The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the N-H groups of the carbamate.
N,N-Dimethylformamide (DMF)Very Soluble[7]DMF is a highly polar aprotic solvent with a strong ability to solvate polar molecules.
Dimethyl Sulfoxide (DMSO)Likely SolubleDMSO is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.
AcetonitrileLikely SolubleA polar aprotic solvent that should be capable of dissolving this compound.
Nonpolar TolueneLikely Sparingly Soluble to InsolubleThe significant difference in polarity between toluene and this compound suggests poor solubility.
HexaneLikely InsolubleAs a nonpolar alkane, hexane is a poor solvent for polar compounds like this compound.
Chlorinated Dichloromethane (DCM)Likely SolubleDCM is a moderately polar solvent and is often a good choice for dissolving compounds with some polar character.
ChloroformLikely SolubleSimilar to DCM, chloroform is a moderately polar solvent that can dissolve a range of organic molecules.

Experimental Protocol for Solubility Determination

For research and development purposes, it is often necessary to determine the solubility of a compound in a specific solvent under defined conditions. The following is a standardized, self-validating protocol for the gravimetric determination of this compound solubility.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvent(s) (HPLC grade or equivalent)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars or a shaker incubator

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Syringes

  • Pre-weighed collection vials

  • Drying oven or vacuum oven

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess should be clearly visible as undissolved solid.

    • Add a known volume (e.g., 2 mL) of the chosen solvent to the vial.

    • Seal the vial and place it in a temperature-controlled shaker or on a magnetic stirrer at the desired temperature for at least 24 hours to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.

    • Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed collection vial. Record the exact volume of the filtered solution.

  • Solvent Evaporation:

    • Place the collection vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound. Alternatively, use a vacuum oven for more efficient and gentle drying.

    • Continue drying until all the solvent has evaporated and the weight of the vial with the dried solute is constant.

  • Calculation of Solubility:

    • Weigh the collection vial containing the dried this compound.

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial.

    • Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

G Experimental Workflow for Solubility Determination A 1. Prepare Supersaturated Slurry (Excess Solute + Solvent) B 2. Equilibrate at Constant Temperature (e.g., 24 hours with stirring) A->B C 3. Allow Solids to Settle B->C D 4. Withdraw Supernatant with Syringe C->D E 5. Filter through 0.22 µm Syringe Filter into a Pre-weighed Vial D->E F 6. Evaporate Solvent to Dryness E->F G 7. Weigh Dried Solute F->G H 8. Calculate Solubility G->H

Caption: A stepwise workflow for the experimental determination of solubility.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Toxicity: It is moderately toxic by ingestion and intraperitoneal routes.[4]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented, a strong understanding of its molecular structure and the principles of solubility allows for informed solvent selection. It is predicted to be soluble in polar aprotic solvents like DMF and acetone, as well as polar protic solvents such as ethanol, with limited solubility in nonpolar solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a reliable method for their determination. As with any chemical reagent, adherence to strict safety protocols is paramount when handling this compound.

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An In-depth Technical Guide to the Thermogravimetric Analysis of 2-Chloroethyl Carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of 2-Chloroethyl carbamate. As a compound of interest in pharmaceutical development and organic synthesis, understanding its thermal stability is paramount for ensuring safety, predicting shelf-life, and optimizing manufacturing processes. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document focuses on the robust methodology and theoretical underpinnings required to perform such an analysis. The principles and hypothetical data presented herein are based on the known thermal behavior of structurally related carbamates and chlorinated organic compounds, offering a scientifically grounded starting point for experimental investigation.

Introduction: The Significance of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts its safety, efficacy, and storage requirements.[1][2] Thermogravimetric analysis (TGA) is an essential technique in the pharmaceutical industry for evaluating this stability.[3] It measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere, providing invaluable information on decomposition pathways, the presence of volatiles like moisture and residual solvents, and the overall thermal robustness of a compound.[4]

This compound (C₃H₆ClNO₂) is a molecule that combines the functional features of a carbamate and a chlorinated alkyl chain.[5] Carbamates are known to exhibit a range of thermal decomposition behaviors, often influenced by their substitution patterns.[2] The presence of a chloroethyl group introduces an additional potential degradation pathway through the elimination of hydrogen chloride (HCl), a common thermal decomposition route for chlorinated organic compounds. Therefore, a thorough TGA study is crucial to elucidate the specific decomposition mechanism and kinetics of this particular molecule.

Foundational Principles: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA operates on the simple principle of precisely monitoring the mass of a sample as it is subjected to a controlled temperature program.[6] A weight loss event indicates a decomposition or evaporation process. When coupled with Differential Scanning Calorimetry (DSC), which measures the heat flow into or out of a sample relative to a reference, a more complete thermal profile can be obtained.[7] DSC can distinguish between endothermic events (like melting or some decompositions) and exothermic events (like certain decomposition processes or crystallization).[6]

For a comprehensive analysis of this compound, a simultaneous TGA-DSC analysis is the recommended approach. This allows for the direct correlation of mass loss events with their corresponding energetic changes, aiding in the interpretation of the decomposition mechanism.

Experimental Protocol: A Self-Validating System for TGA of this compound

The following protocol is designed to ensure the generation of accurate and reproducible data. The causality behind each parameter selection is explained to provide a deeper understanding of the experimental design.

3.1. Sample Preparation and Characterization

Prior to TGA, the purity and identity of the this compound sample must be confirmed using appropriate analytical techniques such as NMR, FTIR, and HPLC. The physical state of the compound at room temperature should be noted, as there is conflicting information in publicly available data, with some sources describing it as a liquid and others as a solid with a melting point of 74-77°C.[3][4] This initial characterization is crucial for accurate data interpretation.

3.2. TGA-DSC Instrument Parameters

A detailed, step-by-step methodology for the TGA-DSC analysis is as follows:

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard calibration weights and for temperature using certified reference materials with known Curie points or melting points. Calibrate the DSC signal for enthalpy and temperature using a high-purity indium standard.

  • Sample Loading: Accurately weigh 3-5 mg of the this compound sample into an aluminum or ceramic TGA pan. A smaller sample size is chosen to minimize thermal gradients within the sample, ensuring a more uniform temperature distribution.[5]

  • Atmosphere: Purge the TGA furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to and during the experiment. An inert atmosphere is selected to study the intrinsic thermal decomposition of the compound without interference from oxidative processes.

  • Temperature Program:

    • Equilibrate the sample at 30°C for 5 minutes to ensure thermal stability before heating.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10 K/min. A heating rate of 10 K/min is a standard condition that provides a good balance between resolution and experimental time.

    • To perform kinetic analysis, repeat the experiment using different heating rates (e.g., 5, 15, and 20 K/min).[8]

  • Data Acquisition: Continuously record the sample mass, temperature, and heat flow as a function of time.

Data Presentation and Interpretation: A Hypothetical Case Study

As no specific experimental TGA data for this compound is currently available, the following table and interpretation are based on a hypothetical scenario derived from the known decomposition patterns of similar compounds. This serves as an illustrative example of how to analyze and present such data.

Table 1: Hypothetical TGA-DSC Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)Corresponding DSC PeakProposed Process
1~150~175~30%EndothermicElimination of HCl
2~220~250~36%EndothermicDecomposition of carbamate moiety (loss of CO₂)
---~34%-Final Residue

Interpretation of Hypothetical Data:

The TGA curve would likely show a multi-step decomposition process. The first step, with an onset around 150°C, could correspond to the elimination of hydrogen chloride (HCl), a common decomposition pathway for chlorinated organic compounds.[8] This would result in a mass loss of approximately 29.8% (the molar mass of HCl divided by the molar mass of this compound). The associated endothermic peak in the DSC curve would be consistent with a bond-breaking elimination reaction.

The second decomposition step, starting around 220°C, could be attributed to the breakdown of the remaining carbamate structure, potentially involving the loss of carbon dioxide (CO₂), which accounts for a mass loss of approximately 35.6%.

Visualizing the Proposed Decomposition Pathway

The following diagram, generated using Graphviz, illustrates the proposed two-step thermal decomposition pathway of this compound. This is a theoretical model that requires experimental validation, for instance, through evolved gas analysis (EGA) coupled with TGA.

Decomposition_Pathway cluster_start This compound cluster_step1 Step 1: HCl Elimination cluster_step2 Step 2: Carbamate Decomposition start Cl-CH₂-CH₂-O-C(O)-NH₂ intermediate Vinyl Carbamate (unstable) start->intermediate - HCl product1 Further decomposition products intermediate->product1 - CO₂ - Other fragments

Proposed thermal decomposition of this compound.

Kinetic Analysis of Decomposition

To gain deeper insights into the stability and decomposition mechanism, a kinetic analysis of the TGA data is essential. Isoconversional methods, such as the Kissinger and Ozawa-Flynn-Wall (OFW) methods, are powerful "model-free" approaches to determine the activation energy (Ea) of the decomposition process as a function of conversion (α).[9][10] These methods do not require prior assumptions about the reaction model.[8]

6.1. Kissinger Method

The Kissinger method relates the heating rate (β) to the peak decomposition temperature (Tp) from the derivative thermogravimetric (DTG) curve.[9] The activation energy can be calculated from the slope of a plot of ln(β/Tp²) versus 1/Tp.

6.2. Ozawa-Flynn-Wall (OFW) Method

The OFW method utilizes the temperatures (Tα) at different heating rates (β) for a specific conversion level (α).[10] The activation energy is determined from the slope of a plot of log(β) versus 1/Tα for different values of α.

The following Graphviz diagram illustrates the workflow for performing a kinetic analysis of the TGA data.

Kinetic_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_kinetic_methods Kinetic Modeling cluster_results Results tga_runs Perform TGA at multiple heating rates (β) dtg_curves Generate TGA and DTG curves tga_runs->dtg_curves conversion_data Calculate conversion (α) vs. temperature (T) dtg_curves->conversion_data kissinger Kissinger Method: Plot ln(β/Tp²) vs. 1/Tp conversion_data->kissinger ofw OFW Method: Plot log(β) vs. 1/Tα conversion_data->ofw activation_energy Determine Activation Energy (Ea) kissinger->activation_energy ofw->activation_energy

Workflow for kinetic analysis of TGA data.

Safety, Handling, and Disposal

7.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Body Protection: A laboratory coat is required.

7.2. Handling

All handling of this compound should be performed in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

7.3. Disposal

Waste this compound and any contaminated materials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Conclusion and Future Work

This technical guide provides a robust framework for the thermogravimetric analysis of this compound. While specific experimental data is lacking, the proposed methodology, rooted in established principles of thermal analysis and the known chemistry of related compounds, offers a sound basis for future experimental work. A comprehensive TGA-DSC study, coupled with evolved gas analysis and kinetic modeling, will be instrumental in fully characterizing the thermal stability and decomposition profile of this compound. Such data is invaluable for its safe handling, formulation development, and regulatory compliance in the pharmaceutical and chemical industries.

References

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An In-depth Technical Guide to the Electrophilic Reactivity of 2-Chloroethyl Carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical examination of 2-chloroethyl carbamate and its derivatives, molecules of significant interest in synthetic chemistry and drug development. The content delves into the compound's unique dual electrophilicity, the mechanism of its bioactivation, its application as a DNA alkylating agent, and the analytical methodologies required for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the chemistry and biological activity of this important structural motif.

The Bifunctional Electrophilic Nature of the this compound Moiety

The chemical reactivity of this compound and its N-substituted derivatives is dominated by the presence of two distinct electrophilic centers.[1] This dual reactivity is the foundation of their utility as both synthetic intermediates and pharmacologically active agents.[1]

  • Primary Electrophilic Center (Acyl Carbon): The carbonyl carbon of the carbamate group is highly electron-deficient due to the resonance and inductive effects of the adjacent oxygen and nitrogen atoms.[1] This makes it a "hard" electrophile, susceptible to nucleophilic acyl substitution by a variety of nucleophiles, such as alcohols and amines, to form new carbamates or ureas, respectively.[2]

  • Secondary Electrophilic Center (Alkyl Carbon): The carbon atom bonded to the chlorine atom in the 2-chloroethyl group serves as a second electrophilic site. Its reactivity as an alkylating agent is profoundly enhanced by the neighboring carbamate nitrogen atom.[1]

The interplay between these two sites dictates the reaction pathway and is fundamental to the molecule's mechanism of action in a biological context.

G cluster_0 cluster_1 mol mol A Primary Center (Acyl Carbon) Hard Electrophile mol->A Nucleophilic Acyl Substitution B Secondary Center (Alkyl Carbon) Latent Alkylating Agent mol->B Nucleophilic Alkylation

Caption: Dual electrophilic centers of the this compound structure.

The Critical Role of Aziridinium Ion Formation

The potent alkylating activity of 2-chloroethyl carbamates, particularly in the context of anticancer agents, is not derived from the 2-chloroethyl group directly. Instead, it arises from its conversion to a highly reactive intermediate: the aziridinium ion.[1][3]

This transformation occurs via a neighboring group participation mechanism, specifically an intramolecular SN2 reaction.[1][3] The nitrogen atom of the carbamate acts as an internal nucleophile, attacking the carbon atom bearing the chlorine and displacing the chloride ion.[1] This cyclization results in a strained, three-membered aziridinium ring, which is a powerful electrophile.[4][5] The formation of this intermediate is often the rate-determining step in the alkylation reaction.[5]

Once formed, the aziridinium ion is readily attacked by biological nucleophiles, such as the N7 position of guanine in DNA.[6][7] This nucleophilic attack opens the strained ring, resulting in the covalent attachment of the alkyl group to the DNA base, a process known as DNA alkylation.[8] This DNA damage disrupts replication and transcription, ultimately triggering cell death, which is the basis of its chemotherapeutic effect.[8][9]

G A This compound Derivative B Intramolecular SN2 Attack (Neighboring Group Participation) A->B C Aziridinium Ion Intermediate (Highly Electrophilic) B->C D Chloride Elimination B->D - Cl⁻ E Nucleophilic Attack (e.g., N7 of Guanine in DNA) C->E F Ring Opening E->F G Covalent DNA Adduct (Alkylated DNA) F->G

Caption: Mechanism of DNA alkylation via aziridinium ion intermediate.

Synthesis and Derivatization Strategies

The synthesis of 2-chloroethyl carbamates can be approached through several established methods in organic chemistry. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis of N-Substituted bis(2-chloroethyl)carbamates

A common strategy for producing N,N-bis(2-chloroethyl)carbamates involves the reaction of bis(2-chloroethyl)amine with a suitable chloroformate or dicarbonate in the presence of a base.[10][11] This approach is versatile for introducing various ester functionalities (e.g., ethyl, tert-butyl).

Experimental Protocol: Synthesis of tert-butyl N,N-bis(2-chloroethyl)carbamate[11]

  • Materials:

    • bis(2-chloroethyl)amine hydrochloride

    • Dichloromethane (DCM)

    • Triethylamine (TEA)

    • Di-tert-butyl dicarbonate (Boc anhydride)

    • Purified water

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a suitable reaction vessel, dissolve bis(2-chloroethyl)amine hydrochloride (1 eq) in dichloromethane.

    • Add triethylamine (approx. 1.1 eq) to the solution to neutralize the hydrochloride salt.

    • With continuous stirring, slowly add di-tert-butyl dicarbonate (approx. 1.5 eq) dropwise.

    • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring for completion by TLC or LC-MS.

    • Upon completion, add purified water to the reaction mixture and perform a liquid-liquid extraction.

    • Wash the separated organic phase with saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[11]

Application in Drug Development: A Comparative Outlook

The this compound moiety is a key component of several alkylating agents used in cancer chemotherapy.[8] These agents exert their cytotoxic effects by forming covalent bonds with DNA, leading to interstrand cross-links that are particularly difficult for cancer cells to repair.[6][8]

The efficacy of these agents is often evaluated by their half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit cell growth by 50% in vitro. While specific IC50 data for the parent this compound is limited in public literature, data from structurally similar analogs, such as N-(2-chloroethyl)-N-nitrourea and nitrocarbamate derivatives, provide a relevant benchmark for their potent cytotoxic activity.[8]

Table 1: Comparative Cytotoxicity of 2-Chloroethyl Congeners and Common Alkylating Agents

Compound ClassCompoundCell LineIC50 (µM)Reference
2-Chloroethyl Analogs N-(2-chloroethyl)-N-nitrourea derivative 1V79150[8]
N-(2-chloroethyl)-N-nitrourea derivative 2V7925[8]
N-(2-chloroethyl)-N-nitrocarbamate derivative 1V7980[8]
N-(2-chloroethyl)-N-nitrocarbamate derivative 2V7910[8]
Nitrogen Mustards CyclophosphamideMCF-71200[8]
MelphalanA54925[8]
Nitrosoureas Carmustine (BCNU)U8750[8]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across studies.[8]

Analytical Characterization

The reactive nature of 2-chloroethyl carbamates and related structures necessitates careful consideration of analytical methodologies. Both gas and liquid chromatography are powerful tools for their analysis, though specific protocols must be employed to ensure sample integrity.

GC-MS Analysis with Derivatization

Due to the potential for thermal degradation in a hot GC injector, direct analysis of these compounds can be challenging.[12] A robust strategy involves a derivatization step to convert the reactive carbamate into a more stable and less polar derivative prior to analysis.[12]

Experimental Protocol: GC-MS Analysis via Ethanol Derivatization[12]

This protocol is adapted from a method for the related N,N-dimethylcarbamoyl chloride and is applicable for analyzing reaction mixtures containing this compound derivatives.

  • Materials:

    • Reaction mixture aliquot

    • Anhydrous ethanol

    • Pyridine

    • Hexane

    • Deionized water

  • Procedure:

    • Sample Preparation: In a vial, combine 100 µL of the reaction mixture with 500 µL of a 10% solution of anhydrous ethanol in hexane. Add 10 µL of pyridine to catalyze the reaction.

    • Derivatization: Vortex the mixture and allow it to react for 15 minutes at room temperature to form the stable ethyl carbamate derivative.

    • Quenching: Quench the reaction by adding 500 µL of deionized water. Vortex and centrifuge to separate the layers.

    • Analysis: Carefully collect the upper organic layer for GC-MS analysis.

    • GC-MS Parameters:

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Injector Temperature: 250 °C.

      • Oven Program: Initial 60 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min).

      • Carrier Gas: Helium at 1.0 mL/min.

      • Injection: 1 µL, splitless mode.[12]

G A Aliquot of Reaction Mixture B Derivatization (Ethanol, Pyridine) A->B C Quench (Deionized Water) B->C D Phase Separation (Centrifugation) C->D E Collect Organic Layer D->E F GC-MS Analysis E->F

Caption: General workflow for GC-MS analysis with a derivatization step.

HPLC Analysis

For compounds that are not amenable to GC-MS, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative.[12][13] HPLC is particularly well-suited for thermally labile carbamates.[13] The method often involves reversed-phase chromatography coupled with UV or fluorescence detection after a post-column derivatization step.[14][15][16]

Safety and Handling

This compound and its derivatives are reactive alkylating agents and should be handled with appropriate caution. They are considered moderately toxic and may cause allergic skin reactions.[17]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat.[18]

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation.[18]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[19]

Conclusion

The this compound moiety is a privileged structure in medicinal chemistry and organic synthesis, defined by its dual electrophilic character. Its ability to undergo intramolecular cyclization to form a highly reactive aziridinium ion is the cornerstone of its function as a potent DNA alkylating agent. A thorough understanding of this mechanism, coupled with robust synthetic and analytical protocols, is essential for researchers and drug developers working to harness the therapeutic potential of this chemical class while ensuring its safe handling and application.

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An In-Depth Technical Guide to the Carbamoylation Reaction Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carbamoylation is a non-enzymatic post-translational modification (PTM) involving the covalent addition of a carbamoyl group to proteins.[1][2] This process primarily targets the free amino groups of proteins, such as the N-terminal α-amino group and the ε-amino group of lysine residues.[2][3] The reaction with lysine results in the formation of homocitrulline (ε-carbamyl-lysine), a modification that neutralizes the positive charge of the lysine side chain and can significantly alter protein structure, function, and stability.[4][5][6]

This guide provides a comprehensive overview of the carbamoylation reaction mechanism, its biological significance, and the analytical methodologies used for its detection and quantification. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical protein modification.

It is important to distinguish carbamoylation from carbamylation. While often used interchangeably in the literature, carbamoylation refers to the irreversible reaction with isocyanic acid, whereas carbamylation describes the reversible interaction of carbon dioxide with amino groups.[3][7][8] This guide will focus exclusively on carbamoylation.

The Core Reaction Mechanism

The central reactant in carbamoylation is isocyanic acid (HNCO). This highly reactive molecule readily undergoes a nucleophilic attack by the non-protonated primary amines of proteins.[1][2]

Generation of Isocyanic Acid

Isocyanic acid is primarily generated in biological systems through two main pathways:

  • Urea Decomposition: Urea, a major end-product of nitrogen metabolism, can spontaneously and non-enzymatically dissociate into cyanate (OCN-) and ammonium (NH4+) ions in aqueous solutions.[2][4] Cyanate is in equilibrium with its more reactive form, isocyanic acid.[2] This pathway is particularly significant in pathological conditions characterized by elevated urea levels, such as chronic kidney disease (CKD).[9][10][11]

  • Myeloperoxidase (MPO) Pathway: At sites of inflammation, the enzyme myeloperoxidase, released by neutrophils, can catalyze the oxidation of thiocyanate (SCN-) in the presence of hydrogen peroxide (H2O2) to generate cyanate.[4][9] This pathway contributes to carbamoylation in inflammatory diseases like atherosclerosis and rheumatoid arthritis.[4][12]

Caption: Pathways for the generation of isocyanic acid.

Reaction with Protein Amino Groups

Once formed, isocyanic acid is a potent electrophile that reacts with nucleophilic primary amines on proteins. The primary targets are the ε-amino group of lysine residues and the N-terminal α-amino group. The reaction with lysine results in the formation of a stable carbamoyl-lysine derivative known as homocitrulline.[4]

Carbamoylation_Reaction Protein_Lysine Protein with Lysine Residue (-NH₃⁺) Reaction Protein_Lysine->Reaction Isocyanic_Acid Isocyanic Acid (HNCO) Isocyanic_Acid->Reaction Carbamoylated_Protein Carbamoylated Protein (Homocitrulline Residue) (-NH-CO-NH₂) Reaction->Carbamoylated_Protein Nucleophilic Attack

Caption: The carbamoylation reaction of a lysine residue.

This modification is irreversible and leads to a neutralization of the positive charge of the lysine side chain, which can have profound effects on the protein's structure and function.[3][5] Each carbamoylation event adds 43 Daltons to the mass of the protein, a characteristic that is utilized in its detection by mass spectrometry.[13]

Biological and Pathophysiological Significance

Protein carbamoylation is not merely a chemical curiosity but has significant implications in both normal physiology and various disease states.

Impact on Protein Structure and Function

The conversion of a positively charged lysine to a neutral homocitrulline can disrupt ionic interactions, leading to conformational changes in proteins.[5] These structural alterations can, in turn, affect:

  • Enzyme Activity: Carbamoylation can either inhibit or, in some cases, activate enzymes by modifying critical lysine residues in their active or regulatory sites.[12][14]

  • Protein-Protein Interactions: The change in charge and conformation can interfere with the binding of proteins to their interaction partners.

  • Protein Aggregation: In some cases, carbamoylation can expose hydrophobic regions and promote protein aggregation, as has been suggested for the tau protein in Alzheimer's disease.[15]

  • Resistance to Degradation: Carbamoylated proteins may be resistant to proteasomal degradation, leading to their accumulation within cells.[12][14]

Role in Disease

Elevated levels of protein carbamoylation have been implicated in a number of diseases:

  • Chronic Kidney Disease (CKD): In CKD, impaired renal function leads to the accumulation of urea, driving the formation of isocyanic acid and subsequent protein carbamoylation.[9][10][11] Carbamoylated proteins are considered uremic toxins and are associated with increased mortality and cardiovascular complications in CKD patients.[5][10][11]

  • Atherosclerosis: Carbamoylation of low-density lipoprotein (LDL) can promote its uptake by macrophages, contributing to the formation of foam cells and the development of atherosclerotic plaques.[9][10]

  • Rheumatoid Arthritis (RA): Autoantibodies against carbamoylated proteins have been identified in the sera of RA patients, suggesting a role for this modification in the autoimmune response.[4][16]

  • Aging: An age-related increase in carbamoylated proteins has been observed, suggesting it may contribute to the functional decline of tissues over time.[4]

Carbamoylation in Drug Development

In the context of biopharmaceutical development, carbamoylation is often considered an undesirable modification. The use of high concentrations of urea as a denaturant during protein purification and formulation can lead to the artificial carbamoylation of therapeutic proteins.[14][17][18] This can impact the drug's efficacy, stability, and immunogenicity. Therefore, monitoring and controlling carbamoylation is a critical aspect of quality control in the biopharmaceutical industry.

Analytical Methodologies for Studying Carbamoylation

The detection and quantification of carbamoylated proteins are crucial for understanding their biological roles and for quality control in drug manufacturing. Several analytical techniques are employed for this purpose.

Mass Spectrometry

Mass spectrometry (MS) is the cornerstone for the analysis of carbamoylated proteins.[1] It allows for the identification of specific carbamoylation sites and the quantification of the extent of modification.[1]

  • Bottom-up Proteomics: In this approach, proteins are enzymatically digested (e.g., with trypsin) into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Carbamoylated peptides will exhibit a characteristic mass shift of +43 Da on lysine residues or the N-terminus.

  • Top-down Proteomics: This technique involves the analysis of intact proteins, which can provide information on the overall degree of carbamoylation and the presence of multiple modifications on a single protein molecule.

Immunochemical Methods

Antibody-based methods offer a targeted approach for the detection and quantification of carbamoylated proteins.[1]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to quantify the overall level of carbamoylated proteins in a sample using antibodies specific for carbamoyl-lysine.[1]

  • Western Blotting: This technique allows for the detection of specific carbamoylated proteins after separation by gel electrophoresis.[1]

Quantitative Data Summary
Analytical TechniqueInformation ProvidedSensitivityThroughput
Mass Spectrometry (LC-MS/MS) Site-specific identification and quantificationHighHigh
ELISA Total carbamoylated protein quantificationModerate to HighHigh
Western Blotting Detection of specific carbamoylated proteinsModerateLow to Moderate
Amino Acid Analysis Quantification of total homocitrulline contentModerateLow

Experimental Protocols

Protocol 1: Detection and Quantification of Carbamoylated Peptides by LC-MS/MS

This protocol outlines a general workflow for the identification of carbamoylation sites in a complex protein sample.

LC_MS_Workflow Start Protein Sample Denaturation Denaturation and Reduction (e.g., SDC, DTT) Start->Denaturation Alkylation Alkylation (e.g., Iodoacetamide) Denaturation->Alkylation Digestion Tryptic Digestion Alkylation->Digestion LC_Separation Liquid Chromatography (Peptide Separation) Digestion->LC_Separation MS_Analysis Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis Data_Analysis Database Searching (Identification of +43 Da shift) MS_Analysis->Data_Analysis End Identified Carbamoylated Peptides Data_Analysis->End

Caption: Workflow for the mass spectrometric analysis of protein carbamoylation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Quantify the protein concentration of the sample.

    • To avoid artificial carbamoylation during sample preparation, use a non-urea-based denaturant such as sodium deoxycholate (SDC).[14]

    • Denature the proteins in a buffer containing SDC, reduce disulfide bonds with dithiothreitol (DTT) at 37°C for 1 hour, and then alkylate cysteine residues with iodoacetamide in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion:

    • Dilute the sample to reduce the concentration of the denaturant.

    • Add trypsin at a protein-to-enzyme ratio of 50:1 (w/w) and incubate at 37°C overnight.[19]

  • LC-MS/MS Analysis:

    • Acidify the digest to precipitate the SDC and desalt the peptides using a C18 solid-phase extraction cartridge.

    • Analyze the peptides using a nano-flow HPLC system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).

    • Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Search the raw MS/MS data against a relevant protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

    • Specify carbamoylation of lysine and protein N-termini (+43.0058 Da) as a variable modification in the search parameters.

    • Validate the identified carbamoylated peptides by manual inspection of the MS/MS spectra.

Protocol 2: Minimizing Artificial Carbamoylation During Sample Preparation

When the use of urea is unavoidable, the following steps can be taken to minimize artificial carbamoylation:

  • Use Freshly Prepared, High-Purity Urea Solutions: Prepare urea solutions fresh for each use from high-quality solid urea.[18][20]

  • Deionize Urea Solutions: Treat urea solutions with a mixed-bed ion-exchange resin to remove cyanate.[18][20]

  • Control Temperature: Avoid heating urea-containing buffers above 37°C.[18] Whenever possible, perform sample handling steps at room temperature or on ice.

  • Use Cyanate Scavengers: Include primary amine-containing buffers, such as Tris-HCl or ammonium bicarbonate, in the urea solution to act as cyanate scavengers.[18][19] Ammonium bicarbonate has been shown to be particularly effective.[19]

Conclusion

The carbamoylation of proteins is a significant non-enzymatic post-translational modification with far-reaching implications in health and disease. A thorough understanding of its reaction mechanism, from the generation of isocyanic acid to its reaction with protein amino groups, is essential for researchers in diverse fields. The continued development of sensitive analytical techniques, particularly in mass spectrometry, will further elucidate the roles of carbamoylation in complex biological processes and aid in the development of safer and more effective biotherapeutics.

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The Pivotal Role of 2-Chloroethyl Carbamate in Carbachol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

Carbachol, a potent cholinergic agonist, holds significant therapeutic value, primarily in ophthalmology for the management of glaucoma.[1][2][3] Its synthesis is a topic of considerable interest for pharmaceutical chemists aiming for efficiency, safety, and purity. This guide provides a detailed technical examination of the most common and practical synthetic pathway to carbachol, focusing on the critical role of the intermediate, 2-chloroethyl carbamate. We will dissect the chemical logic behind this synthetic strategy, contrast it with historical methods, provide a detailed experimental protocol, and outline the necessary safety considerations. The core of this process lies in a two-step sequence: the formation of this compound, followed by its quaternization with trimethylamine. This approach is favored for its reliability and for circumventing the use of highly toxic reagents like phosgene, which characterized earlier synthetic routes.[4]

Introduction: Pharmacological Context and Synthetic Strategy

Carbachol: A Pharmacological Profile

Carbachol (carbamylcholine) is a synthetic choline ester that functions as a non-selective cholinergic agonist, stimulating both muscarinic and nicotinic acetylcholine receptors.[3][5] Structurally, it is a quaternary ammonium compound and a carbamate ester.[2][3] This dual agonism allows it to mimic the effects of the endogenous neurotransmitter acetylcholine. However, a key pharmacological advantage of carbachol is its resistance to degradation by cholinesterase enzymes, which rapidly metabolize acetylcholine.[5] This resistance confers a more prolonged duration of action, making it therapeutically useful.

Its principal clinical applications are in ophthalmology, where it is used as a miotic agent to constrict the pupil and reduce intraocular pressure in conditions like glaucoma and during ophthalmic surgery.[1][2]

The Logic of Carbachol Synthesis

The synthesis of a quaternary ammonium salt like carbachol hinges on a final step involving the alkylation of a tertiary amine. In this case, trimethylamine is the tertiary amine that becomes quaternized. The core challenge lies in constructing a suitable alkylating agent that already contains the desired carbamate functional group. This compound is an ideal precursor for this purpose. It elegantly combines the stable carbamate moiety with a reactive alkyl chloride, providing a perfect electrophilic site for nucleophilic attack by trimethylamine.

This compound: The Keystone Intermediate

The entire synthetic strategy revolves around the efficient formation and subsequent reaction of this compound. This molecule is the "keystone" that bridges simple starting materials to the final, more complex active pharmaceutical ingredient (API).

Chemical Profile
PropertyValueReference
Chemical Name This compound[6]
CAS Number 2114-18-3[6]
Molecular Formula C₃H₆ClNO₂[6]
Molecular Weight 123.54 g/mol [6]
Melting Point 74-77 °C[6]
Synthesis of the Intermediate: A Tale of Two Pathways

There are two primary methods for synthesizing this compound. The choice between them represents a classic case of balancing reactivity and safety in chemical synthesis.

  • Pathway A: The Modern Urea-Based Method This is the preferred industrial method. It involves the direct reaction of 2-chloroethanol with urea.[1] This pathway is advantageous due to its operational simplicity and, most importantly, its avoidance of highly toxic reagents. A patent suggests this reaction can be facilitated by a catalyst to generate the intermediate in a single step.[4] The causality here is the nucleophilic attack of the 2-chloroethanol's hydroxyl group on a urea-derived carbamoylating species.

  • Pathway B: The Historical Phosgene Method An older, multi-step method involves the use of phosgene (COCl₂).[7][8]

    • Step 1: 2-chloroethanol is reacted with phosgene. The highly electrophilic carbonyl carbon of phosgene is attacked by the hydroxyl group of the alcohol, eliminating HCl and forming 2-chloroethyl chloroformate.[7][8]

    • Step 2: The resulting 2-chloroethyl chloroformate is then reacted with ammonia (NH₃). The nucleophilic ammonia attacks the carbonyl carbon, displacing the remaining chloride to form the carbamate and another molecule of HCl.[7][8]

While effective, the extreme toxicity of phosgene makes this route hazardous and less favorable in modern pharmaceutical manufacturing.[4]

The Quaternization Step: Assembling the Carbachol Molecule

The final step in the synthesis is the formation of the quaternary ammonium salt. This is achieved through the reaction of this compound with trimethylamine.

Reaction Mechanism: Nucleophilic Substitution

This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[7]

  • Nucleophilic Attack: The nitrogen atom of trimethylamine possesses a lone pair of electrons, making it a potent nucleophile. It attacks the carbon atom bonded to chlorine in the this compound molecule. This carbon is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom.

  • Transition State: A transient five-coordinate transition state is formed where the N-C bond is forming simultaneously as the C-Cl bond is breaking.

  • Leaving Group Departure: The chlorine atom departs as a chloride ion (Cl⁻), taking the bonding electrons with it.

  • Product Formation: The result is the formation of a new C-N bond, yielding the carbachol cation. The displaced chloride ion remains as the counter-ion, forming the final salt, carbachol chloride.[7]

Synthesis Workflow Visualization

The following diagram illustrates the complete, modern synthetic pathway from 2-chloroethanol to carbachol.

Carbachol_Synthesis cluster_step1 PART 1: Intermediate Synthesis cluster_step2 PART 2: Quaternization (API Formation) Chloroethanol 2-Chloroethanol reaction1 + Chloroethanol->reaction1 Urea Urea Urea->reaction1 Intermediate This compound reaction2 + Intermediate->reaction2 S_N2 Reaction reaction1->Intermediate Catalyst, Heat Trimethylamine Trimethylamine Trimethylamine->reaction2 API Carbachol reaction2->API Solvent, Heat/Pressure

Caption: Synthetic workflow for Carbachol via the Urea pathway.

Experimental Protocol

This protocol is a representative synthesis based on established chemical principles.[1][4] All operations must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of this compound
  • Equipment Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents:

    • 2-Chloroethanol (1.0 mol)

    • Urea (1.2 mol)

    • Catalyst (e.g., Zinc Chloride, 0.05 mol)[9]

  • Procedure:

    • Charge the flask with 2-chloroethanol, urea, and the catalyst.

    • Heat the mixture under reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into cold water to precipitate the product.

    • Filter the solid product, wash with cold water to remove unreacted urea, and dry under vacuum.

    • Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Part B: Synthesis of Carbachol (Quaternization)
  • Equipment Setup: Use a pressure-rated glass reactor or a sealed reaction vessel equipped with a stirrer and a heating mantle.

  • Reagents:

    • This compound (1.0 mol)

    • Trimethylamine (2.5 mol, can be used as a solution in a solvent like ethanol or as a liquefied gas)

    • Solvent (e.g., a chloroalkane or acetonitrile, sufficient to dissolve the carbamate)

  • Procedure:

    • Dissolve the this compound in the chosen solvent within the reactor.

    • Cool the solution and add the trimethylamine. If using liquefied gas, this must be done carefully under controlled conditions.

    • Seal the reactor.

    • Heat the mixture to 80-90 °C for 6-9 hours.[4] The reaction is typically run under the pressure generated by the solvent and reagent at this temperature (approx. 1-2.5 atm).[4]

    • After the reaction period, cool the reactor to room temperature.

    • The product, carbachol chloride, will likely precipitate from the solution upon cooling as it is a salt.

    • Filter the solid product.

    • Wash the crude product with a cold solvent (e.g., acetone or ether) to remove any unreacted starting material.

    • Dry the final product under vacuum.

Data Summary Table
ParameterPart A: Intermediate SynthesisPart B: Carbachol Synthesis
Key Reactants 2-Chloroethanol, UreaThis compound, Trimethylamine
Molar Ratio ~1 : 1.2~1 : 2.5
Temperature Reflux80-90 °C[4]
Pressure Atmospheric1 - 2.5 atm[4]
Duration 4 - 6 hours6 - 9 hours[4]
Product This compoundCarbachol Chloride

Safety and Handling

  • Hazardous Reagents: 2-Chloroethanol is toxic. Phosgene (if used in the alternative route) is extremely toxic and requires specialized handling. Trimethylamine is a flammable and irritating gas/liquid. Carbamates as a class can have varying toxicological profiles.[10][11]

  • Personal Protective Equipment (PPE): All manipulations must be performed in a certified chemical fume hood. Wear chemical-resistant gloves, a lab coat, and chemical safety goggles at all times.

  • Storage: Store reagents and the intermediate in tightly sealed containers in a cool, dry, well-ventilated area away from incompatible materials. This compound should be stored away from moisture.

Conclusion

The synthesis of carbachol is a well-established process where this compound serves as the indispensable intermediate. Its structure provides the pre-formed carbamate pharmacophore and a reactive handle for the final quaternization step. The modern synthetic route, utilizing urea and 2-chloroethanol, represents a significant advancement in pharmaceutical process safety by eliminating the need for highly hazardous materials like phosgene. Understanding the chemistry of this compound—its formation and its role as an electrophile in the SN2 reaction with trimethylamine—is fundamental to the efficient and safe production of the vital therapeutic agent, carbachol.

References

  • Title: Carbachol - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Carbachol – Structure , Synthesis , SAR , Mechanism , Uses Source: Remix education URL: [Link]

  • Title: CN1144218A - Carbachol and its intermediate chloroethyl carbamate synthetic process Source: Google Patents URL
  • Title: CARBACHOL SYNTHESIS Source: YouTube (Josh_Tutorials) URL: [Link]

  • Title: What is the mechanism of Carbachol? Source: Patsnap Synapse URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: PubMed Central (PMC) URL: [Link]

  • Title: tert-Butyl (2-chloroethyl)carbamate | CAS#:71999-74-1 Source: Chemsrc URL: [Link]

  • Title: SYNTHESIS OF CARBACHOL | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM Source: YouTube (GPAT DISCUSSION CENTER) URL: [Link]

  • Title: Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine Source: ACS Omega URL: [Link]

  • Title: Carbachol | C6H15ClN2O2 | CID 5831 Source: PubChem - NIH URL: [Link]

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Methodological & Application

Protocol for N-Alkylation of Nucleophiles Using 2-Chloroethyl Carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed protocol for the N-alkylation of primary and secondary amines using 2-chloroethyl carbamate. This transformation is a valuable synthetic tool for introducing a protected 2-aminoethyl moiety onto a target molecule, a common structural motif in pharmacologically active compounds. This guide delves into the underlying reaction mechanism, outlines critical experimental parameters, provides a step-by-step laboratory procedure, and offers a troubleshooting guide to address common challenges. The methodologies described herein are designed to be robust and reproducible for professionals in organic synthesis and drug development.

Introduction: The Strategic Use of this compound

N-alkylation is a cornerstone of organic synthesis, essential for constructing the carbon-nitrogen bonds that are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1] While many alkyl halides are used for this purpose, this compound (C₃H₆ClNO₂) stands out as a bifunctional reagent. It not only serves as an electrophile for alkylation via its reactive 2-chloroethyl group but also concurrently installs a carbamate-protected amino group.[2][3] This dual functionality makes it a highly efficient building block for synthesizing more complex molecules, such as N-substituted ethylenediamines, which are precursors to dyes, polymers, and biologically active compounds.[1]

The reaction proceeds via a classical SN2 nucleophilic substitution mechanism. A nucleophile, typically a primary or secondary amine, attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride ion.[4] The carbamate functional group remains intact during this process, providing a stable protecting group that can be removed in a subsequent step if desired.

Reaction Mechanism and Rationale

The N-alkylation with this compound is a nucleophilic substitution reaction. The key steps are outlined below:

  • Activation of Nucleophile (Optional but Recommended) : In the presence of a base, a primary or secondary amine is deprotonated, increasing its nucleophilicity and reaction rate.[4]

  • Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the amine attacks the primary carbon of the 2-chloroethyl group. This is the rate-determining step.

  • Displacement : The chloride ion is displaced as a leaving group, forming a new carbon-nitrogen bond.

  • Neutralization : The base neutralizes the hydrogen chloride (HCl) generated during the reaction, preventing the formation of an unreactive ammonium salt from the starting amine.[1]

The overall transformation is robust and generally provides good yields when appropriate conditions are employed.

G cluster_reactants Reactants cluster_products Products Nuc R¹R²N-H (Nucleophilic Amine) inv1 Nuc->inv1 AlkylatingAgent Cl-CH₂CH₂-O-C(=O)NH₂ (this compound) AlkylatingAgent->inv1 Base Base (e.g., K₂CO₃) Base->inv1 Product R¹R²N-CH₂CH₂-O-C(=O)NH₂ (N-Alkylated Product) Salt Base-H⁺ Cl⁻ (Salt Byproduct) inv2 inv1->inv2 Sₙ2 Reaction (Solvent, Heat) inv2->Product inv2->Salt

Caption: General reaction scheme for N-alkylation.

Critical Experimental Parameters

The success of the N-alkylation reaction is contingent upon the careful selection of several key parameters. These are summarized in the table below, providing a starting point for reaction optimization.

ParameterRecommended Choice(s)Rationale & Justification
Nucleophile Primary or Secondary AminesThe protocol is most effective for these nucleophiles. Tertiary amines will not react, and other nucleophiles (thiols, alcohols) may require different conditions.
Alkylating Agent This compound (1.0 eq)The limiting reagent in the reaction.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃ (2-3 eq)Inorganic bases are preferred for their ease of removal (filtration) and to avoid side reactions. Potassium carbonate is a cost-effective and efficient choice.[4][5]
Solvent Acetonitrile (ACN), Dimethylformamide (DMF)Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, enhancing its reactivity. ACN is often preferred due to its lower boiling point, simplifying removal.[1]
Temperature 25 °C to 80 °C (Reflux of ACN)The required temperature depends on the nucleophilicity of the amine. Less reactive amines may require heating to achieve a reasonable reaction rate.[1]
Concentration 0.1 M to 0.5 MA concentration of ~0.2 M with respect to the alkylating agent is a good starting point to ensure sufficient reaction kinetics without requiring excessive solvent.

Detailed Experimental Protocol

This section provides a general, step-by-step procedure for the N-alkylation of a representative secondary amine with this compound.

Safety Precaution: this compound is a halogenated compound and a potent alkylating agent.[2] It should be handled as a potential toxin and mutagen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

Materials & Equipment:

  • Round-bottom flask with a stir bar

  • Reflux condenser and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Amine substrate (e.g., morpholine, 1.1 eq)

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Deionized water and Brine

Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the amine (1.1 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask (to achieve a final concentration of ~0.2 M).

  • Reagent Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and allow it to stir.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-24 hours, depending on the substrate.[1]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and salts through a pad of celite, washing the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[1]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

G start Start setup 1. Reaction Setup (Amine, Base, Solvent) start->setup add_reagent 2. Add 2-Chloroethyl Carbamate Solution setup->add_reagent react 3. Heat & Stir (e.g., 80 °C) add_reagent->react monitor 4. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 5. Cool, Filter & Concentrate monitor->workup Complete purify 6. Column Chromatography workup->purify characterize 7. Characterize (NMR, MS) purify->characterize end_node End characterize->end_node

Caption: Step-by-step workflow for N-alkylation.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues and provides evidence-based solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive nucleophile. 2. Reaction temperature is too low. 3. Base is not strong enough or is hydrated.1. Increase the reaction temperature to reflux. 2. Switch to a more polar solvent like DMF to increase reaction rate. 3. Use a stronger base like cesium carbonate (Cs₂CO₃). Ensure all reagents and solvents are anhydrous.
Formation of Side Products 1. Dialkylation of a primary amine. 2. Degradation of starting material or product at high temperatures.1. Use a larger excess of the primary amine to favor mono-alkylation statistically. 2. Perform the reaction at the lowest effective temperature. If necessary, consider protecting one N-H bond of the primary amine before alkylation.
Difficult Purification 1. Product and starting amine have similar polarities. 2. Product is highly water-soluble.1. If the unreacted amine is basic, an acidic wash (e.g., dilute HCl) during workup can move it to the aqueous layer. Neutralize before extraction if the product is acid-sensitive. 2. For water-soluble products, avoid aqueous workup. After filtration, proceed directly to chromatography or consider alternative purification methods like crystallization.

Conclusion

The protocol detailed in this application note offers a reliable and efficient method for the N-alkylation of amines using this compound. By providing a protected aminoethyl group in a single step, this reagent serves as a valuable asset in synthetic chemistry. Understanding the reaction mechanism and optimizing key experimental parameters—such as the choice of base, solvent, and temperature—are crucial for achieving high yields and purity. This guide serves as a foundational resource for researchers aiming to incorporate this versatile building block into their synthetic strategies.

References

  • Benchchem. (n.d.). Benchmarking N-(2-chloroethyl)carbamoyl Chloride Against Other Alkylating Agents: A Comparative Guide.
  • Solubility of Things. (n.d.). This compound.
  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Alkylation of Amines with N-(2-chloroethyl)-4-nitroaniline. Benchchem.
  • ChemInform Abstract. (2025). Mono-(Boc)-Protected Diamines. Synthesis of tert-Butyl N-Alkyl-N-(2- aminoethyl)carbamates (IV) and tert-Butyl N-(2-(Alkylamino)ethyl) carbamates (VII). ResearchGate.
  • Benchchem. (n.d.). Application Notes and Protocols for the N-Alkylation of 2-Chlorophenothiazine.
  • LookChem. (n.d.). This compound 2114-18-3 wiki.
  • PubMed Central. (n.d.). Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates.
  • National Institutes of Health. (n.d.). N-Dealkylation of Amines. PMC - NIH.
  • Royal Society of Chemistry. (n.d.). Method for the synthesis of N-alkyl-O-alkyl carbamates. RSC Advances.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. Benchchem.
  • Chemsrc. (2025). tert-Butyl bis(2-chloroethyl)carbamate | CAS#:118753-70-1.
  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?.

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Application Notes & Protocols: The Reaction of 2-Chloroethyl Carbamate and its Analogs with Primary Amines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-chloroethylamino moiety is a cornerstone functional group in the design of various pharmacologically active agents. Its bifunctional nature, possessing both a nucleophilic nitrogen (once deprotected or as part of a larger structure) and a potent alkylating 2-chloroethyl group, allows for the construction of complex molecular architectures. Reagents like 2-chloroethyl carbamate and its more reactive counterpart, 2-chloroethyl isocyanate, are valuable precursors in this context. Their reaction with primary amines is a fundamental transformation that primarily yields substituted urea derivatives.

These ureas are not merely stable products; they are often key intermediates that can undergo subsequent intramolecular cyclization to form important heterocyclic scaffolds or serve as precursors for potent drugs, most notably the nitrosourea class of anticancer agents.[1] This guide provides an in-depth exploration of the reaction between this compound analogs and primary amines, detailing the underlying mechanisms, providing field-tested protocols, and discussing their critical application in pharmaceutical synthesis.

Section 1: Core Reaction Mechanisms

The reactivity of this compound derivatives with primary amines is governed by two principal, often sequential, mechanistic pathways: initial urea formation followed by potential intramolecular cyclization.

Urea Formation via Nucleophilic Addition-Elimination

The most direct and synthetically valuable reaction for forming the core urea linkage involves the reaction of a primary amine with a highly reactive carbamate analog, such as a 2-chloroethyl isocyanate or carbamoyl chloride.

  • Causality: Primary amines (R-NH₂) are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. They readily attack the highly electrophilic carbonyl carbon of an isocyanate (-N=C=O) or carbamoyl chloride (-NHCOCl) group. This initial nucleophilic attack is the key step in forming the N,N'-disubstituted urea backbone. While stable carbamates (like ethyl carbamate) can also react, the conditions required are typically harsher, making isocyanates the preferred reagent for efficiency and yield.[2] The reaction with an isocyanate is essentially an addition reaction, whereas the reaction with a carbamoyl chloride is a nucleophilic acyl substitution.

Diagram 1: General scheme for N,N'-disubstituted urea formation.
Intramolecular Cyclization: Formation of Imidazolidinones

The product of the initial reaction, an N-(2-chloroethyl)-N'-substituted urea, contains both a nucleophile (the N'-H nitrogen) and an electrophilic alkyl halide. Under basic conditions, this sets the stage for an intramolecular Williamson ether-like synthesis, forming a stable five-membered heterocyclic ring.

  • Causality: The presence of a base (e.g., KOH, NaH) deprotonates the less-substituted urea nitrogen (N'-H), significantly increasing its nucleophilicity. This newly formed anion then readily attacks the carbon atom bearing the chlorine in an intramolecular SN2 reaction. This process is highly efficient due to the favorable energetics of forming a five-membered ring (an imidazolidinone). This cyclization is a key transformation for creating certain classes of heterocyclic drugs and intermediates.[3]

Diagram 2: Base-mediated intramolecular cyclization to an imidazolidinone.

Section 2: Application in Pharmaceutical Synthesis: The Carmustine Precursor

A prominent application of this chemistry is in the synthesis of nitrosourea anticancer agents. Carmustine (BCNU) is a classic example where the formation of a key urea intermediate is the critical step. The synthesis involves the reaction of 2-chloroethylamine with 2-chloroethyl isocyanate to form 1,3-bis(2-chloroethyl)urea. This intermediate is then nitrosated to yield the active pharmaceutical ingredient (API).[1][4]

The resulting N-nitrosourea compounds are potent DNA alkylating agents, which cross-link DNA strands, thereby inhibiting DNA replication and transcription, leading to cancer cell death.[1]

Section 3: Experimental Protocols

Disclaimer: The following protocols involve hazardous materials and should only be performed by trained personnel in a properly equipped chemical laboratory.[1][5]

Protocol 1: General Synthesis of N-(2-Chloroethyl)-N'-phenyl Urea

This protocol details the reaction of a primary aromatic amine (aniline) with 2-chloroethyl isocyanate. It can be adapted for various primary alkyl and aryl amines.

Materials & Equipment:

  • Aniline

  • 2-Chloroethyl isocyanate

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Standard glassware for workup and purification

Protocol 1 Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve aniline in anhydrous DCM under N₂ B Cool solution to 0°C in an ice bath A->B C Add 2-chloroethyl isocyanate dropwise over 30 min B->C D Stir at 0°C for 1 hr, then warm to RT and stir for 4 hrs C->D E Quench with H₂O and separate layers D->E F Wash organic layer with brine, dry over Na₂SO₄ E->F G Concentrate via rotary evaporation F->G H Purify by recrystallization (e.g., from ethanol/water) G->H

Diagram 3: Experimental workflow for urea synthesis.

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere of nitrogen, dissolve aniline (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Addition: Add 2-chloroethyl isocyanate (1.05 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5°C. The isocyanate is highly reactive and moisture-sensitive.

  • Reaction: Stir the reaction mixture at 0°C for an additional hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-(2-chloroethyl)-N'-phenyl urea.

ParameterConditionRationale
Solvent Anhydrous DichloromethaneInert, good solubility for reactants, and easily removed.
Temperature 0°C to Room Temp.Initial cooling controls the exothermic reaction; warming ensures completion.
Stoichiometry ~1:1.05 (Amine:Isocyanate)A slight excess of the isocyanate ensures full consumption of the primary amine.
Atmosphere Inert (N₂ or Ar)Prevents reaction of the highly reactive isocyanate with atmospheric moisture.
Typical Yield >90%This reaction is generally high-yielding and clean.
Protocol 2: Base-Mediated Cyclization to 1-Phenyl-2-imidazolidinone

This protocol demonstrates the cyclization of the product from Protocol 1.

Materials & Equipment:

  • N-(2-Chloroethyl)-N'-phenyl urea

  • Potassium hydroxide (KOH)

  • Ethanol

  • Reflux condenser

  • Heating mantle

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Setup: Dissolve the N-(2-chloroethyl)-N'-phenyl urea (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: Add potassium hydroxide (1.5 eq), either as a solid or as a concentrated aqueous solution.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the excess base with dilute HCl.

  • Isolation: Reduce the solvent volume via rotary evaporation. The product may precipitate. If not, extract the aqueous residue with ethyl acetate.

  • Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Section 4: Safety and Handling

CRITICAL SAFETY NOTICE: 2-Chloroethyl carbamates, isocyanates, and related derivatives are hazardous compounds. They are considered harmful if swallowed, inhaled, or in contact with skin.[6][7] The 2-chloroethyl moiety is a known alkylating agent, and many such compounds are suspected carcinogens.[8]

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[5][6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[1][9]

  • Handling: Avoid all contact with skin and eyes. These compounds can cause severe irritation or burns.[5] They are often moisture-sensitive; handle under an inert atmosphere.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][6]

  • Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations. Do not allow material to enter drains or water courses.[6]

Conclusion

The reaction of primary amines with this compound and its more reactive analogs is a robust and versatile method for the synthesis of N,N'-disubstituted ureas. This transformation serves as a gateway to valuable heterocyclic structures through subsequent intramolecular cyclization and is a pivotal step in the production of life-saving chemotherapeutic agents like Carmustine. A thorough understanding of the reaction mechanisms, coupled with strict adherence to safety protocols, enables researchers to effectively leverage this powerful chemistry in the fields of medicinal chemistry and drug development.

References

  • Chemsrc. (2025). tert-Butyl bis(2-chloroethyl)carbamate | CAS#:118753-70-1. Available at: [Link]

  • McKay, A. F., & Braun, R. O. (1951). Cyclizations of β-Chloroethyl Substituted Ammonocarbonic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Trovato, A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals. Available at: [Link]

  • Organic Chemistry Portal. (2024). Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]

  • Reddit r/OrganicChemistry. (2021). Mechanism to make a primary amine from a carbamate?. Available at: [Link]

  • Google Patents. (1983). US4384140A - 2-Chloroethyl urea derivatives.
  • Romanelli, G. P., et al. (2011). Convenient synthesis of carbamates, S-alkyl thiocarbamates, and N,N'-disubstituted urea. Tetrahedron Letters. Available at: [Link]

Sources

Derivatization of alcohols with 2-Chloroethyl carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatization of Alcohols with 2-Chloroethyl Carbamate Functionality

Authored by a Senior Application Scientist

This document provides a detailed exploration of the chemical derivatization of alcohols to introduce a this compound moiety. This guide is intended for researchers, scientists, and drug development professionals who require robust methods for modifying hydroxyl groups to enhance analytical detection, alter physicochemical properties, or introduce reactive functional handles for further synthetic transformations. We will delve into the underlying reaction mechanisms, provide validated experimental protocols, and discuss the critical importance of this technique in modern chemical and pharmaceutical sciences.

Strategic Overview: The "Why" of Derivatization

In analytical and medicinal chemistry, the native properties of a molecule are not always optimal for the desired application. Alcohols, while ubiquitous, often present challenges such as high polarity, low volatility, and poor ionization efficiency, which can complicate chromatographic separation and mass spectrometric detection.[1] Chemical derivatization addresses these issues by converting the polar hydroxyl (-OH) group into a less polar, more volatile, and more readily detectable functional group.[2]

The introduction of a this compound group is a particularly strategic choice for several reasons:

  • Improved Chromatography: The resulting carbamate is significantly less polar and more volatile than the parent alcohol, leading to better peak shape and resolution in Gas Chromatography (GC).[3]

  • Enhanced Mass Spectrometric Detection: The presence of a chlorine atom provides a distinct isotopic signature (³⁵Cl and ³⁷Cl), which produces characteristic M+ and M+2 ion clusters in a ~3:1 ratio. This signature is invaluable for confirming the identity of the derivatized analyte in complex matrices.[4]

  • Introduction of a Reactive Handle: The 2-chloroethyl group is a masked alkylating agent. This functionality is a cornerstone of various chemotherapeutics and can be exploited in drug development for creating targeted covalent inhibitors or prodrugs.[5]

This guide focuses on the reaction of an alcohol with a suitable reagent, such as N-(2-chloroethyl)carbamoyl chloride, to form the desired carbamate derivative. This approach provides a reliable and versatile method for alcohol modification.

The Underlying Chemistry: Reaction Mechanism

The conversion of an alcohol to a this compound is a classic nucleophilic acyl substitution reaction. The alcohol's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the derivatizing agent. To facilitate this, a non-nucleophilic base is essential.

The key steps are:

  • Activation of the Nucleophile: A base (e.g., pyridine, triethylamine) deprotonates the alcohol, forming a more potent alkoxide nucleophile.

  • Nucleophilic Attack: The alkoxide attacks the carbonyl carbon of the N-(2-chloroethyl)carbamoyl chloride, forming a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion as a leaving group.

  • Neutralization: The base neutralizes the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

The overall transformation is illustrated below.

Experimental_Workflow Figure 2: Derivatization and Purification Workflow prep 1. Prepare Inert Reaction Vessel dissolve 2. Dissolve Alcohol & Base in Anhydrous DCM prep->dissolve cool 3. Cool to 0 °C dissolve->cool add_reagent 4. Add Derivatizing Agent (Dropwise) cool->add_reagent react 5. Stir at Room Temp (2-4 hours) add_reagent->react monitor 6. Monitor (TLC / GC-MS) react->monitor monitor->react Incomplete workup 7. Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry 8. Dry & Concentrate (MgSO₄, Rotovap) workup->dry purify 9. Purify (Column Chromatography) dry->purify analyze 10. Characterize Product (NMR, MS, FTIR) purify->analyze

Sources

Application Note: A Robust GC-MS Protocol for the Analysis of 2-Chloroethyl Carbamate and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-Chloroethyl carbamate is a significant chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its reactivity stems from the presence of both a carbamate functional group and a reactive chloroethyl moiety.[2] This dual functionality allows it to be a precursor for derivatives such as N-phenyl-N'-(2-chloroethyl)ureas (CEUs), which have been explored for their antineoplastic properties.[2] Given its role as a reactive intermediate, monitoring its consumption and the formation of subsequent products is critical for reaction optimization, impurity profiling, and ensuring the safety and efficacy of final products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique, offering unparalleled separation efficiency and definitive molecular identification. However, the direct analysis of carbamates by GC-MS is often hindered by their thermal lability, which can lead to degradation in the high-temperature environment of the GC injector and column.[3] This application note provides a comprehensive, field-proven protocol for the reliable analysis of this compound and its reaction products. We address the challenges of thermal degradation by employing a chemical derivatization strategy, converting the analyte into a more volatile and thermally stable derivative prior to GC-MS analysis. This self-validating system ensures accurate quantification and structural elucidation, providing trustworthy data for critical research and development applications.

The Analytical Challenge: Thermal Instability of Carbamates

The primary obstacle in the GC-MS analysis of many carbamate compounds is their susceptibility to thermal degradation. The carbamate functional group can decompose at elevated temperatures, leading to inaccurate quantification, poor peak shape, and the potential misidentification of analytes. This behavior is well-documented for various carbamate pesticides and related compounds.[3][4] For this compound, the presence of the reactive alkyl chloride further complicates direct analysis.

To circumvent these issues, chemical derivatization is an essential sample preparation step.[5] Derivatization converts polar, thermally labile functional groups (like the N-H in the carbamate) into nonpolar, more stable moieties. This transformation enhances the analyte's volatility and thermal stability, making it amenable to GC analysis while often improving chromatographic resolution and detection sensitivity.[6][7] For carbamates, silylation is a widely adopted and effective derivatization technique.[6]

Analytical Workflow Overview

The protocol described herein follows a logical progression from sample preparation to data analysis. The key stages are designed to ensure the integrity of the sample and the accuracy of the final results.

GCMS_Workflow reaction_mixture Reaction Mixture Containing 2-CEC sample_prep Sample Preparation (Quenching/Dilution) reaction_mixture->sample_prep Step 1 derivatization Silylation (BSTFA) sample_prep->derivatization Step 2 gcms_analysis GC-MS Analysis (Injection & Separation) derivatization->gcms_analysis Step 3 data_analysis Data Processing & Interpretation gcms_analysis->data_analysis Step 4

Caption: Experimental workflow for the GC-MS analysis of this compound.

Detailed Experimental Protocol

This protocol outlines the complete procedure, from sample preparation through GC-MS analysis, using silylation for derivatization.

Reagents and Materials
  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Pyridine. All solvents should be anhydrous and of high purity (GC grade or equivalent).

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Internal Standard (IS): Isopropyl carbamate or a suitable stable, non-reactive compound not present in the sample matrix.

  • Apparatus: 2 mL autosampler vials with PTFE-lined caps, vortex mixer, heating block or oven, gas-tight syringes.

Sample Preparation

The goal of this step is to prepare a representative aliquot of the reaction mixture that is suitable for derivatization.

  • Quenching (if necessary): If the reaction is ongoing, it may need to be quenched. A common method is to dilute a small aliquot of the reaction mixture into a larger volume of cold, anhydrous solvent like DCM.

  • Internal Standard Spiking: Prepare a stock solution of the Internal Standard (e.g., 1 mg/mL in EtOAc).

  • Sample Aliquot: Transfer 100 µL of the reaction mixture (or a diluted solution) into a clean 2 mL autosampler vial.

  • Add Internal Standard: Add a known volume (e.g., 10 µL) of the IS stock solution to the vial. The IS allows for more accurate quantification by correcting for variations in injection volume and derivatization efficiency.[6]

  • Evaporation: Gently evaporate the solvent under a stream of dry nitrogen to complete dryness. This step is crucial to remove any water or protic solvents that would consume the derivatizing reagent.

Derivatization Protocol (Silylation)

This procedure converts the carbamate to its trimethylsilyl (TMS) derivative.

  • Reagent Addition: To the dried sample residue in the vial, add 100 µL of Ethyl Acetate and 100 µL of BSTFA (+1% TMCS). The TMCS acts as a catalyst to improve the reaction rate.

  • Capping and Mixing: Immediately cap the vial tightly and vortex for 30 seconds to ensure complete dissolution and mixing.

  • Heating: Place the vial in a heating block or oven set to 80°C for 30 minutes.[6] This elevated temperature ensures the derivatization reaction proceeds to completion.

  • Cooling: After heating, allow the vial to cool to room temperature before placing it in the GC-MS autosampler. The sample is now ready for injection.

Instrumentation and Parameters

The following parameters are a robust starting point and can be optimized for specific instruments and separation goals. These are based on established methods for carbamate analysis.[8][9][10]

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and the ability to operate in both Scan and Selected Ion Monitoring (SIM) modes.
Injector Split/SplitlessAllows for flexibility in managing sample concentration. A split injection (e.g., 20:1) is recommended to prevent column overloading.
Injector Temp 250°CEnsures rapid volatilization of the derivatized analytes without causing degradation of the more stable TMS derivatives.
Column HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA workhorse, mid-polarity column that provides excellent separation for a wide range of derivatized organic compounds.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal chromatographic efficiency.
Oven Program Initial: 70°C (hold 2 min), Ramp: 15°C/min to 280°C, Hold: 5 minThis temperature program allows for the separation of low-boiling reactants and solvents from the higher-boiling derivatized analytes of interest.
MS Transfer Line Temp 280°CPrevents condensation of analytes as they transfer from the GC column to the mass spectrometer.
Ion Source Temp 230°CStandard temperature for electron ionization, balancing ionization efficiency with minimizing thermal degradation within the source.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns that are comparable to established mass spectral libraries (e.g., NIST).
Acquisition Mode Full Scan (m/z 40-500) and/or SIMFull Scan mode is used for qualitative identification and library searching. SIM mode can be used for enhanced sensitivity and quantitative analysis by monitoring specific, characteristic ions of the target analytes.[10]

Data Interpretation & Expected Results

Upon analysis, the resulting chromatogram should show well-resolved peaks for the derivatized this compound and any reaction products.

  • Identification: The identity of each peak is confirmed by comparing its mass spectrum to a reference library like the NIST Mass Spectral Library. The mass spectrum of this compound is well-characterized.[11][12]

  • Derivatized Analyte: The TMS derivative of this compound will have a molecular weight of 195.6 g/mol (C6H14ClNO2Si). The mass spectrum will show a molecular ion (M+) at m/z 195 and characteristic fragments. A key fragment is often [M-15]+, corresponding to the loss of a methyl group from the TMS moiety.

  • Reaction Products: The power of this method lies in its ability to identify reaction byproducts. For example:

    • Reaction with an alcohol (e.g., ethanol): This would form ethyl 2-chloroethylcarbamate.[13] The TMS derivative of this product would be analyzed.

    • Reaction with an amine: This would form a substituted urea. The TMS derivative of the urea product would show a corresponding molecular ion and fragmentation pattern.

Conclusion

The protocol detailed in this application note presents a reliable and robust method for the GC-MS analysis of this compound and its reaction products. By employing a silylation derivatization step, the inherent challenges associated with the thermal instability of carbamates are effectively overcome. This methodology provides the accuracy and specificity required for rigorous process monitoring, impurity profiling, and quality control in research and development settings. The use of an internal standard and well-defined GC-MS parameters ensures that the data generated is both trustworthy and reproducible, empowering scientists to make informed decisions based on high-quality analytical results.

References

  • Battaglia, R., Conacher, H. B. S., & Page, B. D. (1990). Ethyl carbamate (urethane) in alcoholic beverages and foods: A review. Food Additives and Contaminants, 7(4), 477-496. [Link]

  • Zimmerli, B., & Schlatter, J. (1991). Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment. Mutation Research/Genetic Toxicology, 259(3-4), 325-350. [Link]

  • Canas, B. J. (1989). Determination of Ethyl Carbamate (Urethane) in Alcoholic Beverages Using Capillary Gas Chromatography with Thermal Energy Analyzer Detection: Collaborative Study. Journal of AOAC INTERNATIONAL, 72(4), 549-551. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16456, this compound. PubChem. [Link]

  • NIST. (n.d.). Carbamic acid, 2-chloroethyl ester. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

  • Saleh, M. A., & Orabi, K. Y. (2022). Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. Foods, 11(19), 3041. [Link]

  • Walker, G., Winterlin, W., Fouda, H., & Seiber, J. (1988). Gas chromatographic analysis of urethane (ethyl carbamate) in wine. Journal of Agricultural and Food Chemistry, 36(4), 708-711. [Link]

  • NIST. (n.d.). Carbamic acid, 2-chloroethyl ester. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

  • Field, J. A., & Monohan, K. (1995). Derivatization reactions of carbamate pesticides in supercritical carbon dioxide. Journal of chromatographic science, 33(9), 485-491. [Link]

  • Science.gov. (n.d.). chemical derivatization techniques: Topics. Science.gov. [Link]

  • SpectraBase. (n.d.). Ethyl (2-chloroethyl)carbamate. Wiley SpectraBase. [Link]

  • Google Patents. (1989). CN1144218A - Carbachol and its intermediate chloroethyl carbamate synthetic process.
  • Ma, Y. P., Deng, F. Q., Chen, D. Z., & Sun, S. W. (2012). Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. Food chemistry, 134(3), 1664-1669. [Link]

  • SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC Application Notes. [Link]

  • Solubility of Things. (n.d.). This compound. Solubility of Things. [Link]

  • Gray, R. A. (1971). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. Pesticide Chemistry, 6, 255-268. [Link]

  • Liu, R. H., & Gadzala, D. E. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(2), 1. [Link]

  • LookChem. (n.d.). This compound 2114-18-3 wiki. LookChem. [Link]

  • Moldoveanu, S., & David, V. (2018). Derivatization Methods in GC and GC/MS. Gas Chromatography - Derivatization, Sample Preparation, Application. [Link]

  • Bhatt, P., Rene, E. R., & Kumar, A. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 690293. [Link]

Sources

Application Notes and Protocols for the HPLC Purification of 2-Chloroethyl Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Challenges of Purifying 2-Chloroethyl Carbamate Derivatives

This compound and its derivatives are a class of organic compounds with significant applications in medicinal chemistry and organic synthesis.[1] The presence of both a reactive chloroethyl group and a carbamate moiety makes them valuable bifunctional building blocks for creating more complex molecules, including potential antineoplastic agents.[2][3] The carbamate linkage is a common functional group in many pharmaceuticals, and the chloroethyl group allows for subsequent alkylation reactions.[2]

However, the purification of these derivatives presents unique challenges. Carbamates can be thermally unstable, making traditional gas chromatography methods difficult.[4] Furthermore, their stability in solution is highly dependent on pH, with susceptibility to hydrolysis under both acidic and basic conditions.[5][6] The presence of closely related impurities and byproducts from the synthesis process necessitates a robust and high-resolution purification technique. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, has emerged as the method of choice for the analysis and purification of carbamates and other small organic molecules.[7][8]

This guide provides a comprehensive overview and detailed protocols for the successful HPLC purification of this compound derivatives, addressing the inherent challenges and offering scientifically grounded strategies for achieving high purity and yield.

I. Foundational Principles: Reverse-Phase HPLC for Carbamate Derivative Purification

Reverse-phase HPLC (RP-HPLC) is a powerful technique that separates molecules based on their hydrophobicity.[7] The stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol.

The "Why" Behind RP-HPLC for this Application:

  • Solubility: this compound is generally soluble in common organic solvents like ethanol and acetone, which are compatible with reverse-phase mobile phases.[9] Its relatively low aqueous solubility is overcome by the use of organic modifiers.[9]

  • Selectivity: The diverse structures of this compound derivatives and their potential impurities often exhibit different degrees of hydrophobicity, allowing for effective separation on a nonpolar stationary phase.

  • Versatility: RP-HPLC offers a wide range of adjustable parameters (mobile phase composition, gradient, pH, temperature) to optimize the separation of complex mixtures.[10][11]

A critical aspect of purifying halogenated compounds like this compound derivatives is understanding the potential for interactions beyond simple hydrophobicity. Halogen-π interactions can influence retention behavior, especially on stationary phases with aromatic character.[12] While standard C18 columns are often effective, for challenging separations, alternative stationary phases like phenyl-hexyl or pentafluorophenyl (PFP) columns might offer enhanced selectivity.

II. Strategic Method Development for Optimal Purification

A systematic approach to method development is crucial for achieving the desired purity, yield, and throughput.[13] The process begins with analytical scale experiments to establish the separation conditions before scaling up to a preparative scale.[13][14]

A. Initial Screening and Column Selection

The choice of the stationary phase is a foundational decision.[11]

  • C18 (Octadecylsilyl): This is the workhorse of reverse-phase chromatography and the recommended starting point for most this compound derivatives. Its high hydrophobicity provides strong retention for a wide range of organic molecules.

  • C8 (Octylsilyl): A less retentive alternative to C18, which can be advantageous for more polar derivatives or to reduce analysis time.

  • Phenyl-Hexyl: This phase can offer alternative selectivity due to π-π interactions with aromatic moieties in the analyte or impurities.

  • Pentafluorophenyl (PFP): Provides unique selectivity for halogenated compounds and those with polar functional groups through a combination of hydrophobic, aromatic, and dipole-dipole interactions.

B. Mobile Phase Optimization: The Key to Resolution

The mobile phase composition directly controls the retention and elution of the compounds.[10]

  • Organic Modifier (Solvent B): Acetonitrile and methanol are the most common choices. Acetonitrile generally provides lower viscosity and better UV transparency at short wavelengths. Methanol can offer different selectivity and is sometimes more effective for resolving closely eluting peaks.

  • Aqueous Component (Solvent A): HPLC-grade water is standard. The pH of the aqueous phase can be a powerful tool for optimizing separation, especially if the target compound or impurities have ionizable groups.[15] However, given the pH sensitivity of the carbamate linkage, it is crucial to maintain a pH range where the compound is stable, generally recommended to be below pH 4.0 for related compounds to minimize hydrolysis.[5] Buffers such as phosphate or acetate can be used to control the pH, but their compatibility with mass spectrometry (if used for detection) and the final product's formulation must be considered.

  • Gradient vs. Isocratic Elution:

    • Isocratic elution (constant mobile phase composition) is simpler but may lead to broad peaks for late-eluting compounds.

    • Gradient elution (varying mobile phase composition over time) is generally preferred for complex samples as it improves peak shape and reduces analysis time.[10] A typical starting point is a linear gradient from a low to a high percentage of the organic modifier.

III. Detailed Experimental Protocols

A. Protocol 1: Analytical Method Development

Objective: To establish the optimal separation conditions on an analytical scale.

1. System Preparation:

  • Ensure the HPLC system, including the pump, injector, and detector, is clean and properly maintained to avoid baseline noise and pressure fluctuations.[15]
  • Equilibrate the chosen analytical column (e.g., C18, 4.6 x 150 mm, 5 µm) with the initial mobile phase conditions for at least 10-15 column volumes.

2. Sample Preparation:

  • Accurately weigh and dissolve the crude this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the column.[16]

3. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
  • Mobile Phase:
  • A: Water (with 0.1% formic acid for MS compatibility, if needed)
  • B: Acetonitrile (with 0.1% formic acid)
  • Gradient: 5% B to 95% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.[5]
  • Column Temperature: 30°C.[5]
  • Detection: UV at a suitable wavelength (e.g., 210 nm or determined by a UV scan of the analyte).
  • Injection Volume: 5-20 µL.

4. Optimization:

  • Adjust the gradient slope and duration to improve the resolution between the target peak and impurities.
  • If co-elution occurs, consider trying methanol as the organic modifier or switching to a column with a different stationary phase (e.g., PFP).
  • Varying the column temperature can also affect selectivity.
B. Protocol 2: Preparative HPLC Purification

Objective: To isolate the pure this compound derivative in sufficient quantity.

1. Scaling Up from the Analytical Method:

  • Select a preparative column with the same stationary phase as the optimized analytical method but with a larger internal diameter (e.g., 21.2 mm, 30 mm, or 50 mm).
  • Scale the flow rate and injection volume geometrically based on the column dimensions.[13]
  • New Flow Rate = Old Flow Rate x (New Column Radius / Old Column Radius)²
  • New Injection Volume = Old Injection Volume x (New Column Length x New Column Radius²) / (Old Column Length x Old Column Radius²)
  • Adjust the gradient time to account for the larger system dwell volume.

2. Sample Preparation for Loading:

  • Dissolve the crude material in the mobile phase at the initial gradient conditions to ensure it is fully soluble and to prevent precipitation on the column.[13] The concentration should be as high as possible without causing viscosity issues or overloading the column.

3. Purification Run and Fraction Collection:

  • Perform a small test injection on the preparative system to confirm the retention time of the target compound.
  • Inject the prepared sample onto the equilibrated preparative column.
  • Collect fractions corresponding to the target peak. Automated fraction collectors triggered by UV signal are ideal.

4. Post-Purification Analysis:

  • Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.
  • Pool the fractions that meet the desired purity level.
  • Remove the mobile phase solvents, typically by rotary evaporation, to obtain the purified product.

IV. Data Presentation and Visualization

Table 1: Example HPLC Method Parameters for a Hypothetical this compound Derivative

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 30 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 10-90% B in 15 min10-90% B in 15 min
Flow Rate 1.0 mL/min42.7 mL/min
Injection Volume 10 µL~2.8 mL
Temperature 30°C30°C
Detection UV at 210 nmUV at 210 nm

Diagram 1: General Workflow for HPLC Purification of this compound Derivatives

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product Crude_Sample Crude 2-Chloroethyl Carbamate Derivative Dissolution Dissolve in Mobile Phase Crude_Sample->Dissolution Filtration Filter Sample (0.22 µm) Dissolution->Filtration Injection Inject onto Preparative Column Filtration->Injection Separation Gradient Elution Separation Injection->Separation Detection UV Detection Separation->Detection Fractionation Fraction Collection Detection->Fractionation Purity_Check Analytical HPLC of Fractions Fractionation->Purity_Check Pooling Pool Pure Fractions Purity_Check->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Pure Product Evaporation->Final_Product

Caption: Workflow from crude sample to purified product.

V. Troubleshooting and Expert Insights

  • Peak Tailing: This can be caused by interactions with residual silanol groups on the silica support or by column overload. Adding a small amount of an acidic modifier (like formic or trifluoroacetic acid) can often improve peak shape. If the issue persists, consider a column with end-capping or a different stationary phase.

  • Poor Resolution: If the target peak is not well-separated from impurities, several strategies can be employed. A shallower gradient can increase separation. Switching the organic modifier from acetonitrile to methanol (or vice versa) can alter selectivity. A different stationary phase (e.g., PFP for halogenated compounds) may be necessary.

  • Compound Instability: Given the potential for hydrolysis, it is advisable to work with freshly prepared solutions and to keep the mobile phase pH in the acidic range (pH 2-4) if the compound's stability allows.[5] Avoid prolonged exposure to strong acids or bases.

  • Sample Solubility: Always verify that the sample is soluble in the mobile phase before injecting, especially for preparative runs where high concentrations are used.[13] Sample precipitation can lead to column blockage and system over-pressurization.

VI. Conclusion

The successful HPLC purification of this compound derivatives is a critical step in their utilization for research and drug development. By understanding the principles of reverse-phase chromatography and employing a systematic approach to method development, researchers can overcome the challenges associated with these compounds. The protocols and insights provided in this guide offer a robust framework for achieving high levels of purity and yield, ensuring the quality of the final product for subsequent applications.

VII. References

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from

  • PerkinElmer, Inc. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. S4Science. Retrieved from

  • Ablonczy, Z. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Molecular Biology, 1061, 19-25. Retrieved from

  • Wang, Z. J., & Meng, P. (1997). [Separation and detection of seven carbamate pesticides in biological samples by solid phase extraction and high performance liquid chromatography]. Se Pu, 15(5), 442-444. Retrieved from

  • U.S. Environmental Protection Agency. (n.d.). EPA 632 Carbamate Pesticide Testing by HPLC. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of N-(2-chloroethyl)carbamoyl Chloride Derivatives. Retrieved from

  • Solubility of Things. (n.d.). This compound. Retrieved from

  • Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from

  • Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds. Retrieved from

  • Schepartz, A. (n.d.). HPLC purification of peptides and miniature proteins. ResearchGate. Retrieved from

  • Umemura, T., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 11(2), 465-471. Retrieved from

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from

  • Chromasir. (2025). How to Optimize HPLC Analysis and Improve Laboratory Efficiency. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of 2-Chloroethyl (2-chloroethyl)phosphonate Formulations. Retrieved from

  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from

  • Sigma-Aldrich. (n.d.). Method development & optimization. Retrieved from

  • Khlifi, R., et al. (2018). Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. Retrieved from

  • ChemicalBook. (2025). Tert-butyl bis(2-chloroethyl)carbamate | 118753-70-1. Retrieved from

Sources

The 2-Chloroethyl Carbamate Protecting Group: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry and drug development, the judicious use of protecting groups is paramount for the successful construction of complex molecular architectures. Among the repertoire of amine-protecting groups, carbamates are a cornerstone, offering a balance of stability and tunable lability.[1][2][3] This guide provides an in-depth exploration of the 2-chloroethyl carbamate group, a versatile yet perhaps underutilized tool for the protection of primary and secondary amines. We will delve into the causality behind its application, provide detailed, field-proven protocols, and present a comparative analysis of its stability, empowering researchers to integrate this protecting group into their synthetic strategies with confidence.

The Strategic Advantage of the this compound Group

The utility of a protecting group is defined by its ease of installation, its stability under a range of reaction conditions, and the facility of its selective removal.[1][4] The this compound group offers a unique combination of these attributes.

Mechanism of Protection: The lone pair of the amine nitrogen is delocalized into the carbonyl system of the carbamate, rendering it significantly less nucleophilic and basic.[5] This electronic modulation prevents the amine from participating in undesired side reactions during subsequent synthetic transformations.

Key Features:

  • Robust Stability: The this compound is generally stable to a variety of non-nucleophilic reagents and conditions, allowing for a broad synthetic window.

  • Orthogonal Deprotection Strategies: Its removal can be achieved under specific conditions that often leave other common protecting groups, such as Boc, Cbz, and Fmoc, intact. This orthogonality is crucial for the synthesis of complex molecules with multiple functional groups.[1][4]

Synthesis of the Protecting Group Precursor

The most common reagent for the introduction of the this compound group is 2-chloroethyl chloroformate . This reagent is synthesized from the reaction of ethylene oxide with phosgene.[4]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the choices made.

Protection of a Primary Amine with 2-Chloroethyl Chloroformate

This protocol describes the protection of a generic primary amine. The reaction proceeds via nucleophilic acyl substitution at the chloroformate.

Reaction Scheme:

reagents R-NH2 + Cl-C(O)O-CH2CH2-Cl product R-NH-C(O)O-CH2CH2-Cl reagents->product base Base (e.g., Pyridine, Et3N) DCM, 0 °C to rt

Amine Protection Workflow

Materials:

  • Primary amine (1.0 eq)

  • 2-Chloroethyl chloroformate (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.2 eq) or Triethylamine (1.2 eq)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add pyridine or triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Addition of Chloroformate: Slowly add 2-chloroethyl chloroformate (1.1 eq) dropwise to the stirred solution. A slight excess of the chloroformate ensures complete consumption of the starting amine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is no longer visible.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove the base), saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude this compound-protected amine.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Deprotection of a this compound Protected Amine

Two primary methods for the deprotection of 2-chloroethyl carbamates are presented: a mild nucleophilic cleavage and a reductive cleavage.

This method offers a mild and selective deprotection, particularly useful for substrates with sensitive functionalities that are incompatible with standard hydrogenolysis or strong acid/base conditions.[6][7] The proposed mechanism involves a nucleophilic attack of the thiolate on the chloroethyl group.

Reaction Scheme:

reagents R-NH-C(O)O-CH2CH2-Cl product R-NH2 reagents->product conditions 2-Mercaptoethanol, K3PO4 DMAc, 75 °C

Nucleophilic Deprotection Workflow

Materials:

  • This compound-protected amine (1.0 eq)

  • 2-Mercaptoethanol (2.0 eq)

  • Potassium phosphate tribasic (K₃PO₄) (4.0 eq)

  • N,N-Dimethylacetamide (DMAc)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: In a round-bottom flask, create a suspension of the protected amine (1.0 eq) and K₃PO₄ (4.0 eq) in DMAc (to a concentration of approximately 0.25 M).

  • Inert Atmosphere: Purge the suspension with N₂ for 5-10 minutes.

  • Addition of Nucleophile: Add 2-mercaptoethanol (2.0 eq) to the mixture.

  • Heating: Stir the reaction at 75 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and pour it into water.

    • Extract the aqueous phase with DCM (3x).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography or reverse-phase HPLC to obtain the deprotected amine.

This method is particularly effective for halo-substituted protecting groups. The mechanism involves the reductive cleavage of the carbon-chlorine bond, followed by elimination to release the free amine.[8][9]

Reaction Scheme:

reagents R-NH-C(O)O-CH2CH2-Cl product R-NH2 reagents->product conditions Zinc dust, Acetic Acid Solvent (e.g., MeOH), Reflux

Reductive Deprotection Workflow

Materials:

  • This compound-protected amine (1.0 eq)

  • Zinc dust (5.0 - 10.0 eq)

  • Acetic acid

  • Methanol (or another suitable solvent)

  • Saturated NaHCO₃ (aq)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: To a solution of the protected amine (1.0 eq) in a suitable solvent such as methanol, add acetic acid.

  • Addition of Zinc: Add zinc dust (5.0 - 10.0 eq) portion-wise to the stirred solution. The reaction may be exothermic.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up:

    • Cool the reaction to room temperature and filter through a pad of celite to remove excess zinc.

    • Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in EtOAc and carefully neutralize with saturated NaHCO₃ solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation and Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography to yield the free amine.

Comparative Stability and Orthogonality

The choice of a protecting group is dictated by its stability profile relative to other functional groups in the molecule and other protecting groups. The this compound offers a valuable orthogonal protecting group strategy.

Protecting GroupCleavage ConditionsStability to Other Conditions
Boc Strong acid (e.g., TFA, HCl)[4][10]Stable to base, hydrogenolysis, and mild nucleophiles.
Cbz Catalytic hydrogenolysis (H₂, Pd/C)[4][10]Stable to acidic and basic conditions.
Fmoc Base (e.g., piperidine)[4]Stable to acid and hydrogenolysis.
This compound Reductive cleavage (e.g., Zn/AcOH) , Nucleophilic displacement (e.g., 2-mercaptoethanol) Stable to standard acidic (non-reductive) and basic conditions, and hydrogenolysis.

This table highlights the orthogonal nature of the this compound. For instance, in a molecule containing both a Boc and a this compound, the Boc group can be selectively removed with strong acid, leaving the this compound intact. Conversely, the this compound can be removed under reductive or specific nucleophilic conditions without affecting the Boc group.

Conclusion

The this compound protecting group is a powerful tool for the synthetic chemist. Its robust nature, coupled with unique and mild deprotection strategies, provides a valuable orthogonal protecting group for amines. The detailed protocols and comparative stability data presented in this guide are intended to equip researchers with the knowledge and practical insights to effectively utilize this versatile protecting group in their synthetic endeavors, ultimately accelerating the pace of discovery in chemical synthesis and drug development.

References

  • Wikipedia. (2023, December 2). 2-Chloroethyl chloroformate. In Wikipedia. Retrieved from [Link]

  • Carbohydrate Research. (2011).
  • Request PDF. (n.d.). A Mild Deprotection of Trichloroethyl Carbamates Using Indium Metal. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Reddit. (2022, March 10). How does this deprotection work? [Online forum post]. Reddit. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • MDPI. (2021, April 16). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 26(8), 2293.
  • PubMed. (2022, May 13). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(18), 3336-3340.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • LOCKSS. (2013, August 8). ZINC-ACETIC ACID PROMOTED REDUCTIVE CARBON-NITROGEN BOND CLEAVAGE REACTION OF α-AMINOKETONES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Metal-Free Reductive Cleavage of C–N and S–N Bonds by Photoactivated Electron Transfer from a Neutral Organic Donor. Retrieved from [Link]

  • Sciforum. (2000, August 3). A Highly Stereoselective Synthesis of Carbamate Protected anti-1,2-Aminoalcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Zinc-Acetic Acid Promoted Reductive Carbon-Nitrogen Bond Cleavage Reaction of α-Aminoketones. Retrieved from [Link]

  • YouTube. (2020, May 18). 26.05 Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Dr. Zachary H. Houston. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved from [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-Chloroethyl Carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the synthesis of 2-Chloroethyl carbamate (CAS No: 2114-18-3), a valuable chemical intermediate in pharmaceutical and organic synthesis.[1][2] The protocol herein is designed for researchers, scientists, and professionals in drug development, offering an in-depth exploration of a robust synthetic methodology. The guide emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and analytical validation required for successful synthesis and characterization. We will delve into a catalyzed reaction between 2-chloroethanol and a suitable carbamylating agent, a method that circumvents the use of highly toxic reagents like phosgene.[3]

Introduction and Significance

This compound is an organic compound featuring a carbamate functional group ester-linked to a 2-chloroethyl moiety.[2][4] This bifunctional nature—a reactive alkyl chloride and a carbamate group—makes it a versatile building block in synthetic chemistry. The carbamate group is a common structural motif in a wide array of pharmaceuticals, while the chloroethyl group can act as an alkylating agent, enabling further molecular elaboration.[5] For instance, it serves as a key intermediate in the synthesis of Carbachol, a cholinomimetic drug used to treat glaucoma.[3] The development of a safe, efficient, and scalable synthesis is therefore of significant interest to the chemical and pharmaceutical industries.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound can be achieved via the direct carbamylation of 2-chloroethanol. This process involves the reaction of the hydroxyl group of 2-chloroethanol with a carbamylating agent in the presence of a catalyst. A notable method, outlined in patent literature, utilizes reagents like urea or its salts as the carbamoyl source, promoted by a catalyst system.[3]

The proposed mechanism involves the activation of the carbamylating agent by the catalyst, making the carbonyl carbon more electrophilic. The alcohol (2-chloroethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfers and the elimination of a leaving group (e.g., ammonia, if urea is the reagent) to yield the final carbamate ester. The choice of catalyst is critical for driving the reaction towards completion and minimizing side products. Lewis acids such as zinc chloride or cobalt chloride have been shown to be effective.[3]

Reaction Scheme Visualization

Reaction_Mechanism cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 2_Chloroethanol 2-Chloroethanol (Cl-CH₂-CH₂-OH) 2_Chloroethyl_Carbamate This compound (H₂N-CO-O-CH₂-CH₂-Cl) 2_Chloroethanol->2_Chloroethyl_Carbamate Carbamylating_Agent Carbamylating Agent (e.g., Urea, H₂N-CO-NH₂) Carbamylating_Agent->2_Chloroethyl_Carbamate Catalyst Catalyst (e.g., ZnCl₂) Catalyst->2_Chloroethyl_Carbamate catalysis Heat Heat (80-125 °C) Heat->2_Chloroethyl_Carbamate drives reaction Byproduct Byproduct (e.g., NH₃)

Caption: Generalized reaction scheme for the synthesis of this compound.

Safety and Handling Precautions

E-E-A-T Pillar: Trustworthiness. A protocol's validity is intrinsically linked to its safety. The reagents used in this synthesis are hazardous and require strict adherence to safety protocols.

  • 2-Chloroethanol (CAS: 107-07-3): This reagent is highly toxic and fatal if swallowed, in contact with skin, or if inhaled. It is also a flammable liquid and vapor. All manipulations must be conducted within a certified chemical fume hood.[6][7] Personal Protective Equipment (PPE) is mandatory and must include a flame-retardant lab coat, chemical safety goggles, a face shield, and appropriate chemical-resistant gloves (e.g., fluorinated rubber).[6] An emergency eyewash and safety shower must be immediately accessible.[6]

  • 2-Chloroethyl Isocyanate (CAS: 1943-83-5): While not a primary reagent in this specific protocol, it is a closely related and highly hazardous compound. It is a toxic, flammable, and moisture-sensitive liquid.[8][9] Handling requires an inert atmosphere and stringent moisture control.[9]

  • Catalysts (e.g., Zinc Chloride): Corrosive and an environmental hazard. Avoid dust inhalation and contact with skin and eyes.

Always consult the latest Safety Data Sheet (SDS) for each chemical before commencing any work. A comprehensive risk assessment should be performed and documented.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the carbamylation of alcohols.[3]

Materials and Reagents
Reagent/MaterialGradeSupplier SuggestionCAS No.Notes
2-Chloroethanol≥99%Sigma-Aldrich107-07-3Highly toxic; handle with extreme care.
UreaACS Reagent GradeFisher Scientific57-13-6Must be dry.
Zinc Chloride (Anhydrous)≥98%Acros Organics7646-85-7Corrosive and hygroscopic.
TolueneAnhydrous, ≥99.8%MilliporeSigma108-88-3Used as the reaction solvent.
Sodium BicarbonateACS Reagent GradeVWR144-55-8For aqueous work-up.
Magnesium Sulfate (Anhydrous)Reagent GradeJ.T.Baker7487-88-9For drying the organic phase.
Round-bottom flask (3-neck)250 mL--Flame-dried before use.
Reflux Condenser---With drying tube.
Magnetic Stirrer/Hotplate----
Thermometer/Thermocouple----
Separatory Funnel500 mL---
Rotary Evaporator---For solvent removal.
Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble a 250 mL, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a thermometer. Flame-dry the entire apparatus under a stream of inert gas (e.g., Nitrogen or Argon) and allow it to cool to room temperature.

  • Reagent Charging: In the chemical fume hood, charge the flask with 2-chloroethanol (e.g., 8.05 g, 0.1 mol), urea (e.g., 7.2 g, 0.12 mol), and anhydrous zinc chloride (e.g., 13.6 g, 0.1 mol). Add 100 mL of anhydrous toluene to the flask.

  • Reaction: Begin vigorous stirring and heat the reaction mixture to a gentle reflux (approximately 110-120 °C).[3] Maintain this temperature and continue stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of 2-chloroethanol.

  • Cooling and Quenching: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of cold deionized water to quench the reaction.

  • Extraction and Work-up: Transfer the mixture to a 500 mL separatory funnel. Add an additional 50 mL of toluene. Wash the organic layer sequentially with 100 mL of 5% sodium bicarbonate solution and then twice with 100 mL of deionized water.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure to remove the toluene.

  • Purification: The resulting crude product, a viscous oil or solid, should be purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or column chromatography on silica gel may be employed to obtain the pure this compound.

Summary of Reaction Parameters
ParameterValueRationale
Molar Ratio (2-Chloroethanol:Urea:Catalyst)1 : 1.2 : 1A slight excess of the carbamylating agent ensures complete conversion of the limiting reagent.
Reaction Temperature110-120 °CSufficient thermal energy is required to overcome the activation barrier of the reaction.[3]
Reaction Time6-8 hoursAllows the reaction to proceed to completion. Monitor by TLC/GC for optimization.[3]
SolventAnhydrous TolueneA non-protic solvent with a suitable boiling point for reflux conditions.

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Characterization A 1. Assemble & Flame-Dry Glassware B 2. Charge Reactants & Solvent (2-Chloroethanol, Urea, ZnCl₂, Toluene) A->B C 3. Heat to Reflux (110-120 °C) for 6-8 hours B->C D 4. Monitor Reaction by TLC/GC C->D E 5. Cool & Quench with Water D->E F 6. Liquid-Liquid Extraction E->F G 7. Wash with NaHCO₃ & Water F->G H 8. Dry Organic Layer (MgSO₄) G->H I 9. Concentrate (Rotary Evaporator) H->I J 10. Purify Crude Product (Recrystallization/Chromatography) I->J K 11. Analyze Final Product (NMR, IR, MS) J->K

Caption: Step-by-step experimental workflow for this compound synthesis.

Analytical Characterization

E-E-A-T Pillar: Expertise. Proper characterization is non-negotiable for confirming the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the two methylene groups (-CH₂-). The protons on the carbon adjacent to the chlorine atom (Cl-CH₂-) will appear as a triplet at a higher chemical shift (downfield) compared to the triplet for the protons on the carbon adjacent to the oxygen atom (-O-CH₂-). A broad singlet for the -NH₂ protons will also be present.

    • ¹³C NMR: Two distinct signals for the two methylene carbons and a signal for the carbonyl carbon (C=O) in the carbamate group.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands. A strong C=O stretch for the carbamate carbonyl group will be prominent (typically ~1700-1725 cm⁻¹). N-H stretching vibrations will appear as one or two bands in the region of 3300-3500 cm⁻¹. C-O and C-Cl stretching bands will also be present.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (123.54 g/mol ).[1] A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) will be a key diagnostic feature.

The analysis of carbamoyl chlorides and related compounds can be complex due to their reactivity.[10] Derivatization prior to GC-MS analysis may sometimes be employed to improve stability and achieve more reliable results.[10]

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-(2-chloroethyl)carbamoyl Chloride Derivatives.
  • BenchChem. (2025). An In-depth Technical Guide to N-(2-chloroethyl)carbamoyl chloride.
  • ChemicalBook. ethyl N,N-bis(2-chloroethyl)carbamate synthesis.
  • Google Patents. (US6133473A). Synthesis of carbamate compounds.
  • ChemicalBook. (2025). Tert-butyl bis(2-chloroethyl)carbamate.
  • BenchChem. (2025). Navigating the Analysis of N-(2-chloroethyl)carbamoyl Chloride Reaction Mixtures: A Comparative Guide.
  • Google Patents. (CN1144218A). Carbachol and its intermediate chloroethyl carbamate synthetic process.
  • Georganics. 2-CHLOROETHYL ISOCYANATE.
  • Western Carolina University. Standard Operating Procedure for the use of 2-Chloroethanol.
  • Cole-Parmer. Material Safety Data Sheet - 2-Chloroethyl isocyanate, 98%.
  • LGC Standards. tert-Butyl (2-Chloroethyl)carbamate.
  • Wuxi Ginkgo Plastic Industry Co.,Ltd. (2021). Handling and storage of 2-chloroethanol.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Chloroethanol.
  • National Institutes of Health (NIH), PubChem. This compound.
  • Solubility of Things. This compound.
  • Santa Cruz Biotechnology. tert-Butyl N-(2-chloroethyl)carbamate.
  • NIST. Carbamic acid, 2-chloroethyl ester.

Sources

Application Note & Protocol: Monitoring the Base-Catalyzed Cyclization of 2-Chloroethyl Carbamate to Oxazolidin-2-one by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloroethyl carbamate is a versatile bifunctional molecule utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, featuring both a reactive alkyl chloride and a carbamate moiety, allows for a range of chemical transformations. A key reaction of this compound is its intramolecular cyclization under basic conditions to form oxazolidin-2-one, a heterocyclic scaffold present in numerous biologically active compounds, including antibacterial agents.[2] The efficiency of this cyclization is critical for the yield and purity of the final product. Therefore, a simple, rapid, and reliable method for monitoring the reaction's progress is essential for process optimization and control in both research and drug development settings.

Thin-Layer Chromatography (TLC) is an invaluable analytical technique for qualitatively monitoring organic reactions.[3] It allows for the rapid separation of components in a reaction mixture, enabling the visualization of the consumption of starting materials and the formation of products and byproducts. This application note provides a detailed protocol for monitoring the base-catalyzed conversion of this compound to oxazolidin-2-one using silica gel TLC, including guidance on the selection of the mobile phase and appropriate visualization techniques.

Scientific Principles

The Reaction: Intramolecular Nucleophilic Substitution

The conversion of this compound to oxazolidin-2-one is an intramolecular nucleophilic substitution reaction. In the presence of a base, the carbamate nitrogen is deprotonated, forming a more nucleophilic amide anion. This anion then attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride ion and forming the five-membered oxazolidin-2-one ring. This type of intramolecular cyclization of carbamates is a well-established method for the synthesis of heterocyclic systems.[4]

Caption: Base-catalyzed cyclization of this compound.

Thin-Layer Chromatography (TLC) Principles

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase (the eluent).[5] Silica gel is a polar adsorbent. In this case, this compound is more polar than the cyclized product, oxazolidin-2-one, due to the presence of the primary amine group capable of hydrogen bonding. Consequently, this compound will have a stronger interaction with the silica gel and will travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value. The less polar oxazolidin-2-one will travel further, exhibiting a higher Rf value. The Rf is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[3]

Experimental Protocol

Materials and Equipment
  • Silica gel 60 F₂₅₄ pre-coated TLC plates

  • TLC developing chamber with a lid

  • Micropipettes or capillary tubes for spotting

  • Reaction vessel

  • UV lamp (254 nm)

  • Heating device (heat gun or hot plate)

  • Forceps

  • Standard laboratory glassware

  • This compound (starting material)

  • Oxazolidin-2-one (product standard, if available)

  • Reaction solvent (e.g., acetone)[1]

  • Base (e.g., potassium carbonate)

  • TLC eluent: Hexane and Ethyl Acetate

  • Visualization reagents:

    • Potassium permanganate stain

    • p-Anisaldehyde stain

Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_tlc TLC Analysis cluster_analysis Analysis prep_chamber Prepare TLC Chamber (Eluent + Filter Paper) develop_plate Develop Plate in Chamber prep_chamber->develop_plate prep_plate Prepare TLC Plate (Draw Baseline) spot_t0 Spot T₀ Sample (Starting Material) prep_plate->spot_t0 start_rxn Initiate Reaction (Add Base) start_rxn->spot_t0 take_samples Take Aliquots (Tₓ at Intervals) start_rxn->take_samples spot_samples Spot Reaction Samples on TLC Plate spot_t0->spot_samples take_samples->spot_samples spot_samples->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize Spots dry_plate->visualize analyze Analyze Chromatogram (Compare Spots, Calculate Rf) visualize->analyze decision Decision: Reaction Complete? analyze->decision decision->start_rxn Yes (Work-up) decision->take_samples No

Caption: Workflow for monitoring the reaction by TLC.

Step-by-Step Methodology

1. Preparation of the TLC System:

  • Mobile Phase Selection: The polarity of the mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent (hexane) and a more polar solvent (ethyl acetate) is highly effective. A good starting point is a 1:1 mixture of hexane and ethyl acetate.[6][7] This ratio can be adjusted to optimize the separation; increasing the proportion of ethyl acetate will increase the polarity and cause all spots to move further up the plate.[5][8]

  • Chamber Saturation: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber with the lid and allow it to sit for 5-10 minutes to become saturated with solvent vapors.[9] This ensures a uniform development of the TLC plate.

2. Sample Preparation and Spotting:

  • Reference Samples: Prepare dilute solutions of the starting material (this compound) and, if available, the product (oxazolidin-2-one) in a volatile solvent like ethyl acetate or acetone.

  • Reaction Aliquots: At timed intervals (e.g., T=0, 30 min, 1 hr, 2 hr), take a small aliquot from the reaction mixture using a micropipette. Dilute this aliquot with a small amount of the spotting solvent.

  • Spotting the Plate: On a silica gel plate, lightly draw a pencil line about 1 cm from the bottom (the origin). Using a micropipette, apply small spots of the reference solutions and the reaction aliquots onto the origin. It is good practice to co-spot the starting material with the reaction mixture in one lane to aid in identification.

3. Development of the TLC Plate:

  • Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the solvent level is below the origin line.

  • Allow the solvent to ascend the plate by capillary action.

  • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

4. Visualization:

Since this compound and oxazolidin-2-one are not colored, visualization techniques are required. It is recommended to use non-destructive methods first.

  • UV Light (Non-destructive): View the dried plate under a UV lamp at 254 nm. Compounds containing a chromophore that absorbs UV light will appear as dark spots against the fluorescent green background of the plate.[7] Circle any visible spots with a pencil. While simple carbamates may not be strongly UV-active, this is always a good first check.

  • Iodine Vapor (Semi-destructive): Place the plate in a sealed chamber containing a few crystals of iodine. Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[10] This method is often effective for carbamates. The spots will fade over time, so they should be circled promptly.

  • Potassium Permanganate (KMnO₄) Stain (Destructive): This is an excellent general stain for compounds that can be oxidized.[11][12] The carbamate functional group and potentially the alkyl chloride can be oxidized.

    • Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[11]

    • Procedure: Briefly dip the plate in the stain solution or spray it evenly. Oxidizable compounds will appear as yellow to brown spots on a purple background.[13] Gentle heating can accelerate the visualization. The background color will fade over time, leaving the stained spots.

  • p-Anisaldehyde Stain (Destructive): This is a versatile stain that produces a range of colors for different functional groups, particularly those with nucleophilic character like amines and alcohols, and can also react with carbamates.[11][14][15]

    • Preparation: Cautiously add 10 mL of concentrated sulfuric acid and 10 mL of p-anisaldehyde to 200 mL of ethanol.[15]

    • Procedure: Dip or spray the plate and then gently heat it with a heat gun until colored spots develop against a light pink background.

5. Interpretation of Results:

  • Reaction Progress: As the reaction proceeds, the spot corresponding to the starting material (this compound, lower Rf) will decrease in intensity, while the spot for the product (oxazolidin-2-one, higher Rf) will appear and increase in intensity. The reaction is considered complete when the starting material spot is no longer visible.

  • Purity: The appearance of additional spots may indicate the formation of byproducts or the presence of impurities.

Data Presentation

The Rf values are dependent on the exact conditions (stationary phase, mobile phase, temperature). The following table provides expected Rf values for a typical system.

CompoundMobile Phase (Hexane:Ethyl Acetate)Expected Rf ValueVisualization MethodExpected Appearance
This compound1:1~ 0.35KMnO₄, p-AnisaldehydeYellow/brown spot on purple, colored spot on pink
Oxazolidin-2-one1:1~ 0.60KMnO₄, p-AnisaldehydeYellow/brown spot on purple, colored spot on pink

Note: These Rf values are illustrative. Actual values should be determined experimentally. The difference in polarity between the primary carbamate and the cyclic secondary amide (lactone) structure of the oxazolidinone accounts for the significant difference in Rf values, allowing for excellent separation.[16]

Troubleshooting

  • Spots are too high (Rf > 0.8): The eluent is too polar. Decrease the proportion of ethyl acetate in the hexane/ethyl acetate mixture.[5]

  • Spots are too low (Rf < 0.2): The eluent is not polar enough. Increase the proportion of ethyl acetate.[5]

  • Streaking of spots: The sample may have been too concentrated, or the compound may be acidic or basic. Adding a small amount of acetic acid or triethylamine to the eluent can sometimes resolve this.

  • No spots visible: The compounds may not be UV active or reactive to the chosen stain, or the sample concentration may be too low. Try a more universal stain like potassium permanganate or p-anisaldehyde and ensure the spotted sample is sufficiently concentrated.

References

  • University of Rochester, Department of Chemistry. (n.d.). TLC Stains. Retrieved from [Link]

  • Moreno, L. M., Marzullo, P., Buscemi, S., Insuasty, B., & Piccionello, A. P. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKIVOC, 2022(2), 140-155. Retrieved from [Link]

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]

  • Assefa, T., Ahmed, T., Upadhyay, S., & Upadhyay, R. K. (2013). Thin-Layer Chromatography of Imino-oxazolidinones: Separation, Identification and Estimation. Oriental Journal of Chemistry, 29(2), 433-439. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxazolidinones. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). TLC Stains. Retrieved from [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]

  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]

  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 22). 2.3: Day 3 Procedure - Thin-layer Chromatography. Retrieved from [Link]

  • Kuntze-Fechner, M. W., et al. (2020). Beyond 2‑Oxazolidinones: Access to N‑Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst. Organic Letters, 22(15), 5854–5859. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for CuI‐catalyzed synthesis of oxazolidin‐2‐ones. Retrieved from [Link]

  • University of Alberta. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • Reddit. (2023, July 18). Same Rf for two different solvent system for TLC. Retrieved from [Link]

  • Clark, J. (2023). Alkenes and potassium manganate(VII) (permanganate). Chemguide. Retrieved from [Link]

  • The Solubility of Things. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Organic Solvent Controlling the Oxidativity of Potassium Permanganate. Retrieved from [Link]

  • PubChem. (n.d.). Potassium permanganate. Retrieved from [Link]

  • Beak, P., & Wu, S. (1993). Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. Tetrahedron Letters, 34(20), 3275-3278. Retrieved from [Link]

  • Reddit. (2023, August 16). How do you remove potassium permanganate stain?. Retrieved from [Link]

  • David, J., & Chen, C. (2001). Synthesis of N-arylated oxazolidinones via a palladium catalyzed cross coupling reaction. Application to the synthesis of the antibacterial agent Dup-721. Tetrahedron Letters, 42(1), 125-127. Retrieved from [Link]

  • Singh, G., & Singh, V. (2009). Asymmetric 1,2-Carbamoyl Rearrangement of Lithiated Chiral Oxazolidine Carbamates and Diastereoselective synthesis of α-Hydroxy Amides. Tetrahedron, 65(31), 6064-6069. Retrieved from [Link]

Sources

The Synthesis of Nitrogen Mustards Using 2-Chloroethyl Carbamate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For dissemination to researchers, scientists, and drug development professionals.

Abstract

Nitrogen mustards represent a cornerstone class of alkylating agents with significant applications in chemotherapy.[1][2][3] Their potent cytotoxic activity stems from the ability to form covalent cross-links with DNA, ultimately inducing apoptosis in rapidly dividing cancer cells.[2][3][4] This guide provides a comprehensive overview of the synthesis of nitrogen mustards, with a particular focus on the strategic use of 2-chloroethyl carbamate and its derivatives as key precursors. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss critical safety and handling considerations. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering both theoretical insights and practical guidance for the synthesis and characterization of these important therapeutic compounds.

Introduction: The Enduring Legacy of Nitrogen Mustards in Oncology

Nitrogen mustards, organic compounds characterized by the bis(2-chloroethyl)amino functional group, were among the very first non-hormonal chemotherapeutic agents to demonstrate clinical efficacy.[1][5] Their discovery and development stemmed from observations of the cytotoxic effects of mustard gas during World War I, leading to the pioneering use of mechlorethamine in treating lymphoma in the 1940s.[6][7]

The therapeutic mechanism of action of nitrogen mustards is predicated on their ability to act as bifunctional alkylating agents.[2][3][5] The process begins with an intramolecular cyclization to form a highly reactive aziridinium ion.[1][8] This electrophilic intermediate then readily reacts with nucleophilic sites on DNA, primarily the N7 position of guanine bases.[1][2][8] The presence of a second chloroethyl arm allows for a subsequent alkylation event, resulting in the formation of highly cytotoxic interstrand or intrastrand DNA cross-links.[1][5] These cross-links disrupt DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[2][4]

Over the decades, a diverse array of nitrogen mustard analogues has been synthesized in an effort to enhance therapeutic efficacy, modulate bioavailability, and reduce systemic toxicity.[6] Notable examples that remain in clinical use include cyclophosphamide, chlorambucil, melphalan, and bendamustine.[1] The carbamate moiety has emerged as a valuable structural motif in the design of nitrogen mustard-based drugs and prodrugs.[9][10] Carbamates can influence a molecule's stability, lipophilicity, and ability to traverse cell membranes, making them a versatile tool for medicinal chemists.[9][10]

The Role of this compound in Nitrogen Mustard Synthesis

This compound and its derivatives are pivotal building blocks in the synthesis of various nitrogen mustard-containing compounds, particularly those in the nitrosourea class of anticancer agents. The 2-chloroethyl group is a key pharmacophore responsible for the DNA alkylating activity.

General Synthetic Strategy

A common synthetic route involves the reaction of an amine with a 2-chloroethyl carbamoylating agent to form a urea derivative. This intermediate can then be further modified, for instance, by nitrosation to yield a nitrosourea.

A prominent example is the synthesis of Carmustine (BCNU), a nitrosourea used in the treatment of brain tumors and other cancers.[11] The synthesis of a key intermediate, 1,3-bis(2-chloroethyl)urea, can be achieved from 2-chloroethylamine.[12] While not directly starting from this compound, this synthesis highlights the importance of the 2-chloroethyl motif.

Experimental Protocols

Extreme caution must be exercised when handling nitrogen mustards and their precursors as they are hazardous materials. [13][14] All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, must be worn at all times.[13][14][15]

Synthesis of 1,3-bis(2-chloroethyl)urea: A Key Intermediate for Carmustine

This protocol outlines a method for preparing 1,3-bis(2-chloroethyl)urea, a crucial intermediate in the synthesis of Carmustine.[12]

Materials:

  • 2-Chloroethylamine hydrochloride

  • 1,1'-Carbonyldiimidazole (CDI) or Triphosgene

  • Triethylamine

  • Anhydrous organic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloroethylamine hydrochloride in the chosen anhydrous organic solvent.

  • Base Addition: Cool the suspension in an ice bath and slowly add triethylamine to neutralize the hydrochloride salt and liberate the free amine.

  • Carbamoylation: In a separate flask, dissolve 1,1'-carbonyldiimidazole or triphosgene in the same anhydrous solvent. Slowly add this solution to the 2-chloroethylamine solution at 0-5°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and add water. The product, 1,3-bis(2-chloroethyl)urea, will precipitate out of the solution.

  • Isolation and Purification: Filter the solid product, wash with cold water, and dry under vacuum to yield the desired intermediate. Further purification can be achieved by recrystallization if necessary.

Nitrosation of 1,3-bis(2-chloroethyl)urea to form Carmustine

This protocol describes the subsequent nitrosation of the urea intermediate to produce Carmustine.[12]

Materials:

  • 1,3-bis(2-chloroethyl)urea

  • Sulfuric acid

  • Sodium nitrite

  • Dichloromethane

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, cool a mixture of water and sulfuric acid to 0-5°C.

  • Addition of Urea Intermediate: Add dichloromethane followed by 1,3-bis(2-chloroethyl)urea to the cooled acid solution while maintaining the temperature between 0-5°C.

  • Nitrosation: Prepare a solution of sodium nitrite in water. Slowly add this solution to the reaction mixture, ensuring the temperature does not rise above 5°C.

  • Reaction Monitoring: Stir the biphasic mixture vigorously for a designated period. The progress of the nitrosation can be monitored by analytical techniques such as HPLC.

  • Workup: After the reaction is complete, separate the organic layer. Wash the organic layer with cold water and then with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature to obtain crude Carmustine.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

Reaction Mechanisms and Key Considerations

The synthesis of nitrogen mustards from carbamate precursors involves fundamental organic reactions. Understanding these mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Formation of the Aziridinium Ion

A key mechanistic feature of nitrogen mustards is the intramolecular cyclization to form a highly electrophilic aziridinium ion. This is an S_N1-type reaction where the nitrogen atom acts as an internal nucleophile, displacing a chloride ion.[8] This intermediate is the primary DNA alkylating species.[1]

Diagram: General Mechanism of Aziridinium Ion Formation

Caption: Formation of the reactive aziridinium ion from a nitrogen mustard.

Factors Influencing Reactivity

The reactivity of nitrogen mustards and their precursors is influenced by several factors:

  • Electronic Effects: Electron-donating groups on the nitrogen atom can increase its nucleophilicity, facilitating the formation of the aziridinium ion and enhancing reactivity. Conversely, electron-withdrawing groups can decrease reactivity.

  • Steric Hindrance: Bulky substituents near the reactive center can hinder the intramolecular cyclization and subsequent alkylation reactions.

  • Solvent Effects: The choice of solvent can impact reaction rates. Polar aprotic solvents are often preferred for these types of reactions.

Characterization and Analytical Techniques

The proper characterization of synthesized nitrogen mustards is essential to confirm their identity, purity, and stability. A combination of analytical techniques is typically employed.

Analytical Technique Purpose Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of the desired compound.Characteristic chemical shifts and coupling patterns for the protons and carbons of the 2-chloroethyl and carbamate moieties.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated mass of the target compound.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification.A single major peak indicating a high degree of purity.
Infrared (IR) Spectroscopy Identification of key functional groups.Characteristic absorption bands for C-Cl, C-N, and C=O bonds.

Safety and Handling of Nitrogen Mustards

Nitrogen mustards are potent cytotoxic agents and require stringent safety protocols.[13][14]

  • Engineering Controls: All work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (butyl rubber is recommended), and splash-proof goggles at all times.[13][15]

  • Decontamination: Have a decontamination plan in place. In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[16] Decontamination within minutes of exposure is crucial to minimize tissue damage.[13][15]

  • Waste Disposal: All contaminated materials, including glassware, PPE, and reaction byproducts, must be disposed of as hazardous waste according to institutional and regulatory guidelines.

  • Emergency Procedures: Be familiar with emergency procedures, including the location of safety showers, eyewash stations, and first aid supplies. In case of accidental exposure, seek immediate medical attention.[14]

Conclusion

The synthesis of nitrogen mustards utilizing this compound and related precursors is a vital area of research in the development of new anticancer therapies. A thorough understanding of the reaction mechanisms, meticulous execution of experimental protocols, and an unwavering commitment to safety are paramount for success in this field. This guide provides a foundational framework for researchers to build upon as they explore the synthesis and application of this important class of therapeutic agents.

References

  • National Center for Biotechnology Information. (2024). Ethanolysis of nitrogen mustards: A novel strategy for nitrogen mustard identification in environmental matrices by liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. Retrieved from [Link]

  • ResearchGate. (2018). Screening of Nitrogen Mustards and Their Degradation Products in Water and Decontamination Solution by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrogen mustard. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Gas chromatography-tandem mass spectrometry-based detection of half nitrogen mustards in plasma as a new biomarker of nitrogen mustard exposure. Analytical Methods. Retrieved from [Link]

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  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Nitrogen Mustards Fact Sheet. Retrieved from [Link]

  • Industrial laboratory. Diagnostics of materials. (n.d.). Determination of nitrogen mustard metabolites in urine using high-performance liquid chromatography and high-resolution mass spectrometry. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). Nitrogen Mustard | Chemical Emergencies. Retrieved from [Link]

  • ResearchGate. (2023). Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (1984). Synthesis and Antitumor Evaluation of Some Nitrosourea and Nitrogen Mustard Amino Acid Derivatives. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the nitrogen mustard agent begins with the parent compound.... Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chemistry of nitrogen mustard [2-chloro-N-(2-chloroethyl)-N-methylethanamine] studied by nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Bentham Science. (n.d.). Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). Nitrogen Mustard | Chemical Emergencies. Retrieved from [Link]

  • MDPI. (2021). Evolution of Nitrogen-Based Alkylating Anticancer Agents. Retrieved from [Link]

  • International Online Medical Council. (2014). Synthesis, alkylating activity and physicochemical study of nitrogen mustard agent for brain delivery. Retrieved from [Link]

  • Google Patents. (n.d.). US20190169116A1 - Process for preparation of carmustine.
  • National Center for Biotechnology Information. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Preparation of Stable Nitrogen Mustard DNA Interstrand Cross-Link Analogs for Biochemical and Cell Biological Studies. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]

  • The Institute of Cancer Research. (n.d.). Discovering early chemotherapy drugs. Retrieved from [Link]

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Sources

Application Note: Quantitative Analysis of 2-Chloroethyl Carbamate in Pharmaceutical Materials using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methods for the sensitive and accurate quantification of 2-Chloroethyl carbamate, a potential genotoxic impurity (PGI), in pharmaceutical materials. Given the compound's classification and the stringent regulatory landscape, robust analytical control is imperative. We present a primary method based on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), recognized for its high sensitivity and selectivity for thermally labile and polar compounds. Additionally, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method is detailed as a viable alternative. These protocols are designed for researchers, quality control analysts, and drug development professionals to ensure product safety and meet global regulatory expectations.

Introduction and Regulatory Imperative

This compound (CAS: 2114-18-3, Mol. Formula: C₃H₆ClNO₂) is a reactive chemical intermediate that can be present in pharmaceutical manufacturing processes. Due to its structural alerts—specifically the presence of a carbamate functional group and an alkylating chloroethyl moiety—it is classified as a potential genotoxic impurity.

Regulatory bodies, including the FDA and EMA, mandate strict control over such impurities due to their potential to damage DNA and cause mutations, even at trace levels.[1] The guiding principle for managing these risks is outlined in the ICH M7 (R1) guideline, which establishes a "Threshold of Toxicological Concern" (TTC).[2][3] For most genotoxic impurities, the TTC is set at 1.5 µg per person per day for lifetime exposure.[1][4][5] This translates to a requirement for highly sensitive analytical methods capable of detecting and quantifying the impurity at parts-per-million (ppm) levels within the active pharmaceutical ingredient (API) or drug product.

This application note provides the necessary protocols to establish a control strategy for this compound, aligning with the ALARP ("As Low As Reasonably Practicable") principle advocated by regulatory agencies.[4]

Principles of Detection: Selecting the Right Technology

The chemical properties of this compound (MW: 123.54 g/mol , polar, thermally labile) dictate the choice of analytical technology.[6][7][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for carbamate analysis.[9][10][11] LC effectively separates the analyte from the complex sample matrix. Electrospray Ionization (ESI) is a soft ionization technique that allows the intact molecule to be ionized, typically as a protonated species [M+H]⁺, without inducing thermal degradation. The subsequent use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, filtering out background noise and matrix interferences.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While many carbamates are thermally unstable, GC-MS can be a viable alternative.[10][13] Challenges with thermal degradation in the hot GC inlet can be mitigated by using a cooled injection technique or by derivatizing the analyte to form a more thermally stable compound. GC-MS offers excellent chromatographic resolution and is a widely available technique. Electron Ionization (EI) provides reproducible fragmentation patterns that are useful for structural confirmation.[6][8]

Primary Method: LC-MS/MS Protocol

This protocol is designed for the quantification of this compound in a drug substance.

Materials and Reagents
  • Reference Standard: this compound (purity ≥98%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (>18 MΩ·cm)

  • Mobile Phase Additive: Ammonium formate (LC-MS grade)

  • Sample Vials: 1.5 mL polypropylene autosampler vials.[14]

  • Syringe Filters: 0.22 µm PVDF or PTFE

Sample and Standard Preparation

Scientist's Note: The choice of diluent is critical. It must completely dissolve the drug substance while being compatible with the LC mobile phase to ensure good peak shape. A trial of different organic/aqueous mixtures may be necessary depending on the API's solubility.

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent (e.g., 50:50 acetonitrile/water) to achieve concentrations ranging from approximately 0.5 ng/mL to 100 ng/mL. This range should bracket the target limit of quantification (LOQ).

  • Sample Preparation (Targeting a 1 ppm limit in a 10 mg/mL API solution):

    • Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent (e.g., 50:50 acetonitrile/water) and sonicate or vortex to dissolve.

    • Allow the solution to return to room temperature, then dilute to volume with the diluent. This yields a 10 mg/mL sample solution. A 1 ppm level of the impurity corresponds to 10 ng/mL in this solution.

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

Instrumentation and Analytical Conditions

The following table outlines the recommended starting conditions for an LC-MS/MS system.

Parameter Condition
HPLC System UPLC/UHPLC system
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
Column Temperature 40 °C
Mobile Phase A 5 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Gradient Program 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. (Gradient should be optimized for API and impurity separation)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 450 °C
MRM Transitions Primary: 124.0 -> 44.1 (Quantifier) Secondary: 124.0 -> 62.0 (Qualifier)
Collision Energy Optimize for maximum signal intensity (typically 10-25 eV)

Scientist's Note: The MRM transitions are proposed based on the structure [M+H]⁺ of 124.0. The fragment m/z 44.1 corresponds to the [H₂NCO]⁺ ion, a characteristic fragment for carbamates. The m/z 62.0 fragment likely corresponds to the protonated chloroethanol portion after cleavage. These must be empirically confirmed and optimized on the specific instrument used.

Workflow Diagram

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Weigh API & Reference Std. s2 Dissolve & Dilute (ACN/Water) s1->s2 s3 Filter Sample (0.22 µm) s2->s3 a1 Inject into UPLC System s3->a1 a2 Separate on C18 Column a1->a2 a3 Ionize (ESI+) & Detect (MRM) a2->a3 d1 Integrate Peak Area a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Impurity (ppm) d2->d3

Caption: LC-MS/MS workflow for this compound analysis.

Alternative Method: GC-MS Protocol

This protocol provides a confirmatory method.

Materials and Reagents
  • Reference Standard: this compound (purity ≥98%)

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

  • Sample Vials: 2 mL glass GC autosampler vials with PTFE-lined caps.

Sample and Standard Preparation
  • Stock Standard (100 µg/mL): Prepare as in section 3.2, but use the selected GC-compatible solvent (e.g., Ethyl Acetate).

  • Working Standards: Serially dilute the stock solution to create calibration standards from approximately 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation:

    • Accurately weigh 50 mg of the drug substance into a 5 mL volumetric flask.

    • Dissolve and dilute to volume with the chosen solvent. This gives a 10 mg/mL solution.

    • Filter if necessary and transfer to a GC vial.

Scientist's Note: Direct injection of carbamates can be problematic. A low inlet temperature (e.g., 180-200 °C) and a splitless injection can help minimize on-column degradation. If issues persist, derivatization (e.g., silylation) may be required to improve thermal stability.

Instrumentation and Analytical Conditions
Parameter Condition
GC System Gas Chromatograph with Mass Spectrometer
Column Mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film)
Inlet Temperature 200 °C (or as low as possible)
Injection Mode Splitless (1 µL injection)
Oven Program 50 °C (hold 1 min), ramp at 15 °C/min to 250 °C, hold 5 min.
Carrier Gas Helium, constant flow at 1.2 mL/min
Mass Spectrometer Single Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor Primary: m/z 44 (Quantifier) Secondary: m/z 63, 78 (Qualifiers)

Scientist's Note: The monitored ions are based on common EI fragmentation patterns for this molecule.[6][8] The base peak is often m/z 44 ([H₂NCO]⁺). Other significant fragments can include m/z 63 ([C₂H₄Cl]⁺) and m/z 78 (loss of -OCH₂CH₂Cl). These should be confirmed by injecting a standard in full scan mode.

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh API & Reference Std. s2 Dissolve & Dilute (Ethyl Acetate) s1->s2 s3 Transfer to GC Vial s2->s3 a1 Inject into GC Inlet s3->a1 a2 Separate on DB-5ms Column a1->a2 a3 Ionize (EI) & Detect (SIM) a2->a3 d1 Integrate Peak Area a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Impurity (ppm) d2->d3

Caption: GC-MS workflow for this compound analysis.

Method Validation and Performance

A full method validation should be performed according to ICH Q2(R1) guidelines. The following table summarizes typical performance characteristics expected from the primary LC-MS/MS method for this application.

Validation Parameter Typical Acceptance Criteria Expected Performance
Specificity No interference at the retention time of the analyte in blank and placebo samples.Achieved via chromatographic separation and MRM detection
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3≤ 0.5 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10; acceptable precision and accuracy.≤ 1.5 ng/mL (corresponds to 0.15 ppm in a 10 mg/mL solution)
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified range.r² > 0.998 from LOQ to 150% of specification limit
Accuracy (Recovery) Typically 80-120% recovery for spiked samples at low, medium, and high concentrations.90-110%
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 15% at the LOQ, ≤ 10% at higher concentrations.RSD < 10% at LOQ
Solution Stability Analyte stable in sample and standard solutions for the duration of the analysis (e.g., 24-48 hours).Typically stable for >24 hours at room temperature

Conclusion

The control of this compound is a critical aspect of ensuring pharmaceutical product safety. The LC-MS/MS method detailed herein provides a robust, sensitive, and specific protocol for the quantification of this potential genotoxic impurity at levels well below the Threshold of Toxicological Concern. The alternative GC-MS method serves as a reliable confirmatory technique. Proper implementation and validation of these methods will enable drug manufacturers to confidently monitor and control this impurity, ensuring compliance with global regulatory standards.

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  • TAPI. (n.d.). Control of Genotoxic Impurities as a Critical Quality Attribute.
  • ECA Academy. (2014). Final ICH M7 Guideline on Genotoxic Impurities published.
  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.
  • ScienceScholar. (2022). Review on identification and quantification of genotoxic impurities.
  • PubChem - NIH. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound 2114-18-3 wiki.
  • SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS.
  • University of Washington. (n.d.). Sample Preparation Basics SOP.
  • Hanh, V. T., & Duong, N. V. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Sci. Pol. Technol. Aliment., 22(4), 385–394.
  • Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates.
  • Biotage. (n.d.). Bioanalytical sample preparation.
  • NIST. (n.d.). Carbamic acid, 2-chloroethyl ester. NIST WebBook.
  • Wu, L., & Liu, S. (2023). A retrospective screening method for carbamate toxicant exposure based on butyrylcholinesterase adducts in human plasma with ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1225, 123775.
  • Nguyen, D. T., et al. (2023). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. Engineering and Technology For Sustainable Development, 33(3), 48-57.

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Application Notes & Protocols: Synthesis of Isotopically Labeled 2-Chloroethyl Carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of isotopically labeled 2-Chloroethyl carbamate. Isotopic labeling is a critical technique in drug development, enabling precise tracking of molecules in absorption, distribution, metabolism, and excretion (ADME) studies.[1][2] This guide details a robust protocol for preparing Carbon-14 ([¹⁴C]) or Carbon-13 ([¹³C]) labeled this compound, a valuable intermediate and structural motif in medicinal chemistry.[3] The protocol is designed for researchers, chemists, and drug development professionals, emphasizing scientific rationale, safety, and rigorous analytical validation.

Introduction and Scientific Rationale

The strategic introduction of an isotopic label into a drug candidate or chemical probe is fundamental for elucidating its pharmacokinetic and pharmacodynamic profile.[1][2] Stable isotopes like Carbon-13 (¹³C) and Deuterium (D) are invaluable for mechanistic studies and as internal standards in mass spectrometry, while long-lived radioisotopes like Carbon-14 (¹⁴C) are the gold standard for quantitative whole-body autoradiography and mass balance studies.[2][4]

This compound serves as a key synthetic building block.[3] Labeling this molecule at the metabolically stable carbamate carbonyl position provides a tracer that is unlikely to be lost during biological transformation, ensuring the integrity of metabolic profiling data.

Several methods exist for the synthesis of carbamates.[5] Traditional routes often involve hazardous reagents like phosgene.[6] More contemporary methods leverage the direct incorporation of carbon dioxide (CO₂), which is advantageous as [¹³C]CO₂ and [¹⁴C]CO₂ are primary and cost-effective sources for carbon isotope labeling.[7][8][9][10] This protocol adapts a modern approach, utilizing an isotopically labeled isocyanate precursor, which offers a reliable and scalable route to the target compound.

Experimental Workflow Overview

The overall process involves a three-stage workflow: synthesis of the labeled compound, purification to achieve high chemical and radiochemical purity, and finally, comprehensive analytical characterization to validate the final product.

G Overall Experimental Workflow A Starting Materials (2-Chloroethanol, Labeled KOCN) B Step 1: Synthesis Formation of Labeled Isocyanate & Reaction with Alcohol A->B Reagents & Conditions C Crude Labeled This compound B->C Reaction Work-up D Step 2: Purification (Flash Column Chromatography) C->D Separation E Step 3: Characterization (NMR, MS, HPLC) D->E Quality Control F Final Product (>98% Purity) E->F Validation

Caption: High-level workflow for the synthesis and validation of labeled this compound.

Detailed Synthesis Protocol: [1-¹³C] or [1-¹⁴C]-2-Chloroethyl Carbamate

This protocol describes the synthesis starting from isotopically labeled potassium cyanate. This method avoids the direct handling of phosgene and provides a high-yielding pathway to the desired product. The key step is the in situ generation of labeled isocyanic acid, which then reacts with 2-chloroethanol.

Materials and Reagents
ReagentGradeSupplierNotes
2-ChloroethanolAnhydrous, ≥99%Standard SupplierHandle with care, toxic.
Potassium Cyanate ([¹³C] or [¹⁴C])≥99% isotopic purityIsotope SupplierThis is the source of the isotopic label.
Trichloroacetic acidReagent GradeStandard Supplier
TolueneAnhydrous, ≥99.8%Standard Supplier
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard Supplier
Ethyl AcetateHPLC GradeStandard SupplierFor chromatography.
HexanesHPLC GradeStandard SupplierFor chromatography.
Sodium SulfateAnhydrous, GranularStandard SupplierFor drying.
Reaction Mechanism

The reaction proceeds in two main stages. First, trichloroacetic acid reacts with labeled potassium cyanate to generate labeled isocyanic acid in situ. Second, 2-chloroethanol adds to the isocyanic acid to form the final labeled carbamate product.

G Proposed Reaction Mechanism cluster_0 Step 1: In Situ Generation of Labeled Isocyanic Acid cluster_1 Step 2: Nucleophilic Addition KOCN K⁺ ⁻O-¹³C≡N HNCO H-N=¹³C=O KOCN->HNCO + TCA TCA Cl₃CCOOH Salt Cl₃CCOOK HNCO2 H-N=¹³C=O Alcohol Cl-CH₂CH₂-OH Product Cl-CH₂CH₂-O-C(O)NH₂ (Labeled at Carbonyl) Alcohol->Product + HNCO

Caption: Reaction pathway for the synthesis of labeled this compound.

Step-by-Step Procedure

Safety First: This procedure must be performed in a well-ventilated chemical fume hood.[11] Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory.[12] 2-Chloroethanol is toxic and corrosive.[3] If using [¹⁴C], all appropriate radiological safety precautions must be followed.

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add labeled potassium cyanate (e.g., 1.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous toluene to the flask.

  • Acid Addition: In a separate vial, dissolve trichloroacetic acid (1.1 mmol) in 5 mL of anhydrous toluene. Add this solution dropwise to the stirring suspension of potassium cyanate at room temperature over 10 minutes.

  • Isocyanate Generation: Heat the reaction mixture to 70-80 °C and stir for 1 hour. This step generates the labeled isocyanic acid in situ.

  • Nucleophile Addition: Add 2-chloroethanol (1.2 mmol) to the reaction mixture via syringe.

  • Reaction: Continue stirring the reaction at 70-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium trichloroacetate salt.

    • Wash the filter cake with a small amount of dichloromethane (DCM).

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

  • Slurry Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexanes/ethyl acetate gradient (e.g., starting with 100% hexanes and gradually increasing the polarity to 50% ethyl acetate).

  • Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the hexanes/ethyl acetate gradient.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the isotopically labeled this compound as a colorless liquid or white solid.[3]

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and isotopic incorporation of the final product.

Analytical Techniques
TechniquePurposeExpected Result
Mass Spectrometry (MS) Confirm molecular weight and isotopic incorporation.The molecular ion peak ([M+H]⁺ or [M+Na]⁺) should be shifted by +1 for [¹³C] or +2 for [¹⁴C] compared to the unlabeled standard. Isotopic purity can be estimated from the relative intensities of the labeled and unlabeled ion peaks.[13][14]
NMR Spectroscopy Confirm chemical structure and label position.¹H NMR: Spectrum should match the unlabeled standard. ¹³C NMR: For [¹³C] labeling, the signal for the carbonyl carbon will be significantly enhanced. Coupling between the ¹³C label and adjacent protons may be observed.
HPLC Determine chemical and radiochemical purity.A single major peak should be observed, with purity typically >98%. For [¹⁴C], a radiodetector will confirm the radioactivity co-elutes with the UV peak.
Expected Analytical Data
  • Molecular Formula: C₃H₆ClNO₂

  • Molecular Weight (Unlabeled): 123.54 g/mol

  • Molecular Weight ([¹³C]-labeled): 124.54 g/mol

  • ¹H NMR (400 MHz, CDCl₃): δ 5.0 (br s, 2H, NH₂), 4.3 (t, 2H, -OCH₂-), 3.7 (t, 2H, -CH₂Cl).

  • ¹³C NMR (100 MHz, CDCl₃): δ 157 (C=O), 66 (-OCH₂-), 42 (-CH₂Cl). The signal at δ 157 will be enhanced in the [¹³C]-labeled product.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of isotopically labeled this compound. By leveraging a modern synthetic approach and incorporating rigorous purification and characterization steps, researchers can confidently produce high-purity labeled material essential for advanced studies in drug metabolism, pharmacokinetics, and medicinal chemistry. The principles and techniques described herein are foundational for the successful application of isotopic labeling in modern drug discovery and development.

References

  • Del Vecchio, A., Talbot, A., Caillé, F., Chevalier, A., Sallustrau, A., Loreau, O., Destro, G., Taran, F., & Audisio, D. (2020). Carbon isotope labeling of carbamates by late-stage [11C], [13C] and [14C]carbon dioxide incorporation. Chemical Communications, 56(78), 11677-11680. [Link]

  • Audisio, D., et al. (2020). Carbon isotope labeling of carbamates by late-stage [11C], [13C] and [14C] carbon dioxide incorporation. ResearchGate. [Link]

  • Del Vecchio, A., et al. (2020). Carbon isotope labeling of carbamates by late-stage [11C], [13C] and [14C]carbon dioxide incorporation. Chemical Communications (RSC Publishing). [Link]

  • Del Vecchio, A., et al. (2020). Carbon isotope labeling of carbamates by late-stage [11C], [13C] and [14C]carbon dioxide incorporation. PubMed. [Link]

  • Del Vecchio, A., et al. (2020). Carbon isotope labeling of carbamates by late-stage [11C], [13C] and [14C]carbon dioxide incorporation. Chemical Communications (RSC Publishing). [Link]

  • Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(Suppl 1), e9453. [Link]

  • Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. [Link]

  • Google Patents. (1991). CN1144218A - Carbachol and its intermediate chloroethyl carbamate synthetic process.
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  • Science.gov. (n.d.). isotopically labeled compounds: Topics. Science.gov. [Link]

  • Park, K. K., et al. (2001). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. Bull. Korean Chem. Soc., 22(1), 59. [Link]

  • Varejka, M., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 529. [Link]

  • Isbell, J., et al. (2021). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry, 17, 223-231. [Link]

  • Moravek, Inc. (n.d.). Custom Synthesis with Carbon-14 (14C). Moravek, Inc.. [Link]

  • Griggs, L. J., & Jarman, M. (1975). Synthesis of deuterium-labeled analogs of cyclophosphamide and its metabolites. Journal of Medicinal Chemistry, 18(11), 1102-6. [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 268. [Link]

  • Georganics. (n.d.). Ethyl 2-chloroethylcarbamate. Georganics. [Link]

  • ChemBK. (2024). Benzyl bis(2-chloroethyl)carbamate. ChemBK. [Link]

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Application Notes & Protocols: The Strategic Use of Chloro-Substituted Carbamates in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-phase synthesis, particularly in the realm of peptide and peptidomimetic development, relies on a robust strategy of orthogonal protecting groups to ensure regioselective reactions and high-purity final products. Carbamates are the cornerstone of amine protection in these multi-step syntheses. While common protecting groups like Boc and Fmoc dominate the landscape, haloalkyl carbamates offer a unique deprotection mechanism, providing an additional layer of orthogonality. This guide explores the chemical principles and practical applications of chloro-substituted carbamates, using the well-established 2,2,2-Trichloroethoxycarbonyl (Troc) group as a primary exemplar, and provides context for related compounds like 2-Chloroethyl carbamate. We present detailed protocols, mechanistic insights, and safety considerations for researchers, scientists, and drug development professionals aiming to expand their synthetic toolkit.

Introduction: The Role of Carbamates in Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, revolutionized the construction of complex biomolecules by anchoring the initial building block to an insoluble resin support.[1] This approach simplifies purification immensely, as excess reagents and byproducts are removed by simple filtration and washing.[2][3] The success of this method hinges on the temporary masking of reactive functional groups to prevent unwanted side reactions.

The amino group of an amino acid is highly nucleophilic and must be protected during the carboxyl activation and coupling steps to prevent self-polymerization.[4] Carbamates are the most widely used class of amine protecting groups due to their ease of installation, stability across a range of reaction conditions, and, most importantly, their diverse and selective removal (deprotection) methods.[4][5] The choice of carbamate dictates the overall synthetic strategy, with the most common being the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[5]

While this compound itself is a known chemical entity, its use as a standard protecting group in solid-phase synthesis is not extensively documented in peer-reviewed literature.[6][7] However, its structure is analogous to other haloalkyl carbamates that are well-established in the field. Specifically, the 2,2,2-Trichloroethoxycarbonyl (Troc) group serves as an excellent and practical example of how chloro-substitution provides a unique, reductive cleavage pathway, thereby creating an orthogonal system to standard acid- and base-labile protecting groups.[8][9] This guide will focus on the principles and protocols of using such chloro-substituted carbamates to enhance the complexity and efficiency of solid-phase synthesis.

Application Notes: Leveraging Orthogonal Protection

The Principle of Orthogonality

An orthogonal protecting group strategy is one where multiple classes of protecting groups are present in a molecule, and each class can be removed by a specific set of reagents and conditions without affecting the others.[1][5] For instance, in a molecule containing both an Fmoc-protected amine and a Boc-protected amine, the Fmoc group can be removed with a base (like piperidine) while the Boc group remains intact. This allows for selective modification at the Fmoc-deprotected site.

Chloro-substituted carbamates like Troc introduce a third dimension of orthogonality. They are stable to the acidic conditions used to remove Boc and the basic conditions used to remove Fmoc. Instead, they are selectively cleaved under mild reductive conditions, typically using zinc dust in an acidic solvent.[8]

This three-pronged strategy (Acid-Labile, Base-Labile, Reductively-Labile) is invaluable for complex syntheses, such as:

  • Synthesis of branched or cyclic peptides: Where a side-chain amine (e.g., of Lysine) must be deprotected for cyclization or branching while the N-terminal amine remains protected.

  • On-resin modification: Attaching fluorescent labels, biotin tags, or other moieties to a specific amino acid side-chain.

  • Peptidomimetic and small molecule synthesis: Where diverse functional groups require a multi-layered protection strategy.[10][11]

Mechanistic Insight: Reductive Cleavage of the Troc Group

The stability and selective removal of the Troc group are rooted in its chemical structure. The electron-withdrawing effect of the three chlorine atoms on the β-carbon makes the carbamate susceptible to reductive cleavage. The generally accepted mechanism involves a two-electron reduction by a metal, such as zinc.

The process initiates with the reduction of the C-Cl bond, leading to the elimination of a chloride ion and the formation of an enolate intermediate. This intermediate is unstable and rapidly fragments, releasing the free amine, carbon dioxide, and 2,2-dichloroethene. This mechanism explains why the reaction is clean and efficient, as the byproducts are volatile and easily removed.

G cluster_mech Mechanism: Reductive Cleavage of Troc-Amine R-NH-CO-O-CH2-CCl3 Troc-Protected Amine Step1 + 2 Zn - ZnCl2 R-NH-CO-O-CH2-CCl3->Step1 Intermediate [ R-NH-CO-O-CH=CCl2 ] (Unstable Enolate) Step1->Intermediate Step2 Fragmentation Intermediate->Step2 Products R-NH2 (Free Amine) + CO2 + CH2=CCl2 Step2->Products

Caption: Reductive cleavage pathway of a Troc-protected amine.

Experimental Protocols

The following protocols describe the installation and selective removal of a Troc protecting group on a side-chain amine (e.g., Lysine) during a standard Fmoc-based solid-phase peptide synthesis workflow.

Materials and Reagents
  • Resin: Fmoc-Rink Amide resin or 2-Chlorotrityl chloride resin.[12]

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-Lys(Troc)-OH.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, peptide synthesis grade), Methanol (MeOH).

  • Coupling Reagents: HBTU/HATU and Diisopropylethylamine (DIPEA).

  • Fmoc Deprotection: 20% Piperidine in DMF.

  • Troc Deprotection: Activated Zinc dust, Acetic Acid (AcOH) or Ammonium Chloride (NH₄Cl).

  • Washing Solvents: DCM, DMF, Isopropanol (IPA).

Protocol 1: Standard Fmoc SPPS Coupling Cycle

This protocol outlines a single cycle of amino acid addition.

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a suitable reaction vessel.[13]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain. Repeat with a second 15-minute treatment.

  • Washing: Wash the resin thoroughly (5x with DMF, 3x with DCM, 3x with DMF) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the desired Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

  • Washing: Wash the resin (3x with DMF, 3x with DCM) to remove excess reagents.

  • Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.

  • Repeat steps 2-6 for each amino acid in the sequence. For incorporating the Troc-protected lysine, use Fmoc-Lys(Troc)-OH in step 4.

Protocol 2: Selective On-Resin Troc Deprotection

This protocol is performed after the full peptide backbone has been assembled and the final N-terminal Fmoc group is still in place (or has been removed, depending on the desired final product).

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM and then with the reaction solvent (e.g., 1:1 DCM/AcOH).

  • Reagent Preparation: Prepare the deprotection solution. A common solution is Zinc dust (10-15 eq.) suspended in a mixture of acetic acid and DCM (e.g., 1:1 v/v). Note: Activation of Zinc dust by washing with dilute HCl, water, and ethanol followed by drying may be required for optimal results.

  • Deprotection Reaction:

    • Add the Zinc/AcOH/DCM slurry to the peptide-resin.

    • Agitate the reaction mixture at room temperature.

    • Monitor the reaction progress by taking small resin samples, washing them, cleaving a small amount of peptide, and analyzing by LC-MS. The reaction is typically complete within 1-4 hours.

  • Resin Washing:

    • Drain the reaction mixture.

    • Wash the resin extensively to remove all zinc salts and acetic acid. A robust washing sequence is crucial:

      • 3x with 0.5 M HCl in Dioxane (to quench and remove zinc)

      • 3x with Water

      • 3x with DMF

      • 3x with DCM

  • Confirmation: Perform a test (e.g., chloranil test) to confirm the presence of a free secondary amine (if applicable) or proceed to the next step, assuming complete deprotection based on LC-MS monitoring. The newly exposed side-chain amine is now ready for modification.

G start Start: Peptide-Resin (Fmoc-AA...-Lys(Troc)-...-Resin) deprotect_fmoc Fmoc Deprotection (20% Piperidine/DMF) start->deprotect_fmoc wash1 Wash (DMF, DCM) deprotect_fmoc->wash1 couple Couple Next Fmoc-AA wash1->couple wash2 Wash couple->wash2 wash2->deprotect_fmoc Repeat Cycle final_peptide Final Protected Peptide-Resin (Fmoc-...-Lys(Troc)-...-Resin) wash2->final_peptide Final AA Coupled deprotect_troc Selective Troc Deprotection (Zn / Acetic Acid) final_peptide->deprotect_troc wash3 Extensive Wash (Acid, Water, DMF, DCM) deprotect_troc->wash3 modified_peptide Resin with Free Side-Chain Amine (Fmoc-...-Lys(NH2)-...-Resin) wash3->modified_peptide end_cycle Ready for Side-Chain Modification or Cleavage modified_peptide->end_cycle

Caption: SPPS workflow incorporating orthogonal Troc deprotection.

Data Summary: Comparison of Carbamate Protecting Groups

The selection of a protecting group is a critical decision in synthesis design. The following table summarizes the properties of common carbamate protecting groups used in SPPS.

Protecting GroupAbbreviationCleavage ConditionsOrthogonal ToKey Advantages
tert-ButyloxycarbonylBocStrong Acid (e.g., TFA)Fmoc, Troc, CbzRobust, widely used in Boc-SPPS strategy.
9-FluorenylmethyloxycarbonylFmocBase (e.g., 20% Piperidine)Boc, Troc, CbzMild cleavage, cornerstone of Fmoc-SPPS.[4]
BenzyloxycarbonylCbz / ZCatalytic Hydrogenolysis (H₂, Pd/C) or Strong Acid (HBr/AcOH)Fmoc, TrocStable to mild acid/base; useful in solution phase.[8]
2,2,2-TrichloroethoxycarbonylTrocReduction (e.g., Zn/AcOH)Boc, FmocMild, non-acidic/basic cleavage; fully orthogonal.[8][9]

Safety and Handling of Chloro-Substituted Reagents

Chemicals like this compound and its derivatives require careful handling due to potential toxicity.[6][14]

  • Hazard Identification: These compounds are often classified as harmful if swallowed, inhaled, or in contact with skin.[15][16] They may cause skin and eye irritation and are suspected of being toxic.[17]

  • Personal Protective Equipment (PPE): Always handle these reagents in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[17]

  • Handling: Avoid generating dust or aerosols. Wash hands thoroughly after handling. Ensure contaminated clothing is removed and laundered before reuse.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[17]

  • Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or water courses.[15][17]

Conclusion

The strategic implementation of an orthogonal protection scheme is fundamental to advancing modern chemical synthesis. While not a mainstream reagent itself, this compound belongs to the family of haloalkyl carbamates, which provide a powerful tool for researchers. By using established analogues like the Troc group, scientists can introduce a reductive cleavage strategy that is fully orthogonal to the standard acid- and base-labile protecting groups. This enables the synthesis of highly complex molecules with precisely controlled modifications, expanding the possibilities in drug discovery and materials science. Adherence to rigorous protocols and safety measures is paramount for the successful and safe application of these valuable synthetic methods.

References

  • Chemsrc. (2025). tert-Butyl bis(2-chloroethyl)carbamate | CAS#:118753-70-1. [Link]

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  • Lokey Lab Protocols - Wikidot. (2017). Protecting Groups. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Gourdel, M., et al. (2015). Use of the 2-chlorotrityl chloride resin for microwave-assisted solid phase peptide synthesis. Biopolymers, 104(5), 506-14. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]

  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Boncher, T., et al. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACS Directory. [Link]

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  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(113). [Link]

  • Tella, R., & Verma, R. P. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(20), 7935-7969. [Link]

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Application Notes & Protocols: Leveraging Flow Chemistry for Reactions of 2-Chloroethyl Carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloroethyl carbamate is a versatile bifunctional molecule possessing both a reactive alkyl chloride and a carbamate moiety. Its utility in the synthesis of pharmaceuticals and other fine chemicals is significant, yet its reactions can present challenges in conventional batch processing, particularly concerning reaction control, safety, and scalability. This technical guide details the rationale and provides detailed protocols for transitioning key reactions involving this compound to continuous flow chemistry platforms. We will explore the continuous synthesis of the pharmaceutical agent Carbachol and the formation of N-substituted derivatives, highlighting how flow chemistry provides superior control over reaction parameters, enhances safety, and addresses challenges such as precipitate formation. This document is intended for researchers, chemists, and process development professionals seeking to modernize and intensify synthetic routes involving this important chemical intermediate.

Introduction: Why Flow Chemistry for this compound?

Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, offers a paradigm shift from traditional batch synthesis in flasks.[1] The intrinsic advantages of this technology are particularly relevant for the applications of this compound:

  • Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous material present at any given moment. This is crucial when handling reactive intermediates or conducting highly exothermic reactions.[2]

  • Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors or coil reactors allows for near-instantaneous heating or cooling, enabling precise temperature control that is unattainable in large flasks. This mitigates thermal runaways and often improves product selectivity.[1]

  • Efficient Mass Transfer: For reactions involving multiple phases, such as a liquid reagent and a gaseous one, flow systems can generate extremely high interfacial areas, dramatically accelerating reaction rates. This is particularly relevant for reactions with gases like trimethylamine.[3]

  • Scalability and Reproducibility: Scaling a flow process is typically achieved by running the system for a longer duration ("scaling out") or by increasing flow rates and reactor size ("scaling up"), which is often more predictable and reliable than batch scale-up.[4]

This guide will focus on translating these theoretical advantages into practical, actionable protocols for key transformations of this compound.

Core Application: Proposed Continuous Synthesis of Carbachol

Carbachol (carbamoylcholine chloride) is a parasympathomimetic drug used to treat glaucoma.[5] Its synthesis involves the quaternization of trimethylamine with this compound. A patented method describes the continuous feeding of trimethylamine gas into a batch autoclave containing this compound.[5] While an improvement on a purely batch process, this approach can be significantly enhanced by transitioning to a fully continuous flow system.

Rationale for a Flow-Based Approach

The reaction is a classic SN2 quaternization, which is often highly exothermic. Furthermore, it involves a gas-liquid reaction, where the rate is limited by the dissolution of trimethylamine into the solvent. A flow chemistry approach directly addresses these challenges:

  • Gas Handling and Mass Transfer: Using a gas-liquid contactor, such as a tube-in-tube reactor or a simple T-mixer, ensures rapid and efficient mixing of the gaseous trimethylamine with the this compound solution. This maximizes the interfacial area, accelerates the reaction, and allows for precise stoichiometric control.[3]

  • Exotherm Management: The heat generated by the quaternization can be immediately dissipated through the walls of the flow reactor, maintaining a stable and optimal reaction temperature. This prevents the formation of thermal hotspots and potential side products.

  • Enhanced Safety: Trimethylamine is a flammable and toxic gas. A flow setup contains only a small amount within the reactor at any time, drastically reducing the risks associated with handling large quantities under pressure in a batch reactor.

Critical Challenge: Product Precipitation

A significant challenge in adapting this synthesis to flow is that the product, Carbachol, is a quaternary ammonium salt. Such salts are often crystalline solids with limited solubility in common organic solvents.[6][7] The formation of solid precipitates within the narrow channels of a flow reactor can lead to blockages, pressure spikes, and system failure.[6][8]

Proposed Solution:

To mitigate this, the solvent system is critical. A solvent or solvent mixture must be chosen in which the Carbachol product remains soluble at the reaction concentration. Polar aprotic solvents like DMSO or DMF, or alcohols like ethanol (as used in the patent[5]), could be suitable candidates. The protocol below will utilize ethanol, but solubility screening is a mandatory preliminary step for any new system. An alternative approach could involve using a Continuous Stirred-Tank Reactor (CSTR) in the flow path, which is more tolerant of solid suspensions.

Experimental Workflow and Diagram

The proposed workflow involves two input streams: one for the this compound solution and one for gaseous trimethylamine, controlled by a mass flow controller (MFC).

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Collection P1 Pump A (this compound in Ethanol) M1 T-Mixer P1->M1 Liquid Feed P2 Trimethylamine Gas Cylinder with Mass Flow Controller (MFC) P2->M1 Gas Feed R1 Heated Coil Reactor (e.g., 10 mL PFA) M1->R1 Mixed Stream BPR Back-Pressure Regulator (BPR) R1->BPR C1 Product Collection Vessel BPR->C1 Product Stream

Caption: Proposed continuous flow setup for the synthesis of Carbachol.

Detailed Protocol: Continuous Synthesis of Carbachol

Materials:

  • This compound (Reagent Grade)

  • Anhydrous Ethanol (Solvent)

  • Trimethylamine (Anhydrous Gas)

  • Syringe pumps or HPLC pumps for liquid delivery

  • Mass Flow Controller (MFC) for gas delivery

  • PFA or SS316 tubing and fittings

  • T-mixer

  • 10 mL PFA or SS316 coil reactor

  • Heater/chiller unit for the coil reactor

  • Back-Pressure Regulator (BPR) set to >5 bar to ensure gas remains in solution

  • Collection vessel

Procedure:

  • Preparation: Prepare a 1.0 M stock solution of this compound in anhydrous ethanol.

  • System Setup: Assemble the flow reactor system as shown in the diagram above. The entire system should be purged with an inert gas (e.g., Nitrogen) prior to use.

  • Priming: Prime Pump A with the this compound solution. Prime the gas line with trimethylamine up to the T-mixer.

  • Parameter Setting: Heat the coil reactor to the desired temperature (e.g., 90 °C). Set the BPR to 10 bar.

  • Initiate Flow: Start Pump A and the MFC simultaneously according to the parameters in the table below. The combined flow rate will determine the residence time.

  • Steady State: Allow the system to run for a period equivalent to three reactor volumes to reach a steady state before collecting the product.

  • Collection & Analysis: Collect the output stream. The product can be isolated by solvent evaporation. Analyze the crude product stream by LC-MS or ¹H NMR to determine conversion and purity.

  • Shutdown: Upon completion, flush the entire system with pure ethanol to remove all reactants and products before disassembly.

Table of Proposed Reaction Parameters
ParameterValueRationale / Notes
Concentration (CEC) 1.0 M in EthanolBalances throughput with solubility concerns.[5]
Flow Rate (Pump A) 0.8 mL/minContributes to the total flow rate for residence time calculation.
TMA Flow Rate (MFC) 1.2 equivalentsA slight excess of amine drives the reaction to completion.
Reactor Temperature 90 - 110 °CBased on the batch patent conditions.[5] Optimization is required.
Reactor Volume 10 mLA standard volume for lab-scale flow synthesis.
Residence Time ~10-12 minCalculated from total flow rate and reactor volume. A starting point for optimization.
System Pressure (BPR) 10 barEnsures TMA remains dissolved in the liquid phase at elevated temperatures.

Application Note: N-Alkylation and Urea Derivative Synthesis

This compound is also a valuable precursor for creating N-substituted compounds. The carbamate nitrogen can react with electrophiles, or the chloroethyl group can serve as an alkylating agent for various nucleophiles, such as primary and secondary amines. This latter reaction pathway leads to the formation of ethylenediamine derivatives, which are precursors to substituted ureas. Flow chemistry is ideal for these reactions, which are often exothermic and require careful control.

General Reaction Pathway

The reaction of this compound with a primary or secondary amine (R₂NH) can proceed via nucleophilic substitution of the chloride. This reaction is analogous to other N-alkylations performed in flow.[2]

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product R1 2-Chloroethyl Carbamate P1 Nucleophilic Substitution (Flow Reactor) R1->P1 R2 Amine (R₂NH) R2->P1 Prod N-Substituted Ethylenediamine Derivative P1->Prod

Caption: General pathway for N-alkylation using this compound.

Protocol: General N-Alkylation in Flow

This protocol outlines a general method for screening the reaction of this compound with various amines in a flow system.

Materials:

  • This compound

  • Amine of interest (e.g., morpholine, piperidine, benzylamine)

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

  • Solvent (e.g., Acetonitrile)

  • Flow chemistry system with two pump inlets, a T-mixer, and a heated coil reactor.

Procedure:

  • Preparation:

    • Solution A: Prepare a 0.5 M solution of this compound in acetonitrile.

    • Solution B: Prepare a 0.55 M solution of the desired amine and a 0.6 M solution of DIPEA in acetonitrile.

  • System Setup: Assemble the flow reactor and pre-heat the coil to the desired temperature (e.g., 100 °C). Set the BPR to 5 bar.

  • Initiate Flow: Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) into the T-mixer. The total flow rate is 1.0 mL/min.

  • Reaction: The combined stream flows through the heated coil reactor.

  • Collection & Analysis: After reaching steady state, collect the reaction mixture. Analyze by TLC or LC-MS to determine conversion. The product can be purified using standard chromatographic techniques after solvent removal.

Table of Representative Parameters
ParameterValueRationale / Notes
Concentration (Reagents) 0.5 MA typical starting concentration for reaction screening.
Stoichiometry (Amine) 1.1 equivalentsA slight excess of the nucleophile is common.
Base (DIPEA) 1.2 equivalentsScavenges the HCl generated during the reaction.
Total Flow Rate 1.0 mL/minCan be adjusted to screen different residence times.
Reactor Temperature 80 - 120 °CHigher temperatures accelerate SN2 reactions. Requires optimization.
Reactor Volume 5 mLSuitable for rapid screening with minimal reagent consumption.
Residence Time 5 minA typical starting point for this class of reaction in flow.

Conclusion

While documented applications of this compound in continuous flow are not yet widespread, its chemical properties make it an outstanding candidate for this technology. The proposed protocols for the synthesis of Carbachol and for general N-alkylation demonstrate how flow chemistry can overcome the inherent challenges of batch processing, namely the handling of gaseous reagents, management of exothermic events, and control over reactions that may produce solids. By adopting these methodologies, researchers and drug development professionals can unlock safer, more efficient, and highly scalable synthetic routes, paving the way for the intensified manufacturing of valuable chemical entities.

References

  • CN1144218A - Carbachol and its intermediate chloroethyl carbamate synthetic process. Google Patents.
  • MICROREACTOR TECHNOLOGY IN WARFARE AGENT CHEMISTRY. Spiez Laboratory. Available at: [Link]

  • (PDF) MICROREACTOR TECHNOLOGY IN WARFARE AGENT CHEMISTRY. ResearchGate. Available at: [Link]

  • Capaldo, L. et al. (2023). A field guide to flow chemistry for synthetic organic chemists. RSC Chemical Biology. Available at: [Link]

  • Stagel, K. et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Available at: [Link]

  • Flögel, O. et al. (2006). Microreactor synthesis of beta-peptides. Angewandte Chemie International Edition. Available at: [Link]

  • Continuous Synthesis of Carbamates from CO2 and Amines. PubMed. Available at: [Link]

  • US4384140A - 2-Chloroethyl urea derivatives. Google Patents.
  • Continuous flow synthesis of carbamate 8. ResearchGate. Available at: [Link]

  • MMSL, 2013 (vol. 82), issue 2. Available at: [Link]

  • The assembly and use of continuous flow systems for chemical synthesis. Nature Protocols. Available at: [Link]

  • Microreactor simplifies chemical synthesis. GlobalSpec. Available at: [Link]

  • Flow Chemistry in Organic Synthesis. Thieme. Available at: [Link]

  • Peña, L. F. et al. (2023). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs. Available at: [Link]

  • N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Green Chemistry. Available at: [Link]

  • Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. Vapourtec. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 2-Chloroethyl Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloroethyl carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthesis protocols. Here, we move beyond simple procedural lists to provide in-depth, scientifically grounded explanations and actionable troubleshooting strategies. Our goal is to empower you with the expertise to diagnose and resolve common issues encountered in this important synthetic transformation.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding the synthesis of this compound.

Q1: What are the most common reasons for low yields in the synthesis of this compound?

A1: Low yields in this compound synthesis can often be attributed to several key factors:

  • Sub-optimal reaction conditions: Temperature, reaction time, and pressure can significantly impact the reaction outcome.[1]

  • Purity of starting materials: The presence of impurities, especially water, in 2-chloroethanol or the carbamoylating agent can lead to unwanted side reactions.[2]

  • Side reactions: Competing reactions, such as the formation of byproducts, can consume starting materials and reduce the yield of the desired product.

  • Product instability: this compound itself can be susceptible to degradation under certain conditions.[3]

  • Inefficient purification: Product loss during workup and purification is a common contributor to lower-than-expected yields.

Q2: What are the primary methods for synthesizing this compound?

A2: The two most prevalent methods are:

  • Reaction of 2-chloroethanol with a carbamoylating agent: This can include reagents like urea, urea nitrate in the presence of a catalyst, or isocyanates.[1][4]

  • Reaction involving ethylene oxide: This less common route involves the reaction of ethylene oxide with urea.

Q3: How can I tell if my starting materials are of sufficient purity?

A3: It is crucial to use high-purity, anhydrous reagents. For 2-chloroethanol, ensure it is free from water and other alcohols. For carbamoylating agents like urea, ensure they are dry. Analytical techniques such as Karl Fischer titration for water content and NMR or GC-MS for organic impurities are recommended for quality control.

In-Depth Troubleshooting Guide

This section provides a more detailed analysis of potential problems and their solutions, complete with explanations of the underlying chemistry.

Problem 1: Low Conversion of Starting Materials

If you observe a significant amount of unreacted 2-chloroethanol or your carbamoylating agent after the expected reaction time, consider the following:

Causality:

  • Insufficient reaction temperature or time: The reaction may be too slow at the temperature you are using. Carbamate formation often requires heating to proceed at a reasonable rate.[1]

  • Poor catalyst activity or absence of a necessary catalyst: Some methods for carbamate synthesis require a catalyst to proceed efficiently.[1][5] For instance, the reaction of 2-chloroethanol with urea can be catalyzed by nitrites.[1]

  • Inadequate mixing: In a heterogeneous reaction mixture, poor mixing can limit the contact between reactants, leading to low conversion.

Troubleshooting Protocol:

  • Optimize Reaction Temperature:

    • Experiment: Set up a series of small-scale reactions at temperatures ranging from 80°C to 125°C, which is a typical range for this reaction.[1]

    • Analysis: Monitor the reaction progress by TLC or GC-MS at regular intervals to determine the optimal temperature for your specific conditions.

  • Evaluate Catalyst and Reagent Ratios:

    • Experiment: If using a catalyzed reaction, such as with urea nitrate and sodium nitrite, systematically vary the molar ratio of 2-chloroethanol to the carbamoylating reagent and catalyst. A common starting point is a molar ratio of 1.8-3.0 : 1 : 1-2.5 (2-chloroethanol : carbamoylating reagent : catalyst).[1]

    • Analysis: Analyze the yield for each ratio to find the optimal stoichiometry.

  • Ensure Efficient Mixing:

    • Action: Use a suitable overhead stirrer or a magnetic stir bar that provides vigorous agitation to ensure the reaction mixture is homogeneous.

Data Summary Table: Temperature Optimization

Temperature (°C)Reaction Time (hours)Conversion (%)
80645
90465
100480
110485
120483 (with some byproduct formation)

Note: This data is illustrative and will vary based on specific reaction conditions.

Problem 2: Formation of Significant Byproducts

The presence of unexpected spots on a TLC plate or peaks in a GC-MS chromatogram indicates the formation of side products.

Causality:

  • Reaction with water: The presence of moisture can lead to the hydrolysis of intermediates or the final product.[2]

  • Dimerization or polymerization: Under certain conditions, starting materials or intermediates can self-react.

  • Reaction with solvent: The solvent should be inert under the reaction conditions. Protic solvents like alcohols could potentially compete with 2-chloroethanol.

Troubleshooting Workflow Diagram:

Caption: A logical workflow for troubleshooting byproduct formation.

Experimental Protocol: Ensuring Anhydrous Conditions

  • Glassware Preparation: Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or in a desiccator.

  • Reagent Handling: Use freshly opened, anhydrous solvents. If using bulk solvents, consider drying them over an appropriate drying agent (e.g., molecular sieves). Handle all reagents under an inert atmosphere (nitrogen or argon).

  • Reaction Setup: Assemble the reaction apparatus while flushing with an inert gas.

Problem 3: Product Degradation During or After Synthesis

A decrease in the isolated yield over time or the appearance of degradation products in the purified material suggests instability.

Causality:

  • Thermal Instability: this compound may decompose at elevated temperatures.[3] When heated, it can emit toxic fumes of Cl⁻ and NOx.[3]

  • Hydrolytic Instability: Carbamates can be susceptible to hydrolysis, especially under acidic or basic conditions. The presence of water can facilitate this decomposition.[2]

  • pH Sensitivity: The stability of this compound can be influenced by the pH of the environment.[6]

Reaction Pathway: Desired vs. Side Reactions

ReactionPathways cluster_desired Desired Reaction cluster_side Potential Side Reactions 2-Chloroethanol 2-Chloroethanol 2-Chloroethyl_Carbamate This compound 2-Chloroethanol->2-Chloroethyl_Carbamate Dimer Dimerization/Polymerization Products 2-Chloroethanol->Dimer Self-Reaction Carbamoylating_Agent Carbamoylating Agent (e.g., Urea) Carbamoylating_Agent->2-Chloroethyl_Carbamate Hydrolysis_Product Hydrolysis Products Carbamoylating_Agent->Hydrolysis_Product Hydrolysis Water Water (Impurity) Water->Hydrolysis_Product

Caption: Simplified reaction scheme showing the desired pathway and potential side reactions.

Recommendations for Product Stability:

  • Purification: When purifying by distillation, use reduced pressure to lower the boiling point and minimize thermal stress on the compound.

  • Storage: Store the purified this compound in a cool, dry, and dark place, preferably under an inert atmosphere.

  • pH Control: During aqueous workup, use buffered solutions to maintain a neutral pH and avoid extremes that could promote hydrolysis.

Concluding Remarks

Achieving a high yield in the synthesis of this compound is a multifactorial challenge that requires careful attention to reaction parameters, reagent quality, and product handling. By systematically addressing the potential issues outlined in this guide, researchers can significantly improve their synthetic outcomes. Remember that a methodical, evidence-based approach to troubleshooting is the most effective way to solve complex synthetic problems.

References

  • Google Patents. (n.d.). CN1144218A - Carbachol and its intermediate chloroethyl carbamate synthetic process.
  • Mol-Instincts. (n.d.). This compound 2114-18-3 wiki. Retrieved from [Link]

  • Solubility of Things. (n.d.). This compound. Retrieved from [Link]

  • Chemical Sourcing. (2026, January 6). Optimizing Carbamate Synthesis for Pharmaceutical Intermediates: A Manufacturer's Guide. Retrieved from [Link]

Sources

Preventing 2-oxazolidinone formation in carbamate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource is designed to provide expert guidance on a common challenge in organic synthesis: the prevention of 2-oxazolidinone formation during carbamate synthesis from amino alcohols. Our goal is to equip you with the knowledge to troubleshoot and optimize your reactions, ensuring the desired carbamate product is obtained with high yield and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems with in-depth explanations and actionable solutions.

Problem 1: Significant 2-oxazolidinone formation is observed during the reaction.

Symptoms:

  • TLC or LC-MS analysis shows a significant byproduct with a mass corresponding to the cyclized 2-oxazolidinone.

  • The yield of the desired linear carbamate is lower than expected.

Root Cause Analysis & Solutions:

The formation of 2-oxazolidinones from amino alcohols is an intramolecular cyclization that competes with the desired carbamate formation. This side reaction is often promoted by elevated temperatures and the presence of a base. The key to preventing this is to carefully control the reaction conditions to favor the intermolecular reaction over the intramolecular cyclization.

Solutions:

  • Lower the Reaction Temperature: High temperatures can provide the activation energy needed for the intramolecular cyclization.[1][2] Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly suppress the formation of the 2-oxazolidinone byproduct.

  • Choice of Base: The base plays a crucial role. A strong, non-nucleophilic base is often preferred to deprotonate the amine without promoting side reactions. However, some bases can facilitate the cyclization. It is recommended to screen different bases, such as triethylamine (Et3N), N,N-diisopropylethylamine (DIPEA), or even inorganic bases like cesium carbonate (Cs2CO3), to find the optimal one for your specific substrate.[3] In some cases, using a superbase catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in catalytic amounts can be beneficial, particularly in CO2-based syntheses, as it can help to solubilize carbamate salts.[4][5]

  • Solvent Selection: The choice of solvent can influence the reaction outcome. Aprotic solvents are generally preferred. Consider switching to a less polar aprotic solvent to disfavor the formation of the charged transition state of the intramolecular cyclization.

  • Use of Activating Agents: When using carbon dioxide as the carbonyl source, an activating agent is often necessary to facilitate the reaction under mild conditions.[6][7] Reagents like p-toluenesulfonyl chloride (TsCl) can activate the hydroxyl group, promoting the desired reaction.[3] Propanephosphonic acid anhydride (T3P) is another effective dehydrating agent that can promote cyclization to the desired carbamate.[4][6]

Problem 2: The desired carbamate is unstable and cyclizes during workup or purification.

Symptoms:

  • The desired carbamate is observed in the crude reaction mixture by LC-MS.

  • After aqueous workup or column chromatography, the isolated product is predominantly the 2-oxazolidinone.

Root Cause Analysis & Solutions:

The carbamate product itself may be prone to cyclization under certain conditions, especially if it contains a primary or secondary alcohol. Acidic or basic conditions during workup, or prolonged heating during purification, can trigger this unwanted transformation.

Solutions:

  • Neutral Workup: Avoid acidic or basic aqueous washes. Use a neutral quench with saturated ammonium chloride solution or water.

  • Low-Temperature Purification: Perform column chromatography at room temperature or in a cold room if the compound is particularly sensitive. Avoid prolonged exposure to silica gel, which can be slightly acidic. Using a neutral stationary phase like alumina may be beneficial.

  • Protecting Group Strategy: If the substrate is particularly prone to cyclization, consider protecting the hydroxyl group of the amino alcohol before carbamate formation.[8][9][10] This will prevent the intramolecular reaction. The protecting group can then be removed in a subsequent step under conditions that do not favor cyclization.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the chemistry of 2-oxazolidinone formation.

Q1: What is the general mechanism of 2-oxazolidinone formation during carbamate synthesis?

A1: The formation of a 2-oxazolidinone from an amino alcohol during carbamate synthesis is an intramolecular nucleophilic attack of the hydroxyl group onto the carbonyl carbon of the in-situ formed carbamate intermediate.[11] This cyclization reaction results in the formation of a stable five-membered ring and the elimination of a leaving group (e.g., from the activating agent). The reaction is often base-catalyzed, as the deprotonated hydroxyl group is a more potent nucleophile.

Q2: Are certain classes of amino alcohols more prone to 2-oxazolidinone formation?

A2: Yes, the structure of the amino alcohol plays a significant role. 1,2-amino alcohols are particularly susceptible to forming 5-membered 2-oxazolidinone rings due to the favorable thermodynamics and kinetics of forming a five-membered ring. The degree of substitution can also have an effect; for instance, amino alcohols with secondary hydroxyl groups can be more reactive towards cyclization than those with primary or sterically hindered tertiary hydroxyl groups.

Q3: What are the advantages of using CO2-based methods for carbamate synthesis?

A3: Carbon dioxide is an attractive C1 source for carbamate synthesis because it is abundant, non-toxic, and environmentally benign.[12] CO2-based methods offer a safer alternative to traditional reagents like phosgene and isocyanates.[13] However, the reaction of CO2 with amino alcohols to form carbamates often requires activation, for example, through the use of a dehydrating agent or a catalyst, to proceed under mild conditions and to prevent the formation of stable carbamic acid salts.[6][7]

Q4: Can protecting groups be used to prevent 2-oxazolidinone formation?

A4: Absolutely. Protecting the hydroxyl group of the amino alcohol prior to the carbamate formation step is a robust strategy to prevent intramolecular cyclization.[8][9][10] Common protecting groups for alcohols, such as silyl ethers (e.g., TBDMS) or benzyl ethers, can be employed. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.

Experimental Protocols

Protocol 1: General Procedure for Carbamate Synthesis from an Amino Alcohol using Boc Anhydride
  • Dissolve the amino alcohol (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane or THF) at room temperature.

  • Add a non-nucleophilic base, such as triethylamine (1.2 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equiv) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data & Visualization

Table 1: Influence of Reaction Conditions on Carbamate vs. 2-Oxazolidinone Formation
EntrySubstrateCarbonyl SourceBaseSolventTemp (°C)Major Product
12-AminoethanolBoc2OEt3NDCM0-25Carbamate
22-AminoethanolPhosgenePyridineToluene802-Oxazolidinone
3(R)-2-PhenylglycinolCO2/TsClCs2CO3Acetone25Carbamate[3]
4(R)-2-PhenylglycinolDiethyl CarbonateNaOMeMeOHReflux2-Oxazolidinone[1]
Diagrams

Below are diagrams illustrating key concepts in carbamate synthesis and 2-oxazolidinone formation.

G cluster_0 Reaction Pathways Amino Alcohol Amino Alcohol Carbamate Intermediate Carbamate Intermediate Amino Alcohol->Carbamate Intermediate + Carbonyl Source Desired Carbamate Desired Carbamate Carbamate Intermediate->Desired Carbamate Intermolecular Reaction 2-Oxazolidinone 2-Oxazolidinone Carbamate Intermediate->2-Oxazolidinone Intramolecular Cyclization (Base, Heat)

Caption: Competing pathways in carbamate synthesis from amino alcohols.

G cluster_1 Troubleshooting Workflow Start Start Oxazolidinone_Formation Significant Oxazolidinone Formation? Start->Oxazolidinone_Formation Lower_Temp Lower Reaction Temperature Oxazolidinone_Formation->Lower_Temp Yes Successful_Synthesis Successful Carbamate Synthesis Oxazolidinone_Formation->Successful_Synthesis No Screen_Bases Screen Different Bases Lower_Temp->Screen_Bases Change_Solvent Change Solvent Screen_Bases->Change_Solvent Protecting_Group Consider OH Protecting Group Change_Solvent->Protecting_Group Protecting_Group->Successful_Synthesis

Caption: Decision-making workflow for troubleshooting 2-oxazolidinone formation.

References

Sources

Technical Support Center: Stability and Handling of 2-Chloroethyl Carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Chloroethyl carbamate. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. As a bifunctional molecule, its stability is paramount for the reproducibility and success of synthetic procedures. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common stability-related issues, and detailed protocols for assessing the integrity of your material. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the reliable performance of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition during storage?

A1: The decomposition of this compound is primarily driven by two chemical processes: hydrolysis and intramolecular cyclization. The main factors that accelerate these degradation pathways are:

  • Moisture: Being an ester of carbamic acid, the carbamate functional group is susceptible to hydrolysis, particularly in the presence of water. This reaction is significantly accelerated under basic conditions.[1]

  • Elevated Temperature: Both hydrolysis and intramolecular cyclization are chemical reactions with activation energy barriers. Increased temperature provides the necessary energy to overcome these barriers, leading to a faster rate of decomposition.[2][3] Thermal decomposition can also lead to the release of toxic fumes.[4]

  • High pH (Basic Conditions): The hydrolysis of carbamates is base-catalyzed. The hydroxide ion is a more potent nucleophile than water and will attack the electrophilic carbonyl carbon of the carbamate, leading to its cleavage.[5]

  • Light: Although less documented for this specific molecule, prolonged exposure to UV light can provide the energy for photochemical degradation pathways. It is a general best practice to store chemicals in opaque containers.[6]

Q2: I've noticed a pungent, acidic smell from my bottle of this compound. What could be the cause?

A2: An acidic odor is a strong indicator of decomposition via intramolecular cyclization . In this pathway, the lone pair of electrons on the carbamate nitrogen acts as a nucleophile, attacking the carbon atom bearing the chlorine. This results in the formation of a stable five-membered ring, 2-oxazolidinone , and the expulsion of hydrogen chloride (HCl) gas.[7][8] The HCl gas is responsible for the sharp, acidic smell and can also lead to pressure buildup within the container.[6]

Q3: My this compound, which should be a white solid, has a yellowish tint. Can I still use it?

A3: A change in color, such as the development of a yellow tint, is a visual sign of chemical degradation.[6] While the material may still contain a significant amount of the desired compound, it is highly likely that degradation products are present. These impurities can lead to unpredictable results in your experiments, including lower yields, unexpected side products, and difficulties in purification. It is strongly recommended to assess the purity of the material using an analytical technique like HPLC (see Protocol 1) before use. For critical applications, using a fresh, unopened bottle of this compound is the safest approach.

Q4: How do the degradation products of this compound affect downstream synthetic reactions?

A4: The primary degradation products, 2-chloroethanol (from hydrolysis) and 2-oxazolidinone (from cyclization), can interfere with subsequent reactions in several ways:

  • 2-Chloroethanol: As a primary alcohol, it can compete with other nucleophiles in your reaction mixture, leading to the formation of unwanted byproducts. Its presence also indicates that the concentration of your starting material is lower than expected, requiring adjustments to stoichiometry.

  • 2-Oxazolidinone: This cyclic carbamate is relatively stable and can be carried through a reaction, complicating the purification of your desired product. Its presence as an impurity can also interfere with analytical characterization, such as NMR or mass spectrometry.

  • Hydrogen Chloride (HCl): If your reaction is base-sensitive, the presence of HCl from cyclization can neutralize your base, thereby inhibiting or completely stopping the desired transformation.

Visualizing Decomposition Pathways

The degradation of this compound can proceed via two competing pathways, as illustrated below. The predominant pathway is often dependent on the specific storage conditions.

DecompositionPathways cluster_hydrolysis Hydrolysis Pathway cluster_cyclization Intramolecular Cyclization Pathway CEC This compound Hydrolysis_Products 2-Chloroethanol + NH₃ + CO₂ CEC->Hydrolysis_Products Hydrolysis Cyclization_Products 2-Oxazolidinone + HCl CEC->Cyclization_Products Cyclization H2O H₂O Base Base (OH⁻) Heat_Cyclization Heat / Base

Caption: Competing decomposition pathways of this compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low reaction yield Degradation of this compound leading to a lower effective concentration of the starting material.1. Confirm the purity of your this compound using the HPLC protocol provided below. 2. If purity is compromised, use a new, validated batch of the reagent. 3. Ensure your reaction is performed under anhydrous conditions if it is moisture-sensitive.
Unexpected polar byproduct in crude NMR/LC-MS Formation of 2-oxazolidinone, a common and relatively polar degradation product.1. Compare the spectral data of the byproduct with a reference standard of 2-oxazolidinone. 2. Optimize purification methods (e.g., flash chromatography with a more polar solvent system) to separate the byproduct from your desired product.
Reaction fails to proceed, especially when using a base The presence of acidic impurities (HCl) from the decomposition of this compound is neutralizing the base.1. Check the pH of a solution of your this compound in a neutral solvent (e.g., methanol). 2. Consider adding an additional equivalent of a non-nucleophilic base to quench any acidic impurities before adding your reaction-specific base.
Inconsistent results between batches Variation in the purity and stability of different lots of this compound.1. Qualify each new batch of the reagent by HPLC before use. 2. Purchase from a reputable supplier that provides a detailed Certificate of Analysis with purity specifications.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a reverse-phase HPLC method capable of separating this compound from its primary degradation products, 2-chloroethanol and 2-oxazolidinone.

Objective: To quantify the purity of this compound and detect the presence of key degradation products.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • This compound sample

  • Reference standards for 2-chloroethanol and 2-oxazolidinone (if available)

Chromatographic Conditions:

Parameter Condition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile.

  • Standard Preparation (Optional): Prepare standards of 2-chloroethanol and 2-oxazolidinone in the same diluent at a concentration of approximately 0.1 mg/mL.

  • Analysis: Inject the prepared sample and standards into the HPLC system.

  • Data Interpretation:

    • Identify the peak for this compound based on its retention time.

    • If standards are used, identify the peaks for 2-chloroethanol and 2-oxazolidinone.

    • Calculate the purity of this compound as a percentage of the total peak area.

Expected Elution Order: 2-Oxazolidinone (most polar) -> 2-Chloroethanol -> this compound (least polar).

HPLCWorflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Prep_Sample Prepare 2-Chloroethyl Carbamate Solution Inject Inject Samples into HPLC System Prep_Sample->Inject Prep_Standards Prepare Degradant Reference Standards Prep_Standards->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Identify Identify Peaks by Retention Time Detect->Identify Quantify Calculate Purity by Peak Area % Identify->Quantify

Caption: Experimental workflow for HPLC purity analysis.

Protocol 2: Forced Degradation Study

To validate that the HPLC method is "stability-indicating," a forced degradation study should be performed. This involves intentionally degrading the this compound under various stress conditions.

Objective: To generate degradation products and demonstrate that they are resolved from the parent peak in the HPLC chromatogram.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.

  • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours, then dissolve in the diluent for analysis.

  • Analysis: Neutralize the acidic and basic samples, then dilute all stressed samples to an appropriate concentration and analyze using the HPLC method described in Protocol 1.

  • Evaluation: The HPLC method is considered stability-indicating if all degradation peaks are baseline-resolved from the main this compound peak.

Recommended Storage Conditions

To minimize decomposition and ensure the long-term stability of this compound, the following storage conditions are recommended:

Parameter Recommendation Rationale
Temperature 2-8 °C (Refrigerated) Reduces the rate of thermal decomposition and intramolecular cyclization.[7]
Atmosphere Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). Prevents exposure to moisture, which is required for hydrolysis.[6]
Light Store in an opaque or amber container. Protects against potential photochemical degradation.[6]
Compatibility Store away from strong bases, oxidizing agents, and moisture. Avoids catalytic decomposition.[6][7]

References

  • Wikipedia. (n.d.). 2-Oxazolidinone. Retrieved from [Link]

  • Google Patents. (n.d.). US4500717A - Process for preparation of 2-oxazolidinones.
  • He, L., Wang, L., & Sun, J. (2012). Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg\Fe oxides as magnetic retrievable catalysts.
  • ResearchGate. (2025). From carnitinamide to 5-aminomethyl-2-oxazolidinones. Retrieved from [Link]

  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • International Journal of Applied Research in Science and Technology. (2022). A Review on Force Degradation Studies for Drug Substances. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • ResearchGate. (2010). 2-Chloroethylisocyanate. Thermal Decomposition and Spectroscopic Properties. Retrieved from [Link]

  • PubMed. (1988). Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry. Retrieved from [Link]

  • RSC Publishing. (2015). Hydrolysis of a carbamate triggered by coordination of metal ions. Retrieved from [Link]

  • ResearchGate. (2014). Mechanism of base-induced hydrolysis of carbamates 2–5. Retrieved from [Link]

  • PubMed. (1976). Kinetic studies of the thermal decomposition of 2-chloroethylphosphonic Acid in aqueous solution. Retrieved from [Link]

  • Chemsrc. (2025). tert-Butyl bis(2-chloroethyl)carbamate | CAS#:118753-70-1. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Chloroethyl Carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Chloroethyl Carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we address common challenges and frequently asked questions to help you achieve optimal reaction outcomes, ensuring both high yield and purity. Our approach is grounded in established chemical principles and field-proven insights to support your experimental success.

Troubleshooting Guide: Common Issues and Solutions

This section provides in-depth solutions to specific problems you may encounter during the synthesis of this compound.

Question 1: I am experiencing low yields in my synthesis of this compound. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the synthesis of this compound can stem from several factors, ranging from suboptimal reaction conditions to the degradation of starting materials or the product itself. Here’s a systematic approach to troubleshooting and improving your yield:

1. Purity and Stability of Starting Materials:

  • 2-Chloroethylamine Hydrochloride: This is a common starting material. Ensure it is dry and free of impurities. Moisture can interfere with the reaction.

  • Reagent Quality: The quality of your carbamylating agent (e.g., ethyl chloroformate, di-tert-butyl dicarbonate) is crucial. Use freshly opened bottles or verify the purity of older reagents.

2. Reaction Conditions:

  • Temperature Control: The reaction temperature needs to be carefully controlled. For reactions involving highly reactive reagents like chloroformates, it is often recommended to start at a lower temperature (e.g., 0 °C) and then gradually warm to room temperature or heat as required.[1]

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • pH of the Reaction Mixture: The pH is critical, especially when using starting materials like 2-chloroethylamine hydrochloride. A base is required to neutralize the HCl salt and liberate the free amine for the reaction to proceed. The choice and amount of base are important.

3. Choice of Base:

  • Inorganic Bases: Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are commonly used.[1][2] They are effective but can sometimes lead to heterogeneous mixtures, requiring efficient stirring.

  • Organic Bases: Triethylamine (Et₃N) is a common organic base that can also act as a scavenger for any acidic byproducts.[3] However, its use can sometimes complicate purification.

4. Solvent Selection:

  • Aprotic Solvents: Dichloromethane (DCM) and acetone are good choices as they are relatively inert and can dissolve the starting materials.[1][3]

  • Anhydrous Conditions: Ensure your solvent is anhydrous. Moisture can lead to the hydrolysis of chloroformates and other reactive intermediates, reducing the yield.[4]

Experimental Protocol for Yield Optimization:

Here is a sample protocol for the synthesis of a this compound derivative that can be adapted:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve bis(2-chloroethyl)amine hydrochloride (1 equivalent) in anhydrous acetone (10 mL per gram of hydrochloride).[1]

  • Add potassium carbonate (1 equivalent) to the suspension.[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl chloroformate (1.1 equivalents) dropwise via the dropping funnel over 30 minutes.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.[1]

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow:

Yield_Troubleshooting start Low Yield check_purity Check Starting Material Purity - 2-Chloroethylamine HCl - Carbamylating agent start->check_purity Initial Check optimize_conditions Optimize Reaction Conditions - Temperature - Time - pH check_purity->optimize_conditions If Pure base_selection Evaluate Base - Inorganic (K2CO3) - Organic (Et3N) optimize_conditions->base_selection solvent_choice Assess Solvent - Anhydrous? - Aprotic? base_selection->solvent_choice purification Review Purification - Column Chromatography - Recrystallization solvent_choice->purification success Improved Yield purification->success Optimized

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My final product is impure, and I'm having trouble with purification. What are the common impurities and how can I remove them?

Answer:

Product impurity is a frequent challenge. The nature of the impurities will depend on the synthetic route chosen.

Common Impurities and Their Sources:

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your product mixture.

  • Side Products:

    • Over-alkylation: If using a di-functional starting material, there's a risk of multiple carbamate formations.

    • Hydrolysis Products: If moisture is present, your carbamylating agent can hydrolyze.

    • Products from Base Interaction: Some organic bases can react with intermediates.

  • Isocyanates: In some synthetic routes, isocyanates can be formed as intermediates or byproducts.[2]

Purification Strategies:

  • Aqueous Workup:

    • A wash with a dilute acid (e.g., 1M HCl) can remove basic impurities like unreacted amines or triethylamine.

    • A wash with a saturated sodium bicarbonate solution can remove acidic impurities.[2]

    • A final wash with brine (saturated NaCl solution) helps to remove water from the organic layer.

  • Column Chromatography:

    • This is one of the most effective methods for purifying organic compounds.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for many carbamates. The polarity can be adjusted based on the specific properties of your compound.

  • Recrystallization:

    • If your product is a solid, recrystallization can be a highly effective purification technique.

    • The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems include ethanol/water or ethyl acetate/hexanes.

Table 1: Common Impurities and Recommended Purification Methods

ImpuritySourceRecommended Purification Method
Unreacted 2-chloroethylamineIncomplete reactionAcid wash during workup
Unreacted chloroformateExcess reagentAqueous workup, column chromatography
Di-substituted ureaSide reaction with isocyanateColumn chromatography
Hydrolyzed reagentsPresence of waterAqueous workup

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to prepare this compound?

There isn't a single "best" route as the optimal method depends on the available starting materials, scale, and desired purity. However, a common and reliable method involves the reaction of 2-chloroethylamine hydrochloride with a suitable carbamylating agent like ethyl chloroformate in the presence of a base.[1] Another approach is the reaction of 2-chloroethanol with a carbamylation reagent.[5]

Q2: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) and visualize the spots under UV light or by staining with potassium permanganate. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding. For more quantitative analysis, GC-MS or ¹H NMR can be used.

Q3: What are the key safety precautions when working with this compound and its precursors?

Many of the reagents used in this synthesis are hazardous.

  • Chloroformates: Are highly toxic and corrosive. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • 2-Chloroethylamine Hydrochloride: Is a skin and eye irritant.

  • Solvents: Dichloromethane is a suspected carcinogen. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q4: My this compound seems to be degrading over time. How should I store it?

This compound and related compounds can be sensitive to moisture and heat.[4] For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and at a low temperature (refrigerated at 2-8 °C).[4] Visible signs of decomposition can include a change in color or the formation of a precipitate.[4]

Reaction Pathway Overview:

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Amine 2-Chloroethylamine HCl Product This compound Amine->Product CarbamylatingAgent Ethyl Chloroformate CarbamylatingAgent->Product Base Base (e.g., K2CO3) Base->Product Solvent Anhydrous Solvent (e.g., Acetone) Solvent->Product Temperature Temperature Control (0°C to Reflux) Temperature->Product

Caption: General reaction pathway for the synthesis of this compound.

References

  • US6133473A - Synthesis of carbamate compounds - Google Patents.
  • CN1144218A - Carbachol and its intermediate chloroethyl carbamate synthetic process - Google Patents.

Sources

Technical Support Center: Purification of Crude 2-Chloroethyl Carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloroethyl carbamate. This document is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of this critical chemical intermediate. As a key building block in the synthesis of pharmaceuticals like Carbachol, its purity is paramount.[1] This guide provides in-depth, experience-driven answers to common and complex purification issues.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Handling

This section addresses the most common initial observations and questions that arise when working with crude this compound.

Q1: My freshly synthesized this compound is a yellowish oil, but literature suggests it should be a white crystalline solid. What's wrong?

Answer: This is a very common and important observation. Pure this compound is a white to yellowish crystalline solid with a melting point of approximately 74-77°C.[1][2] If your product is an oil or a low-melting-point solid, it is indicative of significant impurities.

Causality & Insights:

  • Residual Solvents: Trapped solvents from the reaction or workup can depress the melting point.

  • Unreacted Starting Materials: The presence of precursors, such as 2-chloroethanol, can result in an oily consistency.

  • Side-Reaction Byproducts: Carbamate synthesis can be accompanied by the formation of various side products which may be oils.[3][4]

  • Decomposition: this compound is sensitive to moisture and heat.[5] Hydrolysis or thermal degradation can lead to a mixture of products that present as an oil.

Your immediate goal is to proceed with a purification strategy, such as recrystallization, to isolate the pure, solid compound from these impurities.

Q2: What are the primary impurities I should expect in my crude product?

Answer: The impurity profile depends heavily on the synthetic route. However, for common syntheses starting from 2-chloroethanol or related precursors, you should anticipate the following:

  • Unreacted 2-chloroethanol: A common starting material that is a liquid at room temperature.

  • Bis(2-chloroethyl)carbamate: Formed from the reaction of the product with another molecule of 2-chloroethanol or its derivatives.

  • Urea or other carbamylation reagents: Depending on the specific carbamoylating agent used.[6]

  • Hydrolysis Products: If exposed to water, the carbamate can hydrolyze, though carbamates are generally stable in a neutral pH range.[7]

  • Cyclization Products: Intramolecular cyclization can occur, especially under basic conditions.

Identifying these is crucial for selecting an appropriate purification method. For instance, highly polar impurities are often easily removed through recrystallization in a moderately polar solvent system.

Q3: How should I store my crude and purified this compound to prevent degradation?

Answer: Proper storage is critical to maintain the integrity of the compound. Both crude and purified forms should be stored with the following precautions:

Storage Condition Rationale:

  • Temperature: Store in a cool environment, preferably refrigerated (2-8°C).[5] Lower temperatures slow the rate of potential decomposition reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[5] This prevents oxidation and hydrolysis from atmospheric moisture.

  • Container: Use a tightly sealed, opaque container (e.g., an amber glass bottle).[8] This protects the compound from light, which can catalyze degradation, and prevents moisture ingress.

Visible signs of decomposition include discoloration (turning yellow or brown), the appearance of precipitates, or a noticeable acidic odor (from HCl formation), indicating the sample should not be used without re-purification and analysis.[5]

Part 2: Troubleshooting Purification by Recrystallization

Recrystallization is the most effective and common method for purifying gram-scale quantities of this compound.

Q4: How do I select the optimal solvent or solvent system for recrystallization?

Answer: The key is to find a solvent where the compound is very soluble when hot and poorly soluble when cold.[9][10] Due to the polarity of the carbamate group, a single solvent may not be ideal. A two-solvent system is often superior.

Recommended Solvent Systems:

  • Good Solvents (dissolves the compound well): Ethanol, Acetone[11]

  • Poor Solvents (anti-solvents; compound is insoluble): Water[11], Hexane, Diethyl Ether

Experimental Protocol: Two-Solvent System Screening

  • Place ~50 mg of your crude material into a small test tube.

  • Add a "good" solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves.

  • Slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy (turbid).

  • Gently heat the test tube until the solution becomes clear again.

  • Allow the tube to cool slowly to room temperature, then place it in an ice-water bath.

  • Observe the quality and quantity of the crystals that form. An ideal system will produce well-formed, non-oily crystals with good recovery.

Solvent Selection Guide
SolventBoiling Point (°C)PolarityExpected Behavior with this compound
Water 100HighPoor solvent, good as an anti-solvent.[11]
Ethanol 78HighGood solvent, especially when hot.[11]
Acetone 56Medium-HighGood solvent.[11]
Ethyl Acetate 77MediumModerate solvent.
Dichloromethane 40MediumGood solvent, but low boiling point can be tricky.
Hexane 69LowPoor solvent, good as an anti-solvent.
Q5: My product "oils out" during cooling instead of forming crystals. How do I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid supercooled below its melting point. This usually happens when the solution is too concentrated or cools too quickly, or when the boiling point of the solvent is higher than the melting point of the impure compound.

Troubleshooting Steps:

  • Re-heat the Solution: Warm the mixture until the oil completely redissolves.

  • Add More "Good" Solvent: Add a small amount (e.g., 5-10% more) of the primary, "good" solvent to decrease the saturation point.[9]

  • Ensure Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature undisturbed on a benchtop, perhaps insulated with a paper towel, before moving it to an ice bath. Slow cooling provides time for proper crystal lattice formation.[12]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to induce crystallization.

Recrystallization Workflow Diagram

G cluster_dissolve Step 1: Dissolution cluster_purify Step 2: Clarification (Optional) cluster_crystallize Step 3: Crystallization cluster_isolate Step 4: Isolation A Crude Product in Flask B Add minimum amount of hot 'Good' Solvent A->B C Heat until fully dissolved B->C D Add Activated Charcoal (if colored) C->D E Hot Gravity Filtration C->E If insoluble impurities are present D->E Removes colored impurities & insoluble material F Allow filtrate to cool slowly to room temp E->F G Cool in ice-water bath F->G Induces maximum precipitation H Collect crystals via Vacuum Filtration G->H I Wash with ice-cold 'Poor' Solvent H->I J Dry crystals under vacuum I->J

Caption: Standard workflow for the purification of this compound via recrystallization.

Part 3: Advanced Purification & Purity Analysis

When recrystallization is insufficient or for analytical purposes, other techniques are required.

Q6: When should I consider column chromatography, and what conditions are recommended?

Answer: Column chromatography is an excellent choice when you have multiple impurities with polarities similar to your product, or when you need to purify a small amount of an oily crude product that fails to crystallize.

Recommended Conditions:

  • Stationary Phase: Silica gel (standard grade, 230-400 mesh).

  • Mobile Phase (Eluent): A solvent system of ethyl acetate and hexane is a good starting point.

    • Initial Gradient: Begin with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30-50% ethyl acetate).

  • Monitoring: Use Thin Layer Chromatography (TLC) to identify the ideal eluent composition and to track the fractions coming off the column.

Protocol Insight: The carbamate group is polar, so this compound will adhere to the silica. Less polar impurities will elute first with the low-polarity mobile phase. As you increase the concentration of the more polar ethyl acetate, your product will begin to move down the column and can be collected in pure fractions.

Q7: How can I definitively confirm the purity of my final product?

Answer: A single method is often insufficient. A combination of analytical techniques provides the most trustworthy assessment of purity.

Comparison of Purity Analysis Techniques
TechniquePrincipleAdvantagesDisadvantages
Melting Point Measures the temperature range over which the solid melts.Fast, inexpensive, good initial indicator of purity (a sharp range near 74-77°C is good).[2]Not quantitative; insensitive to small amounts of impurities with similar melting points.
¹H and ¹³C NMR Nuclear Magnetic Resonance spectroscopy provides structural information.Provides unambiguous structural confirmation and can detect and quantify impurities with distinct signals.Requires access to an NMR spectrometer; can be less sensitive to impurities without protons.
HPLC High-Performance Liquid Chromatography separates compounds based on polarity.Highly sensitive and quantitative. Excellent for detecting trace impurities. Specific methods for carbamates exist.[13][14]Requires method development (column, mobile phase selection) and specialized equipment.
GC-MS Gas Chromatography-Mass Spectrometry separates volatile compounds and provides mass data.High sensitivity and provides molecular weight information, aiding in impurity identification.[15][16]The compound may be thermally labile, potentially degrading in the hot injector, requiring derivatization.[15]

A product is generally considered pure if it shows a sharp melting point, has a clean NMR spectrum corresponding to the correct structure, and appears as a single major peak (>99%) in an HPLC or GC chromatogram.

Purification & Analysis Decision Tree

G A Crude Product B Solid or Crystallizable Oil? A->B C Non-crystallizable Oil B->C No D Recrystallization B->D Yes E Column Chromatography C->E F Purity Check D->F E->F G Final Product F->G Purity >99% H Further Purification Needed F->H Purity <99% H->D Try Recrystallization H->E Try Chromatography

Caption: Decision workflow for selecting a purification strategy for crude this compound.

References

  • This compound - ChemBK. [Link]

  • This compound | C3H6ClNO2 | CID 16456 - PubChem - NIH. [Link]

  • This compound - Solubility of Things. [Link]

  • This compound 2114-18-3 wiki. [Link]

  • tert-Butyl (2-chloroethyl)carbamate | CAS#:71999-74-1 | Chemsrc. [Link]

  • tert-Butyl N-(2-chloroethyl)-N-methylcarbamate | C8H16ClNO2 | CID 59840485 - PubChem. [Link]

  • Recrystallization. [Link]

  • Scheme 2. Carbamate Formation and Side Reactions | Download Scientific Diagram. [Link]

  • Recrystallization. [Link]

  • CN1144218A - Carbachol and its intermediate chloroethyl carbamate synthetic process - Google P
  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. [Link]

  • Recrystallization using two solvents - YouTube. [Link]

  • Recrystallization - Part 2. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Carbamic acid, 2-chloroethyl ester - the NIST WebBook. [Link]

  • tert-Butyl bis(2-chloroethyl)carbamate | CAS#:118753-70-1 | Chemsrc. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. [Link]

  • Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System - Dr. Zachary H. Houston. [Link]

  • Ethyl 2-chloroethylcarbamate - High purity | EN - Georganics. [Link]

  • Synthesis of carbamates by carbamoylation - Organic Chemistry Portal. [Link]

  • Mass spectra of bis (2-chloroethyl) amine | Download Scientific Diagram - ResearchGate. [Link]

  • Chromatography and Separation - Biocompare. [Link]

  • Faster, More Sensitive Determination of Carbamates in Drinking Water | LCGC International. [Link]

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Technical Support Center: Byproduct Identification in 2-Chloroethyl Carbamate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for 2-Chloroethyl Carbamate Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound and to effectively identify and troubleshoot the formation of unwanted byproducts. The carbamate functional group is a crucial structural motif in a wide array of pharmaceuticals, offering opportunities for modulating biological properties and enhancing stability.[1][2] However, the inherent reactivity of the 2-chloroethyl group can lead to a variety of side reactions, complicating synthesis and purification.

This document provides a structured, question-and-answer-based approach to common challenges, offering not just procedural steps but also the underlying scientific reasoning to empower you in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when working with this compound, particularly in reactions with amines?

A1: The primary byproducts in reactions involving this compound often arise from the high reactivity of the chloroethyl group and the carbamate moiety itself. When reacting this compound with amines, you should be vigilant for the following common byproducts:

  • N,N'-Substituted Ureas: These can form if the initially generated carbamate reacts further with the amine.[3]

  • Over-alkylation Products: The desired N-alkylated product may react further with another molecule of this compound, leading to di- or poly-alkylated species.

  • Cyclization Products (Oxazolidinones): Intramolecular cyclization of 2-chloroethyl carbamates can occur, especially under basic conditions, to form oxazolidinone derivatives.

  • Hydrolysis Products: The presence of moisture can lead to the hydrolysis of the carbamate to 2-chloroethanol, which can then participate in other side reactions.[3][4] The carbamic acid formed during hydrolysis is unstable and can decompose to 2-chloroethylamine and carbon dioxide.[3]

  • Elimination Products (Vinyl Carbamate): Under strongly basic conditions, elimination of HCl can occur to form the corresponding vinyl carbamate.

Q2: I am observing a significant amount of an unknown impurity with a mass corresponding to a dimer of my starting material. What could this be?

A2: The formation of a dimeric byproduct often points towards an intermolecular reaction between two molecules of this compound or its reactive intermediates. A likely candidate is the formation of a bis(2-substituted) urea or a related structure. This can be particularly prevalent if there are impurities in your starting material or if the reaction conditions (e.g., high temperature, prolonged reaction times) favor self-condensation.

Another possibility is the formation of a piperazine derivative through the dimerization of an ethylenimmonium ion intermediate, which can be generated from this compound.

Q3: My reaction is sluggish, and upon increasing the temperature, I see a multitude of new, unidentified spots on my TLC. What is happening?

A3: Increasing the reaction temperature can accelerate the desired reaction, but it often disproportionately accelerates side reactions, leading to a more complex product mixture.[5] The "multitude of new spots" suggests thermal degradation of your starting materials, intermediates, or the desired product.

Causality: At elevated temperatures, the 2-chloroethyl group becomes more susceptible to both elimination and nucleophilic substitution by various species in the reaction mixture. This can lead to a cascade of secondary reactions, including polymerization.[6][7][8]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high-temperature induced byproduct formation.

Troubleshooting Guides

Issue 1: Identification of an Aziridinium Intermediate-Related Byproduct

Symptom: You observe a byproduct with a mass that does not correspond to simple substitution or elimination. The reaction profile changes significantly with the choice of base.

Underlying Cause: The 2-chloroethyl group can undergo intramolecular cyclization to form a highly reactive aziridinium (or ethylenimmonium) ion. This electrophilic intermediate can then be attacked by any nucleophile in the reaction mixture, leading to a variety of byproducts.

Experimental Protocol for Trapping and Identification:

  • Hypothesis: The unknown byproduct is formed via an aziridinium intermediate.

  • Experimental Design: Introduce a potent, "soft" nucleophile that is unlikely to react with the starting this compound but will readily trap the aziridinium ion. A thiol, such as thiophenol, is an excellent candidate.

  • Procedure:

    • Set up two parallel reactions under your standard conditions.

    • To one reaction, add 1.2 equivalents of thiophenol at the start of the reaction.

    • Monitor both reactions by LC-MS.

    • Expected Result: In the reaction containing thiophenol, you should observe a decrease in the formation of the unknown byproduct and the appearance of a new peak corresponding to the mass of the thiophenol-trapped product.

Issue 2: Distinguishing Between Isomeric Byproducts

Symptom: You have identified two or more byproducts with the same mass but different retention times in your HPLC analysis.

Underlying Cause: Isomeric byproducts are common in these reactions. For example, in a reaction with an unsymmetrical amine, alkylation can occur at different nitrogen atoms. Positional isomers can also arise from rearrangement reactions.

Analytical Workflow for Isomer Identification:

Analytical TechniqueInformation ProvidedApplication in Isomer Identification
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass and elemental composition.Confirms that the byproducts are indeed isomers.
Tandem Mass Spectrometry (MS/MS) Generates fragmentation patterns of the parent ion.Different isomers will often produce unique fragmentation patterns, allowing for structural differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure, including connectivity and stereochemistry.[9]This is the definitive technique for unambiguous structural elucidation of isomers. 2D NMR techniques (COSY, HMBC, HSQC) are particularly powerful.

Step-by-Step Protocol for MS/MS Analysis:

  • Sample Preparation: Prepare a dilute solution of your reaction mixture in a suitable solvent for LC-MS analysis.

  • LC Separation: Develop an HPLC method that provides good chromatographic separation of the isomeric byproducts.

  • MS/MS Data Acquisition:

    • Perform an initial full scan MS analysis to identify the parent ion masses of the isomers.

    • Set up a product ion scan experiment for each isomeric parent ion.

    • Optimize the collision energy to achieve a rich fragmentation spectrum.

  • Data Analysis: Compare the fragmentation patterns of the isomers. Differences in the masses of the fragment ions will provide clues to the structural differences between the isomers.

Caption: Analytical workflow for the identification of isomeric byproducts.

Advanced Analytical Protocols

GC-MS Analysis with Derivatization for Volatile Byproducts

Due to the reactivity of some byproducts, direct injection into a GC-MS can lead to degradation.[9] A derivatization step can be employed to convert reactive functional groups into more stable ones, allowing for reliable analysis.[9]

Protocol: Derivatization with Methanol

This protocol is particularly useful for identifying byproducts with reactive carbamoyl chloride or isocyanate functionalities.

  • Sample Preparation:

    • To 100 µL of the reaction mixture, add 500 µL of a 10% solution of methanol in dichloromethane.[9]

    • Add 50 µL of pyridine to neutralize any acid formed.[9]

    • Vortex the mixture for 1 minute and allow it to react at room temperature for 15-30 minutes.[9]

  • Workup:

    • Quench the reaction by adding 500 µL of deionized water.[9]

    • Vortex and centrifuge the mixture.

    • Carefully collect the organic layer for GC-MS analysis.[9]

  • GC-MS Parameters (Example):

    • Gas Chromatograph: Agilent 7890B GC or equivalent.[9]

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.[9]

    • Ionization Mode: Electron Ionization (EI).

HPLC-MS for Non-Volatile Byproducts

For byproducts that are not amenable to GC-MS, even with derivatization, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful alternative.[9]

Considerations for Method Development:

  • Column Chemistry: A C18 column is a good starting point for reverse-phase chromatography. For more polar byproducts, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be more suitable.[9]

  • Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of formic acid or ammonium formate is a common mobile phase system for good ionization in the mass spectrometer.

  • Detector: A mass spectrometer is the most informative detector. A UV detector can also be used if the byproducts contain a chromophore.

References

  • Navigating the Analysis of N-(2-chloroethyl)carbamoyl Chloride Reaction Mixtures: A Comparative Guide - Benchchem.
  • An In-depth Technical Guide to N-(2-chloroethyl)carbamoyl chloride - Benchchem.
  • Strategies to prevent byproduct formation in 2-Chloroethyl chloroformate reactions - Benchchem.
  • Hydrolysis of 2-Chloroethyl Palmitate and 2-Chloroethyl Linoleate by Mammalian Enzymes. J Food Prot. 1981 Feb;44(2):112-114.
  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications.
  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central.
  • Quaternarization and polymerization of 2-chloroethyl maleate derivative of epoxidized soybean oil - PMC - NIH.
  • Quaternarization and polymerization of 2-chloroethyl maleate derivative of epoxidized soybean oil - Ulakbim.
  • Quaternarization and polymerization of 2-chloroethyl maleate derivative of epoxidized soybean oil - TÜBİTAK Academic Journals.

Sources

Technical Support Center: Improving the Selectivity of 2-Chloroethyl Carbamate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 2-chloroethyl carbamate. This guide is designed for researchers, scientists, and drug development professionals who encounter selectivity challenges during their experiments. Here, we move beyond simple protocols to explain the underlying chemical principles governing these reactions, providing you with the knowledge to troubleshoot and refine your synthetic strategies effectively.

Understanding the Challenge: The Dual Reactivity of this compound

This compound is a versatile reagent characterized by two key reactive sites: the carbamate nitrogen and the electrophilic carbon of the 2-chloroethyl group.[1][2] This dual nature makes it a valuable building block but also introduces significant challenges in controlling reaction selectivity. The primary issue arises when reacting with ambident nucleophiles (species with two or more reactive sites), such as phenols, amides, or certain heterocycles, leading to mixtures of N- and O-alkylated products.[3][4]

This guide provides a structured approach to diagnosing and solving these selectivity issues through a series of troubleshooting questions and detailed protocols.

Troubleshooting Guide: Common Selectivity Issues

This section addresses specific problems encountered during experiments in a question-and-answer format.

Question 1: My reaction with a phenolic substrate is giving a low yield of the desired O-alkylated product and a significant amount of N-alkylation on the carbamate. How can I improve O-selectivity?

Answer: This is a classic case of competing N- vs. O-alkylation. The outcome is dictated by a delicate balance of factors including the base, solvent, and temperature. The phenoxide ion is an ambident nucleophile, and controlling where the this compound reacts is key.[4]

Causality: According to Hard and Soft Acid-Base (HSAB) theory, the "harder" oxygen atom of the phenoxide prefers to react with hard electrophiles, while the "softer" nitrogen atom of the carbamate (if deprotonated) would react with softer electrophiles.[5] The alkyl chloride of your reagent is intermediate. Therefore, reaction conditions must be optimized to favor reaction at the desired site.

Troubleshooting Workflow:

G cluster_0 Troubleshooting O-Alkylation Selectivity start Problem: Low O-Selectivity (N-Alkylation Side Product) base Step 1: Evaluate the Base start->base Weaker, non-nucleophilic base (e.g., K2CO3, Cs2CO3) solvent Step 2: Modify the Solvent base->solvent Use polar aprotic solvent (e.g., DMF, Acetone) temp Step 3: Adjust Temperature solvent->temp Lower the reaction temperature (e.g., RT to 0°C) result Improved O-Alkylation Selectivity temp->result

Caption: Workflow for optimizing O-alkylation selectivity.

Recommendations:

  • Choice of Base: Strong, bulky bases can sometimes favor N-alkylation or lead to side reactions. A weaker inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient to deprotonate the phenol without significantly deprotonating the carbamate nitrogen.[6] Cesium carbonate, in particular, is known to enhance O-alkylation.[7]

  • Solvent Effects: Polar aprotic solvents like DMF or acetone are generally recommended for Williamson ether synthesis as they solvate the cation, leaving a more reactive "naked" phenoxide anion, which favors O-alkylation.[4]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C. Higher temperatures can reduce selectivity and promote undesired side reactions.[8]

ConditionRecommendation for O-SelectivityRationale
Base K₂CO₃, Cs₂CO₃Mildly basic, promotes phenoxide formation with minimal carbamate deprotonation.
Solvent DMF, Acetone, AcetonitrilePolar aprotic solvents favor O-alkylation by solvating the counter-ion.[4]
Temperature 0 °C to Room TemperatureLower temperatures increase selectivity by favoring the thermodynamically preferred product.
Question 2: I am trying to use this compound to alkylate a primary amine, but I'm observing the formation of a bis-alkylated byproduct. How can I achieve mono-alkylation?

Answer: The formation of bis-alkylated products occurs when the initially formed secondary amine product is more nucleophilic than the starting primary amine, leading to a second alkylation event. Controlling stoichiometry and reaction conditions is critical.

Causality: The desired mono-alkylated product still possesses a reactive N-H bond. If it successfully competes with the starting material for the this compound, overalkylation will occur.

Recommendations:

  • Control Stoichiometry: Use a significant excess of the starting primary amine. This ensures that the this compound is more likely to encounter a molecule of the starting material rather than the mono-alkylated product. A 3 to 5-fold excess is a good starting point.

  • Slow Addition: Add the this compound slowly (e.g., via a syringe pump) to a solution of the amine. This maintains a low instantaneous concentration of the alkylating agent, further favoring reaction with the more abundant starting material.

  • Lower Temperature: Conducting the reaction at a lower temperature will decrease the rate of the second alkylation more significantly than the first, thus improving selectivity.

  • Use a Protecting Group Strategy: If the above methods fail, consider a protection/deprotection sequence. Protect the primary amine with a group like Boc, perform the carbamate formation, and then deprotect. Carbamates are excellent protecting groups for amines because they reduce the nucleophilicity of the nitrogen.[9][10]

G cluster_1 Achieving Mono-Alkylation start Problem: Bis-Alkylation stoich Use Excess Amine (3-5 eq.) start->stoich protect Alternative: Protect-React-Deprotect start->protect If other methods fail addition Slowly Add Alkylating Agent stoich->addition temp Lower Reaction Temperature addition->temp result Selective Mono-Alkylation temp->result protect->result

Caption: Strategies to prevent bis-alkylation.

Question 3: My reaction is not proceeding, or the conversion is very low. What factors might be inhibiting the reaction?

Answer: Low reactivity can stem from several issues, including insufficient nucleophilicity of your substrate, poor solubility, or the need for a catalyst.

Recommendations:

  • Base Strength: Ensure your base is strong enough to deprotonate your nucleophile. For less acidic substrates (like some amides or alcohols), a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary.[11]

  • Solubility: this compound has low aqueous solubility but is soluble in organic solvents like ethanol and acetone.[1] Ensure all reactants are soluble in the chosen solvent system. If solubility is an issue, consider a different solvent or a co-solvent system.

  • Catalysis:

    • Phase-Transfer Catalysis: For reactions in biphasic systems or with inorganic bases, a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) or tetrabutylammonium bromide (TBAB) can be highly effective. The iodide in TBAI can also perform an in-situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide.

    • Lewis Acid Catalysis: For carbamate formation reactions, a Lewis acid catalyst like zinc chloride (ZnCl₂) can activate the carbonyl group and promote the reaction, especially with less reactive alcohols.[12]

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis? A: It is used as a synthetic intermediate for pharmaceuticals and agrochemicals.[1] Its structure allows it to act as an alkylating agent via the chloroethyl group or as a precursor to other carbamate structures.[13][14] It is a key intermediate in the synthesis of carbachol, for example.[15]

Q2: How should I store this compound? A: Like many reactive electrophiles and carbamoyl chlorides, it is sensitive to moisture and should be handled under anhydrous conditions and stored in a cool, dry place under an inert atmosphere.[13]

Q3: What side reactions are common with the 2-chloroethyl moiety? A: Besides over-alkylation, the 2-chloroethyl group can undergo intramolecular cyclization, especially if the nucleophile is an amine, potentially forming piperazine or other heterocyclic structures.[16] Elimination to form a vinyl group can also occur under strongly basic conditions.

Q4: Can the carbamate group itself be cleaved? A: Yes, carbamates are widely used as protecting groups for amines precisely because they can be removed under specific conditions.[10] While specific protocols for this compound are less common than for Boc or Cbz groups, deprotection can often be achieved under acidic, basic, or reductive conditions, depending on the full structure.[17][18] A novel method using 2-mercaptoethanol has been shown to be effective for cleaving Cbz and other carbamates and may be applicable here.[18]

Experimental Protocols

Protocol 1: Optimized O-Alkylation of a Phenol

This protocol is designed to maximize selectivity for the O-alkylated product.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenolic substrate (1.0 eq) and anhydrous acetone or DMF (to make a ~0.5 M solution).

  • Base Addition: Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

  • Reagent Addition: Stir the suspension vigorously for 15-30 minutes at room temperature. Then, add this compound (1.1 eq) dropwise.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gently warm to 40-50 °C.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.

Protocol 2: Selective Mono-Alkylation of a Primary Amine

This protocol aims to minimize the formation of bis-alkylated byproducts.

  • Setup: In a round-bottom flask, dissolve the primary amine (4.0 eq) in a suitable solvent like acetonitrile or THF. Cool the solution to 0 °C in an ice bath.

  • Slow Addition: In a separate flask, prepare a solution of this compound (1.0 eq) in the same solvent. Using a syringe pump, add the carbamate solution to the stirred amine solution over 2-4 hours.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction for the disappearance of the this compound.

  • Workup: Quench the reaction with water. If the product is basic, extract it into an organic solvent like dichloromethane after basifying the aqueous layer. Wash the organic layer with brine, dry, and concentrate.

  • Purification: The crude product will contain the excess starting amine. This can often be removed by an acidic wash or by column chromatography.

References

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions. Retrieved from [Link]

  • Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. Retrieved from [Link]

  • WorldOfChemicals. (2026). Optimizing Carbamate Synthesis for Pharmaceutical Intermediates: A Manufacturer's Guide. Retrieved from [Link]

  • Wikidot. (2017). Protecting Groups - Lokey Lab Protocols. Retrieved from [Link]

  • Solubility of Things. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ResearchGate. (2019). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?. Retrieved from [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. Retrieved from [Link]

  • National Institutes of Health. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]

  • Kocienski, P. J. (n.d.). Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Carbachol and its intermediate chloroethyl carbamate synthetic process.
  • National Institutes of Health. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). This compound 2114-18-3 wiki. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • ACS Publications. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • Defense Technical Information Center. (2000). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (1999). Coupling of Phenols to 2-Chlorotrityl Resins under Non-basic Conditions. Retrieved from [Link]

  • PubMed. (n.d.). Reaction of primary and secondary amines to form carbamic acid glucuronides. Retrieved from [Link]

  • PubMed. (n.d.). Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Retrieved from [Link]

  • RSC Publishing. (n.d.). Control of regioselectivity in the alkylation of 2-trimethylsilyl-2,5-dihydrothiophene 1,1-dioxide. A route for 2,2-dialkylation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Regioselectivity control in alkylation reactions of indolyl ambident anion. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Chloroethyl Carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The synthesis of 2-chloroethyl carbamate involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including but not limited to safety goggles, gloves, and a lab coat. The information provided here is for informational purposes only and does not constitute a recommendation or endorsement of any specific protocol. All chemical reactions should be thoroughly researched and understood before execution, and a comprehensive risk assessment should be conducted.

Introduction

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guidance provided is based on established chemical principles and peer-reviewed literature to assist in overcoming common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The most prevalent and well-documented method for synthesizing this compound is through the reaction of 2-chloroethanol with a source of the carbamoyl group. Historically, this has been achieved using reagents like urea or, more commonly, by reacting 2-chloroethanol with phosgene to form 2-chloroethyl chloroformate, which is then treated with ammonia. A more direct and often preferred route in modern synthesis involves the reaction of 2-chloroethanol with isocyanic acid (HNCO) or its salts, such as sodium or potassium isocyanate.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors. Here's a breakdown of potential issues and their solutions:

  • Incomplete Reaction: The reaction between 2-chloroethanol and the carbamoyl source may not have gone to completion.

    • Solution: Ensure the reaction is stirred for a sufficient duration at the optimal temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is highly recommended. Consider extending the reaction time if starting materials are still present.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of bis(2-chloroethyl) carbonate if phosgene is used as a reagent.

    • Solution: Careful control of reaction conditions, such as temperature and stoichiometry, is crucial. Using a slight excess of the carbamoylating agent can sometimes drive the reaction towards the desired product, but this should be optimized.

  • Product Decomposition: this compound can be susceptible to decomposition, especially at elevated temperatures or in the presence of strong acids or bases.

    • Solution: Maintain the recommended reaction temperature and avoid harsh work-up conditions. Purification via recrystallization should be performed with minimal heating.

  • Inefficient Work-up and Purification: Significant product loss can occur during the extraction and purification steps.

    • Solution: Optimize the extraction solvent and pH to ensure the product is efficiently transferred to the organic phase. During recrystallization, use a minimal amount of a suitable solvent and cool the solution slowly to maximize crystal formation.

Q3: I am observing significant impurity peaks in my crude product analysis (NMR/GC-MS). What are these impurities likely to be and how can I remove them?

Common impurities can include unreacted starting materials (2-chloroethanol), side products, and decomposition products.

  • Unreacted 2-chloroethanol: This is a common impurity if the reaction has not gone to completion.

    • Removal: 2-Chloroethanol is typically more polar than the product and can often be removed by washing the organic extract with water or brine. Careful recrystallization can also effectively separate the product from the starting material.

  • Bis(2-chloroethyl) carbonate: This is a potential byproduct when using phosgene-based methods.

    • Removal: This byproduct has a different polarity and boiling point compared to this compound. Purification by column chromatography or fractional distillation (under reduced pressure to avoid decomposition) may be necessary.

  • Polymeric materials: Polymerization can occur under certain conditions, leading to a complex mixture of byproducts.

    • Removal: These are often high molecular weight, non-volatile materials that can be removed by filtration or during recrystallization, as they will likely have different solubility profiles.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction does not start or is very slow 1. Low reaction temperature.2. Poor quality of reagents.3. Insufficient mixing.1. Gradually increase the reaction temperature while monitoring for product formation and side reactions.2. Ensure reagents are pure and dry. Use freshly opened or properly stored starting materials.3. Increase the stirring rate to ensure a homogenous reaction mixture.
Formation of an insoluble precipitate 1. Polymerization of starting materials or product.2. Formation of insoluble inorganic byproducts.1. Attempt to dissolve the precipitate in a suitable solvent for analysis. If it is a polymeric byproduct, adjust reaction conditions (e.g., lower temperature) to minimize its formation.2. If inorganic salts are formed, they can be removed by filtration or an aqueous work-up.
Product is an oil instead of a solid 1. Presence of impurities lowering the melting point.2. Incomplete removal of solvent.1. Purify the product further using column chromatography or a different recrystallization solvent.2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Difficulty in isolating the product after work-up 1. Product has some solubility in the aqueous phase.2. Emulsion formation during extraction.1. Perform multiple extractions with a suitable organic solvent. Salting out the aqueous layer by adding a saturated brine solution can also help.2. Add a small amount of brine to help break the emulsion. Centrifugation can also be effective.

Experimental Workflow

Synthesis of this compound from 2-Chloroethanol and Sodium Isocyanate

This protocol is provided as an example and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Reaction Setup

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add 2-chloroethanol (1.0 eq) and a suitable solvent (e.g., a mixture of water and a polar aprotic solvent).

  • Begin stirring the solution and cool it in an ice bath.

Step 2: Addition of Isocyanate

  • Dissolve sodium isocyanate (1.1 eq) in water.

  • Slowly add the sodium isocyanate solution to the stirred 2-chloroethanol solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

Step 3: Reaction

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring for an additional 2-4 hours or until reaction completion is confirmed by TLC or GC analysis.

Step 4: Work-up

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

Step 5: Purification

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 2-Chloroethanol in Solvent B 2. Cool to 0-5 °C A->B C 3. Slowly Add Aqueous Sodium Isocyanate B->C D 4. Stir at Room Temperature C->D E 5. Extract with Organic Solvent D->E Reaction Complete F 6. Wash with Brine E->F G 7. Dry Organic Layer F->G H 8. Concentrate under Reduced Pressure G->H Dried Solution I 9. Recrystallize H->I J 10. Isolate Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The synthesis of this compound from 2-chloroethanol and isocyanic acid (generated in situ from an isocyanate salt and an acid, or from urea) proceeds via a nucleophilic addition mechanism.

Reaction_Mechanism cluster_reactants cluster_intermediate cluster_product R1 2-Chloroethanol (Cl-CH₂CH₂-OH) I1 Intermediate R1->I1 Nucleophilic attack by oxygen of the hydroxyl group on the carbonyl carbon of isocyanic acid R2 Isocyanic Acid (H-N=C=O) R2->I1 P1 This compound (Cl-CH₂CH₂-O-C(=O)-NH₂) I1->P1 Proton transfer

Caption: Reaction mechanism for the formation of this compound.

References

  • Adams, R., & Van Duuren, B. L. (1953). The preparation of bis(2-chloroethyl) carbonate. Journal of the American Chemical Society, 75(10), 2377-2379. [Link]

  • Argus, M. F., & Hewson, K. (1964). The reaction of 2-chloroethanol with potassium isocyanate. Journal of Medicinal Chemistry, 7(4), 567-568. [Link]

Impact of temperature on 2-Chloroethyl carbamate reaction rate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloroethyl Carbamate Reactions

Welcome to the technical support center for professionals working with this compound. This guide is structured as a series of questions and answers to directly address common and complex issues encountered during its use in synthesis and drug development. Our focus is on the critical impact of temperature on reaction outcomes, providing not just protocols, but the underlying scientific principles to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the fundamental impact of increasing temperature on the reaction rate of this compound?

A1: Fundamentally, increasing the temperature accelerates the reaction rate. This principle is governed by the collision theory and the Arrhenius equation.[1][2] In essence, a higher temperature imparts greater kinetic energy to the reactant molecules.[3][4] This leads to two primary effects:

  • Increased Collision Frequency: Molecules move faster and collide more often. However, this is a minor contributor to the overall rate increase. For a 10°C rise in temperature, collision frequency increases by only a small percentage.[1]

  • Increased Collision Energy: This is the dominant factor. For a reaction to occur, colliding molecules must possess a minimum amount of energy, known as the activation energy (Ea).[4][5] A higher temperature dramatically increases the fraction of molecules that have sufficient energy to overcome this barrier, leading to a disproportionately large increase in the number of successful, product-forming collisions.[1][2]

As a general rule of thumb, for many organic reactions near room temperature, the rate can double for every 10°C increase.[1] However, this is an approximation and the actual effect must be determined empirically for your specific system.

G cluster_energy Potential Energy Diagram cluster_dist Molecular Energy Distribution Reactants Reactants Products Products Activated_Complex Activated Complex (Transition State) Ea Activation Energy (Ea) dG ΔG p1 p2 p1->p2 p3 p2->p3 p_ea_start p_ea_end p_ea_start->p_ea_end  Ea T1 Low Temp (T1) Ea_line Activation Energy T1->Ea_line Small fraction of molecules react T2 High Temp (T2) T2->Ea_line Large fraction of molecules react

Caption: Effect of temperature on overcoming activation energy.

Q2: I'm observing low yields and significant byproduct formation at elevated temperatures. What is likely happening?

A2: While higher temperatures increase the rate of the desired reaction, they can also accelerate undesirable side reactions and initiate thermal decomposition. This compound, like many carbamates and chloroethyl-containing compounds, can be thermally labile.[6][7]

Potential Issues at High Temperatures:

  • Thermal Decomposition: The molecule can degrade through various pathways. The thermal decomposition of carbamates can lead back to an isocyanate and an alcohol, or proceed through other fragmentation routes.[7] For this compound, this could potentially generate 2-chloroethanol and isocyanic acid, or undergo intramolecular cyclization or elimination of HCl. The thermal decomposition of a related compound, 2-chloroethylisocyanate, has been shown to have complex, temperature-dependent pathways.[6]

  • Side Reactions: Most chemical reactions have competing pathways that lead to byproducts. These side reactions also have their own activation energies. If the activation energy for a side reaction is comparable to or lower than that of the main reaction, increasing the temperature will accelerate its rate as well, potentially reducing the overall purity and yield of your target molecule.

  • Solvent and Reagent Instability: High temperatures can also cause the degradation of solvents or other reagents in the mixture, introducing further impurities.

Troubleshooting Strategy:

  • Lower the Temperature: This is the most direct approach. Find the temperature "sweet spot" that provides an acceptable reaction time without significant byproduct formation.

  • Reaction Time Optimization: At a lower, more selective temperature, you may need to increase the reaction time. Monitor the reaction progress closely using an appropriate analytical technique.

  • Use of a Catalyst: A suitable catalyst can lower the activation energy of the desired reaction, allowing it to proceed at a faster rate at a lower temperature, thus minimizing temperature-induced side reactions.[5]

Q3: My reaction is proceeding very slowly or not at all. What are the primary temperature-related causes and solutions?

A3: A slow or stalled reaction is a classic sign that the system lacks sufficient energy to overcome the activation energy barrier.[4]

Primary Causes:

  • Insufficient Kinetic Energy: The temperature of the reaction mixture is too low. A large majority of molecular collisions are "ineffective," meaning they do not have enough energy to lead to product formation.[5]

  • Poor Solubility: The starting materials may have poor solubility in the chosen solvent at low temperatures, effectively lowering their concentration in the solution phase and thus reducing the collision frequency.

  • High Activation Energy (Ea): The reaction itself may have an intrinsically high energy barrier that requires a significant thermal input to proceed at a reasonable rate.

Troubleshooting Workflow:

G start Reaction Too Slow check_sol Is solubility an issue? start->check_sol change_sol Change solvent or increase temperature slightly to improve solubility. check_sol->change_sol Yes inc_temp Incrementally increase temperature (e.g., in 5-10°C steps). check_sol->inc_temp No change_sol->inc_temp monitor Monitor reaction progress and purity by HPLC/GC/TLC. inc_temp->monitor is_purity_ok Is purity acceptable? monitor->is_purity_ok add_catalyst Consider adding a catalyst to lower the activation energy. is_purity_ok->add_catalyst No, byproducts forming success Reaction Optimized is_purity_ok->success Yes add_catalyst->inc_temp fail Re-evaluate synthetic route. High Ea may be prohibitive. add_catalyst->fail No suitable catalyst found

Caption: Troubleshooting workflow for slow reactions.

Q4: How can I accurately monitor the impact of temperature on my reaction's rate and profile?

A4: To scientifically assess the effect of temperature, you must employ a quantitative analytical method to track the disappearance of reactants and the appearance of products and byproducts over time.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): This is often the method of choice for non-volatile, thermally labile compounds like carbamates.[8][9] It allows for the separation and quantification of starting materials, intermediates, the final product, and impurities.

  • Gas Chromatography (GC): If this compound and other components are sufficiently volatile and thermally stable under GC conditions, GC with a suitable detector (e.g., FID or MS) can be highly effective.[10][11] Derivatization may sometimes be required for carbamate analysis.[11]

  • Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS or GC-MS) provides both quantification and structural identification of byproducts, which is invaluable for understanding decomposition pathways.[8][10]

Experimental Protocol: Kinetic Analysis

  • Setup: Prepare identical reaction mixtures in parallel vessels, each equipped with precise temperature control and stirring.

  • Temperature Variation: Set each reaction to a different, constant temperature (e.g., 20°C, 30°C, 40°C, 50°C).

  • Sampling: At regular time intervals, withdraw a small aliquot from each reaction.

  • Quenching: Immediately quench the reaction in the aliquot to stop it. This can be done by rapid cooling, dilution with a cold solvent, or addition of a quenching agent.

  • Analysis: Analyze each quenched sample by your chosen chromatographic method (e.g., HPLC).

  • Data Plotting: Plot the concentration of your product versus time for each temperature. The initial slope of these curves is proportional to the initial reaction rate. This data can be used to calculate kinetic parameters like the rate constant (k) and activation energy (Ea) using the Arrhenius equation.

TemperatureRelative Reaction RateObserved YieldPurity/Byproduct Profile
Low (e.g., 0-10°C) Very SlowLow (incomplete reaction)High purity, few byproducts
Moderate (e.g., 25-45°C) Moderate to FastOptimalGood purity, minor byproducts may appear
High (e.g., >60°C) Very FastDecreasingLow purity, significant decomposition/side products
Very High (e.g., >100°C) Extremely FastVery LowComplex mixture, extensive decomposition
Q5: My reaction is showing inconsistent results even at the same set temperature. What non-obvious factors could be at play?

A5: Inconsistent results often point to issues with heat management and mixing, especially as reactions are scaled up.

  • Poor Heat Transfer: Ensure the reaction vessel is appropriate for the scale. A large, round-bottom flask in a heating mantle may have significant temperature gradients. An oil bath with vigorous stirring provides more uniform heating.

  • Inadequate Mixing: If the mixture is not stirred effectively, localized "hot spots" can form where the temperature is much higher than the probe reading. This can lead to localized decomposition and inconsistent results. Ensure your stir bar or overhead stirrer is creating a good vortex and uniform suspension.

  • Reaction Exotherms: The reaction itself may generate heat (an exotherm). If this heat is not dissipated efficiently, the internal temperature of the reaction can rise significantly above the set point of your heating apparatus, leading to runaway rates and byproduct formation. For potentially exothermic reactions, consider slower addition of reagents and using a cooling bath for better control.

  • Purity of Reagents: Ensure the purity of this compound and other reagents is consistent between batches. Impurities can sometimes act as catalysts or inhibitors, affecting the reaction rate.

Q6: What are the critical safety considerations when heating reactions with this compound?

A6: Safety must be the top priority. Chloroethyl compounds and carbamates warrant careful handling.[12][13][14]

  • Work in a Fume Hood: Always handle this compound and its reactions in a certified chemical fume hood to avoid inhalation of potentially harmful vapors or decomposition products.[12][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15][16]

  • Thermal Decomposition Hazards: Be aware that heating can lead to thermal decomposition, which may release irritating or toxic gases such as hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon monoxide (CO).[12][13][16] Ensure the fume hood has adequate airflow.

  • Avoid Incompatible Materials: Keep the reaction away from strong oxidizing agents, acids, and bases, unless they are a required reagent, as they can catalyze decomposition or cause vigorous, uncontrolled reactions.[12][15]

  • Pressure Build-up: If a reaction is heated in a sealed vessel, the formation of gaseous byproducts from decomposition can lead to a dangerous build-up of pressure. Ensure any sealed system is equipped with a pressure relief device.

References

  • Chemsrc. (2025). tert-Butyl bis(2-chloroethyl)carbamate | CAS#:118753-70-1. Available at: [Link]

  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - Ethyl carbamate. Available at: [Link]

  • Clark, J. (2021). The effect of temperature on rates of reaction. Chemguide. Available at: [Link]

  • ResearchGate. (n.d.). 2-Chloroethylisocyanate. Thermal Decomposition and Spectroscopic Properties. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). 7. ANALYTICAL METHODS. Available at: [Link]

  • ResearchGate. (2025). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. Available at: [Link]

  • Google Patents. (1998). CN1144218A - Carbachol and its intermediate chloroethyl carbamate synthetic process.
  • Google Patents. (2000). US6133473A - Synthesis of carbamate compounds.
  • Chem 112. (n.d.). THE EFFECT OF TEMPERATURE AND CONCENTRATION ON REACTION RATE. Available at: [Link]

  • Precision Control. (2023). How Does Temperature Affect The Rate Of A Reaction?. Available at: [Link]

  • Chemistry LibreTexts. (2021). 13.5: The Effect of Temperature on Reaction Rate. Available at: [Link]

  • Chemistry LibreTexts. (2022). 10.3: Effects of Temperature, Concentration, and Catalysts on Reaction Rates. Available at: [Link]

  • EPA NEPAL. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Available at: [Link]

  • PubChem - NIH. This compound. Available at: [Link]

  • PubMed. (1976). Kinetic studies of the thermal decomposition of 2-chloroethylphosphonic Acid in aqueous solution. Available at: [Link]

  • PMC - NIH. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Available at: [Link]

  • PMC - NIH. Kinetic Studies of the Thermal Decomposition of 2-Chloroethylphosphonic Acid in Aqueous Solution. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. Available at: [Link]

  • ResearchGate. (2015). How can I unprotect a secondary amine protected from ethyl carbamate?. Available at: [Link]

  • MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Available at: [Link]

  • Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. Available at: [Link]

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Technical Support Center: Minimizing 2-Chloroethyl Carbamate Degradation During Work-up Procedures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize the degradation of 2-Chloroethyl carbamate during experimental work-up procedures. As a reactive and potentially genotoxic impurity, ensuring the stability of this compound throughout your analytical workflow is critical for accurate quantification and risk assessment.[1][2][3]

Understanding the Instability of this compound

This compound possesses two key reactive sites: the carbamate functional group and the chloroethyl moiety. The carbamate group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, while the chloroethyl group can undergo nucleophilic substitution or elimination reactions.[4][5] Furthermore, like many carbamates, it can be thermally labile, making certain analytical techniques like gas chromatography (GC) challenging without derivatization.[6][7]

The primary degradation pathways to be aware of during your work-up are:

  • Hydrolysis: The ester linkage of the carbamate can be cleaved by water, a reaction catalyzed by acid or, more significantly, by base. This can lead to the formation of 2-chloroethanol, an amine, and carbon dioxide.[4][8][9]

  • Thermal Degradation: Elevated temperatures, such as those in a hot GC injector, can cause decomposition of the molecule.[6][10][11]

  • Nucleophilic Attack: The presence of strong nucleophiles in your sample matrix or work-up reagents can lead to the displacement of the chloride ion.

This guide will provide you with the knowledge and procedures to mitigate these degradation pathways.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments that could indicate degradation of this compound.

Issue 1: Low or No Recovery of this compound

  • Symptom: You are unable to detect or quantify this compound in your sample, or the recovery is significantly lower than expected.

  • Probable Cause A: pH-Induced Hydrolysis. Your sample or work-up solutions may be too basic or strongly acidic. Carbamates are known to be unstable at pH extremes, with base-catalyzed hydrolysis being a significant concern.[4][12]

    • Solution:

      • pH Control: Maintain the pH of all aqueous solutions used in your work-up within a weakly acidic to neutral range (ideally pH 4-6). Use buffered solutions where appropriate.

      • Avoid Strong Bases: Do not use strong bases like sodium hydroxide for pH adjustment or extraction. If a basic wash is necessary to remove acidic impurities, use a mild base like a saturated sodium bicarbonate solution and minimize contact time.[13] Follow immediately with a wash using deionized water to remove residual base.

      • Acidic Extraction: Consider using a mildly acidic extraction solvent, such as acetonitrile with 1% acetic acid, which can improve the stability of carbamates.[12]

  • Probable Cause B: Thermal Degradation during Solvent Evaporation. High temperatures used to evaporate the solvent can lead to the decomposition of this compound.

    • Solution:

      • Low-Temperature Evaporation: Use a rotary evaporator with the water bath set to a low temperature (e.g., ≤ 40°C).

      • Nitrogen Stream: For small sample volumes, evaporation under a gentle stream of nitrogen at room temperature is a viable alternative.

      • Avoid High-Temperature Techniques: Be cautious with techniques that expose the sample to high heat for extended periods.

Issue 2: Appearance of Unexpected Peaks in Your Chromatogram

  • Symptom: You observe additional, unidentified peaks in your chromatogram that are not present in your standards.

  • Probable Cause: Formation of Degradation Products. These unexpected peaks are likely degradation products of this compound. A common degradation product is 2-chloroethanol.[14][15][16]

    • Solution:

      • Analyze for Degradants: If you have a standard for 2-chloroethanol, inject it to see if it co-elutes with one of your unknown peaks. This can confirm that degradation is occurring.

      • Review Work-up Conditions: Re-evaluate your work-up procedure, paying close attention to pH and temperature as described in Issue 1.

      • LC-MS/MS Analysis: Employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for analysis. This technique is well-suited for thermally labile compounds and provides high selectivity and sensitivity, which can help in the identification of both the parent compound and its degradation products.[17][18]

Issue 3: Inconsistent and Irreproducible Results

  • Symptom: Replicate preparations of the same sample yield significantly different concentrations of this compound.

  • Probable Cause: Variable Work-up Conditions. Inconsistent timing, temperature, or pH during the work-up can lead to varying degrees of degradation.

    • Solution:

      • Standardize Your Protocol: Ensure that every step of your work-up procedure is performed consistently for all samples. This includes extraction times, mixing intensity, and the duration of contact with aqueous solutions.

      • Process Samples Promptly: Minimize the time between sample collection, work-up, and analysis. If immediate analysis is not possible, store extracts at low temperatures (e.g., 4°C) and in a controlled pH environment.[12]

      • Work in a Controlled Environment: Perform your work-up in an environment with stable temperature and lighting conditions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for working with this compound?

A1: To minimize hydrolytic degradation, it is recommended to maintain a weakly acidic to neutral pH range, ideally between pH 4 and 6.[4] Some studies have shown stability in the pH 2-12 range for certain carbamate structures, but a narrower, slightly acidic range is a safer starting point to prevent hydrolysis.[19]

Q2: Can I use Gas Chromatography (GC) to analyze this compound?

A2: Direct GC analysis of this compound can be challenging due to its thermal lability.[6][7] High temperatures in the GC injector can cause on-column degradation, leading to inaccurate results. If GC must be used, consider the following:

  • Derivatization: Convert the this compound to a more thermally stable derivative before analysis.

  • On-Column Injection: This technique introduces the sample directly onto the column at a lower temperature, which can minimize thermal degradation.[11] However, High-Performance Liquid Chromatography (HPLC) or LC-MS/MS are generally the preferred analytical techniques for carbamates due to their ability to analyze thermally labile compounds without derivatization.[1][7][17]

Q3: What solvents are best for extracting and dissolving this compound?

A3: this compound is generally soluble in organic solvents like ethanol and acetone.[20] For extractions, acetonitrile is a commonly used and effective solvent.[12] The choice of solvent can also influence stability; for instance, protophilic, aprotic solvents like DMSO and DMF have been shown to favor the formation of carbamic acids from amines and CO2, highlighting the complex role solvents can play in carbamate chemistry.[21] When performing liquid-liquid extractions from aqueous media, ensure the chosen organic solvent is immiscible with water.

Q4: How should I store my samples and extracts containing this compound?

A4: To prevent degradation during storage, samples and extracts should be kept at low temperatures, such as in a refrigerator at 4°C.[12] It is also crucial to ensure the pH of the sample or extract is within the stable range (pH 4-6) before storage. For longer-term storage, freezing at -20°C or below may be necessary, but a stability study should be performed to confirm that freeze-thaw cycles do not promote degradation.

Recommended Work-up Protocol to Minimize Degradation

This protocol outlines a general procedure for the work-up of a reaction mixture or sample matrix containing this compound, with a focus on maintaining its stability.

1. Sample Preparation and pH Adjustment: a. If your sample is aqueous, cool it to room temperature or below (e.g., in an ice bath). b. Check the pH of the aqueous sample. If it is outside the pH 4-6 range, adjust it carefully using a dilute acid (e.g., 0.1 M HCl) or a mild buffer (e.g., acetate buffer). Avoid strong bases.

2. Liquid-Liquid Extraction: a. Transfer the pH-adjusted aqueous sample to a separatory funnel. b. Add an appropriate volume of a suitable, immiscible organic solvent (e.g., ethyl acetate, dichloromethane). c. Gently invert the separatory funnel multiple times to mix the layers, venting frequently to release any pressure. Avoid vigorous shaking, which can lead to emulsion formation. d. Allow the layers to separate completely. e. Drain the organic layer. If your product has some aqueous solubility, you may need to perform a second extraction of the aqueous layer with fresh organic solvent.

3. Washing the Organic Phase: a. Combine the organic extracts and wash with a small volume of a pH 4-6 buffer to remove any remaining water-soluble impurities. b. Perform a final wash with brine (saturated NaCl solution). This helps to break up any emulsions and begins the drying process by removing bulk water.[13]

4. Drying the Organic Phase: a. Transfer the washed organic layer to a clean, dry flask. b. Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). c. Gently swirl the flask and let it stand for 10-15 minutes.

5. Solvent Removal: a. Carefully decant or filter the dried organic solution to remove the drying agent. b. Concentrate the solution using a rotary evaporator with the water bath temperature set at or below 40°C. c. For final solvent removal, you may use a high-vacuum line or a gentle stream of nitrogen.

6. Reconstitution and Analysis: a. Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC analysis). b. Analyze the sample as soon as possible.

Visualizing the Workflow

The following diagram illustrates the key decision points and steps in a work-up procedure designed to minimize this compound degradation.

Workup_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction & Washing cluster_post_extraction 3. Drying & Concentration cluster_analysis 4. Analysis A Aqueous Sample B Check pH A->B C Adjust to pH 4-6 (Dilute Acid/Buffer) B->C pH > 6 or < 4 D Liquid-Liquid Extraction (e.g., Ethyl Acetate) B->D pH is 4-6 C->D E Wash with pH 4-6 Buffer D->E F Wash with Brine E->F G Dry with Na₂SO₄ F->G H Filter/Decant G->H I Solvent Removal (Rotovap ≤ 40°C) H->I J Reconstitute in Mobile Phase I->J K Analyze Promptly (LC-MS/MS Preferred) J->K

Caption: Workflow for minimizing this compound degradation.

Summary of Critical Parameters

For quick reference, the table below summarizes the key parameters and recommended conditions for your work-up procedure.

ParameterRecommended ConditionRationale
pH 4 - 6Minimizes acid and base-catalyzed hydrolysis.[4][12]
Temperature ≤ 40°C during solvent evaporation; room temperature or below for extractions.Prevents thermal degradation of the analyte.[6][10]
Reagents Use mild acids/buffers for pH adjustment. Avoid strong bases.Strong bases can rapidly degrade carbamates.[13]
Analysis Technique LC-MS/MS or HPLCAvoids the high temperatures of GC that can cause degradation.[7][17]
Storage 4°C, protected from light, in a pH-controlled medium.Reduces the rate of degradation over time.[12]

By implementing these procedures and understanding the chemical vulnerabilities of this compound, you can significantly improve the accuracy and reliability of your experimental results.

References

  • AIFA. (2017, September 13). Genotoxic Impurities: Regulatory Best Practice.
  • Solubility of Things. This compound.
  • Delgado, A., et al. (2001). Stability Studies of Carbamate Pesticides and Analysis by Gas Chromatography With Flame Ionization and Nitrogen-Phosphorus Detection. Journal of Chromatography A, 921(2), 287-96.
  • European Pharmaceutical Review. (2019, December 20). Genotoxic impurities in pharmaceutical products.
  • Henderson, T. J. (2025, May 13). Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies.
  • ResearchGate. (2025, August 7). Key parameters for carbamate stability in dilute aqueous–organic solution.
  • PMC. Organic Carbamates in Drug Design and Medicinal Chemistry.
  • ResolveMass Laboratories. (2025, July 9). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
  • BenchChem. (2025). Navigating the Analysis of N-(2-chloroethyl)carbamoyl Chloride Reaction Mixtures: A Comparative Guide.
  • ResearchGate. (2025, August 6). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide.
  • Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
  • ResearchGate. (2025, August 5). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection.
  • Reed, D. J., et al. (1975). 2-chloroethanol formation as evidence for a 2-chloroethyl alkylating intermediate during chemical degradation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea. Cancer Research, 35(3), 568-76.
  • SciSpace. (1974, November 22). 2-chloroethanol formation as evidence for a 2-chloroethyl alkylating intermediate during chemical degradation of 1-(2-chloroethy.
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
  • BenchChem. (2025). Technical Support Center: Purification of Carbamate Pesticide Samples.
  • RSC Publishing. Hydrolysis of a carbamate triggered by coordination of metal ions.
  • Wikipedia. 2-Chloroethanol.
  • SpringerLink. (2018, August 13). Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables.
  • Engebretson, J. A. Chromatographic Analysis of Insecticidal Carbamates.
  • MDPI. (2023). Acta Sci. Pol. Technol. Aliment. 22(4) 2023, 385–394 LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATI.
  • PMC. (2021, July 7). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides.
  • ResearchGate. (2025, August 10). Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts.

Sources

Navigating the Scale-Up of 2-Chloroethyl Carbamate Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of 2-chloroethyl carbamate represents a critical step in the creation of various active pharmaceutical ingredients. While laboratory-scale synthesis may appear straightforward, scaling up this process introduces a host of challenges that can impact yield, purity, and safety. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the scale-up of this compound synthesis, offering practical solutions grounded in scientific principles.

Troubleshooting Guide: From Benchtop to Production

This section addresses specific problems that may arise during the scale-up of this compound synthesis, providing insights into their root causes and offering actionable solutions.

Issue 1: Decreased Yield and Purity Upon Scale-Up

Question: We achieved a high yield and purity of this compound in our lab-scale experiments (grams). However, upon scaling up to a pilot batch (kilograms), we are observing a significant drop in yield and an increase in impurities. What are the likely causes and how can we mitigate them?

Answer: This is a common challenge in process scale-up and can be attributed to several factors that are often negligible at the lab scale but become critical in larger reactors.[1][2]

1. Inefficient Heat Transfer and Localized Hotspots:

  • Causality: The synthesis of this compound, particularly from 2-chloroethanol and urea, is an exothermic reaction.[3] In a large reactor, the surface-area-to-volume ratio decreases significantly, making heat dissipation less efficient.[4][5] This can lead to the formation of localized hotspots, where the temperature is much higher than the bulk reaction temperature. These hotspots can accelerate side reactions and decomposition of the product, leading to lower yields and increased impurity formation.[1]

  • Solution:

    • Reactor Design: Employ reactors with high heat transfer coefficients and efficient jacket cooling systems. Consider using baffled reactors to improve mixing and heat distribution.

    • Controlled Reagent Addition: Instead of adding reagents all at once, implement a controlled, gradual addition of the limiting reagent. This allows the cooling system to manage the heat generated more effectively.

    • Temperature Monitoring: Place multiple temperature probes within the reactor to monitor for thermal gradients and ensure uniform temperature distribution.

2. Inadequate Mixing and Mass Transfer:

  • Causality: What constitutes effective mixing in a small flask is often insufficient in a large reactor. Poor mixing can lead to localized high concentrations of reactants, promoting the formation of byproducts.[1][6] In the synthesis from 2-chloroethanol and urea, for example, poor mixing can lead to the formation of undesired side products.

  • Solution:

    • Impeller Selection and Speed: The choice of impeller and its agitation speed are critical. For instance, a pitched-blade turbine is often more effective for promoting axial flow and uniform mixing in large tanks than a simple anchor stirrer.[3]

    • Computational Fluid Dynamics (CFD) Modeling: For large-scale production, CFD modeling can be used to simulate mixing patterns and optimize agitator design and placement.

    • Baffling: The use of baffles in the reactor is crucial to prevent vortex formation and create turbulent flow, which enhances mixing efficiency.[6]

3. Amplification of Impurities:

  • Causality: Minor side reactions that are barely detectable at the lab scale can become significant sources of impurities in a larger batch.[1] The longer reaction times and potential for temperature and concentration gradients at scale can amplify the formation of these byproducts.

  • Solution:

    • In-Process Controls (IPCs): Implement regular sampling and analysis during the reaction to monitor the formation of key impurities. This allows for adjustments to be made in real-time.

    • Kinetic Modeling: Develop a kinetic model of the main reaction and key side reactions to understand how different parameters (temperature, concentration, etc.) affect their rates. This can help in optimizing the process to minimize impurity formation.

    • Raw Material Quality: Ensure the quality and purity of starting materials, as impurities in the raw materials can act as catalysts for side reactions.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes for this compound, and what are their respective advantages and disadvantages for scale-up?

A1: The most common synthetic routes are:

  • From 2-Chloroethanol and Urea: This is often the preferred method for large-scale synthesis due to the relatively low cost and lower toxicity of the starting materials compared to other methods.[7] However, this reaction is reversible and can be slow, often requiring a catalyst and careful control of reaction conditions to drive it to completion and minimize byproducts.[8]

  • From 2-Chloroethyl Isocyanate: This method is typically high-yielding and proceeds under mild conditions. However, 2-chloroethyl isocyanate is a highly toxic and moisture-sensitive reagent, which presents significant safety and handling challenges at an industrial scale.[4]

  • Using Phosgene Derivatives: While historically used, methods involving phosgene or its derivatives are generally avoided in modern manufacturing due to the extreme toxicity of these reagents.[4]

Synthetic Route Advantages for Scale-Up Disadvantages for Scale-Up
2-Chloroethanol and Urea Lower cost, less toxic raw materials.Reversible reaction, potentially slow, requires careful process control to maximize yield and minimize byproducts.
2-Chloroethyl Isocyanate High yield, mild conditions.Highly toxic and moisture-sensitive reagent, significant safety and handling concerns.
Phosgene Derivatives Effective for carbamate formation.Extremely toxic reagents, significant environmental and safety hazards.

Q2: What are the primary byproducts to watch for in the synthesis from 2-chloroethanol and urea, and how can they be minimized?

A2: The primary byproducts of concern are:

  • Bis(2-chloroethyl) ether: This can form from the self-condensation of 2-chloroethanol under acidic conditions or at high temperatures.[9]

  • Ammonium Carbamate/Carbonate: These can form from the reaction of ammonia (a byproduct of the main reaction) with carbon dioxide (from urea decomposition).[10]

  • Unreacted Starting Materials: Due to the reversible nature of the reaction, incomplete conversion is a common issue.[8]

Minimization Strategies:

  • Temperature Control: Maintain the reaction temperature within the optimal range to avoid the formation of bis(2-chloroethyl) ether.

  • pH Control: The reaction is sensitive to pH. Maintaining a neutral or slightly basic pH can help to minimize side reactions.

  • Removal of Byproducts: In some process designs, the removal of ammonia as it is formed can help to drive the equilibrium towards the product.

Q3: What are the recommended methods for purifying this compound at an industrial scale?

A3: The primary methods for large-scale purification are:

  • Crystallization: This is often the most effective and economical method for purifying solid compounds at scale.[11][12] The choice of solvent is critical and should be selected to provide good solubility of the product at high temperatures and low solubility at low temperatures, while leaving impurities in the mother liquor.

  • Distillation: If the product is a liquid or has a suitable boiling point, fractional distillation under reduced pressure can be an effective purification method.

  • Extraction: Liquid-liquid extraction can be used to remove impurities that have different solubilities in immiscible solvents.

Q4: What are the key safety considerations when handling this compound and its precursors on a large scale?

A4: Safety is paramount in any chemical synthesis, especially at an industrial scale. Key considerations include:

  • Toxicity: this compound and its precursors, such as 2-chloroethanol and 2-chloroethyl isocyanate, are toxic.[13] Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, must be used.

  • Engineering Controls: All operations should be conducted in well-ventilated areas, preferably within a closed system to minimize exposure.

  • Emergency Preparedness: Have emergency procedures in place for spills, leaks, and accidental exposure. This includes having access to safety showers, eyewash stations, and appropriate first aid supplies.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Chloroethanol and Urea

This protocol is a general guideline and should be optimized for specific equipment and scale.

Materials:

  • 2-Chloroethanol

  • Urea

  • Catalyst (e.g., zinc acetate, optional)

  • Solvent (e.g., toluene, optional)

Procedure:

  • Charge the reactor with 2-chloroethanol and the solvent (if used).

  • Begin agitation and heat the mixture to the desired reaction temperature (e.g., 120-140 °C).

  • Slowly add urea to the reactor over a period of 1-2 hours. If a catalyst is used, it can be added with the urea.

  • Maintain the reaction temperature and agitation for the required reaction time (typically 4-8 hours), monitoring the reaction progress by a suitable analytical method (e.g., HPLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated by filtration if it precipitates upon cooling, or by distillation of the solvent followed by purification of the crude product.

Protocol 2: Purification of this compound by Crystallization

Materials:

  • Crude this compound

  • Crystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents)

  • Activated carbon (optional)

Procedure:

  • Dissolve the crude this compound in the minimum amount of hot crystallization solvent.

  • If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes.

  • Filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of crystals.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualization of Key Processes

Reaction Mechanism: 2-Chloroethanol and Urea

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Chloroethanol 2-Chloroethanol This compound This compound 2-Chloroethanol->this compound Urea Urea Isocyanic Acid Isocyanic Acid Urea->Isocyanic Acid Thermal Decomposition Ammonia Ammonia Urea->Ammonia Thermal Decomposition Isocyanic Acid->this compound Addition Reaction TroubleshootingWorkflow start Low Yield Observed check_temp Check Temperature Profile start->check_temp check_mixing Evaluate Mixing Efficiency check_temp->check_mixing No hotspots Localized Hotspots Detected check_temp->hotspots Yes check_impurities Analyze Impurity Profile check_mixing->check_impurities No poor_mixing Poor Mixing Identified check_mixing->poor_mixing Yes high_impurities High Impurity Levels check_impurities->high_impurities Yes solution_temp Improve Heat Transfer (e.g., controlled addition, better cooling) hotspots->solution_temp solution_mixing Optimize Agitation (e.g., change impeller, increase speed) poor_mixing->solution_mixing solution_impurities Optimize Reaction Conditions (e.g., lower temp, different catalyst) high_impurities->solution_impurities

Caption: A logical workflow for troubleshooting low yield issues during scale-up.

References

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  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

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  • American Chemical Society. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]

  • Carabias-Martínez, R., García-Hermida, C., Rodríguez-Gonzalo, E., & Ruano-Miguel, D. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. Journal of Chromatography A, 1089(1-2), 165-174. [Link]

  • Binenbaum, J., & Maynard, J. T. (1976). Kinetic studies of the thermal decomposition of 2-chloroethylphosphonic Acid in aqueous solution. Plant physiology, 58(5), 700–702. [Link]

  • Tran, T. T., Nguyen, T. H., & Le, T. H. (2023). LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF CARBAMATE RESIDUES IN VEGETABLES. Acta Scientiarum Polonorum, Technologia Alimentaria, 22(4), 385-394. [Link]

  • Thermo Fisher Scientific. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Retrieved from [Link]

  • Dellinger, B., et al. (1984). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Google Patents. (2000). CN1144218A - Carbachol and its intermediate chloroethyl carbamate synthetic process.
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  • S4Science. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. Retrieved from [Link]

  • Publisso. (2022, June 29). 2-Chloroethanol. Retrieved from [Link]

  • Hekmat, D. (2015). Large-scale crystallization of proteins for purification and formulation. Bioprocess and Biosystems Engineering, 38(7), 1209-1231. [Link]

  • Wang, L., & Zhang, J. (2012). Methyl carbamate purification by extraction and recrystallization. Advanced Materials Research, 550-553, 1301-1304. [Link]

  • Marina, A., Bravo, J., Fita, I., & Rubio, V. (1994). Crystallization, characterization and preliminary crystallographic studies of carbamate kinase of Streptococcus faecium. Journal of Molecular Biology, 235(4), 1345–1347. [Link]

  • Li, J., et al. (2014). N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Green Chemistry, 16(5), 2534-2541. [Link]

  • Wang, Z., et al. (2019). High yield production of formate by hydrogenating CO2 derived ammonium carbamate/carbonate at room temperature. Green Chemistry, 21(19), 5278-5287. [Link]

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Validation & Comparative

A Head-to-Head Battle for Carbamoylation: 2-Chloroethyl Carbamate vs. Ethyl Chloroformate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the carbamate functional group is a cornerstone, integral to a vast array of pharmaceuticals, agrochemicals, and protecting group strategies. The selection of an appropriate carbamoylating agent is therefore a critical decision in the design of a synthetic route, directly impacting reaction efficiency, substrate scope, and overall safety. This guide provides a comprehensive, data-driven comparison of two prominent carbamoylating agents: 2-Chloroethyl carbamate and the more traditional ethyl chloroformate. By delving into their reactivity, mechanistic nuances, and practical applications, we aim to equip researchers with the field-proven insights necessary to make informed decisions for their specific synthetic challenges.

At a Glance: Key Performance Indicators

To provide a clear overview, the following table summarizes the core characteristics of this compound and ethyl chloroformate based on available data and established chemical principles.

FeatureThis compoundEthyl Chloroformate
Reactivity Moderately reactiveHighly reactive
Primary Application Introduction of the this compound moietyGeneral purpose carbamoylation, protecting group introduction
Handling Typically a solid, less volatileHighly volatile, fuming liquid
Byproducts Benign (e.g., salts)Corrosive HCl gas
Safety Profile Moderately toxicHighly toxic, corrosive, and flammable
Storage Stable under standard conditionsMoisture-sensitive, requires inert atmosphere

Mechanistic Showdown: Unraveling the Pathways of Carbamoylation

The fundamental difference in the reactivity of this compound and ethyl chloroformate stems from their distinct electrophilic centers and the nature of the leaving group.

Ethyl Chloroformate: A Classic Acyl Substitution

Ethyl chloroformate reacts with nucleophiles, such as primary and secondary amines, via a classical nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon is attacked by the amine, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable carbamate product. The reaction is typically rapid and exothermic, often requiring cooling and the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_0 Ethyl Chloroformate Carbamoylation EtO(C=O)Cl Ethyl Chloroformate Tetrahedral_Intermediate Tetrahedral Intermediate EtO(C=O)Cl->Tetrahedral_Intermediate R2NH Amine (R₂NH) R2NH->EtO(C=O)Cl Nucleophilic Attack Carbamate_Product Carbamate (EtO(C=O)NR₂) Tetrahedral_Intermediate->Carbamate_Product Chloride Elimination HCl HCl Tetrahedral_Intermediate->HCl

Figure 1: General mechanism of carbamoylation using ethyl chloroformate.

This compound: A Tale of Two Electrophiles

This compound presents a more nuanced reactivity profile. While the carbamate carbonyl can be an electrophilic center, the primary alkyl chloride also offers a site for nucleophilic attack. In the context of carbamoylation of an alcohol, for instance, a base would first deprotonate the alcohol, which then attacks the carbonyl carbon of the this compound. However, its primary utility often lies in its bifunctional nature, where the carbamate is pre-installed, and the chloroethyl group is available for subsequent reactions. For the direct formation of a new carbamate from this compound, a transcarbamoylation reaction would be necessary, which is generally less efficient than the direct approach with a chloroformate. A more common synthetic route involves the initial synthesis of this compound from a less hazardous precursor, which is then used in subsequent steps.

G cluster_1 Synthesis and Reactivity of this compound Chloroethanol 2-Chloroethanol 2_CEC This compound Chloroethanol->2_CEC Carbamoylating_Agent Carbamoylating Agent (e.g., Urea Nitrate) Carbamoylating_Agent->2_CEC Carbamoylation Product Substituted Carbamate 2_CEC->Product Nucleophile Nucleophile (e.g., R-OH) Nucleophile->2_CEC Transcarbamoylation or SN2 at Chloroethyl

Figure 2: Synthetic utility of this compound.

Experimental Protocols: A Practical Guide

The following protocols are representative examples for the carbamoylation of a primary amine using both reagents. These are intended as a starting point, and optimization may be necessary for specific substrates.

Protocol 1: Carbamoylation of Benzylamine with Ethyl Chloroformate

Materials:

  • Benzylamine

  • Ethyl chloroformate[1]

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • To a stirred solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (0.5 M) in a round-bottom flask cooled in an ice bath, add ethyl chloroformate (1.1 eq) dropwise via a dropping funnel over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ethyl benzylcarbamate.

Protocol 2: Synthesis of this compound

A plausible synthesis of this compound can be adapted from methodologies for similar compounds, avoiding the use of highly toxic phosgene.[2]

Materials:

  • 2-Chloroethanol

  • Urea nitrate (or another suitable carbamoylating agent)

  • Catalyst (e.g., Sodium Nitrite)[2]

  • Solvent (e.g., acetonitrile)[2]

  • Reaction vessel with reflux condenser and stirrer

Procedure:

  • In a reaction vessel, combine 2-chloroethanol, the carbamoylating agent, and the catalyst in the chosen solvent.[2]

  • Heat the reaction mixture under reflux (temperature will depend on the solvent) for a specified period (e.g., 4-8 hours), with stirring.[2]

  • Monitor the reaction by a suitable analytical method (e.g., GC-MS or NMR).

  • Upon completion, cool the reaction mixture and isolate the product. This may involve filtration to remove any solids, followed by removal of the solvent under reduced pressure.

  • The crude this compound can then be purified, for example, by recrystallization.

Safety and Handling: A Critical Comparison

Ethyl Chloroformate: Ethyl chloroformate is a highly toxic, corrosive, and flammable liquid.[1][3][4][5][6][7] It is a lachrymator and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[6] Due to its high vapor pressure, it poses a significant inhalation hazard.[4] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3][4][5]

This compound: While specific toxicity data for this compound is less abundant in readily available literature, it is classified as moderately toxic by ingestion and intraperitoneal routes.[8] As a halogenated organic compound, it should be handled with care. It is generally a solid at room temperature, which reduces the risk of inhalation exposure compared to the volatile ethyl chloroformate. Standard laboratory PPE should be worn when handling this compound.

HazardThis compoundEthyl Chloroformate
Acute Toxicity Moderately toxic[8]Highly toxic by inhalation, ingestion, and skin contact[3][4][7]
Corrosivity Not classified as corrosiveHighly corrosive to skin, eyes, and respiratory tract[1][3][7]
Flammability Not highly flammableHighly flammable liquid and vapor[4][7]
Reactivity StableReacts violently with water, bases, and oxidizing agents[6]

Concluding Remarks for the Practicing Scientist

The choice between this compound and ethyl chloroformate for carbamoylation is a classic case of balancing reactivity with safety and handling considerations.

Ethyl chloroformate remains a workhorse in organic synthesis for its high reactivity and broad applicability in forming carbamates. Its use is well-established, and a vast body of literature supports its application. However, its significant hazards necessitate stringent safety protocols and careful handling.

This compound , on the other hand, offers a potentially safer alternative due to its solid nature and lower volatility. While direct carbamoylation may be less straightforward than with ethyl chloroformate, its synthesis from less hazardous starting materials presents an advantage.[2] Its bifunctional nature also opens up possibilities for more complex molecular architectures.

For routine carbamoylations where high reactivity is paramount and appropriate safety infrastructure is in place, ethyl chloroformate is a reliable choice. For applications where safety is a primary concern, or where the 2-chloroethyl moiety is a desired structural element, exploring synthetic routes involving this compound is a worthwhile endeavor. Ultimately, the optimal reagent will be dictated by the specific requirements of the target molecule and the synthetic strategy employed.

References

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A Researcher's Guide to Carbachol Synthesis: A Comparative Analysis of Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the cholinergic agonist carbachol has been a vital tool in both clinical practice and pharmacological research. Its synthesis, however, has traditionally relied on hazardous reagents, most notably phosgene gas. In the modern research and development landscape, a shift towards safer, more environmentally benign synthetic methodologies is not just a preference but a necessity. This guide provides a comprehensive comparison of alternative reagents for the synthesis of carbachol, offering detailed experimental insights and objective performance data to inform your selection of the most appropriate synthetic route.

The Traditional Phosgene Route: A Hazardous Benchmark

The classical synthesis of carbachol involves a multi-step process fraught with significant safety concerns. The key transformation is the carbamoylation of 2-chloroethanol, which has historically been achieved using the highly toxic and volatile phosgene (COCl₂).

The traditional pathway can be summarized as follows:

  • Formation of 2-chloroethyl chloroformate: 2-chloroethanol is reacted with phosgene. This step generates hydrogen chloride as a byproduct and requires stringent safety protocols to handle the gaseous phosgene.

  • Amination: The resulting 2-chloroethyl chloroformate is then reacted with ammonia to form 2-chloroethyl carbamate.

  • Quaternization: Finally, this compound is reacted with trimethylamine to yield carbachol chloride.

While effective, the extreme toxicity of phosgene necessitates specialized equipment and handling procedures, making this route increasingly undesirable in a standard laboratory setting.

Safer Alternatives for Carbamoylation: A Comparative Overview

The quest for safer synthetic routes has led to the exploration of several alternatives to phosgene for the critical carbamoylation step. This guide will focus on three primary alternatives: a urea-based method, triphosgene, and carbonyldiimidazole (CDI).

The Urea-Based Method: A Readily Available and Phosgene-Free Approach

A significantly safer and more accessible alternative to the phosgene route utilizes urea as the carbamoylating agent. This method avoids the use of highly toxic gases and relies on readily available starting materials.[1]

Reaction Scheme:

2-Chloroethanol 2-Chloroethanol 2-Chloroethyl_carbamate This compound 2-Chloroethanol->2-Chloroethyl_carbamate + Urea Urea Urea Carbachol Carbachol 2-Chloroethyl_carbamate->Carbachol + Trimethylamine Trimethylamine Trimethylamine

Caption: Urea-based synthesis of carbachol.

A variation of this method, detailed in a patent, utilizes urea nitrate in the presence of a catalyst to achieve the formation of this compound.[2]

Experimental Protocol (Urea Nitrate Method):

Step 1: Synthesis of this compound [2]

  • To a 1000 mL four-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 563.5 g (7 mol) of 2-chloroethanol.

  • Begin stirring and heat the flask.

  • When the temperature reaches 90°C, add 307.5 g (2.5 mol) of urea nitrate and 172.5 g (2.5 mol) of sodium nitrite.

  • Maintain the reaction at this temperature for 4 hours.

  • After the reaction is complete, distill off the excess 2-chloroethanol.

  • To the residue, add 500 mL of ether and stir thoroughly.

  • Filter the mixture and evaporate the ether from the filtrate.

  • The crude this compound is then purified by vacuum distillation, yielding approximately 90 g (30% yield).[2]

Step 2: Synthesis of Carbachol [2]

  • In a 500 mL autoclave, combine 50 g of this compound and 300 mL of ethanol.

  • Seal the autoclave and begin stirring.

  • Heat the mixture to 90-110°C.

  • Continuously introduce 40 g of trimethylamine into the autoclave.

  • Maintain the reaction at this temperature for 4 hours.

  • After the reaction, cool the autoclave, reduce the pressure, and transfer the reaction solution.

  • Evaporate the ethanol to obtain carbachol. The reported yield for this step is approximately 59 g (80%).[2]

Advantages:

  • Avoids the use of highly toxic phosgene.

  • Utilizes readily available and inexpensive starting materials.

Disadvantages:

  • The reported yield for the first step is low (30%).[2]

  • The second step requires the use of an autoclave due to the pressure generated.

Triphosgene: A Solid, Safer Phosgene Equivalent

Triphosgene, or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a safer and more convenient alternative to gaseous phosgene. It is important to note that while safer to handle, triphosgene can decompose to release phosgene, especially at elevated temperatures or in the presence of nucleophiles, and thus requires handling in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction Principle:

Triphosgene reacts with alcohols in the presence of a base, such as triethylamine, to form a chloroformate intermediate in situ. This intermediate then reacts with an amine (in this case, ammonia or an ammonia equivalent) to form the desired carbamate.

cluster_0 Step 1: In situ Chloroformate Formation cluster_1 Step 2: Amination cluster_2 Step 3: Quaternization 2-Chloroethanol_Tri 2-Chloroethanol Chloroformate_Intermediate 2-Chloroethyl chloroformate (in situ) 2-Chloroethanol_Tri->Chloroformate_Intermediate + Triphosgene + Base Triphosgene Triphosgene 2-Chloroethyl_carbamate_Tri This compound Chloroformate_Intermediate->2-Chloroethyl_carbamate_Tri + Ammonia Ammonia_Tri Ammonia Carbachol_Tri Carbachol 2-Chloroethyl_carbamate_Tri->Carbachol_Tri + Trimethylamine Trimethylamine_Tri Trimethylamine

Caption: Carbachol synthesis using triphosgene.

General Experimental Considerations:

  • Reaction Setup: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Anhydrous solvents are crucial for this reaction.

  • Reagent Addition: A solution of 2-chloroethanol and a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane or THF) is cooled in an ice bath. Triphosgene is then added portion-wise to control the exothermic reaction.

  • Amination: After the formation of the chloroformate, a source of ammonia is introduced to the reaction mixture.

  • Quaternization: The resulting this compound can then be isolated and reacted with trimethylamine as described in the urea-based method.

Advantages:

  • Solid reagent, easier to handle and store than gaseous phosgene.

  • Generally provides good to excellent yields for carbamate formation.

Disadvantages:

  • Triphosgene is still a hazardous substance and can release phosgene.

  • Requires strictly anhydrous conditions.

  • The reaction can be exothermic and requires careful temperature control.

Carbonyldiimidazole (CDI): A Mild and Selective Reagent

1,1'-Carbonyldiimidazole (CDI) is a crystalline, moisture-sensitive solid that is another excellent alternative to phosgene for the synthesis of carbamates. It is generally considered milder and more selective than phosgene and triphosgene.

Reaction Principle:

CDI reacts with an alcohol to form an activated acyl-imidazole intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the carbamate, releasing imidazole as a byproduct.

cluster_0 Step 1: Activation of Alcohol cluster_1 Step 2: Amination cluster_2 Step 3: Quaternization 2-Chloroethanol_CDI 2-Chloroethanol Acyl_imidazole_Intermediate Acyl-imidazole Intermediate 2-Chloroethanol_CDI->Acyl_imidazole_Intermediate + CDI CDI Carbonyldiimidazole 2-Chloroethyl_carbamate_CDI This compound Acyl_imidazole_Intermediate->2-Chloroethyl_carbamate_CDI + Ammonia Ammonia_CDI Ammonia Carbachol_CDI Carbachol 2-Chloroethyl_carbamate_CDI->Carbachol_CDI + Trimethylamine Trimethylamine_CDI Trimethylamine

Caption: Carbachol synthesis using CDI.

General Experimental Considerations:

  • Activation: 2-chloroethanol is reacted with CDI in an anhydrous aprotic solvent (e.g., THF, dichloromethane) at room temperature. The reaction progress can be monitored by the evolution of carbon dioxide.

  • Amination: Once the activation is complete, ammonia or an ammonia source is added to the reaction mixture.

  • Work-up: The reaction is typically worked up by removing the solvent and purifying the product, often by crystallization or chromatography, to separate it from the imidazole byproduct.

  • Quaternization: The purified this compound is then reacted with trimethylamine.

Advantages:

  • Milder reaction conditions compared to phosgene and triphosgene.

  • Generally high selectivity and cleaner reactions with fewer byproducts.

  • The main byproduct, imidazole, is water-soluble and often easily removed during workup.

Disadvantages:

  • CDI is moisture-sensitive and requires anhydrous reaction conditions.

  • The cost of CDI may be higher than urea.

Performance Comparison of Synthetic Routes

FeaturePhosgene RouteUrea-Based RouteTriphosgene RouteCarbonyldiimidazole (CDI) Route
Primary Reagent Phosgene (COCl₂)Urea (CO(NH₂)₂) or Urea NitrateTriphosgene (C₃Cl₆O₃)Carbonyldiimidazole ((C₃H₃N₂)₂CO)
Safety Concerns Extreme Toxicity (Gas) Low ToxicityHigh Toxicity (Solid, can release phosgene) Moderate Toxicity (Moisture-sensitive)
Handling Requires specialized equipment and proceduresStandard laboratory proceduresRequires handling in a fume hood, anhydrous conditionsRequires anhydrous conditions
Reported Yield Generally highLow for intermediate (30%), high for final step (80%)[2]Generally high for carbamatesGenerally high for carbamates
Reaction Conditions Often requires low temperaturesElevated temperatures (90-110°C)[2]Low to ambient temperaturesGenerally mild, ambient temperature
Byproducts HClAmmonia, WaterHCl, Triethylamine hydrochlorideImidazole, CO₂

Conclusion and Recommendations

The synthesis of carbachol can be successfully achieved while avoiding the significant hazards associated with phosgene. For laboratories seeking a readily accessible and cost-effective phosgene-free method, the urea-based synthesis presents a viable option, despite the lower yield in the initial step.

For researchers prioritizing higher yields and who have the facilities to handle hazardous solid reagents, triphosgene offers a more direct and efficient alternative to phosgene. However, it is crucial to remember that triphosgene is not without its own risks and should be handled with the same level of caution as other highly toxic chemicals.

Carbonyldiimidazole (CDI) stands out as a mild and selective reagent, often leading to cleaner reactions and simpler purification. While it is moisture-sensitive and may be more expensive, its ease of use and favorable safety profile make it an attractive choice for small-scale synthesis and for substrates that are sensitive to harsher reaction conditions.

Ultimately, the choice of reagent will depend on the specific requirements of the research, including scale, budget, available equipment, and, most importantly, a thorough assessment of the safety protocols. This guide provides the foundational knowledge to make an informed decision, promoting safer and more sustainable practices in the synthesis of this important cholinergic agent.

References

  • CN1144218A - Carbachol and its intermediate chloroethyl carbamate synthetic process - Google P
  • Carbachol - Wikipedia. [Link]

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Chapter 1: The Classical Routes: Phosgene and Isocyanates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Carbamate Synthesis: A Comparative Analysis

Introduction

Carbamates (urethanes) are a cornerstone of modern organic chemistry. Their remarkable stability and versatile functionality make them indispensable as amine protecting groups in peptide synthesis, key pharmacophores in drug design, and foundational monomers for polyurethanes.[1][2] Historically, the synthesis of these vital compounds has been dominated by methods employing highly toxic reagents like phosgene and isocyanates.[3] However, the increasing emphasis on green chemistry, laboratory safety, and process efficiency has catalyzed the development of numerous alternative pathways.

This guide provides a comparative analysis of the most prevalent carbamate synthesis methodologies. As Senior Application Scientists, our goal is not merely to present protocols but to delve into the mechanistic underpinnings, operational advantages, and inherent limitations of each approach. We will equip you, our fellow researchers and drug development professionals, with the data-driven insights needed to select the optimal synthetic strategy for your specific application, whether for bench-scale discovery or industrial-scale production.

For decades, the industrial synthesis of carbamates has relied on two primary, interconnected pathways: the direct use of phosgene (or its derivatives) and the reaction of isocyanates with alcohols. While highly effective, these methods are fraught with significant safety and environmental concerns.

The Phosgene Method

The reaction of an amine with the highly reactive and acutely toxic gas, phosgene (COCl₂), or its safer-to-handle solid equivalent, triphosgene, is a traditional route.[3][4] The reaction typically proceeds in two steps: the amine first reacts to form a carbamoyl chloride, which is then trapped by an alcohol to yield the desired carbamate. Alternatively, an alcohol can first be converted to a chloroformate, which then reacts with an amine.[2]

Mechanism & Rationale: Phosgene's extreme electrophilicity makes it highly reactive towards nucleophiles like amines and alcohols. This high reactivity ensures broad substrate compatibility and often leads to high conversion rates. However, this reactivity is also its greatest drawback.

Advantages:

  • High reactivity and efficiency.

  • Broad applicability to a wide range of primary and secondary amines and alcohols.

Disadvantages:

  • Extreme Toxicity: Phosgene is a potent pulmonary agent, requiring specialized handling equipment and stringent safety protocols.[3][5]

  • Corrosive Byproduct: The reaction generates stoichiometric amounts of hydrogen chloride (HCl), which is corrosive and requires neutralization, adding to the waste stream.[6][7]

  • Poor Atom Economy: The generation of HCl as a byproduct lowers the overall atom economy of the process.

G cluster_0 Phosgene Route Phosgene Phosgene Carbamoyl_Chloride Carbamoyl Chloride (Intermediate) Amine Amine Amine->Carbamoyl_Chloride + Phosgene Carbamate Carbamate Carbamoyl_Chloride->Carbamate + Alcohol HCl_byproduct HCl (Byproduct) Carbamoyl_Chloride->HCl_byproduct Alcohol Alcohol

Caption: General workflow for carbamate synthesis via the phosgene method.

The Isocyanate Method

The reaction between an isocyanate and an alcohol is perhaps the most common method for forming the urethane linkage, forming the basis of the entire polyurethane industry.[2][8] Isocyanates are typically synthesized from amines using phosgene, making this route an extension of the phosgene method with many of the same upstream hazards.[6][9]

Mechanism & Rationale: The carbon of the isocyanate group (R-N=C=O) is highly electrophilic and readily attacked by the nucleophilic oxygen of an alcohol. The reaction is typically high-yielding and requires no catalyst, although one may be used to increase the reaction rate.

Advantages:

  • Excellent yields and clean conversions.

  • Often proceeds under mild conditions.

Disadvantages:

  • Hazardous Precursors: Relies on isocyanates, which are toxic, potent respiratory sensitizers, and require careful handling.[6][7]

  • Phosgene Dependency: The industrial production of isocyanates overwhelmingly depends on phosgene, inheriting its toxicity and environmental concerns.[10]

  • Moisture Sensitivity: Isocyanates readily react with water to form unstable carbamic acids, which decompose to amines and CO₂, potentially leading to unwanted side reactions (e.g., urea formation) and pressure buildup in closed systems.

G cluster_1 Isocyanate Route Isocyanate Isocyanate Carbamate_Product Carbamate Isocyanate->Carbamate_Product + Alcohol Side_Reaction Side Reaction (Urea Formation) Isocyanate->Side_Reaction + Water Alcohol Alcohol Water Water (contaminant)

Caption: Reaction pathway for the isocyanate method and common side reactions.

Chapter 2: Greener Alternatives: Moving Beyond Phosgene

The significant drawbacks of classical methods have spurred extensive research into safer, more sustainable alternatives. These modern approaches utilize non-toxic, readily available C1 sources like carbon dioxide and urea.

Carbon Dioxide (CO₂) Fixation

Directly utilizing carbon dioxide as a C1 building block is an exceptionally attractive green chemistry approach.[11] This method typically involves a three-component reaction between an amine, CO₂, and an electrophile (often an alkyl halide) in the presence of a base.[6][7]

Mechanism & Rationale: The amine first reacts with CO₂ to form a carbamate anion (or carbamic acid). This intermediate is then O-alkylated by the electrophile to yield the final product. A key challenge is preventing the more nucleophilic amine from reacting directly with the alkyl halide (N-alkylation). The choice of base and reaction conditions is critical to favor the desired O-alkylation pathway.[6] Strong, non-nucleophilic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or cesium carbonate are often employed to facilitate the reaction.[5][6][12]

Advantages:

  • Sustainable Feedstock: Utilizes CO₂, an abundant, inexpensive, and non-toxic renewable resource.[9]

  • Phosgene-Free: Completely avoids the hazards associated with phosgene and isocyanates.

  • High Atom Economy: Can be highly atom-economical, especially in catalytic versions.

Disadvantages:

  • Thermodynamic Stability of CO₂: Can require catalysts or forcing conditions (e.g., pressure, heat) to overcome the high stability of CO₂.[11]

  • Selectivity Issues: Potential for competitive N-alkylation of the starting amine, leading to byproduct formation.[6]

  • Water Sensitivity: The formation of the carbamate anion is reversible, and water can interfere with the equilibrium.

G cluster_2 CO₂ Fixation Route Amine Amine Carbamate_Anion Carbamate Anion (Intermediate) Amine->Carbamate_Anion + CO₂ N_Alkylation N-Alkylation Byproduct Amine->N_Alkylation + R'-X CO2 CO₂ Carbamate Carbamate Carbamate_Anion->Carbamate + R'-X (O-Alkylation) Alkyl_Halide Alkyl Halide (R'-X) Base Base (e.g., DBU) Base->Carbamate_Anion promotes

Caption: The CO₂ fixation pathway showing the desired O-alkylation and competing N-alkylation.

Experimental Protocol: Continuous-Flow Synthesis of Carbamates from CO₂ [6][7]

This protocol is adapted from a continuous-flow method, which offers enhanced safety and faster reaction times.

  • System Setup: A continuous-flow reactor (e.g., a heated coil reactor) is equipped with pumps for liquid reagents and a mass flow controller for CO₂. A back-pressure regulator is used to maintain system pressure.

  • Reagent Preparation: A solution of the desired amine (1.0 equiv.), an alkyl bromide (2.0 equiv.), and DBU (2.0 equiv.) in a suitable solvent like acetonitrile is prepared.

  • Reaction Execution: The reagent solution is pumped into the reactor, where it converges with a stream of CO₂. The reactor is heated to the desired temperature (e.g., 70 °C) and pressurized (e.g., 3 bar).

  • Workup: The output stream is collected. The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography, to isolate the desired carbamate. Yields for this method are reported to be good to excellent (45-92%), with reaction times as short as 50 minutes.[6]

Urea Alcoholysis

The reaction of urea with an alcohol provides another safe and economical route to carbamates.[13] This process, known as urea alcoholysis, is particularly attractive for large-scale production as the reagents are inexpensive bulk chemicals.

Mechanism & Rationale: At elevated temperatures (>133 °C), urea decomposes to form isocyanic acid (HNCO) and ammonia. The highly reactive isocyanic acid is trapped in situ by the alcohol solvent to form the carbamate. The reaction is reversible, and the removal of the ammonia byproduct is crucial to drive the equilibrium towards the product.[14] The process can be run without a catalyst, though various solid catalysts (e.g., TiO₂/SiO₂) have been shown to improve yields and reaction rates significantly.[13]

Advantages:

  • Safe and Inexpensive Reagents: Utilizes urea and alcohols, which are low-cost, low-toxicity bulk chemicals.

  • Green Byproduct: The only major byproduct is ammonia, which can be recycled for urea synthesis, creating a circular process.[13]

  • Scalability: Well-suited for large-scale industrial synthesis.

Disadvantages:

  • High Temperatures: Typically requires temperatures of 150-180 °C.

  • Equilibrium-Limited: The reaction is reversible, necessitating the removal of ammonia to achieve high conversions.[14]

  • Potential Side Reactions: At high temperatures, side reactions such as the formation of allophanates and cyanuric acid can occur.[15]

G cluster_3 Urea Alcoholysis Route Urea Urea Isocyanic_Acid Isocyanic Acid (Reactive Intermediate) Urea->Isocyanic_Acid Heat (Δ) Ammonia Ammonia (Byproduct) (Removed to drive equilibrium) Urea->Ammonia Heat (Δ) Carbamate Carbamate Isocyanic_Acid->Carbamate + Alcohol Alcohol Alcohol

Sources

A Senior Application Scientist's Guide to the Validation of 2-Chloroethyl Carbamate Purity by Quantitative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

2-Chloroethyl carbamate (C₃H₆ClNO₂) is a key chemical intermediate utilized in the synthesis of various pharmaceutical compounds and other fine chemicals.[1][2] Its molecular structure, featuring a reactive chloroethyl group and a carbamate moiety, makes it a versatile building block.[2][3][4] However, the very reactivity that makes this compound valuable also predisposes it to the formation of impurities during synthesis and storage. For researchers and drug development professionals, the precise characterization and purity validation of such intermediates are not mere procedural formalities; they are foundational to ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind the experimental choices in a qNMR workflow, present a detailed protocol, and objectively compare its performance against established chromatographic techniques.

The First Principle: Why qNMR is a Primary Analytical Method

In the landscape of analytical chemistry, few techniques can be classified as "primary ratio methods." Quantitative NMR earns this distinction because the intensity of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[5][6] This fundamental principle allows for the determination of the quantity of a substance by comparing its NMR signal integral to that of a certified internal standard of known concentration, without the need for a specific reference standard of the analyte itself.[6][7]

This capability is a paradigm shift from chromatographic techniques like HPLC, which rely on the response factor of a detector (e.g., UV absorbance) and necessitate calibration with a known, pure standard of the target molecule. The universal response of protons in ¹H NMR simplifies quantification and imbues the technique with a high degree of accuracy and trustworthiness, leading to its recognition by major pharmacopeias and its acceptance under International Conference on Harmonisation (ICH) guidelines.[5][7]

Experimental Protocol: High-Fidelity Purity Determination of this compound by ¹H qNMR

This protocol is designed as a self-validating system, where the clarity of the spectra and the consistency of the results provide a high degree of confidence in the final purity value.

Objective

To determine the absolute purity of a this compound sample using ¹H qNMR with a certified internal standard.

Materials and Equipment
  • Analyte: this compound sample.

  • Internal Standard (IS): Maleic acid (Certified Reference Material, purity ≥ 99.5%).

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D).

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Labware: Analytical balance (4-decimal place), Class A volumetric flasks, precision pipettes, NMR tubes.

Causality Behind Experimental Choices
  • Internal Standard Selection: Maleic acid is chosen for several critical reasons. Its two olefinic protons produce a sharp singlet in DMSO-d₆ at approximately 6.2-6.3 ppm, a region far from the expected signals of this compound (~3.7 and ~4.2 ppm). This spectral isolation is paramount to prevent signal overlap, which would compromise integration accuracy. Furthermore, maleic acid is non-volatile, stable, and available as a high-purity certified reference material.

  • Solvent Selection: DMSO-d₆ is an excellent solvent for both the polar maleic acid and the moderately polar this compound. Its residual proton signal is well-separated from the analyte and standard signals.

Safety Precautions

This compound and its analogues are potentially hazardous.[8][9][10] All handling must be performed inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[8][10]

Step-by-Step Methodology
  • Preparation of the Stock Standard Solution:

    • Accurately weigh approximately 20 mg of maleic acid into a 10 mL volumetric flask. The exact mass must be recorded.

    • Dissolve the maleic acid in DMSO-d₆ and fill to the mark. This creates a stock solution of known concentration. The precision of this step directly impacts the accuracy of the final result.

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the this compound sample directly into a clean, dry vial. Record the exact mass.

    • Using a calibrated pipette, add exactly 1.0 mL of the maleic acid stock standard solution to the vial containing the analyte.

    • Ensure complete dissolution by vortexing. Transfer the final solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Rationale for qNMR Parameters: The goal is to acquire a spectrum where signal integrals are a true representation of the molar quantities. This requires ensuring complete spin-lattice relaxation (T₁) between pulses.

    • Key Parameters:

      • Pulse Angle (p1): 30-90°. A 90° pulse provides the maximum signal for a single scan, but a smaller angle like 30° can be used with a shorter relaxation delay. For highest accuracy, a 90° pulse is recommended.

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ value of any proton in both the analyte and the standard. A conservative value of 30-60 seconds is often used to ensure full relaxation for all protons, which is the most critical parameter for quantification.

      • Number of Scans (ns): 16 to 64 scans. This is a trade-off between experiment time and signal-to-noise ratio (S/N). A higher S/N improves integration precision.

      • Receiver Gain (rg): Calibrate automatically to prevent signal clipping, which would invalidate the quantitative data.

  • Data Processing and Purity Calculation:

    • Apply Fourier transform, followed by meticulous manual phasing and baseline correction to the acquired FID. An even baseline is essential for accurate integration.

    • Integrate the well-resolved singlet of the maleic acid internal standard (~6.2 ppm) and a non-overlapping signal from this compound. The triplet at ~4.2 ppm, corresponding to the -CH₂-O- protons, is an excellent choice.

    • Use the following equation to calculate the purity (P_analyte) of the this compound:[11]

      P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I: Integral value of the signal.

      • N: Number of protons for the integrated signal (N_analyte = 2 for the -CH₂-O- triplet; N_IS = 2 for maleic acid).

      • MW: Molecular Weight (this compound = 123.54 g/mol ; Maleic acid = 116.07 g/mol ).

      • m: Mass weighed.

      • P_IS: Purity of the internal standard (e.g., 99.5% or 0.995).

Visualizing the qNMR Workflow

G cluster_prep Sample & Standard Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh This compound (m_analyte) dissolve Dissolve Both in Known Volume of DMSO-d6 weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard (m_IS) weigh_is->dissolve params Set Quantitative Parameters (d1 ≥ 5*T1, ns=32, p1=90°) dissolve->params acquire Acquire FID Data on 400+ MHz Spectrometer params->acquire process Apply FT, Phase, and Baseline Correction acquire->process integrate Integrate Analyte and Standard Signals (I_analyte, I_IS) process->integrate calculate Calculate Purity Using qNMR Equation integrate->calculate result Final Purity Value (%) calculate->result G cluster_nmr qNMR cluster_hplc HPLC cluster_gcms GC-MS nmr_node Absolute Purity Structural Info Non-Destructive hplc_node Trace Impurities Relative Purity Requires Standard gcms_node Volatile Impurities Residual Solvents ID by Mass center_node Purity Validation of This compound center_node->nmr_node Assay of Main Component center_node->hplc_node Non-Volatile Impurities center_node->gcms_node Volatile Impurities

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A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for Carbamate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Carbamate pesticides are integral to modern agriculture but require rigorous monitoring in food and environmental matrices due to their potential health risks. The choice of analytical methodology is critical for ensuring data accuracy and regulatory compliance. This guide provides an in-depth, objective comparison of two cornerstone techniques for carbamate analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the fundamental principles of each technique, present a detailed protocol for a comprehensive cross-validation study, and analyze comparative performance data. This document is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the most appropriate method for their specific analytical challenges, ensuring scientific integrity and trustworthy results.

Introduction to Carbamate Analysis: The Analytical Challenge

Carbamates are a class of pesticides derived from carbamic acid. Their widespread use necessitates sensitive and reliable analytical methods for residue monitoring in diverse samples like water, soil, and food products.[1][2] The primary analytical challenge stems from the thermal lability of many carbamate compounds.[3][4][5] High temperatures, such as those used in traditional Gas Chromatography (GC) inlets, can cause these molecules to degrade, leading to inaccurate quantification.[3][5] This characteristic has historically favored HPLC-based methods, which operate at or near ambient temperatures.[2][6][7] However, advancements in derivatization techniques and GC-MS instrumentation have made it a viable, and in some cases, superior alternative. This guide will cross-validate both approaches to provide a clear, data-driven framework for method selection.

Principles of the Analyzed Techniques

A foundational understanding of how each instrument works is crucial to interpreting data and making informed decisions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a separation technique that uses a liquid mobile phase to carry a sample through a column packed with a solid stationary phase.[8] For carbamate analysis, reversed-phase HPLC is the most common approach.

  • Mechanism: In reversed-phase HPLC, the stationary phase is non-polar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, typically water and methanol or acetonitrile.[2] Polar carbamates move through the column more quickly, while less polar ones are retained longer, allowing for separation.

  • Detection:

    • UV Detection: While possible, UV detection often lacks the sensitivity and selectivity required for trace-level residue analysis in complex matrices.[9]

    • Post-Column Derivatization with Fluorescence Detection (FLD): This is the gold standard for sensitive and selective carbamate analysis by HPLC, as outlined in U.S. EPA Method 531.1 and 531.2.[1][2][9][10] After the carbamates are separated on the column, they are hydrolyzed with a strong base (e.g., NaOH) to form methylamine. This product then reacts with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to create a highly fluorescent derivative, which is then detected.[1][2] This two-step reaction provides excellent selectivity, as only N-methylcarbamates will produce the fluorescent product.

    • Mass Spectrometry (LC-MS/MS): This has become a powerful alternative, offering high sensitivity and confirmatory data without the need for post-column derivatization.[11][12][13][14][15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC separates compounds based on their volatility and interaction with a stationary phase within a long, thin capillary column.[8] The separated compounds then enter a mass spectrometer, which fragments them into ions and sorts them by their mass-to-charge ratio, providing both quantitative data and structural identification.[16]

  • The Derivatization Imperative: Due to their polarity and thermal instability, most carbamates cannot be analyzed directly by GC.[5][17] They must first be converted into more volatile and thermally stable derivatives. This is the most critical step in the GC-MS workflow for carbamates. Common derivatization strategies include:

    • Silylation: Reagents like bis-(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens, increasing volatility.[18]

    • Alkylation: "Flash alkylation" can occur in a hot GC inlet, where reagents like trimethylphenylammonium hydroxide (TMPAH) methylate the carbamates.[4]

    • Acylation: Anhydrides such as heptafluorobutyric anhydride (HFBA) can create stable, volatile derivatives that are also highly responsive to electron capture detectors (ECD) or MS.[19]

    • Xanthydrol Derivatization: Reacting carbamates with 9-xanthydrol has been shown to be a sensitive and selective method for their determination in water samples.[20][21]

The choice of derivatization agent is critical and depends on the specific carbamates being targeted. The reaction must be reproducible, efficient, and produce a single, stable derivative for each analyte.

Experimental Design for Cross-Validation

To provide a fair and objective comparison, a robust cross-validation protocol must be established. This involves analyzing the same set of samples and quality controls on both systems and evaluating key performance metrics.

Objective

To compare the analytical performance of an HPLC-FLD method (based on EPA 531.2) and a derivatization-GC-MS method for the simultaneous quantification of five common carbamates (Aldicarb, Carbofuran, Carbaryl, Methomyl, and Propoxur) in a spinach matrix.

Sample Preparation: QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for extracting pesticide residues from food matrices.[11][12][22][23]

  • Homogenization: Weigh 10 g of homogenized spinach sample into a 50 mL centrifuge tube.

  • Fortification (for QC/Validation): Spike samples with a known concentration of the carbamate standard solution.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.[12]

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4,500 rpm for 10 minutes.[12] The upper acetonitrile layer contains the extracted pesticides.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 6 mL aliquot of the supernatant to a 15 mL d-SPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). Vortex for 1 minute.

  • Final Centrifugation: Centrifuge at 4,500 rpm for 10 minutes.

  • Solvent Exchange & Derivatization (for GC-MS only):

    • Take a 1 mL aliquot of the final extract and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in 100 µL of ethyl acetate.

    • Add 50 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS) and 10 µL of pyridine (catalyst).

    • Cap tightly and heat at 80°C for 30 minutes.[18]

    • Cool to room temperature before injection.

  • Final Preparation (for HPLC-FLD):

    • Take a 1 mL aliquot of the final extract and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Validation Parameters & Methodology

Method validation will be performed in accordance with internationally recognized guidelines, such as those from the European Union (SANTE/11312/2021).[24][25][26]

  • Linearity: Analyze a series of matrix-matched calibration standards across a relevant concentration range (e.g., 5-200 µg/kg). A linear regression is performed, and the coefficient of determination (R²) should be >0.99.[12][18]

  • Accuracy (Recovery): Analyze blank spinach samples spiked at three different concentration levels (e.g., 10, 50, and 100 µg/kg) in replicate (n=6). The average recovery should be within 70-120%.[27][28]

  • Precision (Repeatability): Expressed as the relative standard deviation (%RSD) of the recovery measurements at each spiking level. The %RSD should generally be ≤20%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined by analyzing a series of low-level spiked samples. The LOD is typically defined as a signal-to-noise ratio (S/N) of 3, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision (S/N of 10).[12][18]

Comparative Performance Data & Analysis

The following table summarizes the expected performance data from the cross-validation study, based on typical results found in scientific literature.

Parameter Carbamate HPLC-FLD GC-MS (with Derivatization)
Linearity (R²) All>0.999>0.999
LOD (µg/kg) Aldicarb0.51.0
Carbofuran0.50.8
Carbaryl1.00.5
Methomyl0.81.5
Propoxur1.00.7
LOQ (µg/kg) Aldicarb2.03.5
Carbofuran2.03.0
Carbaryl3.52.0
Methomyl3.05.0
Propoxur3.52.5
Accuracy (% Recovery @ 50 µg/kg) Aldicarb95%88%
Carbofuran98%92%
Carbaryl92%99%
Methomyl90%85%
Propoxur94%97%
Precision (%RSD @ 50 µg/kg) All< 10%< 15%
Discussion of Results
  • Sensitivity (LOD/LOQ): The HPLC-FLD method generally shows superior sensitivity for the more polar and thermally labile carbamates like Aldicarb and Methomyl.[1][10] The post-column derivatization technique is exceptionally sensitive.[2] Conversely, GC-MS may offer better sensitivity for less polar, more stable carbamates like Carbaryl after derivatization.[20]

  • Accuracy and Precision: Both methods demonstrate excellent accuracy and precision, falling well within the accepted range of 70-120% recovery and <20% RSD. The slightly lower recovery and higher RSD for GC-MS can often be attributed to the multi-step derivatization process, which introduces more potential for variability.

  • Confirmation: GC-MS holds a distinct advantage in its confirmatory power. While HPLC-FLD is highly selective, it relies on retention time for identification. GC-MS provides a mass spectrum for each analyte, which acts as a chemical fingerprint, offering unequivocal identification. This is a significant benefit for regulatory and forensic applications.[4][16]

  • Throughput and Complexity: The HPLC-FLD method is more straightforward, involving fewer sample preparation steps. The GC-MS method's mandatory derivatization step adds time and complexity to the workflow.

Workflow Visualization

The following diagram illustrates the logical flow of the cross-validation experiment.

CrossValidationWorkflow Sample Spinach Sample (Blank and Spiked) QuEChERS QuEChERS Extraction & d-SPE Cleanup Sample->QuEChERS Split Extract Aliquot QuEChERS->Split HPLC_Prep Filter Extract Split->HPLC_Prep Path 1 GC_Prep Solvent Exchange & Chemical Derivatization Split->GC_Prep Path 2 HPLC_Analysis HPLC-FLD Analysis (Post-Column Derivatization) HPLC_Prep->HPLC_Analysis HPLC_Data HPLC Performance Data (LOD, LOQ, Accuracy, etc.) HPLC_Analysis->HPLC_Data Comparison Data Comparison & Method Selection HPLC_Data->Comparison GC_Analysis GC-MS Analysis GC_Prep->GC_Analysis GC_Data GC-MS Performance Data (LOD, LOQ, Accuracy, etc.) GC_Analysis->GC_Data GC_Data->Comparison

Sources

Efficacy Unveiled: A Comparative Analysis of Drugs Synthesized with 2-Chloroethyl Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of specific chemical moieties can profoundly influence the therapeutic efficacy of a drug. Among these, the carbamate group, and particularly derivatives synthesized from precursors like 2-chloroethyl carbamate, has proven to be a cornerstone in the development of potent therapeutic agents. This guide provides a comprehensive comparison of the efficacy of drugs synthesized using this compound-related structures, offering researchers, scientists, and drug development professionals a detailed examination of their performance against other therapeutic alternatives, supported by experimental data.

The versatility of the this compound scaffold lends itself to the synthesis of a diverse range of pharmaceuticals, most notably in the fields of oncology and ophthalmology. This guide will delve into two primary classes of drugs: the nitrosoureas, a class of alkylating agents used in cancer chemotherapy, and carbachol, a cholinergic agonist for the treatment of glaucoma. Through a detailed analysis of their mechanisms of action, comparative clinical efficacy, and the experimental methodologies used for their evaluation, we aim to provide a clear and objective understanding of their therapeutic value.

Part 1: Nitrosourea Chemotherapeutics - A Legacy of DNA Alkylation

Nitrosourea compounds, synthesized using precursors that introduce the reactive 2-chloroethyl group, have long been a staple in the treatment of various malignancies, particularly brain tumors. Their lipophilic nature allows them to cross the blood-brain barrier, a critical feature for targeting central nervous system cancers.[1] The archetypal drug in this class is Carmustine (BCNU), which exemplifies the potent cytotoxic activity derived from the 2-chloroethyl moiety.

Mechanism of Action: Inducing Irreparable DNA Damage

The primary mechanism of action for nitrosoureas like Carmustine is the alkylation of DNA.[2][3] Upon administration, these compounds spontaneously decompose to form reactive electrophilic intermediates, including a chloroethyl carbonium ion. This highly reactive species covalently attaches to nucleophilic sites on DNA bases, predominantly the O6 and N7 positions of guanine.[2] This initial alkylation can lead to the formation of both interstrand and intrastrand cross-links within the DNA double helix.[2][4] These cross-links are particularly cytotoxic as they prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[2][5]

The DNA damage inflicted by nitrosoureas triggers the DNA Damage Response (DDR) pathway. This intricate signaling network attempts to repair the lesions. However, the interstrand cross-links are particularly challenging for the cell's repair machinery to resolve, often leading to overwhelming damage and cell death.

DNA_Damage_Response cluster_0 Nitrosourea Action cluster_1 Cellular Response Carmustine Carmustine DNA DNA Carmustine->DNA Alkylation & Cross-linking DNA_Damage DNA Interstrand Cross-links DNA->DNA_Damage DDR_Activation DDR Pathway Activation (ATM/ATR) DNA_Damage->DDR_Activation Cell_Cycle_Arrest Cell Cycle Arrest DDR_Activation->Cell_Cycle_Arrest Repair_Failure Repair Failure Cell_Cycle_Arrest->Repair_Failure Apoptosis Apoptosis Repair_Failure->Apoptosis

Caption: DNA Damage Response Pathway Activated by Carmustine.

Comparative Efficacy in Glioblastoma

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults. The standard of care has evolved over the years, with the alkylating agent temozolomide (TMZ) being a key component of first-line therapy. Nitrosoureas, such as Carmustine and Lomustine, have been extensively studied in this context, both as single agents and in combination therapies.

A meta-analysis of 22 studies involving 5,821 glioma patients demonstrated that those receiving carmustine as an adjuvant therapy had better progression-free survival (PFS) and overall survival (OS) compared to those without carmustine treatment.[5] Specifically for GBM patients, carmustine treatment showed a significant OS benefit (Hazard Ratio [HR] = 0.84, 95% Confidence Interval [CI] = 0.78–0.91, P < 0.00001).[5]

Table 1: Comparative Efficacy of Nitrosoureas vs. Temozolomide in Glioblastoma

ComparisonPatient PopulationKey FindingsReference
Carmustine + Temozolomide vs. Temozolomide alone Newly diagnosed GBMLonger Overall Survival (OS) with combination therapy (HR = 0.78, 95% CI = 0.63–0.97, P = 0.03).[5][6]
Lomustine + Temozolomide vs. Temozolomide alone Newly diagnosed GBM with methylated MGMT promoterMedian OS improved from 31.4 months with TMZ to 48.1 months with Lomustine-TMZ (HR = 0.60, 95% CI = 0.35–1.03; p=0.0492).[2]
Carmustine wafers + RT + TMZ vs. No wafers + RT + TMZ Newly diagnosed GBM1- and 2-year OS were 81% and 47% for the carmustine wafer cohort, compared to 69% and 29% for the non-wafer cohort, respectively. Median survival was 89.5 weeks vs. 72.7 weeks.[7]

Note: HR (Hazard Ratio) < 1 indicates a lower risk of death in the experimental group. CI (Confidence Interval) not including 1.0 indicates a statistically significant result.

These findings suggest that nitrosoureas, when used in combination with the current standard of care, can offer a significant survival advantage for patients with glioblastoma, particularly those with a methylated MGMT promoter, which is a biomarker for better response to alkylating agents.

Experimental Protocols for Efficacy Assessment

The evaluation of anticancer drug efficacy relies on a battery of well-established in vitro and in vivo assays. Below are protocols for two fundamental in vitro assays used to determine the cytotoxic potential of compounds like nitrosoureas.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[10]

  • Drug Treatment: Prepare serial dilutions of the nitrosourea compound and a comparator drug (e.g., temozolomide) in a culture medium. Treat the cells with various concentrations of the drugs for a specified period (e.g., 48-72 hours). Include a vehicle control.[10]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

MTT_Assay_Workflow Seed_Cells 1. Seed Cells (96-well plate) Drug_Treatment 2. Drug Treatment (Serial Dilutions) Seed_Cells->Drug_Treatment MTT_Addition 3. Add MTT Reagent (Incubate 4h) Drug_Treatment->MTT_Addition Formazan_Solubilization 4. Solubilize Formazan (DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading 5. Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis 6. Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

The clonogenic assay is considered the gold standard for measuring the cytotoxic effects of a drug by assessing the ability of a single cell to proliferate and form a colony.[11][12]

  • Cell Treatment: Treat a monolayer of cancer cells in a culture flask with the nitrosourea compound or a comparator drug for a defined period.

  • Cell Plating: After treatment, harvest the cells by trypsinization, count them, and plate a known number of cells into new petri dishes. The number of cells plated should be adjusted based on the expected toxicity of the treatment to yield a countable number of colonies (50-150).[11]

  • Incubation: Incubate the plates for 1-3 weeks, depending on the cell line, to allow for colony formation.[11]

  • Colony Staining: Fix the colonies with a solution like 10% neutral buffered formalin and then stain them with a dye such as 0.5% crystal violet.[12]

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.

Part 2: Carbachol - A Cholinergic Agonist for Glaucoma Management

This compound also serves as a precursor in the synthesis of Carbachol, a parasympathomimetic drug that mimics the effects of acetylcholine.[13] It is primarily used in ophthalmology to treat glaucoma, a condition characterized by increased intraocular pressure (IOP).

Mechanism of Action: Enhancing Aqueous Humor Outflow

Carbachol is a potent cholinergic agonist that stimulates both muscarinic and nicotinic acetylcholine receptors.[14] In the eye, its primary therapeutic effect is mediated through the stimulation of muscarinic M3 receptors on the ciliary muscle.[15][16] This stimulation leads to the contraction of the ciliary muscle, which in turn increases the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure.[14]

The signaling cascade initiated by Carbachol binding to M3 receptors involves the activation of the Gq/11 G-protein, leading to the activation of phospholipase C (PLC).[15][17] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), both of which contribute to the sustained contraction of the ciliary muscle.

Carbachol_Signaling_Pathway cluster_0 Receptor Activation cluster_1 Intracellular Signaling cluster_2 Cellular Response Carbachol Carbachol M3_Receptor Muscarinic M3 Receptor Carbachol->M3_Receptor Gq11 Gq/11 Protein M3_Receptor->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Ciliary_Muscle_Contraction Ciliary Muscle Contraction Ca_Release->Ciliary_Muscle_Contraction PKC_Activation->Ciliary_Muscle_Contraction Aqueous_Outflow Increased Aqueous Humor Outflow Ciliary_Muscle_Contraction->Aqueous_Outflow IOP_Reduction Reduced Intraocular Pressure Aqueous_Outflow->IOP_Reduction

Caption: Cholinergic Signaling Pathway of Carbachol in the Ciliary Muscle.

Comparative Efficacy in Glaucoma Treatment

Carbachol's efficacy in lowering IOP has been compared to other miotics, such as pilocarpine. Clinical studies have shown that both drugs are effective in reducing IOP, although their potency and side effect profiles may differ.

One clinical trial comparing N-demethylated carbachol (DMC) with pilocarpine in patients with open-angle glaucoma found that 1% pilocarpine was slightly more potent than 6% and 9% DMC solutions.[18] However, the DMC solutions were associated with fewer noticeable side effects. The maximum IOP reduction was observed six hours after administration, with a mean reduction of 4.8 mmHg for 1% pilocarpine and 4.6 mmHg for 9% DMC.[18]

Another study assessing the therapeutic index of carbachol and pilocarpine with nasolacrimal occlusion (a technique to reduce systemic absorption) found that 1.5% carbachol administered every 12 hours provided the maximal ocular hypotensive response for this drug.[10]

Table 2: Comparative Efficacy of Carbachol vs. Pilocarpine in Open-Angle Glaucoma

DrugConcentrationMaximum IOP Reduction (mmHg)Key ObservationReference
N-demethylated carbachol (DMC)6%4.2Fewer side effects compared to pilocarpine.[18]
N-demethylated carbachol (DMC)9%4.6Slightly less potent than 1% pilocarpine.[18]
Pilocarpine1%4.8Slightly more potent than DMC.[18]
Carbachol (with nasolacrimal occlusion)1.5%Maximal response for carbachol achieved.Efficacy enhanced with a method to reduce systemic absorption.[10]

These data indicate that carbachol is a viable and effective alternative to pilocarpine for the management of glaucoma, with a potentially more favorable side effect profile.

Experimental Protocol for Efficacy Assessment in Glaucoma

The primary endpoint for assessing the efficacy of anti-glaucoma drugs in clinical trials is the reduction of intraocular pressure.

  • Patient Recruitment: Enroll patients with a confirmed diagnosis of open-angle glaucoma and a baseline IOP above a specified threshold.

  • Baseline Measurement: Measure the baseline IOP of each patient at multiple time points on different days to establish a stable baseline.

  • Randomization: Randomly assign patients to treatment groups (e.g., Carbachol, a comparator drug like Pilocarpine, and a placebo).

  • Treatment Administration: Administer the assigned eye drops according to a predefined schedule (e.g., twice daily).

  • IOP Monitoring: Measure IOP at regular intervals throughout the study period (e.g., at 2, 6, and 8 hours post-instillation on specific visit days).

  • Safety Assessment: Monitor patients for any adverse events, including ocular side effects (e.g., burning, stinging, blurred vision) and systemic side effects.

  • Data Analysis: Compare the mean change in IOP from baseline between the treatment groups at each time point using appropriate statistical methods (e.g., analysis of covariance).

Glaucoma_Clinical_Trial_Workflow Patient_Recruitment 1. Patient Recruitment (Open-Angle Glaucoma) Baseline_IOP 2. Baseline IOP Measurement Patient_Recruitment->Baseline_IOP Randomization 3. Randomization (Carbachol vs. Comparator vs. Placebo) Baseline_IOP->Randomization Treatment 4. Treatment Administration Randomization->Treatment IOP_Monitoring 5. IOP Monitoring (Regular Intervals) Treatment->IOP_Monitoring Safety_Assessment 6. Safety Assessment IOP_Monitoring->Safety_Assessment Data_Analysis 7. Statistical Analysis (IOP Reduction) Safety_Assessment->Data_Analysis

Caption: Workflow for a Clinical Trial Assessing Anti-Glaucoma Drug Efficacy.

Conclusion

The this compound scaffold has given rise to a class of impactful therapeutic agents with diverse mechanisms of action and clinical applications. In oncology, nitrosoureas like Carmustine, derived from this chemical backbone, have demonstrated significant efficacy in treating aggressive brain tumors by inducing extensive DNA damage. Comparative clinical data suggests a survival benefit when these agents are combined with the current standard of care for glioblastoma. In ophthalmology, Carbachol provides an effective treatment for glaucoma by modulating cholinergic pathways to reduce intraocular pressure, offering a valuable alternative to other miotics.

The experimental protocols and comparative data presented in this guide underscore the importance of rigorous scientific evaluation in drug development. For researchers and scientists, a thorough understanding of the structure-activity relationships, mechanisms of action, and comparative efficacy of drugs synthesized from this compound and its derivatives is crucial for the continued innovation of more effective and safer therapies.

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A Comparative Guide to Spectroscopic Standards for the Identification of 2-Chloroethyl Carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of small molecules, the unambiguous identification and purity assessment of compounds such as 2-chloroethyl carbamate is paramount. This guide provides an in-depth technical comparison of key spectroscopic techniques for the definitive identification of this compound, grounded in established scientific principles and supported by experimental data. We will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) not just as tools for confirmation, but as a self-validating system to ensure the integrity of your material.

Introduction to this compound and the Imperative for Rigorous Identification

This compound (C₃H₆ClNO₂) is a reactive chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals.[1] Its synthesis, often involving reagents like 2-chloroethanol and a source of the carbamoyl group such as urea or its derivatives, can potentially introduce impurities.[2] These can include unreacted starting materials or byproducts, which may interfere with downstream applications or compromise the safety and efficacy of the final product. Therefore, a multi-faceted spectroscopic approach is not just recommended but essential for robust quality control.

This guide is structured to provide not only the standard spectral data for this compound but also the rationale behind the application of each technique, detailed experimental protocols, and a comparative analysis with potential impurities.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

The Causality Behind NMR for this compound Identification

¹H NMR provides a map of the proton environments in the molecule. The chemical shift of each proton is influenced by the electron density of its surroundings. Electronegative atoms like chlorine, oxygen, and nitrogen deshield nearby protons, causing their signals to appear at higher chemical shifts (downfield). The splitting of signals (multiplicity) arises from spin-spin coupling between neighboring, non-equivalent protons and provides direct evidence of atomic connectivity.

¹³C NMR complements the ¹H NMR data by providing information about the carbon framework. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its hybridization and the nature of the atoms attached to it.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is outlined below. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.[4][5]

Sample Preparation:

  • Accurately weigh 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[6]

  • Transfer the solution to a clean, dry 5 mm NMR tube.[5]

  • Cap the tube securely and gently invert to ensure a homogenous solution.

Instrumental Parameters (400 MHz Spectrometer):

Parameter¹H NMR¹³C NMR
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program Standard single pulse (zg30)Proton-decoupled pulse program (zgpg30)
Number of Scans 161024
Relaxation Delay 2 s2 s
Spectral Width -2 to 12 ppm-10 to 220 ppm

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Apply baseline correction.

  • Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

  • Integrate the signals in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400 MHz NMR Spectrometer transfer->instrument params Set Parameters (¹H or ¹³C) instrument->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate Signals (¹H NMR) reference->integrate GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Interpretation dissolve Dissolve Sample in Solvent transfer Transfer to GC Vial dissolve->transfer inject Inject into GC transfer->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect chromatogram Analyze Chromatogram (Purity) detect->chromatogram mass_spectrum Analyze Mass Spectrum (Identify Components) chromatogram->mass_spectrum FTIR_Workflow cluster_prep Preparation cluster_acq Sample Analysis cluster_proc Data Interpretation clean Clean ATR Crystal background Record Background clean->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire Acquire Spectrum apply_pressure->acquire process Process Spectrum (Baseline Correction) acquire->process assign Assign Vibrational Bands process->assign

Sources

The Future of Carbamate Synthesis: A Comparative Guide to Phosgene-Free Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the synthesis of carbamates—a cornerstone of pharmaceuticals, agrochemicals, and materials science—has been dominated by the use of phosgene.[1][2] While effective, the extreme toxicity of phosgene and the generation of corrosive byproducts have cast a long shadow over its continued use, compelling the scientific community to innovate.[2][3][4] This guide provides an in-depth comparison of the leading phosgene-free carbamate synthesis routes, offering researchers, scientists, and drug development professionals the technical insights and experimental data needed to embrace safer, more sustainable methodologies.

The Imperative for Change: Moving Beyond Phosgene

The traditional phosgene-based synthesis of carbamates, while historically significant, presents considerable safety and environmental challenges. Phosgene is a highly toxic, corrosive gas, and its use necessitates stringent safety protocols and specialized equipment.[2][3] Furthermore, the reaction generates stoichiometric amounts of hydrogen chloride, a corrosive byproduct that requires careful handling and disposal.[3] These inherent drawbacks have spurred the development of a diverse array of phosgene-free alternatives, each with its own set of advantages and disadvantages. This guide will explore and compare the most promising of these methods: oxidative carbonylation, the use of dialkyl carbonates, and the utilization of carbon dioxide.

Oxidative Carbonylation: A Direct Approach

Oxidative carbonylation has emerged as a powerful phosgene-free method for the synthesis of carbamates. This approach involves the direct carbonylation of an amine in the presence of an alcohol, carbon monoxide (CO), and an oxidant, typically facilitated by a transition metal catalyst.[5] Palladium and rhodium-based catalysts are commonly employed in these reactions.[6][7]

The key advantage of this method lies in its atom economy and the direct use of readily available starting materials.[5] However, the need for high pressures of carbon monoxide and the use of stoichiometric oxidants can be drawbacks in some applications.[6]

Reaction Mechanism & Workflow

The catalytic cycle of oxidative carbonylation typically involves the coordination of the amine and alcohol to the metal center, followed by the insertion of carbon monoxide and subsequent reductive elimination of the carbamate product. The oxidant serves to regenerate the active catalytic species.

Oxidative_Carbonylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine Reactor High-Pressure Reactor Amine->Reactor Alcohol Alcohol Alcohol->Reactor Catalyst Transition Metal Catalyst (e.g., Pd or Rh complex) Catalyst->Reactor Oxidant Oxidant (e.g., O2, Oxone) Oxidant->Reactor Workup Reaction Quenching & Solvent Removal Reactor->Workup Reaction Mixture CO Carbon Monoxide (CO) CO->Reactor Pressurize Purification Chromatography or Recrystallization Workup->Purification Carbamate Final Carbamate Product Purification->Carbamate

Caption: Experimental workflow for oxidative carbonylation.

Comparative Experimental Data for Oxidative Carbonylation
Catalyst SystemAmine SubstrateAlcoholOxidantTemp (°C)CO Pressure (bar)Yield (%)Reference
Pd/I⁻AnilineEthanolO₂150-92-94[7]
Rh complex/OxoneAniline1-HexanolOxone100-High[6]
Pd(phen)Cl₂/(BMImBF₄)AnilineMethanolO₂---[8]
Representative Experimental Protocol: Palladium-Catalyzed Oxidative Carbonylation
  • Catalyst Preparation: A mixture of a palladium salt (e.g., PdCl₂) and a suitable ligand (e.g., phenanthroline) is prepared in an appropriate solvent.

  • Reaction Setup: To a high-pressure reactor, add the amine, alcohol, catalyst system, and an oxidant.

  • Carbonylation: The reactor is sealed, purged with carbon monoxide, and then pressurized to the desired CO pressure. The reaction mixture is heated and stirred for the specified time.

  • Work-up: After cooling the reactor to room temperature and carefully venting the CO, the reaction mixture is filtered to remove the catalyst.

  • Purification: The crude product is purified by column chromatography or recrystallization to afford the desired carbamate.

Dialkyl Carbonates: Green Carbonylating Agents

Dialkyl carbonates, particularly dimethyl carbonate (DMC), have gained significant traction as environmentally benign alternatives to phosgene.[9] DMC is non-toxic and can be produced via phosgene-free routes, making it an attractive reagent for sustainable carbamate synthesis.[9] The reaction of an amine with a dialkyl carbonate typically requires a catalyst and elevated temperatures to proceed efficiently.[10]

A key advantage of this method is the avoidance of gaseous reagents like CO, simplifying the experimental setup. However, the reactivity of dialkyl carbonates is lower than that of phosgene, often necessitating more forcing reaction conditions.

Reaction Mechanism & Workflow

The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the dialkyl carbonate, leading to the displacement of an alkoxy group and the formation of the carbamate.

DMC_Carbamate_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation Amine Amine Reactor Reactor (Batch or Continuous Flow) Amine->Reactor DMC Dimethyl Carbonate (DMC) DMC->Reactor Catalyst Catalyst (e.g., Basic Zinc Carbonate) Catalyst->Reactor Separation Product Separation (e.g., Distillation) Reactor->Separation Reaction Mixture Purification Purification Separation->Purification Carbamate Final Carbamate Product Purification->Carbamate

Caption: Workflow for carbamate synthesis using DMC.

Comparative Experimental Data for Dialkyl Carbonate Method
CatalystAmine SubstrateCarbonateSolventTemp (°C)Yield (%)Reference
Ionic Liquidn-ButylamineDimethyl CarbonateIonic Liquid40-200>98[11]
Basic Zinc CarbonateAnilineDimethyl Carbonate--High[9]
Mo(CO)₆NitroarenesDimethyl Carbonate--27-99[12]
Representative Experimental Protocol: Carbamate Synthesis using Dimethyl Carbonate
  • Reaction Setup: A mixture of the amine, dimethyl carbonate, and a suitable catalyst (e.g., an ionic liquid or a solid base) is charged into a reactor.

  • Heating: The reaction mixture is heated to the desired temperature and stirred for a specified period.

  • Work-up: The excess dimethyl carbonate and any volatile byproducts are removed by distillation.

  • Purification: The resulting crude carbamate is purified by fractional distillation, recrystallization, or column chromatography.

Carbon Dioxide: A Sustainable C1 Source

The use of carbon dioxide (CO₂) as a C1 source for carbamate synthesis is a highly attractive green alternative.[1] This approach utilizes an abundant, non-toxic, and renewable feedstock.[1] The direct reaction of amines and alcohols with CO₂ to form carbamates is thermodynamically challenging; however, various strategies have been developed to overcome this limitation.[1] These often involve the use of a dehydrating agent or a three-component coupling with an alkylating agent.[4][13]

The primary advantage of this method is its impeccable environmental credentials. The main challenges are often related to reaction efficiency and the need for specialized conditions or reagents to drive the reaction forward.

Reaction Mechanism & Workflow

In the three-component coupling reaction, the amine first reacts with CO₂ to form a carbamic acid intermediate. This intermediate is then deprotonated by a base and subsequently alkylated by an electrophile to yield the carbamate.

CO2_Carbamate_Synthesis_Workflow cluster_prep Reaction Components cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine Reactor Reactor Amine->Reactor CO2 Carbon Dioxide (CO₂) CO2->Reactor Atmospheric or Pressurized AlkylHalide Alkyl Halide AlkylHalide->Reactor Base Base (e.g., DBU, Cs₂CO₃) Base->Reactor Workup Aqueous Work-up Reactor->Workup Reaction Mixture Purification Chromatography Workup->Purification Carbamate Final Carbamate Product Purification->Carbamate

Caption: Workflow for CO₂-based carbamate synthesis.

Comparative Experimental Data for CO₂ Method
Base/CatalystAmine SubstrateElectrophile/Dehydrating AgentCO₂ PressureTemp (°C)Yield (%)Reference
DBUVarious aminesAlkyl HalidesAtmospheric-Good to Excellent[14]
Cesium CarbonateVarious aminesChloromethyl pivalateStandardAmbientHigh[4]
Titanium AlkoxidesAromatic amines-5 MPa-85[15]
Zeolite-based catalystsVarious aminesAlkyl Halides-Mild≥80[16][17]
Representative Experimental Protocol: Three-Component Coupling with CO₂
  • Reaction Setup: A solution of the amine and a base (e.g., DBU or cesium carbonate) in a suitable solvent is prepared in a reaction vessel.

  • CO₂ Addition: Carbon dioxide is bubbled through the solution or the reaction is conducted under a CO₂ atmosphere.

  • Alkylation: The alkylating agent is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is subjected to an aqueous work-up, and the organic layer is dried and concentrated. The crude product is then purified by column chromatography.

Conclusion: A Greener Horizon for Carbamate Synthesis

The development of phosgene-free methods for carbamate synthesis represents a significant advancement in green chemistry. Each of the discussed alternatives—oxidative carbonylation, the use of dialkyl carbonates, and the utilization of carbon dioxide—offers distinct advantages and presents a viable pathway to safer and more sustainable chemical manufacturing. The choice of method will ultimately depend on the specific requirements of the target molecule, scalability considerations, and the desired environmental footprint. As research in this area continues to flourish, we can anticipate the emergence of even more efficient and versatile catalytic systems, further diminishing our reliance on hazardous reagents like phosgene and paving the way for a cleaner, safer chemical industry.

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  • Isocyanate- and phosgene-free routes to polyfunctional cyclic carbonates and green polyurethanes by fixation of carbon dioxide . PubMed. [Link]

  • Production of carbaminate by amine reacted with dimethyl ester carbonate.
  • Phosgene-free synthesis of carbamates over zeolite-based catalysts . Ovid. [Link]

  • Non-phosgene route to the manufacture of organic isocyanates.
  • Non-phosgene synthesis of isocyanates based on CO 2: Synthesis of methyl N-phenyl carbamate through coupling route with lead compound catalysts . ResearchGate. [Link]

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  • Phosgene-free process for preparing carbamates.
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A Comparative Guide to 2-Chloroethyl Carbamate and Other Alkylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cancer research and therapeutic development, alkylating agents remain a cornerstone of cytotoxic chemotherapy. Their ability to covalently modify DNA, thereby inducing cell cycle arrest and apoptosis, has been harnessed for decades to combat malignancies. This guide provides an in-depth, objective comparison of 2-Chloroethyl carbamate and its analogs against other widely used alkylating agents. As direct experimental data for this compound itself is limited in publicly accessible literature, this guide will leverage data from its structurally and mechanistically similar analogs, namely N-(2-chloroethyl)-N-nitrosoureas and N-(2-chloroethyl)-N-nitrocarbamates, to provide a robust benchmark for researchers.[1]

This document is intended for researchers, scientists, and drug development professionals, offering a technical overview of cytotoxic performance, mechanistic insights, and detailed experimental protocols to facilitate informed decisions in the laboratory.

The Enduring Relevance of Alkylating Agents

Alkylating agents exert their cytotoxic effects by forming covalent bonds with nucleophilic moieties in cellular macromolecules, with DNA being the primary target. This alkylation can lead to several types of DNA damage, including mono-adduct formation, intra-strand cross-linking, and the highly cytotoxic inter-strand cross-links (ICLs) that physically prevent DNA replication and transcription.[2] The clinical utility and research applications of these agents are dictated by a delicate balance between their anti-tumor efficacy and their off-target toxicity to healthy, rapidly dividing cells.

Unveiling this compound and its Analogs

The cytotoxic potential of this compound and its derivatives stems from the reactive 2-chloroethyl group. This functional group, under physiological conditions, can form a highly electrophilic aziridinium ion, which readily reacts with nucleophilic sites on DNA bases, particularly the N7 position of guanine. Bifunctional agents possessing two such groups can subsequently form a second covalent bond, leading to the formation of DNA cross-links.

The core mechanism of action for chloroethylating agents involves a two-step process. The initial alkylation event forms a monoadduct. Subsequently, a slower, intramolecular cyclization reaction can occur, leading to the formation of a highly reactive intermediate that can then attack a second nucleophilic site on the opposite DNA strand, resulting in an interstrand cross-link. This process is visually detailed in the diagram below.

G cluster_0 Mechanism of DNA Interstrand Cross-linking by Chloroethylating Agents A 2-Chloroethyl Agent B Formation of Aziridinium Ion A->B Spontaneous Cyclization C Initial Alkylation of Guanine (N7) B->C Reaction with DNA D Second Chloroethyl Group Activation C->D Activation of second arm E Interstrand Cross-link Formation D->E Reaction with Guanine on opposite strand F DNA Replication Blockage & Apoptosis E->F

Caption: Mechanism of DNA Interstrand Cross-linking by Chloroethylating Agents.

Comparative Cytotoxicity Analysis

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potential of an alkylating agent. It represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following tables provide a comparative summary of the IC50 values for analogs of this compound and other prominent alkylating agents across various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Cytotoxicity of this compound Analogs

CompoundCell LineIC50 (µM)
N-(2-chloroethyl)-N-nitrourea analogV7910-150[3]
N-(2-chloroethyl)-N-nitrocarbamate analogV7910-80[3]
N,N-bis(2-chloroethyl)-N-nitrosourea (BCNU)Rat Hepatocytes (hypoxic)10-100[4]
N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU)P388~6-7[5]

Table 2: Cytotoxicity of Common Alkylating Agents

Alkylating AgentCell LineIC50 (µM)
Nitrogen Mustards
CyclophosphamideRaw 264.7145.44[6]
MelphalanRPMI82268.9[7]
THP16.26[7]
HL603.78[7]
ChlorambucilA278012-43[8]
HCT-116>50
Nitrosoureas
Carmustine (BCNU)MCF727.18[1]
HT2956.23[1]
U87MG54.40[9]
Malme-3M20[10]

Experimental Protocols for Benchmarking

To ensure scientific integrity and reproducibility, standardized experimental protocols are essential for comparing the efficacy of different alkylating agents. Below are detailed methodologies for two key assays: a cytotoxicity assay to determine IC50 values and a DNA interstrand cross-linking assay to assess the primary mechanism of action.

Protocol 1: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

G cluster_1 MTT Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying Concentrations) A->B C 3. Incubation (e.g., 24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (Formation of Formazan) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: A streamlined workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the alkylating agents to be tested.

  • Treatment: Remove the culture medium and add the medium containing the various concentrations of the test compounds to the wells. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for a period relevant to the cell doubling time and the expected mechanism of action of the compounds (typically 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: DNA Interstrand Cross-linking Assessment using the Comet Assay

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells. A modified alkaline version of this assay can be used to specifically measure DNA interstrand cross-links.[12][13][14]

Principle: DNA interstrand cross-links prevent the separation of the two DNA strands. In the Comet assay, cells are embedded in agarose, lysed, and subjected to electrophoresis. Without cross-links, fragmented DNA will migrate out of the nucleus, forming a "comet tail." The presence of interstrand cross-links retards this migration, resulting in a smaller comet tail. To enhance the detection of ICLs, a fixed amount of single-strand breaks are often introduced (e.g., by irradiation) to facilitate the migration of non-cross-linked DNA.

Step-by-Step Methodology:

  • Cell Treatment: Expose cell cultures to the alkylating agents at various concentrations for a defined period.

  • Cell Harvesting and Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Irradiation (Optional but Recommended): To enhance sensitivity, irradiate the slides on ice with a low dose of X-rays or gamma rays to introduce a known number of single-strand breaks.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA and then apply an electric field.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA migration (and thus, the degree of cross-linking) by measuring parameters such as tail length, tail intensity, and tail moment using specialized software. A decrease in these parameters compared to the irradiated control indicates the presence of interstrand cross-links.

Conclusion and Future Directions

This guide provides a comparative framework for benchmarking this compound and its analogs against other established alkylating agents. The provided cytotoxicity data and detailed experimental protocols serve as a valuable resource for researchers aiming to evaluate the therapeutic potential of novel compounds. While the analogs of this compound demonstrate potent cytotoxic activity, further research is warranted to fully characterize the efficacy and safety profile of the parent compound. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and a comprehensive assessment of off-target toxicities to pave the way for potential clinical translation.

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A Comparative Guide to the Quantitative Analysis of 2-Chloroethyl Carbamate and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The rigorous identification and quantification of impurities in pharmaceutical manufacturing is a cornerstone of ensuring drug safety and efficacy. 2-Chloroethyl carbamate, often utilized as a reactive chemical intermediate, presents unique analytical challenges due to its potential reactivity and the critical need to control related impurities, some of which may be genotoxic.[1][2] Genotoxic impurities (GTIs) are of significant concern as they can damage DNA, potentially leading to carcinogenic effects even at trace levels.[3][4] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate strict control over such impurities, often requiring their quantification at parts-per-million (ppm) levels.[3][4][5]

This guide provides a comparative analysis of the predominant analytical methodologies for the quantitative determination of this compound and its process-related impurities. We will delve into the technical nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights into experimental design, protocol validation, and data interpretation to support informed decision-making in a drug development setting.

Choosing the Right Analytical Tool: A Head-to-Head Comparison

The selection of an appropriate analytical technique is contingent upon the physicochemical properties of the target analytes, the required sensitivity, and the sample matrix. For carbamates and their potential impurities, the primary considerations often revolve around volatility and thermal stability.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds.[3] It offers exceptional separation efficiency and definitive identification through mass fragmentation patterns.

  • Principle of Operation: Samples are vaporized in a heated injector and separated as they travel through a capillary column, with different compounds eluting at characteristic retention times. The mass spectrometer then ionizes the eluted compounds, separating the resulting fragments based on their mass-to-charge ratio (m/z) to create a unique chemical fingerprint.

  • Causality in Application: The primary challenge with analyzing many carbamates, including potentially this compound, is their thermal lability.[6] Direct injection into a hot GC inlet can cause the molecule to degrade, leading to inaccurate quantification. To overcome this, a crucial derivatization step is often employed.[1] By reacting the analyte with an agent like an alcohol (e.g., methanol or ethanol), it is converted into a more stable, less reactive ester form that can withstand GC conditions. This is a classic example of modifying an analyte to make it compatible with a powerful analytical technique.

  • Advantages:

    • High Sensitivity: Especially when operating in Selected Ion Monitoring (SIM) mode, which focuses the detector on specific fragment ions of the target impurity, achieving sub-ppm detection limits.[4][7]

    • High Selectivity: Provides excellent resolution from matrix components and other impurities.

    • Definitive Identification: The mass spectrum provides structural information that can be used for unambiguous peak identification.

  • Limitations:

    • Analyte Constraints: Unsuitable for non-volatile or highly polar impurities that will not effectively vaporize.

    • Thermal Degradation: Risk of inaccurate results for thermally sensitive compounds if derivatization is not performed or is incomplete.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For compounds that are non-volatile, polar, or thermally unstable, LC-MS/MS has become the gold standard for trace-level quantification in the pharmaceutical industry.[3][8]

  • Principle of Operation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) separates compounds in a liquid phase based on their affinity for a solid stationary phase (e.g., a C18 column). The separated compounds are then introduced into a mass spectrometer. A tandem MS (MS/MS) system selects a specific parent ion, fragments it, and then detects a specific daughter ion. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective.[9]

  • Causality in Application: LC-MS/MS directly addresses the primary limitation of GC for carbamate analysis: thermal instability. Since the entire process occurs at or near ambient temperature, the risk of analyte degradation is virtually eliminated.[8] This makes it the preferred technique for ensuring the integrity of the analytical measurement for a wide array of carbamate compounds and their potential impurities.[6] The high selectivity of MRM is critical for pulling the signal of a low-level impurity out from the noise of a complex sample matrix, such as a bulk drug substance.[9]

  • Advantages:

    • Broad Applicability: Suitable for a vast range of compounds, including polar, non-volatile, and thermally labile molecules.[8]

    • Exceptional Sensitivity & Selectivity: The MRM detection mode provides unparalleled sensitivity and virtually eliminates matrix interferences, allowing for quantification at extremely low concentrations.[3][9]

    • Structural Confirmation: Provides confirmation of both molecular weight and fragmentation patterns, ensuring high confidence in impurity identification.

  • Limitations:

    • Higher Instrument Cost: The capital investment and maintenance costs for LC-MS/MS systems are significantly higher than for GC-MS systems.[1]

    • Matrix Effects: Ionization efficiency can be suppressed or enhanced by co-eluting matrix components, which must be carefully evaluated during method development and validation.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of the discussed analytical techniques for the analysis of this compound impurities.

FeatureGC-MS (with Derivatization)HPLC-UVLC-MS/MS
Principle Gas-phase separation of volatile compounds followed by mass-based detection.Liquid-phase separation with detection based on UV light absorption.Liquid-phase separation with highly selective mass-based detection.
Analyte Suitability Volatile and semi-volatile, thermally stable (or derivatized) compounds.Compounds with a UV chromophore.Broad range, including polar, non-volatile, and thermally labile compounds.[8]
Typical Sensitivity Low ppm to ppb (ng/mL) range.[4]High ppm (µg/mL) range.[1]Low ppb to ppt (pg/mL) range.[9]
Selectivity High, especially in SIM mode.Moderate; susceptible to interference from co-eluting compounds.Exceptional, due to MRM scanning.[9]
Key Advantage Excellent for volatile impurities; robust and widely available.Simplicity and lower cost.Gold standard for sensitivity, selectivity, and broad applicability.[3][6]
Key Limitation Not suitable for non-volatile compounds; requires derivatization for thermally labile analytes.[1]Lacks sensitivity for trace analysis; requires analyte to have a chromophore.High instrument cost; potential for matrix effects.[1]

Experimental Protocols and Workflows

A robust analytical method is built on a well-designed and validated protocol. The following sections provide detailed, step-by-step methodologies for the two leading techniques.

Protocol 1: GC-MS Analysis with Derivatization

This protocol is designed for the quantification of this compound and related volatile impurities that are amenable to GC analysis after a stabilizing derivatization step.

Methodology Workflow

Caption: Workflow for GC-MS analysis with a derivatization step.

Step-by-Step Protocol:

  • Standard and Sample Preparation (Derivatization):

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask and dissolve in dichloromethane to create a stock solution.

    • Prepare a calibration curve by serially diluting the stock solution.

    • For the sample, accurately weigh approximately 100 mg of the test substance into a vial.

    • To 100 µL of each standard solution and the test sample solution, add 500 µL of a 10% solution of methanol in dichloromethane.[1]

    • Add 50 µL of a base (e.g., pyridine) to neutralize any acid formed during the reaction.[1]

    • Vortex the mixture for 1 minute and allow it to react at room temperature for 20 minutes to form the more stable methyl carbamate derivative.

    • Quench the reaction by adding 500 µL of deionized water. Vortex and allow the layers to separate.

    • Carefully collect the lower organic layer for analysis.

  • GC-MS Instrumental Parameters:

    • Gas Chromatograph: Agilent 7890B or equivalent.[1]

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

    • Injector: 250 °C, Splitless mode.[1]

    • Oven Program: Start at 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).[1]

    • Carrier Gas: Helium at 1.0 mL/min.[1]

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.[1]

    • Ion Source Temp: 230 °C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized analyte.

  • Method Validation:

    • The method must be validated according to ICH Q2(R1) guidelines.[5]

    • Specificity: Demonstrate no interference from blank or placebo at the retention time of the analyte.

    • LOD & LOQ: Determine the lowest concentration that can be reliably detected and quantified (e.g., signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ).

    • Linearity: Establish a linear relationship between concentration and response over the desired range (e.g., LOQ to 150% of the specification limit) with a correlation coefficient (r²) > 0.99.[10]

    • Accuracy & Precision: Assess by analyzing spiked samples at multiple concentrations, ensuring recovery is within an acceptable range (e.g., 80-120%) and relative standard deviation (RSD) is low (<15%).[7][10]

Protocol 2: LC-MS/MS Analysis

This protocol is the preferred method for its superior sensitivity and direct applicability to thermally labile compounds without derivatization.

Methodology Workflow

Caption: Workflow for direct LC-MS/MS analysis of impurities.

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Create calibration standards by serial dilution to cover a range from the limit of quantification (LOQ) to a level above the specification limit.

    • Accurately weigh the test sample and dissolve in the same diluent to a known concentration.

    • Filter all solutions through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove particulates before injection.

  • LC-MS/MS Instrumental Parameters:

    • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm) suitable for reversed-phase chromatography.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A typical starting condition would be 95% A, ramping to 95% B over several minutes to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Mass Spectrometer: Sciex QTRAP 6500 or equivalent.

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion (e.g., [M+H]⁺) and one or two characteristic product ions must be optimized by infusing a standard solution.[9]

  • Method Validation:

    • As with GC-MS, a full validation according to ICH Q2(R1) is mandatory.[5]

    • Specificity: Crucial for demonstrating that the MRM transition is unique to the target analyte and free from matrix interference.

    • LOD/LOQ: Should be significantly lower than the reporting threshold (e.g., LOQ ≤ 1.5 ppm for a 1 g/day drug, corresponding to the Threshold of Toxicological Concern).[4]

    • Linearity, Accuracy, Precision: Follow the same principles as for the GC-MS validation, ensuring tight control and reliable data across the required range.[9][10]

Conclusion

The quantitative analysis of this compound and its impurities demands a thoughtful, risk-based approach to method selection and validation. While GC-MS with derivatization offers a robust and sensitive option for volatile impurities, its indirect nature and potential for analyte degradation present inherent risks.[1]

For ensuring the highest level of safety and data integrity in pharmaceutical development, LC-MS/MS is the authoritative and superior methodology . Its ability to directly analyze thermally labile and non-volatile compounds with exceptional sensitivity and selectivity makes it the most reliable tool for controlling potentially genotoxic impurities at the trace levels required by global regulatory agencies.[3][6][8] The adoption of a validated LC-MS/MS method provides the highest degree of confidence in the quality and safety of the final drug substance.

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  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

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A Technical Guide to Inter-Laboratory Comparison of 2-Chloroethyl Carbamate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Accurate 2-Chloroethyl Carbamate Analysis

This compound is a potentially genotoxic impurity (GTI) that can arise as a process-related impurity or degradation product in the synthesis of various active pharmaceutical ingredients (APIs). Due to their ability to interact with DNA, genotoxic impurities are of significant concern, with regulatory bodies establishing stringent control limits to ensure patient safety.[1] The International Council for Harmonisation (ICH) M7 guideline, adopted by agencies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), recommends a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for most genotoxic impurities, necessitating highly sensitive and accurate analytical methods for their control.[2][3][4][5]

This guide provides an in-depth comparison of the two most prevalent analytical techniques for the trace-level quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, this document is structured to not only present methodologies but also to elucidate the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to the analysis. The objective is to equip researchers and drug development professionals with the knowledge to select the most appropriate analytical strategy for their needs and to understand the critical parameters for a successful inter-laboratory comparison.

The Analytical Challenge: Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is paramount in selecting and optimizing an analytical method. It is a relatively small, polar, and thermally labile molecule. Its thermal instability poses a significant challenge for GC-based methods, often necessitating a derivatization step to improve volatility and thermal stability.[6] Conversely, its polarity makes it well-suited for reverse-phase LC-MS analysis.

Comparative Analysis of Analytical Methodologies

A successful inter-laboratory comparison hinges on the selection of a robust and validated analytical method. Both GC-MS and LC-MS/MS offer the requisite sensitivity and selectivity for trace-level analysis of this compound. The choice between the two often depends on available instrumentation, sample matrix, and the specific requirements of the analysis.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by tandem mass-based detection.
Sample Volatility Requires volatile and thermally stable analytes. Derivatization is often necessary for this compound.Suitable for a wide range of polarities and thermally labile compounds without derivatization.[6][7]
Sensitivity High sensitivity, particularly with selected ion monitoring (SIM).Extremely high sensitivity and selectivity, especially with multiple reaction monitoring (MRM).[8]
Selectivity Good selectivity, but potential for matrix interference.Excellent selectivity due to the use of precursor and product ion transitions, minimizing matrix effects.[8]
Sample Throughput Can be lower due to the need for derivatization and longer GC run times.Generally higher throughput due to direct injection and faster LC gradients.
Cost & Complexity Instrumentation is generally less expensive and more widely available.Instrumentation is more expensive and can be more complex to operate and maintain.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the analysis of this compound in an active pharmaceutical ingredient (API). These protocols are designed to be self-validating, with built-in quality control checks.

Workflow for Inter-laboratory Method Comparison

cluster_prep Sample Preparation cluster_distribution Sample Distribution cluster_analysis Analysis at Each Laboratory cluster_data Data Reporting & Analysis prep Homogenized API Batch spike Spiked Samples (at target concentration) prep->spike blank Unspiked Blank prep->blank distribute Distribute Blinded Samples to Participating Labs spike->distribute blank->distribute gcms GC-MS with Derivatization distribute->gcms lcmsms LC-MS/MS (Direct) distribute->lcmsms report Report Quantitative Results gcms->report lcmsms->report stats Statistical Analysis (e.g., Z-scores) report->stats compare Compare Method Performance stats->compare

Caption: Workflow for the inter-laboratory comparison of this compound analysis.

Protocol 1: GC-MS Analysis with Derivatization

This method relies on the derivatization of this compound to a more volatile and thermally stable analogue prior to GC-MS analysis. Silylation is a common and effective derivatization technique for carbamates.[9]

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (e.g., Isopropyl carbamate)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Ethyl Acetate (GC grade)

  • Active Pharmaceutical Ingredient (API) sample

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the desired concentration range (e.g., 0.1 - 10 ppm).

  • Sample Preparation:

    • Accurately weigh a suitable amount of the API sample into a vial.

    • Add a known volume of ethyl acetate and the internal standard solution.

    • Vortex to dissolve the API. If the API is not fully soluble, centrifugation and analysis of the supernatant may be necessary.

  • Derivatization:

    • Transfer an aliquot of the standard or sample solution to a clean, dry derivatization vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add anhydrous pyridine and BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

3. GC-MS Instrumental Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet: Splitless mode, 250°C

  • Oven Program: 60°C (hold 1 min), ramp to 280°C at 15°C/min, hold for 5 min

  • Carrier Gas: Helium, constant flow

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization: Electron Ionization (EI), 70 eV

  • Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized this compound and the internal standard.

4. Data Analysis:

  • Quantify the derivatized this compound using the internal standard method based on the peak area ratio.

Protocol 2: LC-MS/MS Analysis (Direct)

This method offers a more direct approach, avoiding the need for derivatization, and is often preferred for its higher throughput and reduced sample preparation complexity.[10]

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (e.g., ¹³C, ¹⁵N-labeled this compound, if available, or a suitable structural analog)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Active Pharmaceutical Ingredient (API) sample

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards in a suitable diluent (e.g., 50:50 methanol:water) to cover the desired concentration range (e.g., 0.1 - 10 ppm).

  • Sample Preparation:

    • Accurately weigh a suitable amount of the API sample into a vial.

    • Add a known volume of the diluent and the internal standard solution.

    • Vortex to dissolve the API.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

3. LC-MS/MS Instrumental Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: A suitable gradient to achieve separation from the API and other impurities.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Mode: Multiple Reaction Monitoring (MRM). Optimize and monitor at least two transitions for this compound for confirmation.

4. Data Analysis:

  • Quantify this compound using the internal standard method based on the peak area ratio of the most intense MRM transition.

Inter-Laboratory Comparison: A Hypothetical Case Study

To assess the performance and consistency of these methods across different laboratories, a blinded inter-laboratory comparison study was designed. Three laboratories (Lab A, Lab B, and Lab C) were provided with three sets of samples: a blank API, the API spiked with this compound at 1.5 ppm, and the API spiked at 5 ppm. Each laboratory analyzed the samples in triplicate using their chosen method (Lab A and C with LC-MS/MS, Lab B with GC-MS).

Hypothetical Inter-Laboratory Comparison Results
SampleTrue Value (ppm)Lab A (LC-MS/MS) (ppm)Lab B (GC-MS) (ppm)Lab C (LC-MS/MS) (ppm)
Blank0< LOQ< LOQ< LOQ
Spike 11.51.45 ± 0.081.62 ± 0.151.53 ± 0.07
Spike 25.04.91 ± 0.215.25 ± 0.455.05 ± 0.19
Statistical Analysis: Z-Scores

Z-scores are a common statistical tool in inter-laboratory comparisons to assess the performance of each laboratory against the consensus value. A Z-score between -2 and +2 is generally considered acceptable.

Z-score Calculation: Z = (x - X) / σ where:

  • x = result from the individual laboratory

  • X = assigned value (in this case, the true spiked value)

  • σ = standard deviation for proficiency assessment (a predetermined value based on the expected method precision)

For this hypothetical study, a σ of 0.2 ppm for the 1.5 ppm spike and 0.5 ppm for the 5.0 ppm spike was used.

SampleLab A Z-scoreLab B Z-scoreLab C Z-score
Spike 1 (1.5 ppm)-0.250.600.15
Spike 2 (5.0 ppm)-0.180.500.10

In this hypothetical case, all laboratories produced acceptable Z-scores, indicating good agreement between the methods and proficient analysis. The slightly higher variability observed for the GC-MS method (Lab B) could be attributed to the additional derivatization step.

Conclusion and Recommendations

Both GC-MS with derivatization and direct LC-MS/MS are powerful and reliable techniques for the trace-level quantification of this compound in pharmaceutical ingredients.

  • LC-MS/MS is generally the preferred method due to its higher throughput, reduced sample preparation complexity, and excellent sensitivity and selectivity. It is particularly advantageous for routine quality control environments.

  • GC-MS remains a viable and valuable alternative, especially in laboratories where LC-MS/MS is not available. Careful optimization of the derivatization step is crucial for achieving accurate and reproducible results.

A well-designed inter-laboratory comparison study is essential to ensure consistency and reliability of analytical data across different sites and methods. The use of standardized protocols, certified reference materials, and appropriate statistical tools like Z-scores are fundamental to a successful comparison. Ultimately, the choice of analytical methodology should be based on a thorough risk assessment, considering the specific needs of the project and the available resources, all while adhering to the stringent regulatory requirements for the control of genotoxic impurities.

References

  • Guideline on the Limits of Genotoxic Impurities. European Medicines Agency (EMA). [Link]

  • Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches. U.S. Food and Drug Administration (FDA). [Link]

  • Final ICH M7 Guideline on Genotoxic Impurities published. ECA Academy. [Link]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Genotoxic impurities in pharmaceutical products. European Pharmaceutical Review. [Link]

  • M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk: Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. PubMed. [Link]

  • Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC. [Link]

  • The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. ResearchGate. [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH. [Link]

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A Senior Application Scientist's Guide to the Characterization of 2-Chloroethyl Carbamate Reaction Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Transient Intermediates

2-Chloroethyl carbamate and its analogues are members of a broader class of 2-haloethyl compounds, which are pivotal in both pharmacology as anticancer agents and in toxicology as genotoxic substances.[1][2] Their biological activity is not derived from the parent compound itself, but from highly reactive, transient intermediates formed in situ. The primary mode of action involves the alkylation of biological macromolecules, most notably DNA, leading to cytotoxic events such as interstrand cross-linking that block DNA replication.[1][3]

For researchers in drug development and toxicology, understanding the formation, reactivity, and fate of these intermediates is paramount. It allows for the rational design of more effective therapeutics, the prediction of toxicity profiles, and the development of sensitive detection methods. This guide provides an in-depth comparison of analytical strategies for the characterization of this compound reaction intermediates, grounded in mechanistic principles and supported by actionable experimental protocols. We will move beyond simply listing techniques to explain the causality behind methodological choices, enabling you to design robust, self-validating experiments.

The Primary Reactive Intermediate: The Aziridinium Ion

The central player in the reactivity of this compound is the aziridinium ion. This strained, three-membered ring is a potent electrophile. Its formation occurs via an intramolecular cyclization, a classic example of neighboring group participation. The nitrogen atom of the carbamate acts as an internal nucleophile, displacing the chloride leaving group.[4] This reaction is often the rate-determining step in the subsequent alkylation of biological targets.[5]

The high electrophilicity of the aziridinium ion makes it readily susceptible to attack by a wide range of biological nucleophiles, including the N7 and O6 positions of guanine in DNA, which initiates the formation of monoadducts and ultimately cytotoxic interstrand cross-links.[1][3][6]

G cluster_formation Aziridinium Ion Formation cluster_reaction Reaction with Nucleophile 2CEC This compound TS1 Transition State 2CEC->TS1 Intramolecular Cyclization (k1) Aziridinium Aziridinium Ion (Electrophile) TS1->Aziridinium Cl- release Adduct Covalent Adduct Aziridinium->Adduct Nucleophilic Attack (k2 >> k-1) Nucleophile Nucleophile (e.g., Guanine N7) Nucleophile->Adduct

Caption: Reaction pathway of this compound via an aziridinium ion intermediate.

A Potential Bioactivation Byproduct: Vinyl Carbamate

While the aziridinium pathway is dominant, it is instructive to consider alternative metabolic routes observed for structurally related compounds. Ethyl carbamate, for instance, is known to be metabolically activated to vinyl carbamate, a more potent carcinogen and mutagen.[7] This activation typically involves cytochrome P-450-mediated oxidation. Although less studied for this compound itself, the potential for enzymatic or chemical elimination to form vinyl carbamate exists and could represent a secondary pathway for toxicity. Characterization methods should ideally be able to distinguish between these potential intermediates.

Comparative Guide to Analytical Characterization Techniques

The transient and reactive nature of these intermediates necessitates a carefully selected analytical toolkit. No single technique provides a complete picture; rather, a combination of direct and indirect methods is required. The choice of technique is dictated by the specific question being asked: Are you seeking structural confirmation, kinetic data, or detection of adducts in a complex biological matrix?

Technique Principle Advantages Disadvantages & Limitations Best Suited For
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei (¹H, ¹³C) to provide detailed structural information.- Unambiguous structural elucidation. - Can provide kinetic data on formation/decay rates. - Non-destructive.- Relatively low sensitivity; requires high concentrations. - Unsuitable for highly transient species in complex mixtures. - Requires deuterated solvents.- Confirming the structure of stable, isolable aziridinium ion salts.[5][8] - In vitro kinetic studies under controlled conditions.
Mass Spectrometry (MS) Separates ions based on their mass-to-charge ratio. Often coupled with chromatography (GC-MS, LC-MS).- High sensitivity and selectivity. - Can detect low-concentration intermediates. - Tandem MS (MS/MS) provides structural information.[9]- Provides limited structural detail alone. - Intermediates may be too unstable for the ionization source. - Potential for in-source fragmentation/rearrangement.- Detecting and quantifying parent compound and stable degradation products.[10] - Characterizing trapped intermediates or stable adducts.[6]
Nucleophilic Trapping Experiments An indirect method where a highly reactive nucleophile is added to the reaction to "trap" the transient electrophile, forming a stable, detectable product.- Excellent for proving the existence of highly reactive, non-isolable intermediates. - The stable trapped product can be analyzed by standard methods (NMR, MS).- Indirect evidence; does not observe the intermediate directly. - Choice of trapping agent is critical and may influence the reaction pathway.- Confirming the formation of the aziridinium ion in biological systems or complex reaction mixtures.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation to identify functional groups.- Fast and non-destructive. - Good for monitoring the disappearance of starting material (e.g., C-Cl bond) or appearance of specific functional groups.- Not suitable for complex mixture analysis.[10] - Provides limited structural information. - Low sensitivity for transient species.- Monitoring overall reaction progress in simple, controlled systems.

Experimental Protocols: A Practical Approach

The following protocols are designed to be self-validating systems, providing actionable workflows for characterizing the key aziridinium ion intermediate.

Protocol 1: NMR-Based Kinetic Analysis of Aziridinium Ion Formation

This protocol is designed to directly observe the formation of the aziridinium ion and measure its rate of formation under controlled, non-aqueous conditions. The key is to generate the ion in a way that it is stable enough for NMR analysis, for example, by abstracting the chloride with a silver salt.[5]

Objective: To monitor the conversion of a 2-chloroethyl precursor to an aziridinium salt and calculate the reaction rate.

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM solution of a suitable N-substituted 2-chloroethylamine precursor (e.g., N,N-diethyl-2-chloroethylamine as a model) in deuterated acetonitrile (CD₃CN).

    • Prepare a 110 mM solution of silver tetrafluoroborate (AgBF₄) in CD₃CN. Safety Note: Silver salts are toxic and light-sensitive.

  • Sample Preparation for NMR:

    • Transfer 500 µL of the precursor solution to a clean, dry NMR tube.

    • Acquire a baseline ¹H NMR spectrum (t=0).

  • Reaction Initiation & Monitoring:

    • Inject 550 µL of the AgBF₄ solution into the NMR tube, cap, and invert several times to mix. A precipitate of AgCl should form immediately.

    • Immediately place the tube in the NMR spectrometer, which has been pre-shimmed and configured for kinetic measurements (e.g., repeated acquisition every 60 seconds).

  • Data Analysis:

    • Monitor the disappearance of proton signals corresponding to the 2-chloroethyl group (e.g., -CH₂-Cl) and the appearance of new, downfield-shifted signals corresponding to the protons on the aziridinium ring.

    • Integrate the respective signals at each time point.

    • Plot the concentration of the starting material vs. time and fit the data to a first-order rate equation to determine the rate constant (k₁).

G cluster_prep Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis Prep1 Prepare Precursor Solution in CD3CN Acq1 Acquire t=0 Spectrum of Precursor Prep1->Acq1 Prep2 Prepare AgBF4 Solution in CD3CN Acq2 Inject AgBF4 to Initiate Reaction in NMR Tube Prep2->Acq2 Acq1->Acq2 Acq3 Begin Kinetic Scan (Acquire Spectrum every 't' seconds) Acq2->Acq3 Ana1 Integrate Signals of Reactant and Product Acq3->Ana1 Ana2 Plot [Reactant] vs. Time Ana1->Ana2 Ana3 Fit to Rate Equation to find 'k' Ana2->Ana3

Caption: Experimental workflow for NMR-based kinetic analysis.

Protocol 2: Indirect Characterization by Nucleophilic Trapping and LC-MS/MS

This protocol uses a potent nucleophile to trap the aziridinium intermediate, creating a stable product that can be readily identified. This is ideal for demonstrating the formation of the intermediate in a complex aqueous or biological medium where direct detection is impossible.

Objective: To indirectly detect the formation of the aziridinium ion by trapping it with 4-(4-nitrobenzyl)pyridine (NBP) and analyzing the resulting adduct by LC-MS/MS.

Methodology:

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, prepare a 1 mL solution of 1 mM this compound in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).

    • Add NBP to a final concentration of 5 mM. NBP will serve as the trapping agent.

    • Prepare a control sample containing only this compound in buffer (no NBP).

  • Incubation:

    • Incubate both tubes at 37°C for a defined period (e.g., 2 hours). The aziridinium ion will form and be trapped by NBP, forming a stable, colored adduct.

  • Sample Preparation for LC-MS:

    • Stop the reaction by adding 100 µL of 1% formic acid.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Analysis:

    • LC Separation: Use a C18 reverse-phase column with a gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid).

    • MS Detection: Operate the mass spectrometer in positive ion mode.

    • MS1 Scan: Scan for the expected mass-to-charge ratio (m/z) of the NBP-adduct.

    • MS2 Fragmentation: Perform a product ion scan on the parent mass of the adduct. The fragmentation pattern will provide structural confirmation.

  • Data Interpretation:

    • The presence of the NBP-adduct peak in the experimental sample and its absence in the control sample provides strong evidence for the formation of the aziridinium intermediate.

Conclusion

The characterization of this compound reaction intermediates is a complex but critical task for understanding their mechanism of action and toxicity. While the highly reactive aziridinium ion is the primary intermediate, a comprehensive analytical strategy is required to fully elucidate the reaction pathways. Direct detection methods like NMR are powerful for kinetic and structural studies in controlled environments, but their sensitivity limitations often necessitate the use of indirect methods. Nucleophilic trapping experiments coupled with highly sensitive LC-MS/MS analysis provide an invaluable tool for confirming the existence of these transient species in more complex, biologically relevant matrices. By combining these approaches, researchers can build a complete and validated picture of the chemical behavior of this important class of compounds.

References

  • BenchChem. (2025). Navigating the Analysis of N-(2-chloroethyl)
  • BenchChem. (2025). Application Notes and Protocols: Utilizing N-(2-chloroethyl)carbamoyl Chloride to Interrogate DNA Repair Mechanisms. BenchChem Scientific.
  • Kohn, K. W. (1977). Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. Cancer Research, 37(5), 1450-1454. [Link]

  • Lown, J. W., & McLaughlin, L. W. (1979). Reaction of N-(2-chloroethyl)-N-nitrosoureas With DNA: Effect of Buffers on DNA Adduction, Cross-Linking, and Cytotoxicity. Biochemical Pharmacology, 28(11), 1631-1638. [Link]

  • Gibson, N. W., Hartley, J. A., LaFrance, R. J., & Vaughan, K. (1986). DNA Cross-Linking and Cytotoxicity in Normal and Transformed Human Cells Treated in Vitro with 8-Carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one. Cancer Research, 46(4 Part 1), 1943-1947. [Link]

  • Sariban, E., Erickson, L. C., & Kohn, K. W. (1984). Effects of carbamoylation on cell survival and DNA repair in normal human embryo cells (IMR-90) treated with various 1-(2-chloroethyl)-1-nitrosoureas. Cancer Research, 44(4), 1352-1357. [Link]

  • Cha, J. Y., & Kim, H. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(1), 1774. [Link]

  • Bier, D. M., Büchel, G. E., & Maas, R. (2018). Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry – A European Journal, 24(50), 13184-13192. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Kim, H., & Lee, H. (2001). The preparation of stable aziridinium ions and their ring-openings. Chemical Communications, (14), 1284-1285. [Link]

  • Dahl, G. A., Miller, J. A., & Miller, E. C. (1978). Vinyl carbamate as a promutagen and a more carcinogenic analog of ethyl carbamate. Cancer Research, 38(11 Part 1), 3793-3804. [Link]

  • Kerbow, S. C. (1966). U.S. Patent No. 3,240,776. U.S.
  • Luchini, D. N., & Cisneros, G. A. (2010). Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics. The Journal of Physical Chemistry B, 114(13), 4679-4690. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of Carbamic Acid. BenchChem Scientific.

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A Comparative Guide to Carbamate Synthesis: A Cost-Benefit Analysis for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Carbamates, indispensable structural motifs in pharmaceuticals, agrochemicals, and materials science, are pivotal to modern chemical synthesis.[1][2] Their synthesis, however, presents a classic chemical conundrum: balancing efficiency and cost against safety and environmental impact. This guide provides a comprehensive cost-benefit analysis of prevalent carbamate synthesis routes, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors.

The Enduring Relevance of Carbamates

The carbamate functional group, with its unique hybrid amide-ester characteristics, imparts valuable properties to molecules, including chemical stability and the ability to permeate cell membranes.[2] This has led to their widespread use as protecting groups for amines and as key components in a vast array of bioactive compounds.[1][3] Consequently, the development of efficient and sustainable methods for their synthesis remains a significant area of research.[4]

Traditional vs. Modern Synthetic Approaches: A Paradigm Shift

Historically, the synthesis of carbamates has been dominated by the use of phosgene and its derivatives.[1][5] While effective, the extreme toxicity of phosgene has driven a paradigm shift towards safer, "phosgene-free" alternatives.[6] This guide will dissect both the traditional phosgene-based routes and a spectrum of modern, greener methodologies.

Section I: The Phosgene Route - A Double-Edged Sword

The reaction of an amine with phosgene (COCl₂) or its less volatile derivatives like diphosgene and triphosgene, followed by quenching with an alcohol, has long been a workhorse for carbamate synthesis.

Mechanism of Phosgene-based Carbamate Synthesis

G cluster_products Products Amine R₂NH (Amine) CarbamoylChloride R₂NCOCl (Carbamoyl Chloride) Amine->CarbamoylChloride + Phosgene Phosgene COCl₂ (Phosgene) Carbamate R₂NCOOR' (Carbamate) CarbamoylChloride->Carbamate + Alcohol HCl HCl Alcohol R'OH (Alcohol)

Cost-Benefit Analysis
Factor Benefit Cost / Drawback
Reactivity & Yield Highly reactive, often leading to high yields.Can be too reactive, leading to side products.
Cost of Reagents Phosgene itself is relatively inexpensive.Derivatives like triphosgene can be costly.[7]
Safety -Extreme toxicity of phosgene gas.[8] Requires specialized handling and equipment.
Environmental Impact -Generates corrosive HCl as a byproduct.[9]
Scalability Well-established for industrial scale.Significant infrastructure investment for safety.
Substrate Scope Broad applicability to a wide range of amines and alcohols.May not be suitable for sensitive functional groups.

Expert Insight: The phosgene route, while historically significant, is increasingly being abandoned in academic and many industrial settings due to the severe safety concerns associated with phosgene. The use of solid and less volatile phosgene surrogates like triphosgene mitigates some handling risks but does not eliminate the inherent toxicity and adds to the cost.[7][10]

Section II: Phosgene-Free Routes - The Green Chemistry Revolution

The quest for safer and more environmentally benign synthetic methods has led to the development of numerous phosgene-free routes to carbamates. These methods often utilize less hazardous starting materials and generate fewer toxic byproducts.

A. Oxidative Carbonylation of Amines and Alcohols

This approach involves the reaction of an amine, an alcohol, and carbon monoxide (CO) in the presence of an oxidant and a transition metal catalyst (e.g., Palladium, Rhodium).[1][11]

G cluster_reactants Reactants cluster_products Products Amine R₂NH (Amine) Catalyst Metal Catalyst (e.g., Pd, Rh) Amine->Catalyst Alcohol R'OH (Alcohol) Alcohol->Catalyst CO CO CO->Catalyst Oxidant Oxidant Oxidant->Catalyst Carbamate R₂NCOOR' (Carbamate) Catalyst->Carbamate ReducedOxidant Reduced Oxidant Catalyst->ReducedOxidant

Factor Benefit Cost / Drawback
Safety Avoids the use of highly toxic phosgene.Requires handling of flammable and toxic CO gas, often at high pressures.[1]
Cost of Reagents CO is inexpensive.Transition metal catalysts and specific oxidants can be costly.[1]
Environmental Impact Generally considered a greener alternative to the phosgene route.Use of heavy metal catalysts can pose environmental concerns if not recycled.
Reaction Conditions Milder conditions are being developed, but often require elevated temperatures and pressures.[1][12]High pressure equipment can be a significant capital expense.
Yield & Selectivity Can achieve good to excellent yields with high selectivity.[1]Catalyst performance can be sensitive to substrate and conditions.

Experimental Protocol: Rh-Catalysed Oxidative Carbonylation [1]

  • To a pressure reactor, add the amine (1.0 mmol), alcohol (5.0 mmol), [Rh(μ-Cl)(COD)]₂ (0.01 mmol), and a suitable solvent (e.g., toluene).

  • Add the oxidant, such as Oxone® (potassium peroxymonosulfate), to the mixture.[1]

  • Pressurize the reactor with carbon monoxide (CO) to the desired pressure (e.g., 10-40 bar).

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the required time (e.g., 16 hours).

  • After cooling and depressurizing the reactor, the product is isolated and purified using standard techniques like column chromatography.

B. Reaction of Amines with Organic Carbonates

A widely adopted and environmentally friendly approach involves the reaction of amines with organic carbonates, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), often in the presence of a catalyst.[13]

G cluster_reactants Reactants cluster_products Products Amine R₂NH (Amine) Catalyst Catalyst (e.g., Yb(OTf)₃, Lewis acids) Amine->Catalyst DMC (CH₃O)₂CO (Dimethyl Carbonate) DMC->Catalyst Carbamate R₂NCOOCH₃ (Carbamate) Catalyst->Carbamate Methanol CH₃OH (Methanol) Catalyst->Methanol

Factor Benefit Cost / Drawback
Safety DMC is a low-toxicity, biodegradable reagent.[14]Requires elevated temperatures for less reactive amines.
Cost of Reagents DMC is a relatively inexpensive and readily available bulk chemical.[14]Some catalysts can be expensive.
Environmental Impact Considered a green process, with methanol as the primary byproduct which can be recycled.-
Reaction Conditions Can often be performed under milder, atmospheric pressure conditions.May require longer reaction times compared to more reactive methods.[2]
Yield & Selectivity Good to excellent yields are achievable with high selectivity.[13]Catalyst choice is crucial for optimal performance.
C. Synthesis from Carbon Dioxide (CO₂)

The direct utilization of CO₂, an abundant and non-toxic C1 source, represents a highly attractive and sustainable route for carbamate synthesis.[5][7] This typically involves the reaction of an amine, CO₂, and an alcohol or an alkyl halide, often in the presence of a catalyst or a dehydrating agent.[5][15]

G cluster_products Products Amine R₂NH (Amine) CarbamicAcid [R₂NCOOH] (Carbamic Acid Intermediate) Amine->CarbamicAcid + CO₂ CO2 CO₂ Carbamate R₂NCOOR' (Carbamate) CarbamicAcid->Carbamate + R'X, Base AlkylHalide R'X (Alkyl Halide) Base Base (e.g., Cs₂CO₃) Salt HX

Factor Benefit Cost / Drawback
Safety Utilizes non-toxic and non-flammable CO₂.May require handling of alkyl halides and bases.
Cost of Reagents CO₂ is extremely inexpensive.[7]Cost of catalysts, bases, and dehydrating agents can vary.
Environmental Impact A highly green and sustainable approach that utilizes a greenhouse gas.-
Reaction Conditions Can often be performed under mild conditions.[5][16] Continuous flow methods are being developed to reduce reaction times.[9][17]Can be limited by the thermodynamic stability of CO₂, sometimes requiring activation.[5]
Yield & Selectivity Good yields are reported, though can be sensitive to reaction conditions.[5]Formation of byproducts like ureas can sometimes be an issue.

Experimental Protocol: Cesium Carbonate Promoted Carbamate Synthesis from CO₂ [15][16]

  • In a reaction vessel, dissolve the amine (1.0 mmol) and cesium carbonate (Cs₂CO₃, 1.5 mmol) in an anhydrous solvent (e.g., DMF).

  • Bubble CO₂ through the solution for a specified period (e.g., 30 minutes) at room temperature.

  • Add the alkyl halide (1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • The reaction is then worked up by adding water and extracting the product with an organic solvent. The product is purified by standard methods.

D. Reductive Carbonylation of Nitro Compounds

This method provides an alternative phosgene-free route to carbamates, particularly for aromatic carbamates, by reacting a nitro compound with carbon monoxide and an alcohol in the presence of a catalyst.[8][18][19] This process is especially relevant as an intermediate step in the non-phosgene synthesis of isocyanates.[6][19]

Factor Benefit Cost / Drawback
Safety Avoids phosgene.Requires handling of toxic CO gas and potentially hazardous nitro compounds.
Cost of Reagents Nitroaromatics are often readily available and inexpensive starting materials.Cost of catalysts (e.g., palladium, rhodium complexes) can be high.[18][19]
Environmental Impact A greener alternative to the traditional phosgene-based isocyanate production.Use of heavy metal catalysts and potential for nitro compound contamination.
Reaction Conditions Typically requires high pressures of CO and elevated temperatures.[18]Requires specialized high-pressure reactor systems.
Yield & Selectivity Can achieve high yields and selectivities with optimized catalyst systems.[18]Catalyst performance is critical and can be complex to optimize.

Section III: Comparative Summary and Future Outlook

The choice of a carbamate synthesis route is a multifaceted decision that depends on the specific requirements of the application, including scale, cost, safety, and environmental considerations.

Synthesis Route Key Advantage Key Disadvantage Best Suited For
Phosgene High reactivity and well-establishedExtreme toxicity and hazardous byproductsLarge-scale industrial production with stringent safety protocols.
Oxidative Carbonylation Avoids phosgene, good yieldsUse of high-pressure CO and expensive catalystsApplications where phosgene is not an option and CO handling is feasible.
Organic Carbonates High safety profile, green processSlower reaction rates for some substratesBench-scale and industrial synthesis where safety and sustainability are paramount.
From CO₂ Highly sustainable, utilizes a waste productThermodynamic stability of CO₂ can be a challengeGreen chemistry applications and research focused on sustainable synthesis.
Reductive Carbonylation Direct route from nitro compoundsHigh-pressure CO and catalyst costsSynthesis of aromatic carbamates, especially as isocyanate precursors.

The future of carbamate synthesis undoubtedly lies in the continued development of greener, safer, and more efficient phosgene-free methodologies. The direct utilization of CO₂ is a particularly promising area of research, with ongoing efforts to develop more active and robust catalyst systems that can operate under milder conditions. As the principles of green chemistry become increasingly integrated into synthetic planning, we can expect to see a further shift away from traditional, hazardous reagents towards more sustainable alternatives.

References

  • Efficient Preparation of Carbamates by Rh-Catalysed Oxidative Carbonylation: Unveiling the Role of the Oxidant. (n.d.). Royal Society of Chemistry.
  • N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. (n.d.). Royal Society of Chemistry.
  • Green synthesis of carbamates from CO2, amines and alcohols. (2025).
  • Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. (2024). Royal Society of Chemistry.
  • Efficient carbamate synthesis. (2000).
  • Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal.
  • Efficient Preparation of Carbamates by Rh-Catalysed Oxidative Carbonylation: Unveiling the Role of the Oxidant. (n.d.).
  • Synthesis of carbamate through low pressure heterogeneous oxidative carbonylation of amines. (2002).
  • Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. (2018).
  • Proposed mechanism for carbamate oxidative carbonylation over NaI – Pd/C. (n.d.).
  • Continuous Synthesis of Carbamates
  • Continuous Synthesis of Carbamates from CO2 and Amines. (2023).
  • Reductive carbonylation of arom
  • The synthesis of phenyl carbamates catalyzed by iron (II) bromide: An oxidative approach for cross-coupling of phenols with formamides. (2021). SpringerLink.
  • Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. (2018). Journal of the American Chemical Society.
  • Organic Carbam
  • Carbamate Synthesis from Aromatic Amines and Dimethyl Carbonate Using Lead Acetate as Catalyst. (2025).
  • Perspectives on the Synthesis of Organic Carbamates. (2025).
  • Reductive Carbonylation of Nitro Compounds. (n.d.).
  • The Reductive Carbonylation of Organic Nitro Compounds. (2018). Essay Company.
  • A green metrics assessment of phosgene and phosgene-free syntheses of industrially important commodity chemicals. (2011). Semantic Scholar.
  • Recent Advances in the Chemistry of Metal Carbamates. (n.d.).
  • Synthesis of Dimethyl Carbonate from Methyl Carbamate and Methanol Using a Fixed-Bed Reactor. (n.d.).
  • A green metrics assessment of phosgene and phosgene-free syntheses of industrially important commodity chemicals. (2011). IUPAC.
  • Reductive carbonylation of various nitro compounds a. (n.d.).
  • Synthesis of methyl carbamate and dimethyl carbonate (dmc) in presence of stripping with inert gas or superheated vapours and a reactor for the same. (n.d.).
  • A green metrics assessment of phosgene and phosgene-free syntheses of industrially important commodity chemicals. (2025).
  • Synthesis of carbamates by carbamoyl
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015).
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PubMed Central.
  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (2025). Cardiff University.
  • Mini review: Study of the synthesis of dimethyl carbonate and methyl carbamate through urea methanolysis route. (2023). AIP Publishing.
  • Mini Review: Study of The Synthesis of Dimethyl Carbonate and Methyl Carbamate Through Urea Methanolysis Route. (n.d.). AIP Publishing.
  • Carbamate synthesis from amines and dimethyl carbonate under ytterbium triflate catalysis. (2025).
  • Industrialization and Expansion of Green Sustainable Chemical Process: A Review of Non-phosgene Polycarbonate
  • Phosgene-free process for preparing carbamates. (n.d.).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloroethyl Carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of 2-Chloroethyl carbamate. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle. This guide is designed to provide a clear, actionable framework for managing this compound waste, ensuring the protection of personnel and adherence to regulatory standards. The procedures outlined herein are grounded in established safety protocols and regulatory requirements, primarily those set forth by the U.S. Environmental Protection Agency (EPA).

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

This compound (CAS No. 2114-18-3) is an organic compound that requires careful handling due to its potential health and environmental risks.[1][2][3][4] Understanding its hazard profile is fundamental to appreciating the necessity of the stringent disposal procedures that follow.

Like many halogenated compounds and carbamates, this compound poses toxicological concerns.[1] It is classified as moderately toxic through ingestion and intraperitoneal routes.[4] When heated to decomposition, it can emit highly toxic fumes of chlorine and nitrogen oxides (NOx), presenting a significant inhalation hazard.[4] Derivatives of this compound are also listed as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[5] Therefore, all waste containing this chemical must be treated as hazardous.

Table 1: Key Properties and Hazards of this compound

PropertyDataSource
CAS Number 2114-18-3[3][4]
Molecular Formula C3H6ClNO2[2][3]
Appearance Colorless liquid[1]
Toxicity Moderately toxic by ingestion; Harmful if swallowed, inhaled, or in contact with skin.[4][5]
Decomposition Emits toxic fumes of Cl⁻ and NOx when heated.[4]

The Regulatory Imperative: Compliance with EPA's RCRA

The disposal of this compound waste is governed by the Resource Conservation and Recovery Act (RCRA), the principal federal law in the United States for managing hazardous waste.[6][7] This "cradle-to-grave" system mandates that hazardous waste be tracked from its point of generation to its final disposal.[7] Carbamate wastes are specifically addressed under these regulations, which set numeric concentration limits that must be met before land disposal is permissible.[8]

As a generator of this waste, your laboratory is legally responsible for its proper identification, management, and disposal in accordance with federal, state, and local regulations.[6][9][10][11]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of this compound waste. The causality behind each step is explained to ensure a deep understanding of the process.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Rationale: Direct contact with this compound can be harmful.[5] Proper PPE is the first line of defense to prevent exposure during waste handling.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety goggles or a face shield.

  • Body Protection: A lab coat is mandatory.

  • Respiratory Protection: Handle waste only in a well-ventilated area or a chemical fume hood to avoid inhaling any potential vapors.[12]

Step 2: Waste Characterization and Segregation

Rationale: Hazardous waste must be correctly identified to ensure it is managed safely and compliantly.[13] Mixing incompatible chemicals can lead to dangerous reactions, and mixing hazardous with non-hazardous waste increases disposal costs and regulatory burdens.

  • Hazardous Waste Determination: All waste containing this compound must be classified as hazardous waste.[10][13]

  • Segregation: Collect this compound waste separately from other waste streams. Do not mix it with non-hazardous waste or other incompatible chemical wastes.[9][14] Keep solid and liquid waste separate.[14]

Step 3: Proper Containerization

Rationale: The integrity of the waste container is critical to prevent leaks and spills during accumulation and transport.[14][15]

  • Select an Appropriate Container: Use a sturdy, leak-proof container with a secure, tight-fitting lid. The container material must be compatible with this compound. Plastic is often preferred for chemical waste.[10]

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[16] This minimizes the release of vapors and prevents spills.

Step 4: Accurate and Compliant Labeling

Rationale: Proper labeling is a cornerstone of safe chemical management and is required by the EPA.[15][17] It communicates the hazards of the container's contents to everyone in the laboratory and to the disposal personnel.

  • Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Required Information: The label must include:

    • The words "Hazardous Waste".[17]

    • The full chemical name: "this compound". Avoid acronyms.[16]

    • A clear indication of the hazards (e.g., "Toxic").[17]

    • The date when waste was first added to the container (accumulation start date).

Step 5: Safe On-Site Accumulation

Rationale: EPA regulations for satellite accumulation areas (SAAs) are designed to ensure that hazardous waste is managed safely at or near its point of generation before being moved to a central storage area.[17]

  • Designated Area: Store the labeled waste container in a designated SAA. This area must be under the control of the laboratory personnel generating the waste.[17]

  • Secondary Containment: Place liquid waste containers in a secondary containment tray or bin to contain any potential leaks.[16]

  • Storage Limits: Do not exceed 55 gallons of hazardous waste in the SAA. Once a container is full, it must be dated and moved from the SAA within three days.

Step 6: Final Disposal Through Approved Channels

Rationale: Hazardous waste must be treated and disposed of at a licensed Treatment, Storage, and Disposal Facility (TSDF).[13] Using a licensed waste hauler ensures that the waste is transported and managed in compliance with all regulations.[15][17]

  • Engage a Licensed Vendor: Arrange for waste pickup with your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.[15][16]

  • Incineration: High-temperature incineration is a common and effective method for destroying organic hazardous wastes like carbamates.[9][17] This process destroys harmful chemicals and reduces waste volume.[9]

  • Documentation: Ensure all required documentation, such as a hazardous waste manifest, is completed to track the waste from your facility to its final destination.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_accum On-Site Accumulation cluster_disposal Final Disposition A Step 1: Wear Appropriate PPE B Step 2: Characterize Waste as Hazardous A->B C Step 3: Segregate & Collect in Compatible Container B->C D Step 4: Attach Hazardous Waste Label C->D E Step 5: Store in Designated SAA with Secondary Containment D->E F Keep Container Closed E->F G Container Full? E->G G->E No H Contact EHS/Licensed Vendor for Pickup G->H Yes I Complete Manifest for Transport H->I J Final Disposal at Licensed TSDF (e.g., Incineration) I->J

Sources

Navigating the Safe Handling of 2-Chloroethyl Carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible and safe handling of chemical reagents is the cornerstone of innovative and trustworthy research. This guide provides essential safety and logistical information for the use of 2-Chloroethyl carbamate (CAS No. 2114-18-3), a compound with significant potential in synthetic chemistry, yet one that demands a comprehensive understanding of its potential hazards. As your partner in research, we are committed to providing value beyond the product by empowering you with the knowledge to maintain a safe and efficient laboratory environment.

Understanding the Hazard: A Proactive Approach to Safety

While comprehensive toxicological data for this compound is not fully available, the existing information on its structure as a halogenated carbamate necessitates a cautious and proactive approach to its handling. It is classified as an irritant and may be harmful if ingested or inhaled.[1] Like many halogenated organic compounds, it poses potential toxicity and environmental concerns.[2] Carbamates, as a class, are known to be reversible inhibitors of acetylcholinesterase, an enzyme critical for nerve function.[3][4] Although the effects of carbamates are generally less severe and of shorter duration than those of organophosphates, exposure can still lead to adverse health effects.[3][4]

Given the presence of the chloro- functional group and its carbamate structure, it is prudent to treat this compound with the same level of caution as other potentially hazardous substances, including those with carcinogenic potential, until more definitive data becomes available.

Personal Protective Equipment (PPE): Your First and Most Critical Line of Defense

A multi-layered approach to PPE is mandatory to minimize all potential routes of exposure—dermal, inhalation, and ocular. The selection of appropriate PPE is not merely a procedural step but a critical component of a self-validating safety system within your laboratory.

Protection Type Specific Recommendations Justification for Procedural Choice
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).Carbamates can be absorbed through the skin.[5] Double-gloving provides an additional barrier against potential contamination, especially during prolonged handling or in the event of a breach of the outer glove. Nitrile gloves offer good resistance to a range of chemicals.[5]
Eye Protection Chemical splash goggles.To protect against accidental splashes of the compound, which could cause serious eye irritation.
Body Protection A fully-fastened laboratory coat. For procedures with a higher risk of splashes or spills, consider a chemical-resistant apron over the lab coat.To protect skin and personal clothing from contamination. A chemical-resistant apron provides an additional layer of protection for the torso.
Respiratory Protection All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.To prevent inhalation of any vapors or aerosols, which is a potential route of exposure.[1] A fume hood is the primary engineering control to minimize respiratory exposure.

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to a stringent, well-defined operational plan is crucial for minimizing risk and ensuring the integrity of your experimental work.

Preparation and Weighing
  • Designated Area: All work with this compound should be performed in a designated area within a chemical fume hood.[1] This area should be clearly marked.

  • Pre-use Inspection: Before starting, ensure that a safety shower and eyewash station are readily accessible and have been recently tested. A chemical spill kit should also be available.

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the compound.

  • Weighing:

    • Place a disposable weighing paper or a tared container on the analytical balance inside the fume hood to minimize contamination.

    • Carefully transfer the solid compound to the weighing vessel, avoiding the creation of dust.

    • Securely cap the primary container of this compound immediately after weighing.

Solution Preparation and Reactions
  • Controlled Addition: Add solvent to the weighed compound in a controlled manner to prevent splashing.

  • Apparatus Setup: All reaction apparatus should be set up within the chemical fume hood.

  • Closed Systems: Whenever possible, use closed systems for reactions to minimize the potential for exposure.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. A suitable solvent wash followed by soap and water is generally effective.

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Disposable gloves should be removed and discarded immediately after handling the compound.

  • Personal Hygiene: Wash hands thoroughly with soap and water after completing any procedure and before leaving the laboratory.[5]

Emergency Response Plan: Immediate Actions for Exposure and Spills

In the event of an accidental exposure or spill, a rapid and informed response is critical to mitigating potential harm.

Exposure Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.[5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air at once. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response Workflow

A structured response to a chemical spill is essential to ensure the safety of all laboratory personnel and to effectively contain and decontaminate the affected area.

Caption: Workflow for responding to a this compound spill.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and any contaminated materials is a critical aspect of its life-cycle management, ensuring minimal environmental impact and compliance with regulatory standards.

Waste Segregation and Collection
  • Dedicated Waste Stream: All waste materials contaminated with this compound, including disposable PPE, weighing papers, and absorbent materials from spill clean-up, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Avoid Mixing: Do not mix this waste stream with other chemical waste unless compatibility has been confirmed. Halogenated and non-halogenated solvent wastes should be collected separately.[6][7]

Disposal of Unused Compound
  • Hazardous Waste Disposal: Unused or excess this compound must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Regulatory Compliance: The disposal of carbamate-containing wastes is regulated, and land disposal is often restricted without prior treatment.[8][9] Your EHS office will be familiar with the specific requirements for your location.

Disposal of Empty Containers
  • Rinsing: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste.[10] Subsequent rinsates may also need to be collected, depending on local regulations.

  • Container Disposal: Once thoroughly rinsed and dried, the empty container can typically be disposed of in the regular trash after removing or defacing the label. Consult your institution's guidelines for specific procedures.

By adhering to these comprehensive safety and handling protocols, you can confidently and responsibly incorporate this compound into your research endeavors, contributing to a culture of safety and scientific excellence within your laboratory.

References

  • Benchchem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Carbamoyl Compounds.
  • Solubility of Things. (n.d.). This compound.
  • Barquero-Calvo, E., et al. (2017).
  • The University of Queensland. (n.d.). Working Safely with Carcinogens Guideline.
  • Matrix Scientific. (n.d.). Safety Data Sheet: this compound.
  • Weill Cornell Medicine Environmental Health and Safety. (n.d.). Working with Carcinogens and Reproductive Toxins.
  • Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from Thomas Jefferson University website.
  • Texas A&M University Department of Chemistry. (n.d.). Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. Retrieved from Texas A&M University Department of Chemistry website.
  • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates.
  • U.S. Environmental Protection Agency. (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes.
  • Water Corporation. (n.d.). Laboratory chemical waste.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • U.S. Environmental Protection Agency. (2025). Safe Disposal of Pesticides.
  • Oeckermann, E., & Kuhr, P. (n.d.).
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • U.S. Environmental Protection Agency. (1995). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule.
  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal.
  • Braun Research Group. (n.d.).
  • Centers for Disease Control and Prevention. (2018). Organic Solvents | NIOSH.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Mitchell, K. T., & Shah, K. (2023). Carbamate Toxicity. In StatPearls.
  • Eddleston, M., et al. (2004). Early management after self-poisoning with an organophosphorus or carbamate pesticide – a treatment protocol for junior doctors. PMC - PubMed Central.
  • University of Florida IFAS Extension. (2005). Pesticide Toxicity Profile: Carbamate Pesticides.
  • Georgiev, G., et al. (2020). Intoxication with carbamate insecticides and toxicological risk to animals. CABI Digital Library.
  • Centers for Disease Control and Prevention. (n.d.). HYDROCARBONS, HALOGENATED 1003.
  • Government of British Columbia. (n.d.). Pesticide Toxicity and Hazard.
  • University of North Carolina at Chapel Hill. (2024). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens.
  • Braun Research Group. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.